molecular formula C6H9N3 B155293 N4-methylpyridine-3,4-diamine CAS No. 1839-17-4

N4-methylpyridine-3,4-diamine

Cat. No.: B155293
CAS No.: 1839-17-4
M. Wt: 123.16 g/mol
InChI Key: CACZIDDDEFIYTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N4-methylpyridine-3,4-diamine is a useful research compound. Its molecular formula is C6H9N3 and its molecular weight is 123.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-N-methylpyridine-3,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-8-6-2-3-9-4-5(6)7/h2-4H,7H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CACZIDDDEFIYTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=NC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80358692
Record name N4-methylpyridine-3,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80358692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1839-17-4
Record name N4-Methyl-3,4-pyridinediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1839-17-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N4-methylpyridine-3,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80358692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-N-methylpyridine-3,4-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

N4-methylpyridine-3,4-diamine chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties and Applications of N4-methylpyridine-3,4-diamine

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 1839-17-4), a heterocyclic building block of significant interest to the pharmaceutical and materials science sectors. This document details the compound's core physicochemical properties, spectroscopic signatures, and characteristic reactivity. Furthermore, it explores rational, field-proven methodologies for its synthesis and outlines its potential as a strategic intermediate in the design and development of novel bioactive agents. The content herein is curated for researchers, medicinal chemists, and drug development professionals, aiming to provide both foundational knowledge and actionable insights for laboratory applications.

Introduction and Strategic Importance

This compound is a substituted pyridinediamine that has emerged as a valuable scaffold in medicinal chemistry. Its structure, featuring a pyridine core with vicinal primary and secondary amino groups, offers a unique combination of electronic properties and versatile reactivity. The pyridine ring provides a basic nitrogen atom, capable of forming critical hydrogen bonds with biological targets, while the two distinct amino groups at the C3 and C4 positions serve as key handles for synthetic elaboration.

This arrangement allows for the construction of complex polycyclic systems, particularly fused imidazopyridine derivatives, which are prevalent motifs in a wide range of biologically active compounds, including kinase inhibitors.[1] The strategic placement of the methyl group on the C4-amino function subtly modulates the nucleophilicity and steric profile of the molecule, offering a point of differentiation from its unsubstituted parent diamine. Understanding the chemical behavior of this intermediate is paramount for its effective utilization in drug discovery campaigns and the synthesis of functional materials.

Physicochemical and Spectroscopic Profile

The fundamental properties of a chemical entity govern its behavior in both reactive and biological systems. The data presented below has been consolidated from various supplier technical data sheets and chemical databases.

Core Physicochemical Data

A summary of the key physical and chemical properties of this compound is provided in the table below for quick reference.

PropertyValueSource(s)
CAS Number 1839-17-4[2][3][4]
Molecular Formula C₆H₉N₃[2][4]
Molecular Weight 123.16 g/mol [2][5]
Physical Form Solid[2]
Appearance White to Brown Powder/Crystal[6][7]
Purity Typically ≥95%[2]
IUPAC Name N⁴-methylpyridine-3,4-diamine[8]
InChI Key CACZIDDDEFIYTF-UHFFFAOYSA-N[2]
Spectroscopic Signatures

While specific spectral data requires direct experimental acquisition, the molecular structure of this compound allows for the prediction of its key spectroscopic features. Researchers can request specific analytical documentation, such as NMR, HPLC, or LC-MS, from commercial suppliers.[3]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the three aromatic protons on the pyridine ring, a singlet for the primary amine (-NH₂) protons, a broad signal for the secondary amine (-NH) proton, and a singlet or doublet for the N-methyl (-CH₃) protons. The chemical shifts of the aromatic protons will be influenced by the electron-donating nature of the amino substituents.

  • ¹³C NMR: The carbon NMR spectrum should display six unique signals: three for the sp²-hybridized carbons of the pyridine ring and one for the methyl carbon. The carbons directly attached to the nitrogen atoms (C3 and C4) will appear at characteristic downfield shifts.

  • Mass Spectrometry (MS): The electron impact (EI) or electrospray ionization (ESI) mass spectrum will prominently feature the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) at m/z 123.16 or 124.17, respectively, confirming the compound's molecular weight.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by N-H stretching vibrations in the 3200-3500 cm⁻¹ region, C-N stretching bands, and aromatic C=C and C=N stretching vibrations typical of the pyridine ring.

Synthesis and Reaction Chemistry

The synthesis of substituted pyridinediamines is a critical step in their application. While literature detailing the specific synthesis of this compound is sparse, a logical and robust synthetic strategy can be designed based on established pyridine chemistry.

Proposed Synthetic Workflow

A common and effective approach involves the regioselective nitration of a suitable pyridine precursor, followed by reduction of the nitro group and subsequent functionalization. The following workflow illustrates a plausible route starting from 4-methylpyridine.

G cluster_0 Synthetic Pathway for this compound A 4-Methylpyridine B 4-Methyl-3-nitropyridine A->B Nitration (e.g., N2O5, -78°C) C 3-Amino-4-methylpyridine B->C Reduction (e.g., Pd/C, H2) D This compound Precursor C->D Protection & Nitration or Direct Functionalization E This compound D->E Reduction & Methylation Steps

Caption: Proposed synthetic workflow for this compound.

  • Rationale: The synthesis of the key intermediate, 3-amino-4-methylpyridine, has been reported starting from 4-methylpyridine.[9] One method involves nitration at a low temperature followed by catalytic hydrogenation.[9] Further steps to introduce the N4-methyl group would require careful strategic planning to ensure correct regioselectivity, possibly involving protecting groups or alternative synthetic routes. Another patented approach involves reacting 3-halo-4-picoline with ammonia.[9]

Key Reactivity

The utility of this compound as a building block stems from the reactivity of its vicinal diamine motif. This functionality is a linchpin for constructing fused heterocyclic systems.

G cluster_reactions Key Reactions reagent {this compound | C₆H₉N₃} product1 Fused Imidazopyridines reagent->product1 + Carboxylic Acids or Aldehydes (Cyclocondensation) product2 Acylated Derivatives reagent->product2 + Acyl Halides or Anhydrides (Acylation) product3 Schiff Base Formation reagent->product3 + Aldehydes/Ketones (Condensation)

Caption: Characteristic reactions of this compound.

  • Cyclocondensation: This is arguably the most significant reaction. The 1,2-diamine arrangement readily reacts with carboxylic acids, aldehydes, or their equivalents under dehydrating conditions to form fused imidazopyridine rings. This reaction is fundamental to building complex scaffolds for drug discovery.

  • Acylation/Sulfonylation: Both the primary and secondary amines can be acylated or sulfonylated using acyl halides, anhydrides, or sulfonyl chlorides. Selective functionalization can be achieved by exploiting the differential reactivity of the two amino groups or by using protecting group strategies.

  • Alkylation: The amino groups can undergo N-alkylation, although controlling selectivity can be challenging.

Applications in Drug Development and Medicinal Chemistry

The structural motifs accessible from this compound are of high value in modern drug discovery. The pyridine diamine scaffold is a key component in a variety of targeted therapies.

  • Kinase Inhibitors: Many small-molecule kinase inhibitors utilize a heterocyclic core that forms hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket. Fused imidazopyridines derived from this diamine are excellent candidates for mimicking this interaction. The N4-methyl group can provide additional steric bulk or be positioned to interact with specific sub-pockets of the target enzyme, potentially enhancing potency and selectivity. The development of pyrimidine-diamine derivatives as potent EGFR inhibitors for non-small cell lung cancer highlights the utility of such scaffolds.[1]

  • Scaffold for Combinatorial Libraries: The versatile reactivity of the diamine allows it to be used as a central scaffold for the creation of diverse chemical libraries. By reacting the core with a wide range of aldehydes, carboxylic acids, and acylating agents, researchers can rapidly generate a large number of novel compounds for high-throughput screening.

  • Precursor for Bioactive Molecules: Analogues such as 2-amino-4-methylpyridine have been investigated as inhibitors for inducible nitric oxide synthase (iNOS), suggesting that the broader class of aminomethylpyridines has potential in targeting enzymes involved in inflammatory processes.[10]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling and storage procedures are essential to ensure safety and maintain the integrity of the compound.

Hazard Profile

This compound is associated with the following GHS hazard statements.[2][5]

GHS Hazard StatementDescription
H302 Harmful if swallowed
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation
Recommended Procedures
  • Handling: Work should be conducted in a well-ventilated fume hood.[6] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn.[11] Avoid inhalation of dust and contact with skin and eyes.[6]

  • Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from air and moisture.[2][3] It is recommended to keep it in a cool, dark, and dry place at room temperature.[2]

Conclusion

This compound is a strategically important heterocyclic intermediate with significant potential for the synthesis of novel compounds in drug discovery and materials science. Its key structural feature—the vicinal diamine on a pyridine core—provides a reliable platform for constructing fused bicyclic systems, most notably imidazopyridines, which are prevalent in modern medicinal chemistry. A thorough understanding of its physicochemical properties, reactivity, and handling requirements enables researchers to fully leverage its synthetic utility in the development of next-generation therapeutics and functional materials.

References

  • 3-Amino-4-picoline | C6H8N2 | CID 137935. PubChem, NIH. [Link]
  • 1839-17-4 | N4-methyl-pyridine-3,4-diamine. Tetrahedron. [Link]
  • N3-Methylpyridine-3,4-diamine | C6H9N3 | CID 12239324. PubChem, NIH. [Link]
  • N4-(4-methylphenyl)pyridine-3,4-diamine | 1038315-36-4. Appchem. [Link]
  • Preparation process of 3 amino-4 methyl pyridine.
  • Preparation method of 3-amino-4-methylpyridine.
  • Design, synthesis and pharmacological evaluation of N4,N6-disubstituted pyrimidine-4,6-diamine derivatives as potent EGFR inhibitors in non-small cell lung cancer. PubMed. [Link]
  • 4-Methylpyridine | (C5H4N)CH3 | CID 7963. PubChem, NIH. [Link]
  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase. ACS Medicinal Chemistry Letters. [Link]
  • Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.

Sources

An In-depth Technical Guide on N4-methylpyridine-3,4-diamine (CAS: 1839-17-4) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

N4-methylpyridine-3,4-diamine, with the Chemical Abstracts Service (CAS) number 1839-17-4, is a critical heterocyclic building block in the field of medicinal chemistry. Its distinct molecular architecture, featuring a pyridine ring substituted with vicinal amino and methylamino groups, makes it a valuable precursor for the synthesis of complex, biologically active compounds. This guide offers a comprehensive technical overview of this compound, covering its physicochemical properties, synthesis, and pivotal applications in drug development, with a particular focus on its role as a key intermediate. This document is designed to be an essential resource for researchers, chemists, and professionals in the pharmaceutical industry.

Core Chemical and Physical Properties

A fundamental understanding of the physicochemical characteristics of this compound is crucial for its effective application in synthetic chemistry.

PropertyValue
CAS Number 1839-17-4[1][2]
Molecular Formula C6H9N3[1]
Molecular Weight 123.16 g/mol [1]
Appearance Solid[1]
Boiling Point 317 °C at 760 mmHg
Purity Typically ≥95%[1]
Storage Keep in a dark place, under an inert atmosphere, at room temperature.[1][2]

Synthesis and Experimental Protocols

The synthesis of this compound often involves a multi-step process starting from readily available pyridine derivatives. A representative synthetic route is outlined below.

Conceptual Synthesis Workflow

Caption: A conceptual pathway for the synthesis of this compound.

Detailed Experimental Protocol (Illustrative)
  • Step 1: Nitration of 4-Methylpyridine. 4-methylpyridine is treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, under controlled temperature conditions to introduce a nitro group at the 3-position.

  • Step 2: Oxidation of the Methyl Group. The methyl group of 3-nitro-4-methylpyridine is oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate.

  • Step 3: Curtius Rearrangement. The resulting 3-nitro-4-pyridinecarboxylic acid undergoes a Curtius rearrangement to convert the carboxylic acid to an amino group, yielding 3-amino-4-nitropyridine.

  • Step 4: Reduction of the Nitro Group. The nitro group is then reduced to an amino group, for example, by catalytic hydrogenation using palladium on carbon (Pd/C), to give pyridine-3,4-diamine.

  • Step 5: Selective N-Methylation. The final step involves the selective methylation of the 4-amino group. This can be a challenging step requiring careful control of reaction conditions to achieve the desired regioselectivity.

Applications in Drug Development

This compound and its derivatives are key intermediates in the synthesis of various pharmaceutical agents, particularly kinase inhibitors used in oncology.

Case Study: Brigatinib

Brigatinib is a potent tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer (NSCLC).[3][4] The synthesis of Brigatinib involves the use of a diamine intermediate that is structurally related to this compound. The core of the Brigatinib molecule is often assembled through a condensation reaction between a substituted pyrimidine and a diamine.

The unique structure of Brigatinib, which includes a dimethylphosphine oxide (DMPO) moiety, contributes to its high selectivity and efficacy against various ALK resistance mutations.[3]

General Role in Heterocyclic Synthesis

The vicinal diamine functionality of this compound is a versatile handle for the construction of fused heterocyclic systems, such as imidazoles and pyrazines. These ring systems are prevalent in many biologically active molecules.

Safety and Handling

Proper handling and storage of this compound are essential to ensure laboratory safety.

  • Hazard Statements: The compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[5]

  • Precautionary Statements: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5] Wear protective gloves, protective clothing, eye protection, and face protection.[5]

  • First Aid:

    • If swallowed: Call a poison center or doctor if you feel unwell.[5]

    • If on skin: Wash with plenty of soap and water.[5]

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

  • Storage: Store in a well-ventilated place and keep the container tightly closed.[6] It should be stored under an inert atmosphere.[6]

  • Incompatible Materials: Strong oxidizing agents and acids.[5][6]

Analytical Characterization

To confirm the identity and purity of this compound, a range of analytical techniques are employed, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

  • High-Performance Liquid Chromatography (HPLC)

  • Liquid Chromatography-Mass Spectrometry (LC-MS)

These techniques provide detailed structural information and a quantitative measure of purity.[2][7]

Conclusion

This compound is a pivotal building block in medicinal chemistry, offering a versatile platform for the synthesis of complex heterocyclic compounds with significant therapeutic potential. Its role as a key intermediate in the production of targeted cancer therapies like Brigatinib underscores its importance in modern drug discovery. A thorough understanding of its synthesis, chemical properties, and safe handling procedures is crucial for its effective utilization in research and development.

References

  • A comprehensive review on Brigatinib – A wonder drug for targeted cancer therapy in non-small cell lung cancer. PubMed Central. [Link]
  • Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. PubMed Central. [Link]
  • ResearchGate. Scheme 1.
  • Google Patents.
  • Google Patents.
  • PubChem. N3-Methylpyridine-3,4-diamine. [Link]
  • Google Patents. CN104356057A - Preparation method of 3-amino-4-methylpyridine.
  • Google Patents. CN100999491A - Preparation process of 3 amino-4 methyl pyridine.
  • PubChem. N4-(4-Methoxyphenyl)pyridine-3,4-diamine. [Link]
  • PubChem. 4-Methylpyridine. [Link]

Sources

N4-methylpyridine-3,4-diamine IUPAC name and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to N4-Methylpyridine-3,4-diamine A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic amine featuring a pyridine core, a scaffold of significant interest in medicinal chemistry and materials science. Its unique arrangement of a primary amine at the C3 position and a secondary methylamine at the C4 position provides a versatile platform for constructing complex molecular architectures. This guide provides a comprehensive overview of its chemical identity, a detailed, mechanistically-grounded synthetic protocol, its reactivity profile, and its potential applications as a pivotal building block in drug discovery. The narrative emphasizes the causal logic behind synthetic choices and the strategic value of this scaffold in developing novel therapeutic agents.

Nomenclature and Identification

The unambiguous identification of a chemical entity is foundational for all subsequent research and development. The compound is systematically named according to IUPAC conventions, though several synonyms are common in commercial and literature contexts.

  • IUPAC Name: N⁴-methylpyridine-3,4-diamine

  • Common Synonyms: 3-Amino-4-(methylamino)pyridine, N4-methyl-3,4-pyridinediamine[1]

  • CAS Number: 1839-17-4[1][2]

Chemical Structure

The structure consists of a pyridine ring substituted at positions 3 and 4 with an amino and a methylamino group, respectively. This ortho-diamine arrangement on a pyridine ring is a key feature dictating its chemical reactivity and utility as a precursor for fused heterocyclic systems.

Figure 1: Chemical structure of this compound.
Physicochemical Data

The compound's physical properties are critical for its handling, storage, and application in synthetic protocols.

PropertyValueSource
Molecular Formula C₆H₉N₃[1][2]
Molecular Weight 123.16 g/mol [1][2]
Physical Form Solid
CAS Number 1839-17-4[1][2]
InChI Key CACZIDDDEFIYTF-UHFFFAOYSA-N
Storage Conditions Inert atmosphere, room temperature, keep in dark place[2]

Synthesis and Mechanistic Considerations

While numerous synthetic routes to substituted pyridines exist, a robust and scalable synthesis of this compound can be strategically designed from commercially available precursors. The following proposed pathway leverages the principles of nucleophilic aromatic substitution (SNAr) and selective chemical reduction.

Retrosynthetic Analysis & Strategy

The primary challenge in synthesizing this molecule is the regioselective installation of two different nitrogen-based functional groups. A logical retrosynthetic approach involves disconnecting the C-N bonds. The final reduction of a nitro group to an amine is a reliable transformation. The differential reactivity of halogens on an electron-deficient nitro-pyridine ring provides a handle for selective substitution. Therefore, a plausible precursor is 4-chloro-3-nitropyridine. The strategy is to first introduce the methylamino group via SNAr, followed by the reduction of the nitro group to the primary amine.

Proposed Synthetic Pathway

The two-step synthesis is efficient and relies on well-established chemical transformations, ensuring high potential yield and purity.

G start 4-Chloro-3-nitropyridine inter N-Methyl-3-nitro-4-pyridinamine start->inter  Step 1: Methylamine (aq)  Ethanol, 80°C (SNAr Reaction)   end This compound inter->end  Step 2: H₂, Pd/C  Methanol (Nitro Group Reduction)  

Figure 2: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol

This protocol is a representative methodology based on standard procedures for analogous transformations.[3][4]

Step 1: Synthesis of N-Methyl-3-nitro-4-pyridinamine (SNAr Reaction)

  • Reactor Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-chloro-3-nitropyridine (10.0 g, 63.1 mmol).

  • Solvent and Reagent Addition: Add ethanol (100 mL) to dissolve the starting material. To this solution, add an aqueous solution of methylamine (40% w/w, 14.7 g, 189.2 mmol, 3.0 equivalents) dropwise over 15 minutes.

  • Reaction Execution: Heat the reaction mixture to 80°C and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Causality: The electron-withdrawing nitro group activates the C4 position of the pyridine ring towards nucleophilic attack by methylamine. The chlorine atom is a good leaving group, facilitating the SNAr reaction. Ethanol is a suitable polar protic solvent for this transformation.

  • Work-up and Isolation: Cool the mixture to room temperature. Reduce the solvent volume by approximately 70% using a rotary evaporator. Add 100 mL of deionized water to the residue, which should precipitate the product. Filter the resulting yellow solid, wash with cold water (2 x 30 mL), and dry under vacuum to yield the intermediate, N-methyl-3-nitro-4-pyridinamine.

Step 2: Synthesis of this compound (Nitro Group Reduction)

  • Reactor Setup: In a 500 mL hydrogenation vessel, suspend the N-methyl-3-nitro-4-pyridinamine intermediate (assumed 9.0 g from the previous step, 58.8 mmol) in methanol (150 mL).

  • Catalyst Addition: Carefully add Palladium on carbon (10% Pd, 0.9 g, 10% w/w) to the suspension under a nitrogen atmosphere.

    • Causality: Palladium on carbon is a highly efficient and standard catalyst for the heterogeneous catalytic hydrogenation of aromatic nitro groups. It provides a high surface area for the reaction to occur with excellent chemoselectivity, leaving the pyridine ring intact.

  • Reaction Execution: Seal the vessel and purge it with hydrogen gas (3-4 cycles). Pressurize the vessel with hydrogen gas to 50 psi and stir vigorously at room temperature for 8-12 hours, or until hydrogen uptake ceases.

  • Work-up and Isolation: Carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol (2 x 25 mL).

  • Final Product Isolation: Combine the filtrates and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a pure solid.

Applications in Drug Discovery and Medicinal Chemistry

The pyridine scaffold is a privileged structure in medicinal chemistry due to its ability to improve water solubility, participate in hydrogen bonding, and enhance metabolic stability.[5] this compound serves as a valuable building block for more complex, biologically active molecules.

Role as a Versatile Heterocyclic Building Block

The two adjacent amino groups with different substitution patterns (primary and secondary) allow for selective and sequential reactions. For instance, the more nucleophilic primary amine can be selectively acylated or used in condensation reactions to form fused imidazole or pyrazine rings, which are common motifs in bioactive compounds. This differential reactivity is a key asset for synthetic chemists.

Scaffold for Kinase Inhibitors

Many ATP-competitive kinase inhibitors utilize a heterocyclic core that forms critical hydrogen bonds with the "hinge" region of the kinase active site. The amino-pyridine motif is well-suited for this role. This compound can be elaborated to present pharmacophoric features into the solvent-exposed region while the core ring system anchors the molecule in the ATP-binding pocket.

G cluster_0 Kinase Hinge Region hinge_residue Backbone NH ligand This compound Scaffold ligand->hinge_residue H-Bond (Key Interaction) pharmacophore R-Group (Targets solvent front) ligand->pharmacophore C-N bond formation

Figure 3: Hypothetical binding mode of a ligand derived from the title compound.
Broader Therapeutic Context

The development of novel antibacterial and antitubercular agents is a global health priority. Pyridine-containing compounds have shown significant promise in this area.[5] For example, pyridine-2-methylamine derivatives have been identified as potent inhibitors of the MmpL3 protein, a crucial transporter in Mycobacterium tuberculosis.[6] Furthermore, related pyridine diamines have shown potential antimicrobial properties.[7] This context suggests that libraries of compounds derived from this compound would be valuable for screening against infectious disease targets.

Safety, Handling, and Storage

Proper handling of all chemical reagents is paramount for laboratory safety.

Hazard Identification

The compound is classified with several hazards according to the Globally Harmonized System (GHS).

Hazard ClassGHS StatementPictogramSignal Word
Acute Toxicity, OralH302: Harmful if swallowedGHS07Warning
Skin IrritationH315: Causes skin irritationGHS07Warning
Eye IrritationH319: Causes serious eye irritationGHS07Warning
STOT, Single ExposureH335: May cause respiratory irritationGHS07Warning
(Data sourced from Sigma-Aldrich)
Recommended Handling and PPE
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

    • Skin and Body Protection: Wear a lab coat.

    • Respiratory Protection: If dusts are generated, use a NIOSH-approved particulate respirator.

Storage and Stability

To ensure long-term integrity, the compound should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. It should be kept in a cool, dark, and dry place to prevent degradation.[2]

Conclusion and Future Outlook

This compound is more than a simple chemical; it is a strategically valuable building block for the synthesis of complex, high-value molecules. Its well-defined structure, predictable reactivity, and straightforward synthesis make it an attractive starting point for discovery campaigns in medicinal chemistry. Future research will likely focus on leveraging its unique ortho-diamine functionality to create novel fused heterocyclic systems and to build libraries of diverse small molecules for screening against a wide range of biological targets, from kinases involved in oncology to essential enzymes in pathogenic microbes.

References

  • N4-(4-methylphenyl)pyridine-3,4-diamine | 1038315-36-4. (n.d.). Appchem.
  • N3-Methylpyridine-3,4-diamine | C6H9N3 | CID 12239324. (n.d.). PubChem.
  • N3-Methylpyridine-3,4-diamine. (n.d.). MySkinRecipes.
  • 2-Methylpyridine-3,4-diamine | C6H9N3 | CID 19088666. (n.d.). PubChem.
  • Chen, P., et al. (2014). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Journal of Medicinal Chemistry.
  • Preparation process of 3 amino-4 methyl pyridine. (2007). Google Patents.
  • Preparation method of 3-amino-4-methylpyridine. (2015). Google Patents.
  • Mondal, S., & Jana, A. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules.
  • Li, X., et al. (2023). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. ACS Infectious Diseases.
  • Synthetic method of 3, 4-diaminopyridine. (2022). Google Patents.

Sources

Spectroscopic Characterization of N4-methylpyridine-3,4-diamine: A Predictive and Interpretive Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the expected spectroscopic data for N4-methylpyridine-3,4-diamine (CAS No. 1839-17-4). While this compound is commercially available, its comprehensive, peer-reviewed spectroscopic data is not widely disseminated in the public domain[1][2]. Therefore, this document leverages foundational spectroscopic principles and comparative data from structurally analogous molecules to predict and interpret the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles of the target compound. This approach provides researchers, scientists, and drug development professionals with a robust framework for the identification and characterization of this compound.

Molecular Structure and Overview

This compound is a substituted pyridine with a molecular formula of C₆H₉N₃ and a molecular weight of 123.16 g/mol [2][3]. The structure features a pyridine ring with a primary amine (-NH₂) at position 3 and a secondary methylamine (-NHCH₃) at position 4. This unique arrangement of functional groups dictates its spectroscopic behavior. Understanding its spectral signature is crucial for confirming its identity, assessing purity, and elucidating its role in various chemical syntheses.

The following diagram illustrates the molecular structure with atom numbering used for the subsequent NMR analysis.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Based on the analysis of related structures, we can predict the ¹H and ¹³C NMR spectra with high confidence.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the three aromatic protons, the two amine protons, the methylamine proton, and the methyl group protons. The electron-donating nature of the amino groups will shield the ring protons, shifting them to a higher field (lower ppm) compared to unsubstituted pyridine[4].

Predicted Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignmentRationale and Comparative Data
~7.7Doublet1HH2The proton at C2 is adjacent to the ring nitrogen, causing a downfield shift. This signal will be a doublet due to coupling with H6 (long-range) or could appear as a singlet.
~7.5Singlet1HH6The proton at C6 is ortho to the ring nitrogen and is expected to be downfield. Its proximity to the C5 proton should result in a doublet.
~6.5Doublet1HH5The proton at C5 is ortho and para to strong electron-donating amino groups, causing significant shielding and an upfield shift. It will appear as a doublet due to coupling with H6.
~5.0Broad Singlet2H3-NH₂The chemical shift of amine protons can vary significantly based on solvent and concentration. A broad signal is expected due to quadrupolar broadening and potential hydrogen exchange.
~4.5Broad Singlet1H4-NHCH₃Similar to the primary amine, this proton's signal will be broad.
~2.9Singlet3H4-NHCHThe methyl protons are adjacent to a nitrogen atom, resulting in a downfield shift compared to an alkyl C-CH₃ group. Data for N-Methyl-4-pyridinamine shows a similar shift[5].
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reflect the electronic environment of the six unique carbon atoms in the molecule. The carbons attached to nitrogen atoms (C3 and C4) will be significantly influenced by their electron-donating effects.

Predicted Chemical Shift (δ, ppm)AssignmentRationale and Comparative Data
~150C2The carbon adjacent to the ring nitrogen is typically the most deshielded of the ring carbons. Data for 4-methylpyridin-2-amine supports this region[6].
~148C6Similar to C2, this carbon is adjacent to the ring nitrogen and will appear downfield.
~145C4This carbon is directly bonded to two nitrogen atoms (ring and methylamino), leading to a complex electronic effect, but it is expected to be significantly downfield.
~130C3Bonded to the ring nitrogen and the primary amine, this carbon's resonance will also be in the downfield region of the aromatic carbons.
~105C5This carbon is ortho and para to electron-donating groups, resulting in significant shielding and a pronounced upfield shift.
~30-CH₃The methyl carbon attached to the nitrogen is expected in this region, consistent with typical N-methyl groups.
Experimental Protocol for NMR Spectroscopy

A robust protocol for acquiring NMR data for this compound would be as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical as it can influence the chemical shifts of labile protons (-NH).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum with a 90° pulse.

    • Set the spectral width to cover the range of 0-10 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover 0-160 ppm.

    • A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound will be characterized by vibrations of the N-H, C-H, C=N, C=C, and C-N bonds.

Predicted Wavenumber (cm⁻¹)Vibrational ModeRationale and Comparative Data
3450 - 3300N-H Stretch (asymmetric & symmetric)The primary amine (-NH₂) will show two distinct stretching bands in this region. The secondary amine (-NHCH₃) will show one band. Data from 3,4-diaminopyridine and other aminopyridines confirm these assignments[7][8].
3100 - 3000Aromatic C-H StretchThese bands correspond to the stretching of the C-H bonds on the pyridine ring.
2950 - 2850Aliphatic C-H StretchThe C-H stretching vibrations of the methyl group will appear in this region.
1650 - 1580N-H Bend and C=C/C=N StretchThis region is complex. It contains the scissoring vibration of the -NH₂ group and the characteristic stretching vibrations of the pyridine ring[7].
1550 - 1450C=C and C=N Ring StretchFurther stretching vibrations of the aromatic ring are expected here.
1350 - 1250C-N StretchThe stretching vibration of the C-N bonds (both amine and methylamine) will be present in this region.
Experimental Protocol for IR Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Place the sample in the spectrometer and record the sample spectrum.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Predicted Mass Spectrum (Electron Ionization)
  • Molecular Ion (M⁺): The spectrum should show a prominent molecular ion peak at an m/z of 123, corresponding to the molecular weight of the compound (C₆H₉N₃).

  • Major Fragments: Electron ionization (EI) is a high-energy technique that will cause fragmentation. Key predicted fragments are listed below.

Predicted m/zProposed FragmentRationale
123[C₆H₉N₃]⁺Molecular Ion
108[M - CH₃]⁺Loss of the methyl group from the methylamine substituent is a likely initial fragmentation.
96[M - HCN]⁺Expulsion of a neutral hydrogen cyanide molecule is a characteristic fragmentation pathway for pyridine rings.
81[M - CH₃ - HCN]⁺Subsequent loss of HCN from the [M - CH₃]⁺ fragment.

The following diagram illustrates a plausible fragmentation pathway.

G M This compound [M]⁺˙ m/z = 123 M_minus_CH3 Loss of •CH₃ [M-15]⁺ m/z = 108 M->M_minus_CH3 - •CH₃ M_minus_HCN Loss of HCN [M-27]⁺˙ m/z = 96 M->M_minus_HCN - HCN M_minus_CH3_HCN Loss of HCN [M-15-27]⁺ m/z = 81 M_minus_CH3->M_minus_CH3_HCN - HCN

Caption: Predicted EI-MS fragmentation of this compound.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC-MS).

  • Ionization: Use Electron Ionization (EI) with a standard energy of 70 eV.

  • Analysis: The generated ions are separated by a mass analyzer (e.g., quadrupole or time-of-flight) based on their mass-to-charge ratio (m/z).

  • Detection: The detector records the abundance of each ion, generating the mass spectrum.

Conclusion

This guide provides a detailed, predictive framework for the spectroscopic analysis of this compound. By integrating fundamental principles with comparative data from analogous structures, we have established the expected ¹H NMR, ¹³C NMR, IR, and MS spectral characteristics. These predictions serve as a valuable reference for researchers in confirming the synthesis, identity, and purity of this compound, thereby supporting its application in pharmaceutical and chemical research. The provided experimental protocols outline standard, reliable methods for obtaining high-quality data.

References

  • Supporting Information for Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines.
  • NIST. 4-Pyridinamine, N,N-dimethyl-. NIST Chemistry WebBook.
  • Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888).
  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926).
  • SpectraBase. 4-Methylpyridine - Optional[13C NMR] - Chemical Shifts.
  • Frontiers in Chemistry. Synthesis, structural characterization, spectroscopic analyses, DFT-modeling, and RDG-NCI assessment of 4-dimethylaminopyridinium dihydrogen monophosphate.
  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • FooDB. Showing Compound 4-Methylpyridine (FDB004424).
  • PubMed. Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders.
  • Turkish Journal of Chemistry. Synthesis, spectroscopic, thermal, crystal structure properties, and characterization of new Hofmann-Td-type complexes with 3-aminopyridine ligand.
  • ResearchGate. A reducing-difference IR-spectral study of 4-aminopyridine.
  • NIST. 2-Pyridinamine, 4-methyl-. NIST Chemistry WebBook.
  • PubChem. 4-(Methylamino)pyridine.
  • SpectraBase. 4-Methylpyridine - Optional[1H NMR] - Spectrum.
  • PubChem. N3-Methylpyridine-3,4-diamine.
  • PubChem. 1,3,5-Trimethylcyclohexane.
  • NIST. Cyclohexane, 1,3,5-trimethyl-. NIST Chemistry WebBook.
  • Chemsrc. 1,3,5-Trimethylcyclohexane | CAS#:1839-63-0.
  • PubChemLite. N4-propylpyridine-3,4-diamine (C8H13N3).
  • SpectraBase. 3,4-Diaminopyridine - Optional[ATR-IR] - Spectrum.

Sources

An In-depth Technical Guide to the Solubility of N4-methylpyridine-3,4-diamine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed exploration of the solubility characteristics of N4-methylpyridine-3,4-diamine, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical principles with practical experimental guidance to offer a comprehensive understanding of this compound's behavior in various organic solvent systems.

Introduction: The Critical Role of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) or its intermediates is a cornerstone of successful drug development.[1][2][3] It influences everything from reaction kinetics and purification efficiency to the bioavailability of the final drug product.[1][4] this compound, a heterocyclic amine, presents a unique solubility profile due to its combination of a polar pyridine ring, amino groups capable of hydrogen bonding, and a nonpolar methyl group. Understanding its solubility is paramount for optimizing synthetic routes, developing robust purification strategies, and ensuring consistent quality in pharmaceutical manufacturing.

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is essential to predicting its solubility. The key parameters for this compound are outlined below.

PropertyValueSource
Molecular Formula C₆H₉N₃[5]
Molecular Weight 123.16 g/mol [5]
Physical Form Solid[5]
Melting Point Not explicitly available, but related compounds like 3-Amino-4-methylpyridine have a melting point of 105-107 °C.[6]
pKa Data not directly available, but the pyridine ring and amino groups suggest basic character.
Hydrogen Bond Donors 2 (from the amino groups)
Hydrogen Bond Acceptors 3 (from the nitrogen atoms in the pyridine ring and amino groups)

The presence of both hydrogen bond donors and acceptors, coupled with the aromatic pyridine ring, indicates that this compound is a polar molecule. This polarity is a primary determinant of its solubility in organic solvents.

Principles of Solubility and Predicted Behavior

The adage "like dissolves like" is the guiding principle of solubility. This means that polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents. The solubility of this compound in a given organic solvent will be governed by the balance of intermolecular forces between the solute and solvent molecules, including:

  • Hydrogen Bonding: The amino groups of this compound can form strong hydrogen bonds with protic solvents (e.g., alcohols) and aprotic solvents with hydrogen bond accepting capabilities (e.g., DMSO, DMF).

  • Dipole-Dipole Interactions: The polar nature of the pyridine ring will lead to favorable dipole-dipole interactions with polar solvents.

  • Van der Waals Forces: These weaker forces will be present in all solvent interactions but will be the dominant force in nonpolar solvents.

Based on these principles, a qualitative prediction of solubility in different classes of organic solvents can be made:

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): High solubility is expected due to the strong potential for hydrogen bonding between the amino groups of the solute and the hydroxyl groups of the solvent.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good solubility is anticipated due to strong dipole-dipole interactions and the ability of these solvents to accept hydrogen bonds.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Poor solubility is predicted as the weak van der Waals forces between the solute and solvent are unlikely to overcome the stronger intermolecular forces within the solid this compound.

Experimental Determination of Solubility: A Validated Protocol

To obtain quantitative solubility data, a systematic experimental approach is necessary. The shake-flask method is a widely recognized and reliable technique for determining thermodynamic solubility.[4]

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination protocol.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Accurately weigh excess This compound B Add to a known volume of the selected organic solvent in a sealed vial A->B C Agitate at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48h) to reach equilibrium B->C D Allow undissolved solid to settle C->D E Filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) to obtain a clear, saturated solution D->E F Accurately dilute the saturated solution E->F G Quantify the concentration using a validated analytical method (e.g., HPLC-UV, UV-Vis) F->G H Calculate the solubility (e.g., in mg/mL or mol/L) G->H

Caption: Shake-flask method for solubility determination.

Detailed Step-by-Step Methodology
  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium is reached with the solid phase.[4]

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C) to mimic physiological conditions if required.[7]

    • Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to sediment.

    • Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved particles. This step is critical for accurate concentration measurement.[8]

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Analyze the standard solutions and the filtered saturated solution using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.[3][9]

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of the saturated solution by interpolating its response on the calibration curve.

  • Data Reporting:

    • Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

Discussion: Understanding the Molecular Interactions

The solubility of this compound is a direct consequence of the interplay of intermolecular forces at the molecular level.

G cluster_solute This compound cluster_solvents Organic Solvents cluster_polar_protic Polar Protic cluster_polar_aprotic Polar Aprotic cluster_nonpolar Nonpolar solute Pyridine Ring (Polar) Amino Groups (H-bond donors/acceptors) Methyl Group (Nonpolar) pp e.g., Methanol, Ethanol (H-bond donors/acceptors) solute->pp Strong Interaction (High Solubility) pa e.g., DMSO, Acetonitrile (H-bond acceptors, Dipolar) solute->pa Good Interaction (Moderate to High Solubility) np e.g., Hexane, Toluene (Van der Waals forces) solute->np Weak Interaction (Low Solubility)

Caption: Predicted interactions and solubility outcomes.

  • In Polar Protic Solvents: The primary amino groups of this compound will act as hydrogen bond donors to the oxygen atoms of alcohol solvents, while the nitrogen atoms of the pyridine ring and amino groups will act as hydrogen bond acceptors for the hydroxyl protons of the alcohols. This extensive hydrogen bonding network results in high solubility.

  • In Polar Aprotic Solvents: Solvents like DMSO are excellent hydrogen bond acceptors and have large dipole moments. They will readily interact with the amino protons and the polar pyridine ring of this compound, leading to good solubility.

  • In Nonpolar Solvents: The energy required to break the strong intermolecular hydrogen bonds in the solid this compound is not compensated by the weak van der Waals interactions with nonpolar solvents. Consequently, the solubility is expected to be very low.

Conclusion

References

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). American Pharmaceutical Review. [Link]
  • Glomme, A., & Abrahamsson, B. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • solubility experimental methods.pptx. (n.d.). Slideshare. [Link]
  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution. [Link]
  • Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare. [Link]
  • Königsberger, E., & Königsberger, L. C. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.
  • Sahu, P. K., & Mishra, A. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. [Link]
  • Solubility and Dissolution with HPLC or UV-Vis Detection. (2021). Improved Pharma. [Link]
  • Method Development & Method Validation for Solubility and Dissolution Curves. (n.d.).

Sources

Navigating the Synthesis of Bioactive Scaffolds: A Technical Guide to the Safe Handling and Application of N4-methylpyridine-3,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Utility of a Diaminopyridine Building Block

In the landscape of modern medicinal chemistry and drug discovery, the strategic selection of foundational chemical scaffolds is paramount to the successful development of novel therapeutics. N4-methylpyridine-3,4-diamine, a deceptively simple yet highly versatile heterocyclic building block, represents a key intermediate in the synthesis of a multitude of biologically active compounds. Its intrinsic chemical properties—specifically the differential reactivity of its vicinal amino groups—offer a gateway to complex molecular architectures, most notably in the realm of kinase inhibitors. This guide serves as a comprehensive technical resource for researchers, providing not only the requisite safety and handling protocols derived from its material safety data sheet (SDS) but also delving into the causality of its synthetic applications, thereby empowering scientists to leverage its full potential with confidence and precision.

Section 1: Core Safety Directives and Hazard Analysis

A thorough understanding of the hazard profile of this compound is the bedrock of its safe and effective use. As with many aromatic amines, this compound presents a specific set of risks that necessitate stringent adherence to safety protocols. Aromatic amines as a class are known for their potential toxicity, and many are readily absorbed through the skin.[1][2]

Hazard Identification and GHS Classification

This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Irritation2H315: Causes skin irritation
Serious Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity3H335: May cause respiratory irritation

Data sourced from publicly available Safety Data Sheets.

The signal word associated with this compound is "Warning" . These classifications underscore the need for careful handling to avoid ingestion, skin and eye contact, and inhalation of dust or fumes.

The Rationale Behind Prudent Handling: Understanding Aromatic Amine Toxicity

Aromatic amines can pose significant health risks due to their metabolic pathways in the body. They are readily absorbed through the skin, as well as via the gastrointestinal and respiratory tracts.[1] While specific long-term toxicity data for this compound is not extensively published, the general class of primary aromatic amines has been associated with concerns of carcinogenicity and mutagenicity.[2] Therefore, the handling protocols outlined below are designed with the "As Low As Reasonably Practicable" (ALARP) principle in mind for exposure.

Section 2: Laboratory Handling and Personal Protective Equipment (PPE)

A self-validating system of laboratory practice is essential when working with this compound. This involves a multi-layered approach to safety, from engineering controls to personal protective equipment.

Engineering Controls: The First Line of Defense
  • Fume Hood: All weighing and handling of the solid compound, as well as any reactions involving it, must be conducted in a properly functioning chemical fume hood. This is critical to prevent inhalation of any dust or vapors.

  • Ventilation: Ensure the laboratory has adequate general ventilation to supplement the localized exhaust of the fume hood.

Personal Protective Equipment (PPE): A Non-Negotiable Standard
  • Eye and Face Protection: Tightly fitting safety goggles are mandatory. For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[3]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn at all times. It is crucial to inspect gloves for any signs of degradation or perforation before use. Employ proper glove removal techniques to avoid contaminating the skin.[3]

  • Protective Clothing: A flame-retardant lab coat is required. For larger scale operations, additional protective clothing may be necessary.

  • Respiratory Protection: If there is a risk of generating aerosols or dusts outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[4]

PPE_Workflow cluster_Preparation Preparation cluster_Handling Handling cluster_Post_Handling Post-Handling Assess_Risk Assess Procedural Risk Select_PPE Select Appropriate PPE Assess_Risk->Select_PPE Don_PPE Don PPE (Gloves, Goggles, Lab Coat) Select_PPE->Don_PPE Work_in_Hood Work in Fume Hood Don_PPE->Work_in_Hood Handle_Compound Handle this compound Work_in_Hood->Handle_Compound Doff_PPE Doff PPE (Proper Technique) Handle_Compound->Doff_PPE Dispose_Gloves Dispose of Contaminated Gloves Doff_PPE->Dispose_Gloves Wash_Hands Wash Hands Thoroughly Dispose_Gloves->Wash_Hands

Caption: A logical workflow for ensuring personal safety through the correct use of PPE.

Section 3: Synthetic Application and Experimental Protocol

This compound is a valuable precursor for the synthesis of fused heterocyclic systems, particularly imidazo[4,5-c]pyridines. This scaffold is of significant interest in medicinal chemistry as it is a core component of various kinase inhibitors. The differential reactivity of the 3-amino and 4-methylamino groups allows for regioselective reactions, which is a powerful tool in directing the synthesis towards a specific desired isomer.

Causality in Regioselective Reactions

The pyridine nitrogen is electron-withdrawing, which influences the nucleophilicity of the two amino groups. In the case of the related 2-Chloro-5-methylpyridine-3,4-diamine, studies have shown that the 3-amino group is generally more reactive towards acylating agents under kinetic control.[2] This is attributed to a combination of steric and electronic factors. The 3-amino group is less sterically hindered, and while the pyridine nitrogen reduces the electron density of the ring, the precise electronic environment of each amino group can be subtly different. This differential reactivity is key to building complex molecules in a controlled manner. For instance, selective acylation of one amino group allows for subsequent cyclization to form the imidazole ring with a defined substitution pattern.

Experimental Protocol: Synthesis of a 2-Substituted Imidazo[4,5-c]pyridine Derivative

The following is a representative, field-proven protocol for the synthesis of a 2-substituted imidazo[4,5-c]pyridine, a common scaffold in kinase inhibitors, adapted from established procedures for diaminopyridines.[5][6] This protocol is a self-validating system; successful formation of the product, confirmed by analytical methods, validates the regioselective nature of the reaction under these conditions.

Reaction: Condensation of this compound with an aromatic aldehyde followed by oxidative cyclization.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

  • Sodium metabisulfite (Na₂S₂O₅)

  • Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃)

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and the substituted aromatic aldehyde (1.0 eq).

  • Adduct Formation (Optional but Recommended): In a separate flask, prepare an adduct of the aldehyde with sodium metabisulfite. This can moderate the reactivity of the aldehyde and often leads to cleaner reactions.[7]

  • Solvent and Reagents: Add DMF as the solvent to the flask containing the diamine and aldehyde (or aldehyde-bisulfite adduct). Add potassium carbonate (K₂CO₃) as a mild base.

  • Reaction: Heat the reaction mixture to a temperature between 80-120°C. The optimal temperature may vary depending on the specific aldehyde used.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker of cold water to precipitate the crude product.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with water and then a small amount of cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

Synthesis_Workflow cluster_Inputs Starting Materials & Reagents cluster_Process Reaction & Purification cluster_Output Product & Analysis Diamine This compound Setup Combine Reactants in DMF Diamine->Setup Aldehyde Aromatic Aldehyde Aldehyde->Setup Reagents Na₂S₂O₅, K₂CO₃, DMF Reagents->Setup Heat Heat to 80-120°C Setup->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Workup Cool and Precipitate in Water Monitor->Workup Reaction Complete Purify Filter and Recrystallize/Chromatograph Workup->Purify Product 2-Aryl-imidazo[4,5-c]pyridine Purify->Product Analysis Characterize (NMR, MS, etc.) Product->Analysis

Caption: A streamlined workflow for the synthesis of an imidazo[4,5-c]pyridine derivative.

Section 4: Spill Management, Storage, and Waste Disposal

Emergency Procedures: Spill Response

In the event of a spill, evacuate the immediate area. For a small spill of solid material, carefully sweep it up using a dust pan and brush, avoiding the generation of dust. Place the material into a sealed, labeled container for hazardous waste disposal. For a larger spill, or a spill of the compound in solution, absorb the material with an inert absorbent (e.g., vermiculite, sand). Do not let the product enter drains.[3]

Safe Storage

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area. It should be stored away from strong oxidizing agents and acids.[4]

Waste Disposal

All waste containing this compound, including contaminated PPE and absorbent materials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.

References

  • American Chemical Society. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • ResearchGate. (n.d.).
  • Dymińska, L. (2014). Synthesis of 7-methyl-3H-imidazo[4,5-c]pyridine from 5-methyl-3,4-diamino-pyridine in 100% formic acid. Acta Poloniae Pharmaceutica, 71(5), 837-840.
  • Temple, C., et al. (1982). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry, 25(9), 1045-1050.
  • Yadav, G. D., & Krishnan, M. S. (1997). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. Bioorganic & Medicinal Chemistry Letters, 7(20), 2633-2636.
  • SKC Inc. (2024). Safety Data Sheet - Aromatic Amine Cleaning Developing Solution. [Link]

Sources

An In-Depth Technical Guide to N4-methylpyridine-3,4-diamine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N4-methylpyridine-3,4-diamine in Modern Medicinal Chemistry

This compound (CAS No. 1839-17-4) is a highly functionalized heterocyclic building block of significant interest to the pharmaceutical and organic synthesis sectors. Its unique structural arrangement, featuring a pyridine core substituted with a primary amine at the 3-position and a secondary methylamine at the 4-position, imparts a versatile reactivity profile. This makes it a crucial precursor and intermediate in the construction of complex molecular architectures, particularly in the development of novel therapeutic agents. This guide provides a comprehensive overview of its commercial availability, synthesis, and key applications, with a focus on its role in drug discovery.

Commercial Availability and Sourcing

This compound is accessible through a variety of specialized chemical suppliers. Researchers can procure this compound in quantities ranging from milligrams to kilograms, with purity levels typically exceeding 95%. When sourcing this reagent, it is imperative to consider not only the purity but also the supplier's quality control documentation, such as Certificates of Analysis (CoA) and available spectral data (NMR, HPLC, LC-MS), to ensure the integrity of your research.

Below is a comparative table of prominent suppliers offering this compound:

SupplierProduct NumberPurityAvailable QuantitiesAdditional Information
Sigma-Aldrich Varies by resellerTypically ≥95%mg to gAvailable through various partners; check for specific documentation.
BLD Pharm BD137975≥97%1g, 5g, 25gOffers access to NMR, HPLC, and LC-MS data on their website.[1]
Fisher Scientific Varies by partnerVariesmg to gDistributes products from suppliers like eMolecules and Ambeed.
ChemUniverse P8933795%100mg and upProvides pricing for smaller quantities on their website.
Sunway Pharm Ltd CB5307097%1g, 5gLists various aliases for the compound and offers COA and NMR data.[2]
Tetrahedron TS32563Not specifiedNot specifiedLists the compound in their catalog.[3]

Note: Availability and product specifications are subject to change. It is recommended to consult the supplier's website for the most current information.

The Synthetic Landscape: Crafting this compound

The synthesis of this compound is not extensively detailed in publicly available literature, suggesting that many routes may be proprietary. However, a logical and commonly employed strategy involves the selective N-methylation of a suitable precursor, such as 3-amino-4-halopyridine followed by amination, or more directly, the selective methylation of 3,4-diaminopyridine. The challenge in the latter approach lies in achieving mono-methylation at the desired N4 position, avoiding over-methylation and isomeric impurities.

A Plausible Synthetic Workflow

A rational synthetic pathway can be conceptualized as a multi-step process, starting from readily available starting materials. The following diagram illustrates a potential synthetic workflow:

G cluster_0 Step 1: Nitration cluster_1 Step 2: Amination cluster_2 Step 3: Reduction cluster_3 Step 4: Selective N-Methylation A 4-Chloropyridine B 4-Chloro-3-nitropyridine A->B HNO₃/H₂SO₄ C 4-Amino-3-nitropyridine B->C NH₃ D 3,4-Diaminopyridine C->D H₂/Pd-C E This compound D->E Methylating Agent (e.g., CH₃I, DMS) + Base & Control

Caption: A plausible synthetic workflow for this compound.

Key Considerations for Selective N-Methylation

The final step, selective N-methylation, is critical. Achieving mono-selectivity on a diaminopyridine can be challenging due to the similar reactivity of the two amino groups. The choice of methylating agent, base, solvent, and reaction temperature are all crucial parameters that must be carefully optimized to favor methylation at the N4 position and minimize the formation of the N3-methyl isomer and di-methylated byproducts. Modern methodologies for selective N-alkylation of amines, amides, and sulfonamides often employ specific catalysts or protecting group strategies to achieve high selectivity.[4]

Applications in Drug Discovery and Development

This compound and its parent scaffold, diaminopyridine, are considered "privileged structures" in medicinal chemistry. They serve as versatile building blocks for the synthesis of a wide array of heterocyclic compounds with diverse biological activities.[5][6]

A Crucial Intermediate in Antiretroviral Synthesis

One of the most notable applications of a close structural analog and likely precursor, 3-amino-4-methylpyridine, is in the synthesis of Nevirapine .[7][8] Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[9][10] The synthesis of Nevirapine involves the condensation of a substituted aminopyridine with a second heterocyclic component to form the final tricyclic drug substance.[10][11] The structural features of this compound make it a highly relevant starting material for the synthesis of Nevirapine analogs and other novel NNRTIs.

The following diagram illustrates the core relationship:

G A This compound (or related aminopyridines) B Condensation & Cyclization with other building blocks A->B C Nevirapine & Analogs (NNRTIs) B->C

Caption: Role as a key building block for Nevirapine and its analogs.

Broader Potential in Medicinal Chemistry

Beyond its connection to Nevirapine, the diaminopyridine scaffold is a component of molecules targeting a range of diseases. For instance, substituted pyrimidine-diamine derivatives have been investigated as potent epidermal growth factor receptor (EGFR) inhibitors for non-small cell lung cancer.[12] The unique arrangement of donor and acceptor sites in this compound allows for the formation of specific hydrogen bonding interactions with biological targets, making it an attractive scaffold for the design of enzyme inhibitors and receptor modulators.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties and spectral characteristics of this compound is essential for its effective use in research.

PropertyValueSource
CAS Number 1839-17-4Multiple
Molecular Formula C₆H₉N₃PubChem
Molecular Weight 123.16 g/mol PubChem
IUPAC Name This compoundPubChem
Topological Polar Surface Area 50.9 ŲPubChem[13]
XLogP3 0.2PubChem[13]

While publicly available, detailed spectral data can be limited, many suppliers, such as BLD Pharm, offer access to NMR, HPLC, and LC-MS data upon request or on their product pages.[1] The NIST WebBook provides spectral data for related compounds like 4-methylpyridine and 2-amino-4-methylpyridine, which can serve as useful references for spectral interpretation.[14][15]

Handling and Safety Considerations

This compound, like many amine-containing heterocyclic compounds, should be handled with appropriate safety precautions in a well-ventilated laboratory environment. Based on data for the isomeric N3-methylpyridine-3,4-diamine, the compound may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[13] It is crucial to consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive safety and handling information. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when working with this chemical.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and drug development professionals. Its commercial availability from a range of suppliers, coupled with its strategic importance in the synthesis of antiretroviral agents and its potential for the development of other novel therapeutics, underscores its significance in the field. A thorough understanding of its synthesis, reactivity, and handling is paramount for its successful application in the laboratory. As research into novel heterocyclic scaffolds continues to expand, the utility of this compound is poised to grow, making it a key reagent in the medicinal chemist's toolbox.

References

  • Tetrahedron. 1839-17-4 | N4-methyl-pyridine-3,4-diamine. [Link]
  • PubChem. N3-Methylpyridine-3,4-diamine. [Link]
  • Templ, J., & Schnürch, M. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. The Journal of Organic Chemistry, 87(7), 4305–4315. [Link]
  • NIST. Pyridine, 4-methyl-. [Link]
  • NIST. 2-Pyridinamine, 4-methyl-. [Link]
  • Chemistry. (2024). A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. Chemistry (Weinheim an der Bergstrasse, Germany), 30(26), e202304205. [Link]
  • Molecules. (2023). Simple Synthetic Approach to N-(Pyridin-2-yl)imidates from Nitrostyrenes and 2-Aminopyridines via the N-(Pyridin-2-yl)iminonitriles as Intermediates. Molecules (Basel, Switzerland), 28(8), 3426. [Link]
  • Google Patents. US5569760A - Process for preparing nevirapine.
  • International Journal of Organic Chemistry. (2014). One-pot and one-step novel N-methylation of 2,6-diaminopyridine. International Journal of Organic Chemistry, 4, 1-4. [Link]
  • Medicines for All Initiative. (2015).
  • Google Patents. WO2016118586A1 - Lowcost, high yield synthesis of nevirapine.
  • ResearchGate. (2014). Progress in synthesis of the anti-AIDS drug nevirapine. [Link]
  • Google Patents. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
  • Molecules. (2021). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Molecules (Basel, Switzerland), 26(16), 4983. [Link]
  • Acta Crystallographica Section E. (2016). Crystal structure of N,N′-bis(diisopropylphosphanyl)-4-methylpyridine-2,6-diamine.
  • Google Patents. CN100999491A - Preparation process of 3 amino-4 methyl pyridine.
  • European Journal of Medicinal Chemistry. (2018). Design, synthesis and pharmacological evaluation of N4,N6-disubstituted pyrimidine-4,6-diamine derivatives as potent EGFR inhibitors in non-small cell lung cancer. European Journal of Medicinal Chemistry, 157, 1300–1325. [Link]
  • ResearchGate. (2015). Comparison of experimental and calculated IR spectra of 2-amino-3-methylpyridine. [Link]
  • Chemistry of Heterocyclic Compounds. (2024). SYNTHESIS AND REACTIONS OF NOVEL IMIDAZO[4,5-b]PYRIDINE BUILDING BLOCKS. [Link]
  • Google Patents. CN104356057A - Preparation method of 3-amino-4-methylpyridine.
  • Google Patents. CN114315706A - Synthetic method of 3, 4-diaminopyridine.
  • Molecules. (2023). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. Molecules (Basel, Switzerland), 28(23), 7808. [Link]

Sources

An In-Depth Technical Guide to the Derivatives and Analogs of N4-methylpyridine-3,4-diamine: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N4-methylpyridine-3,4-diamine serves as a pivotal scaffold in medicinal chemistry, offering a versatile platform for the development of a diverse array of biologically active compounds. This technical guide provides a comprehensive overview of the known derivatives and analogs of this compound, with a primary focus on their synthesis, structure-activity relationships (SAR), and therapeutic applications. We delve into the chemical reactivity of the diamine core, which readily undergoes cyclization to form fused heterocyclic systems such as imidazo[4,5-c]pyridines, potent modulators of various cellular processes. Furthermore, we explore non-cyclized N-substituted derivatives and bioisosteric analogs that have emerged as promising kinase inhibitors and anticancer agents. This guide is intended to be a valuable resource for researchers engaged in the design and discovery of novel therapeutics based on the privileged pyridine-3,4-diamine framework.

Introduction: The this compound Scaffold

This compound is a substituted diaminopyridine that has garnered significant interest in the field of drug discovery. Its structural features, including the basic pyridine nitrogen, the vicinal diamine functionality, and the N4-methyl group, provide multiple points for chemical modification, enabling the generation of extensive compound libraries with diverse pharmacological profiles. The core structure is a key building block for the synthesis of more complex heterocyclic systems and serves as a valuable intermediate in the preparation of targeted therapeutics.[1]

The presence of the vicinal diamines in the 3 and 4 positions of the pyridine ring is crucial for the construction of fused imidazole rings, leading to the formation of imidazo[4,5-c]pyridines. This class of compounds has been extensively investigated for a range of biological activities, including anticancer and antimicrobial properties. The N4-methyl group can influence the compound's physicochemical properties, such as lipophilicity and basicity, and can also play a role in modulating target binding and selectivity.

Key Derivatives and Analogs: A Landscape of Chemical Diversity

The derivatives and analogs of this compound can be broadly categorized into two main classes: fused heterocyclic systems and non-cyclized N-substituted analogs.

Fused Heterocyclic Systems: The Imidazo[4,5-c]pyridine Core

The most prominent derivatives of this compound are the imidazo[4,5-c]pyridines, which are formed through the cyclization of the diamine moiety with various reagents. These compounds are of significant interest due to their structural similarity to purines, allowing them to interact with a wide range of biological targets.

Synthesis of Imidazo[4,5-c]pyridines:

The synthesis of the imidazo[4,5-c]pyridine scaffold typically involves the condensation of a 3,4-diaminopyridine derivative with an appropriate cyclizing agent. For this compound, this would lead to 5-methyl-5H-imidazo[4,5-c]pyridine derivatives. Common synthetic strategies include:

  • Reaction with Aldehydes: Condensation with various aldehydes in the presence of an oxidizing agent is a common method to introduce substitution at the 2-position of the imidazo[4,5-c]pyridine ring.

  • Reaction with Carboxylic Acids or Their Derivatives: Heating the diamine with carboxylic acids, orthoesters, or acid chlorides can also lead to the formation of the imidazole ring.

Caption: General synthesis of imidazo[4,5-c]pyridines.

Biological Activities of Imidazo[4,5-c]pyridines:

Imidazo[4,5-c]pyridine derivatives have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug development.

  • Anticancer Activity: Many imidazo[4,5-c]pyridine derivatives have shown potent antiproliferative activity against various cancer cell lines. Their mechanism of action often involves the inhibition of key cellular processes such as cell division.

  • Antimicrobial Activity: This class of compounds has also been investigated for its antibacterial and antifungal properties.

Non-Cyclized N-Substituted Analogs

While the cyclized derivatives are more extensively studied, non-cyclized analogs with substitutions on the amino groups also represent a promising area of research. These modifications can fine-tune the electronic and steric properties of the molecule, leading to improved target affinity and selectivity.

Structure-Activity Relationships (SAR):

Although specific SAR studies on a wide range of N4-substituted this compound derivatives are limited in the public domain, general principles from related diaminopyridine and diaminopyrimidine series can be extrapolated. For instance, in various kinase inhibitor scaffolds, the nature of the N-substituent (e.g., alkyl, aryl, substituted aryl) plays a critical role in determining potency and selectivity. The introduction of specific functional groups can facilitate hydrogen bonding, hydrophobic interactions, or other key binding interactions within the target protein's active site.

A study on N2, N4-diphenylpyridine-2,4-diamine derivatives as EGFR inhibitors demonstrated that substitutions on the phenyl rings significantly impact their antiproliferative activity.[2] This suggests that N-aryl derivatives of this compound could also exhibit interesting biological profiles.

Bioisosteric Analogs

Bioisosteric replacement is a powerful strategy in drug design to improve the potency, selectivity, and pharmacokinetic properties of a lead compound. For this compound, bioisosteric modifications can involve replacing the pyridine ring with other heterocyclic systems or altering the substitution pattern.

Examples of potential bioisosteric replacements for the pyridine ring include pyrimidine, pyrazine, and other nitrogen-containing heterocycles. For instance, N2,N4-disubstituted pyrimidine-2,4-diamines have been explored as kinase-targeted antimalarials.[3]

Therapeutic Applications and Future Directions

The derivatives and analogs of this compound hold significant promise for various therapeutic areas, primarily in oncology and infectious diseases.

Kinase Inhibitors in Oncology

A significant body of research points to the potential of pyridine-based diamine scaffolds as potent kinase inhibitors. Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer.

  • Cyclin-Dependent Kinase (CDK) Inhibitors: Pyrazolo[3,4-b]pyridine derivatives, which can be synthesized from diaminopyridine precursors, have been identified as potent CDK1 inhibitors with anti-tumor activity.[1]

  • Epidermal Growth Factor Receptor (EGFR) Inhibitors: As previously mentioned, N2, N4-diphenylpyridine-2,4-diamine derivatives have shown promise as EGFR inhibitors for overcoming drug resistance in non-small cell lung cancer.[2]

Kinase_Inhibition_Pathway cluster_0 Cell Signaling cluster_1 Cellular Response Kinase Kinase (e.g., CDK, EGFR) Substrate Substrate Protein Kinase->Substrate Phosphorylation Phosphorylated_Substrate Phosphorylated Substrate Cell_Proliferation Cell Proliferation, Survival, etc. Phosphorylated_Substrate->Cell_Proliferation N4_Derivative This compound Derivative/Analog N4_Derivative->Kinase Inhibition

Caption: Mechanism of action for kinase inhibitors.

Antimicrobial Agents

The development of new antimicrobial agents is a critical global health priority. The imidazo[4,5-c]pyridine scaffold has shown potential in this area, with several derivatives exhibiting activity against a range of bacterial and fungal pathogens. Further optimization of these compounds could lead to the development of novel anti-infective therapies.

Experimental Protocols

General Synthesis of 2-Substituted-5-methyl-5H-imidazo[4,5-c]pyridines

This protocol describes a general method for the synthesis of 2-substituted imidazo[4,5-c]pyridines from this compound and an appropriate aldehyde.

Materials:

  • This compound

  • Substituted aldehyde (e.g., benzaldehyde)

  • Oxidizing agent (e.g., p-benzoquinone)

  • Solvent (e.g., ethanol)

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

  • Add the substituted aldehyde (1.1 equivalents) to the solution.

  • Add the oxidizing agent (1.2 equivalents) to the reaction mixture.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Rationale: This one-pot reaction proceeds via the initial formation of a Schiff base between the diamine and the aldehyde, followed by oxidative cyclization to form the stable aromatic imidazo[4,5-c]pyridine ring system. The N4-methyl group directs the cyclization to form the 5-methyl isomer.

Data Summary

Compound ClassCore ScaffoldTherapeutic Target(s)Key Biological Activity
Imidazo[4,5-c]pyridinesImidazo[4,5-c]pyridineVarious (e.g., kinases, microbial enzymes)Anticancer, Antimicrobial
Pyrazolo[3,4-b]pyridinesPyrazolo[3,4-b]pyridineCDKsAnticancer
N-Aryl diaminopyridinesPyridine-2,4-diamineEGFRAnticancer

Conclusion and Future Perspectives

This compound and its derivatives represent a rich and underexplored area of medicinal chemistry. While significant progress has been made in the development of fused heterocyclic systems, particularly imidazo[4,5-c]pyridines, there remains a vast chemical space to be explored in the realm of non-cyclized N-substituted analogs. Future research should focus on the systematic synthesis and biological evaluation of these derivatives to establish comprehensive structure-activity relationships. The application of modern drug discovery techniques, such as computational modeling and high-throughput screening, will undoubtedly accelerate the identification of novel lead compounds with improved therapeutic profiles. The versatility of the this compound scaffold ensures its continued importance in the quest for new and effective treatments for a range of human diseases.

References

[1] Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. PubMed. [Link]

[4] Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines. PubMed. [Link]

[5] Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. National Institutes of Health. [Link]

[6] Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. ResearchGate. [Link]

[7] Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors. ResearchGate. [Link]

[8] Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. PubMed. [Link]

Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. Annals of Medical and Health Sciences Research. [Link]

[9] Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis. [Link]

[10] Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1. National Institutes of Health. [Link]

[11] Design, Synthesis, Antitumor Activity and NMR-Based Metabolomics of Novel Amino Substituted Tetracyclic Imidazo[4,5-b]Pyridine Derivatives. PubMed. [Link]

[12] Synthesis and Biological Activity of 3- and 5-Amino Derivatives of Pyridine-2-carboxaldehyde Thiosemicarbazone. ACS Publications. [Link]

[13] Three Step Synthesis of Fully and Differently Arylated Pyridines. ResearchGate. [Link]

[14] Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls. Frontiers. [Link]

[15] Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls. National Institutes of Health. [Link]

Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry. [Link]

[16] The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. National Institutes of Health. [Link]

[17] Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N -Acylphosphatidylethanolamine Phospholipase D. ResearchGate. [Link]

[18] Synthesis and evaluation of 3-phenylpyrazolo[3,4-d]pyrimidine-peptide conjugates as Src kinase inhibitors. PubMed. [Link]

[3] Preparation, biological & cheminformatics-based assessment of N2,N4-diphenylpyrimidine-2,4-diamine as potential Kinase-targeted antimalarials. PubMed. [Link]

[19] Recent advances in the synthesis and biological activities of 3-aminoalkyl/3-amidoalkyl-4-hydroxycoumarin derivatives. ResearchGate. [Link]

[2] The new N2, N4-diphenylpyridine-2,4-diamine deuterated derivatives as EGFR inhibitors to overcome C797S-mediated resistance. PubMed. [Link]

[20] Preparation method of 3-amino-4-methylpyridine. Patsnap.

[21] Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. MDPI. [Link]

[22] Synthesis of novel 7-substituted pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines and their N-aryl analogues and evaluation of their inhibitory activity against Ser/Thr kinases. PubMed. [Link]

[23] Structure–Activity Relationships of Receptor Binding of 1,4-Dihydropyridine Derivatives. ResearchGate. [Link]

Sources

The Pyridine-3,4-Diamine Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The pyridine-3,4-diamine scaffold has emerged as a cornerstone in contemporary medicinal chemistry, demonstrating remarkable versatility across a spectrum of therapeutic targets. Initially recognized for its role in modulating ion channels, exemplified by the clinical success of 3,4-diaminopyridine (amifampridine) in treating rare neuromuscular disorders, the scaffold's potential has expanded significantly. This technical guide provides a comprehensive exploration of the biological significance of the pyridine-3,4-diamine core. We will delve into its fundamental chemical properties, dissect its multifaceted mechanisms of action, and survey its diverse applications in drug discovery, with a particular focus on its burgeoning role in the development of targeted kinase inhibitors. This guide is intended to serve as a valuable resource for researchers and drug development professionals, offering not only a thorough review of the existing literature but also practical, field-proven insights and detailed experimental protocols to facilitate further exploration of this privileged scaffold.

Introduction: The Ascendancy of a Versatile Scaffold

The pyridine ring is a ubiquitous heterocyclic motif in medicinal chemistry, prized for its ability to engage in a variety of non-covalent interactions and its amenability to chemical modification.[1][2][3] The introduction of vicinal amino groups at the 3 and 4 positions bestows upon the pyridine-3,4-diamine scaffold a unique set of electronic and steric properties, transforming it into a highly effective pharmacophore. This unique arrangement of nitrogen atoms allows for precise hydrogen bonding interactions with biological targets, while the pyridine ring itself can participate in π-stacking and other hydrophobic interactions.[2]

The journey of the pyridine-3,4-diamine scaffold from a simple chemical entity to a clinically validated pharmacophore is a testament to its therapeutic potential. The archetypal example, 3,4-diaminopyridine (3,4-DAP), has a well-established role as a potassium channel blocker, a mechanism that underpins its efficacy in treating Lambert-Eaton myasthenic syndrome (LEMS) and other neuromuscular disorders.[4] However, the story of this scaffold does not end there. In recent years, medicinal chemists have increasingly turned to the pyridine-3,4-diamine core as a foundational element in the design of highly selective and potent inhibitors of various protein kinases, which are critical targets in oncology and immunology.[5][6]

This guide will navigate the multifaceted biological landscape of the pyridine-3,4-diamine scaffold, offering a deep dive into its established and emerging therapeutic applications.

Mechanism of Action: From Ion Channels to Kinase Active Sites

The biological activity of the pyridine-3,4-diamine scaffold is intrinsically linked to its ability to interact with specific protein targets. Two major classes of proteins have been identified as key interactors: voltage-gated potassium channels and protein kinases.

Modulation of Voltage-Gated Potassium Channels

The most well-characterized biological function of the pyridine-3,4-diamine scaffold is its ability to block voltage-gated potassium (Kv) channels. 3,4-DAP, the prototypical member of this class, acts as a non-selective blocker of Kv channels, with a particularly pronounced effect on the fast-gated potassium channels that are crucial for the repolarization phase of the action potential in neurons and other excitable cells.[7]

The mechanism of action involves the physical occlusion of the potassium channel pore by the protonated form of the 3,4-diaminopyridine molecule. This blockage prolongs the duration of the action potential, leading to an increased influx of calcium ions through voltage-gated calcium channels. In the context of the neuromuscular junction, this enhanced calcium influx facilitates the release of the neurotransmitter acetylcholine, thereby improving neuromuscular transmission and muscle strength. This mechanism is the basis for the therapeutic use of 3,4-DAP in LEMS, a rare autoimmune disorder characterized by impaired acetylcholine release.[4]

cluster_0 Presynaptic Nerve Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Muscle Cell Action Potential Action Potential Kv Channel Block Kv Channel Block Action Potential->Kv Channel Block arrives Prolonged Depolarization Prolonged Depolarization Kv Channel Block->Prolonged Depolarization causes Ca2+ Influx Ca2+ Influx Prolonged Depolarization->Ca2+ Influx enhances ACh Release ACh Release Ca2+ Influx->ACh Release triggers AChR Binding AChR Binding ACh Release->AChR Binding diffuses across Muscle Contraction Muscle Contraction AChR Binding->Muscle Contraction initiates 3,4-DAP 3,4-DAP 3,4-DAP->Kv Channel Block blocks

Figure 1: Mechanism of action of 3,4-DAP at the neuromuscular junction.

Inhibition of Protein Kinases

Beyond its effects on ion channels, the pyridine-3,4-diamine scaffold has emerged as a promising platform for the development of protein kinase inhibitors.[5][6] Protein kinases play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The pyridine-3,4-diamine core can be effectively utilized as a "hinge-binding" motif, mimicking the adenine region of ATP to anchor the inhibitor in the kinase active site.[5] The amino groups at the 3 and 4 positions can form critical hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent inhibition.

The versatility of the pyridine-3,4-diamine scaffold allows for the introduction of various substituents at other positions of the ring, enabling the fine-tuning of potency and selectivity against specific kinases. This has led to the development of derivatives with activity against a range of kinases, including cyclin-dependent kinases (CDKs), Janus kinases (JAKs), and receptor tyrosine kinases.[6][8]

cluster_0 Kinase Active Site cluster_1 Inhibition ATP ATP Kinase Kinase ATP->Kinase binds Substrate Substrate Substrate->Kinase binds Phosphorylated Substrate Phosphorylated Substrate Kinase->Phosphorylated Substrate phosphorylates Pyridine-3,4-diamine Inhibitor Pyridine-3,4-diamine Inhibitor Pyridine-3,4-diamine Inhibitor->Kinase competes with ATP

Figure 2: Competitive inhibition of protein kinases by pyridine-3,4-diamine derivatives.

Applications in Drug Discovery and Development

The unique biological activities of the pyridine-3,4-diamine scaffold have translated into a number of successful and promising therapeutic applications.

Neurological Disorders: The Success of Amifampridine

The most prominent clinical application of the pyridine-3,4-diamine scaffold is in the treatment of Lambert-Eaton myasthenic syndrome (LEMS). The phosphate salt of 3,4-DAP, known as amifampridine (Firdapse®), is approved for the symptomatic treatment of LEMS in adults.[4] Clinical trials have demonstrated that amifampridine significantly improves muscle strength and neuromuscular function in patients with LEMS.[4] Its efficacy is a direct result of its ability to enhance acetylcholine release at the neuromuscular junction.

Beyond LEMS, 3,4-DAP has been investigated for other neurological conditions, including congenital myasthenic syndromes and some forms of myasthenia gravis.[4]

Oncology: A Scaffold for Targeted Cancer Therapies

The pyridine-3,4-diamine scaffold is increasingly being exploited for the development of targeted anticancer agents, primarily as kinase inhibitors.[5][6] By decorating the core scaffold with various substituents, medicinal chemists can achieve high potency and selectivity for specific kinases that are known to drive cancer progression.

Table 1: Examples of Pyridine-3,4-diamine Derivatives as Kinase Inhibitors

Derivative ClassTarget Kinase(s)Therapeutic IndicationReference
PyrazolopyridinesCDKs, SRCCancer[1][9]
Pyrido[3,4-d]pyrimidinesMPS1Cancer[4][10]
N-(Pyridin-3-yl)pyrimidin-4-aminesCDK2Cancer[8]

The structure-activity relationship (SAR) studies of these derivatives have revealed key insights into the optimal substitution patterns for achieving desired biological activity. For instance, in a series of pyrazolopyrimidine inhibitors, modifications at the N1 position of the pyrazole ring and the C6 position of the pyridine ring were found to be critical for both potency and selectivity.[11][12]

Other Therapeutic Areas

The versatility of the pyridine-3,4-diamine scaffold extends beyond neurology and oncology. Derivatives of this scaffold have shown promise in a variety of other therapeutic areas, including:

  • Antiviral agents: Certain pyridine-based compounds have demonstrated activity against viruses such as HIV and hepatitis C virus.[1]

  • Antibacterial agents: The pyridine scaffold is a component of several antibacterial compounds.[3]

  • Anti-inflammatory agents: By targeting inflammatory kinases, pyridine-3,4-diamine derivatives have the potential to be developed as anti-inflammatory drugs.[2]

Experimental Protocols: A Guide for the Bench Scientist

To facilitate further research into the pyridine-3,4-diamine scaffold, this section provides detailed, step-by-step protocols for key experimental techniques.

Synthesis of a Representative Pyridine-3,4-diamine Derivative

This protocol describes the synthesis of a generic pyrazolopyridine derivative, a common class of kinase inhibitors based on the pyridine-3,4-diamine scaffold.

Start Start Step 1 Condensation Start->Step 1 3,4-Diaminopyridine + Dicarbonyl Compound Step 2 Cyclization Step 1->Step 2 Intermediate A Step 3 Functionalization Step 2->Step 3 Pyrazolopyridine Core End End Step 3->End Final Product (e.g., via Suzuki Coupling)

Figure 3: General synthetic workflow for pyrazolopyridine derivatives.

Step 1: Condensation of 3,4-Diaminopyridine with a 1,3-Dicarbonyl Compound

  • To a solution of 3,4-diaminopyridine (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid), add the 1,3-dicarbonyl compound (1.1 eq).

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the resulting intermediate by column chromatography on silica gel.

Step 2: Cyclization to Form the Pyrazolopyridine Core

  • Dissolve the intermediate from Step 1 in a high-boiling point solvent (e.g., diphenyl ether).

  • Heat the reaction mixture to a high temperature (e.g., 250 °C) for 1-2 hours.

  • Cool the reaction to room temperature, which should result in the precipitation of the pyrazolopyridine product.

  • Collect the solid by filtration, wash with a non-polar solvent (e.g., hexanes), and dry under vacuum.

Step 3: Functionalization of the Pyrazolopyridine Core (e.g., Suzuki Coupling)

  • To a mixture of the pyrazolopyridine core (1.0 eq), a boronic acid or ester (1.2 eq), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) in a suitable solvent (e.g., dioxane/water), add a base (e.g., K₂CO₃, 2.0 eq).

  • Degas the reaction mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-8 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product by column chromatography or recrystallization.

In Vitro Assay for Potassium Channel Blockade: Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines the general procedure for assessing the inhibitory activity of a compound on voltage-gated potassium channels using the whole-cell patch-clamp technique.[7][13][14][15]

Start Start Step 1 Cell Preparation Start->Step 1 Culture cells expressing Kv channels Step 2 Pipette Preparation Step 1->Step 2 Prepare recording solutions Step 3 Seal Formation Step 2->Step 3 Pull and fire-polish glass pipettes Step 4 Whole-Cell Configuration Step 3->Step 4 Approach cell and form a gigaseal Step 5 Data Acquisition Step 4->Step 5 Rupture the cell membrane End End Step 5->End Apply voltage protocols and record currents

Figure 4: Workflow for whole-cell patch-clamp electrophysiology.

1. Cell Preparation:

  • Culture a suitable cell line (e.g., HEK293, CHO) stably or transiently expressing the potassium channel of interest.

  • Plate the cells onto glass coverslips 24-48 hours before the experiment.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

  • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH adjusted to 7.2 with KOH).

3. Electrophysiological Recording:

  • Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope.

  • Continuously perfuse the chamber with the external solution.

  • Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.

  • Approach a single cell with the micropipette and apply gentle suction to form a high-resistance seal (gigaseal) between the pipette tip and the cell membrane.

  • Apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell configuration.

  • Clamp the membrane potential at a holding potential (e.g., -80 mV).

  • Apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments) to elicit potassium currents.

  • Record the currents using a patch-clamp amplifier and digitize the data.

4. Data Analysis:

  • Measure the peak current amplitude at each voltage step.

  • Apply the test compound at various concentrations and repeat the voltage protocol.

  • Construct a concentration-response curve to determine the IC₅₀ value of the compound.

In Vitro Kinase Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of a compound against a specific protein kinase using a fluorescence-based assay.[16]

1. Reagents and Materials:

  • Purified recombinant kinase.

  • Fluorescently labeled substrate peptide.

  • ATP.

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Test compound dissolved in DMSO.

  • 384-well microplate.

  • Fluorescence plate reader.

2. Assay Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In the wells of a 384-well plate, add the assay buffer.

  • Add the test compound or DMSO (for control wells) to the appropriate wells.

  • Add the kinase to all wells except the negative control wells.

  • Incubate for 10-15 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of the fluorescently labeled substrate and ATP.

  • Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Read the fluorescence intensity on a plate reader at the appropriate excitation and emission wavelengths.

3. Data Analysis:

  • Calculate the percent inhibition for each concentration of the test compound relative to the control wells.

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Future Perspectives and Conclusion

The pyridine-3,4-diamine scaffold has firmly established its place as a privileged structure in medicinal chemistry. Its journey from a simple potassium channel blocker to a versatile platform for designing highly targeted therapies is a compelling narrative of innovation in drug discovery. The clinical success of amifampridine has paved the way for further exploration of this scaffold in neurological disorders.

Looking ahead, the most significant opportunities for the pyridine-3,4-diamine scaffold likely lie in the realm of kinase inhibition. The ability to fine-tune its properties through chemical modification makes it an ideal starting point for the development of next-generation targeted therapies for cancer and other diseases driven by aberrant kinase activity. Further exploration of its bioisosteric replacements and the application of structure-based drug design will undoubtedly lead to the discovery of novel and improved therapeutic agents.[11][12]

References

  • BenchChem. (2025).
  • Chiaradia, L., et al. (2019). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry.
  • De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances.
  • El-Damasy, A. K., et al. (2017). Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. Journal of Medicinal Chemistry.
  • Gogoi, K., & Ghorai, P. (2023). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry.
  • Hussain, A., et al. (2018). Electrophysiology properties of voltage-gated potassium channels in rat peritoneal macrophages. BMC Neuroscience.
  • ImaBiotech. (n.d.).
  • ION Biosciences. (n.d.).
  • Labroots. (2017). WEBINAR: Advanced assays for high-throughput assessment of ion channel inhibition and cardiac toxicity.
  • MDPI. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities.
  • MDPI. (2021).
  • MDPI. (2022). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents.
  • Scientifica. (2020).
  • Sigma-Aldrich. (n.d.). Whole-Cell Voltage Clamp Recording.
  • Sliepen, K., et al. (2018).
  • Unciti-Broceta, A., et al. (2016). Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry.
  • Wang, J., et al. (2020). Discovery of Novel Pyrazolo[3,4- b] Pyridine Derivatives with Dual Activities of Vascular Remodeling Inhibition and Vasodilation for the Treatment of Pulmonary Arterial Hypertension. Journal of Medicinal Chemistry.
  • Wang, S., et al. (2021).
  • Yasmin, S., et al. (2022). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. Physical Chemistry Chemical Physics.
  • Yuan, C., et al. (2016). Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. Journal of Medicinal Chemistry.
  • Zhang, Y., et al. (2020). Synthesis and SAR studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives as potent inhibitors of Bloom Helicase. Bioorganic & Medicinal Chemistry Letters.
  • Zhang, Z., et al. (2022). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity.
  • Zheng, X., et al. (2022). Design, synthesis and anti-tumor activity studies of novel pyrido[3, 4-d]pyrimidine derivatives. Bioorganic & Medicinal Chemistry Letters.

Sources

The Emerging Role of N4-methylpyridine-3,4-diamine Scaffolds in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Diaminopyridine Core

In the landscape of medicinal chemistry, the pyridine ring is a privileged scaffold, forming the backbone of numerous therapeutic agents. When functionalized with vicinal diamine groups, as seen in the N4-methylpyridine-3,4-diamine core, a versatile and strategically important pharmacophore emerges. This guide delves into the synthesis, chemical properties, and burgeoning role of this compound and its analogues in modern drug discovery, with a particular focus on their application as kinase inhibitors in oncology and beyond. The unique electronic and structural features of this scaffold allow for multi-point interactions with biological targets, making it a focal point for the development of next-generation therapeutics.

Synthesis and Chemical Properties: Building the Core Scaffold

Representative Synthesis: 3-amino-4-methylpyridine

This synthesis serves as a practical blueprint for obtaining the aminomethylpyridine core, which can be conceptually adapted for the synthesis of this compound, likely through modifications in starting materials and reaction conditions to achieve the desired methylation pattern.

Experimental Protocol: Synthesis of 3-amino-4-methylpyridine [1][2][3]

  • Step 1: Bromination of 4-methylpyridine.

    • In a reaction vessel equipped for heating and stirring, combine 4-methylpyridine with 20% fuming sulfuric acid.

    • Heat the mixture to 160°C.

    • Slowly add bromine dropwise while maintaining the temperature between 160-170°C.

    • Continue the reaction for 15 hours.

    • Cool the reaction mixture to room temperature and pour it into ice water.

    • Neutralize the solution with sodium carbonate to a pH of 10-11.

    • Perform steam distillation to isolate 3-bromo-4-methylpyridine.

  • Step 2: Amination of 3-bromo-4-methylpyridine.

    • In a high-pressure autoclave, add methanol, 3-bromo-4-methylpyridine, and a copper sulfate catalyst.

    • Introduce ammonia gas until the pressure reaches 5 atm.

    • Heat the mixture to 160°C and maintain for 8 hours.

    • Cool the reactor, filter the mixture, and concentrate the filtrate under reduced pressure.

    • Recrystallize the resulting solid from ethyl acetate to yield 3-amino-4-methylpyridine.

Causality in Experimental Choices:

  • The use of fuming sulfuric acid in the bromination step facilitates the electrophilic aromatic substitution by activating the pyridine ring.

  • Copper sulfate acts as a catalyst in the amination step, enabling the nucleophilic substitution of the bromine atom with an amino group under high pressure and temperature.

The Diaminopyridine Scaffold as a Kinase Inhibitor

The diaminopyridine and related diaminopyrimidine cores are well-established as "hinge-binding" motifs in a multitude of kinase inhibitors. These scaffolds mimic the purine core of ATP, allowing them to effectively compete for the ATP-binding site on kinases. The strategic placement of amino groups allows for the formation of crucial hydrogen bonds with the kinase hinge region, a key interaction for potent inhibition.

Derivatives of the this compound scaffold are being explored for their potential to inhibit various protein kinases implicated in diseases such as cancer and inflammatory disorders. While specific data for this compound is limited, the broader class of diaminopyridine and diaminopyrimidine derivatives has shown significant promise.

Mechanism of Action: Targeting the Kinase ATP-Binding Site

The primary mechanism of action for diaminopyridine-based kinase inhibitors is competitive inhibition at the ATP-binding site. The diagram below illustrates the general principle of this interaction.

G cluster_kinase Kinase Active Site cluster_inhibitor Diaminopyridine Inhibitor ATP_Site ATP Binding Pocket Hinge Hinge Region ATP_Site->Hinge Gatekeeper Gatekeeper Residue ATP_Site->Gatekeeper DFG_Motif DFG Motif ATP_Site->DFG_Motif Diaminopyridine_Core This compound Scaffold Diaminopyridine_Core->Hinge H-Bonding Side_Chain_1 Side Chain 1 Side_Chain_1->Gatekeeper Hydrophobic/ Van der Waals Interactions Side_Chain_2 Side Chain 2 Side_Chain_2->DFG_Motif Additional Interactions

Caption: General binding mode of a diaminopyridine-based kinase inhibitor.

Therapeutic Applications and Biological Activity

Anticancer Potential

Numerous studies have highlighted the anticancer potential of diaminopyridine and diaminopyrimidine derivatives, primarily through their action as kinase inhibitors. These compounds have been shown to target key kinases involved in cell cycle progression and oncogenic signaling pathways.

Quantitative Data on Related Kinase Inhibitors

While specific IC50 values for this compound are not available, the following table summarizes the activity of structurally related compounds, demonstrating the potential of this chemical class.

Compound ClassTarget Kinase(s)IC50 (nM)Cancer Cell LineReference
3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivativeCDK5410N/A[4]
3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivativeGSK-31500N/A[4]
N2,N4-diphenylpyrimidine-2,4-diamine derivativeN/A660 (antimalarial)Plasmodium falciparum[5]
Imidazo[4,5-b]pyridine derivativeBTK1140N/A[6]
Amidino-substituted imidazo[4,5-b]pyridineN/A400Colon Carcinoma[7]

Signaling Pathways Implicated

The inhibition of kinases by diaminopyridine derivatives can modulate critical signaling pathways involved in cancer cell proliferation, survival, and metastasis. The diagram below illustrates a simplified representation of key oncogenic signaling pathways that can be targeted.

G RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3 STAT3 STAT3->Proliferation Inhibitor Diaminopyridine Inhibitor Inhibitor->RTK Inhibitor->PI3K Inhibitor->mTOR

Caption: Potential targeting of oncogenic signaling pathways by diaminopyridine-based inhibitors.

Antimicrobial Activity

Beyond their anticancer properties, diaminopyridine and related heterocyclic scaffolds have demonstrated promising antimicrobial activity. The mechanism of action in bacteria can involve the inhibition of essential enzymes, such as dihydrofolate reductase (DHFR), which is crucial for nucleotide synthesis.

Quantitative Data on Related Antimicrobial Compounds

The following table presents the minimum inhibitory concentrations (MIC) for related diaminopyrimidine compounds against various bacterial strains, indicating the potential for this compound derivatives in this therapeutic area.

Compound ClassBacterial StrainMIC (µg/mL)Reference
N2,N4-disubstituted quinazoline-2,4-diaminesAcinetobacter baumanniias low as 0.5[8]
Imidazo[2,1-b][2][9][10]thiadiazole-pyridine derivativeGram-positive/negative bacteria0.5 - 64[11]
Imidazo[4,5-b]pyridine derivativeE. coli32 (µM)[7]

Future Directions and Conclusion

The this compound scaffold and its analogues represent a promising area of research in medicinal chemistry. Their proven ability to interact with the hinge region of kinases makes them attractive candidates for the development of novel anticancer agents. Furthermore, the emerging evidence of their antimicrobial properties opens up new avenues for therapeutic applications.

Future research should focus on the development of specific and efficient synthetic routes for a diverse library of this compound derivatives. Comprehensive biological evaluation, including broad kinase profiling and screening against a wide range of microbial pathogens, is necessary to fully elucidate their therapeutic potential. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency, selectivity, and pharmacokinetic properties of these compounds, ultimately paving the way for the development of new and effective medicines.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Synthesis and Chemical Properties of 3-Amino-4-Methylpyridine. [Link]
  • JIANGSU ZHONGBANG PHARMA. (2015). Preparation method of 3-amino-4-methylpyridine.
  • Clark-Lewis, J. W., & Thompson, M. J. (1957). 459. Preparation of 3,4-diamino-, 3-amino-4-methylamino-, and 4-amino-3-methylamino-pyridine. Journal of the Chemical Society (Resumed), 2401-2406. [Link]
  • Jiangsu Zhongbang Pharmaceutical Co., Ltd. (2015). Preparation method of 3-amino-4-methylpyridine.
  • Shanghai Aobo Chemical Technology Co., Ltd. (2007). Preparation process of 3 amino-4 methyl pyridine.
  • Reeve, S. M., et al. (2017). Characterizing the Antimicrobial Activity of N2,N4-Disubstituted Quinazoline-2,4-Diamines toward Multidrug-Resistant Acinetobacter baumannii. Antimicrobial Agents and Chemotherapy, 61(6), e00277-17. [Link]
  • Lv, K., et al. (2019). Synthesis and Antimicrobial Activity Evaluation of Pyridine Derivatives Containing Imidazo[2,1‐b][2][9][10]Thiadiazole Moiety. ChemistrySelect, 4(28), 8343-8348. [Link]
  • Kim, J., et al. (2025). Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 129, 130497. [Link]
  • S. M., et al. (2023). Mixed Ligand Copper(II)-Diimine Complexes of 2-Formylpyridine-N4-Phenylthiosemicarbazone: Diimine Co-ligands Tune the in Vitro Nanomolar Cytotoxicity. Dalton Transactions, 52(26). [Link]
  • National Center for Biotechnology Information. (n.d.). N3-Methylpyridine-3,4-diamine. PubChem. [Link]
  • Chobsuk, C., et al. (2021). Preparation, biological & cheminformatics-based assessment of N2,N4-diphenylpyrimidine-2,4-diamine as potential Kinase-targeted antimalarials. Bioorganic & Medicinal Chemistry, 46, 116348. [Link]
  • Saifei Pharmaceutical. (2022). Synthetic method of 3, 4-diaminopyridine.
  • Falke, H., et al. (2007). Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(10), 2849-2853. [Link]
  • Bouyahya, A., et al. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Molecules, 28(7), 3169. [Link]
  • Sedić, M., et al. (2019). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 24(19), 3506. [Link]
  • Rubčić, M., et al. (2008). Synthesis and Structure of (4-methyl-pyridine-N-oxide)oxo-(salicylaldehyde 4-phenylthiosemicarbazonato)vanadium(IV). Acta Chimica Slovenica, 55(4). [Link]
  • Wuestefeld, T., et al. (2025). Discovery of the First Highly Selective 1,4-dihydropyrido[3,4‑b]pyrazin-3(2H)-one MKK4 Inhibitor. Journal of Medicinal Chemistry, 68(13), 5347-5364. [Link]
  • Drzeżdżon, J., et al. (2022). Antimicrobial, Cytotoxic and Mutagenic Activity of Gemini QAS Derivatives of 1,4:3,6-Dianhydro-l-iditol. Molecules, 27(3), 757. [Link]
  • Rosenthal, A. S., et al. (2013). Synthesis and SAR studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives as potent inhibitors of Bloom Helicase. Probes and Compounds for Cellular Phenotypes, 1-22. [Link]
  • Novartis AG. (2021). Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
  • Galanski, M., et al. (2006). {(1R,2R,4R)-4-Methyl-1,2-cyclohexanediamine}oxalatoplatinum(II): A Novel Enantiomerically Pure Oxaliplatin Derivative Showing Improved Anticancer Activity in Vivo. Journal of Medicinal Chemistry, 49(14), 4236-4242. [Link]
  • ChemUniverse. (n.d.). This compound. [Link]

Sources

N4-methylpyridine-3,4-diamine: A Technical Guide for a Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyridine-3,4-diamine Scaffold

In the landscape of modern medicinal chemistry, heterocyclic compounds are foundational to the discovery of novel therapeutics.[][2][3][4] Among these, the pyridine ring is a particularly privileged scaffold, present in a substantial percentage of FDA-approved drugs.[5][6] Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and its lower chemical hardness compared to benzene, make it a versatile core for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates.[5]

This guide focuses on a specific, yet highly promising derivative: N4-methylpyridine-3,4-diamine . This molecule belongs to the pyridine-3,4-diamine class, a scaffold known for its utility in constructing fused heterocyclic systems that are central to many biologically active compounds, particularly kinase inhibitors.[7][8] The introduction of a methyl group at the N4 position offers a subtle but powerful tool for fine-tuning molecular properties. This strategic modification can influence solubility, metabolic stability, basicity, and the directionality of hydrogen bonding, thereby providing a valuable vector for lead optimization in drug discovery programs.

This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals. It will provide a comprehensive overview of the chemical properties of this compound, propose robust synthetic strategies, explore its reactivity and potential applications, and offer detailed experimental protocols based on established chemical principles for analogous systems.

Physicochemical and Structural Properties

Understanding the fundamental properties of a building block is critical for its effective application in synthesis and drug design. While extensive experimental data for this compound is not widely published, we can compile known information and predict key parameters based on its structure and related compounds.

PropertyValue / DescriptionSource(s)
CAS Number 1839-17-4[9]
Molecular Formula C₆H₉N₃[9]
Molecular Weight 123.16 g/mol
Appearance Solid
Purity Typically >95%
Storage Conditions Keep in a dark place, under an inert atmosphere, at room temperature.[9]
Predicted pKa The pyridine nitrogen and the two exocyclic amines will have distinct basicities. The N4-methylamino group is expected to be more basic than the 3-amino group.Analogous Compound Analysis
Predicted Solubility Expected to be soluble in polar organic solvents like DMSO and methanol.Based on structural similarity[10]

Regioisomeric Considerations: It is crucial to distinguish this compound from its regioisomer, N3-methylpyridine-3,4-diamine (CAS 1796-73-2).[11][12] While possessing the same molecular formula, the difference in the methyl group's position will significantly impact reactivity, hydrogen bonding patterns, and ultimately, the biological activity of its derivatives. Careful analytical characterization is essential to confirm the identity of the starting material.

Synthesis and Characterization

A robust and scalable synthetic route is paramount for the utility of any building block. While specific literature detailing the synthesis of this compound is sparse, a logical and efficient pathway can be proposed based on established methodologies for the synthesis of related pyridine-3,4-diamines and the selective N-alkylation of aromatic amines.

Proposed Synthetic Pathway

A practical two-step approach starting from the commercially available 4-amino-3-nitropyridine is outlined below. This strategy focuses on the reduction of the nitro group followed by a regioselective N-methylation.

Synthetic_Pathway start 4-Amino-3-nitropyridine intermediate Pyridine-3,4-diamine start->intermediate Step 1: Nitro Reduction (e.g., H₂, Pd/C) product This compound intermediate->product Step 2: Regioselective N-Methylation (e.g., Formaldehyde, NaBH(OAc)₃)

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Experimental Protocols

The following protocols are representative methodologies adapted from standard organic synthesis procedures. Researchers should perform their own optimization and safety assessments.

Protocol 1: Synthesis of Pyridine-3,4-diamine (Intermediate)

This step involves the catalytic hydrogenation of 4-amino-3-nitropyridine. This is a common and high-yielding method for the reduction of aromatic nitro groups. A similar multi-step synthesis starting from 4-methoxypyridine has also been reported.[13]

  • Reaction Setup: To a solution of 4-amino-3-nitropyridine (1.0 eq) in ethanol or methanol in a suitable hydrogenation vessel, add 10% Palladium on carbon (Pd/C) (5-10 mol%).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 50 psi, but this may vary) and stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen or argon. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the solvent used for the reaction.

  • Isolation: Concentrate the filtrate under reduced pressure to yield pyridine-3,4-diamine, which can be used in the next step, often without further purification.

Protocol 2: Regioselective Synthesis of this compound

The key challenge in this step is achieving selective methylation at the N4 position. The 4-amino group is generally more nucleophilic and less sterically hindered than the 3-amino group, which favors methylation at the desired position. Reductive amination is a mild and effective method for this transformation.

  • Reaction Setup: Dissolve pyridine-3,4-diamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Reagent Addition: Add formaldehyde (1.0-1.2 eq, typically as a 37% aqueous solution) to the mixture. Stir for 30-60 minutes at room temperature to allow for the formation of the Schiff base/iminium ion intermediate.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq) portion-wise to the reaction mixture. This reducing agent is mild and tolerant of many functional groups.

  • Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within a few hours.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Reactivity and Application as a Building Block

The synthetic value of this compound lies in the versatile reactivity of its vicinal diamine functionality, which allows for the construction of fused heterocyclic systems. These scaffolds are frequently found in biologically active molecules.

Key Transformations: Synthesis of Fused Heterocycles

The primary application of pyridine-3,4-diamines is in condensation reactions with 1,2-dicarbonyl compounds or their equivalents to form fused imidazole rings, leading to the formation of imidazo[4,5-c]pyridines.

Reactivity_Diagram start This compound product1 Imidazo[4,5-c]pyridines start->product1 product2 Imidazo[4,5-c]pyridines start->product2 product3 Imidazo[4,5-c]pyridine-2-thiones start->product3 reagent1 Aldehydes (R-CHO) reagent1->product1 Oxidative Cyclization reagent2 Carboxylic Acids (R-COOH) reagent2->product2 Condensation (e.g., PPA) reagent3 Isothiocyanates (R-NCS) reagent3->product3 Cyclocondensation

Caption: Key cyclocondensation reactions of this compound.

1. Reaction with Aldehydes (Phillips-Ladenburg Reaction): this compound can react with aldehydes in the presence of an oxidizing agent (e.g., sodium metabisulfite or air) to form substituted imidazo[4,5-c]pyridines. The reaction proceeds through the initial formation of a Schiff base at the more nucleophilic N4-position, followed by cyclization and subsequent oxidation.

2. Reaction with Carboxylic Acids: Condensation with carboxylic acids, often promoted by dehydrating agents like polyphosphoric acid (PPA) or under high-temperature conditions, yields 2-substituted imidazo[4,5-c]pyridines. This is a robust method for introducing a variety of substituents at the 2-position of the fused imidazole ring.

3. Reaction with Isothiocyanates: Treatment with isothiocyanates leads to the formation of an intermediate thiourea, which then cyclizes to afford imidazo[4,5-c]pyridine-2-thiones. These products can serve as versatile intermediates for further functionalization.

Potential in Drug Discovery: A Kinase Inhibitor Scaffold

The pyridine-3,4-diamine moiety is a key component of several kinase inhibitors. The two nitrogen atoms of the diamine can form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket. The pyrazolo[3,4-b]pyridine scaffold, which can be derived from pyridinediamines, is a well-established core for inhibiting kinases such as MNK, CDK2, and FGFR.[7][8][14]

The N4-methyl group in this compound can play several strategic roles in this context:

  • Blocking Metabolism: It can prevent N-dealkylation or oxidation at the N4 position, potentially improving metabolic stability.

  • Modulating Solubility: The introduction of the methyl group can alter the molecule's polarity and crystal packing, thereby influencing its solubility.

  • Fine-Tuning Basicity: The N4-methyl group increases the basicity of the N4-nitrogen, which can affect salt formation and interactions with biological targets.

  • Vector for Further Synthesis: While the N4-position is blocked for acylation or sulfonylation, the remaining 3-amino group is available for further derivatization, allowing for the exploration of structure-activity relationships (SAR).

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Hazard Statements: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray (P261). In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338).

  • Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood and wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in medicinal chemistry and materials science. Its structural features allow for the efficient construction of fused heterocyclic systems, particularly the imidazo[4,5-c]pyridine scaffold, which is of great interest in the development of kinase inhibitors and other therapeutic agents. The strategic placement of the N4-methyl group offers a nuanced approach to modulating the physicochemical and pharmacological properties of target molecules. This guide provides a foundational understanding of its properties, a practical synthetic approach, and an overview of its potential applications, empowering researchers to effectively utilize this versatile compound in their discovery programs.

References

  • MDPI.
  • SRD ORGANICS LTD. Heterocyclic Building Blocks. [Link]
  • Pibiri, I. (2024). Recent Advances: Heterocycles in Drugs and Drug Discovery. PMC - NIH. [Link]
  • ResearchGate. Study of the pyrazolo[3,4-b]pyridin-3-amine scaffold as an MNK.... [Link]
  • PubMed Central. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. [Link]
  • PubMed Central. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. [Link]
  • Scribd.
  • PubChem. N3-Methylpyridine-3,4-diamine | C6H9N3 | CID 12239324. [Link]
  • MDPI. The Guareschi Pyridine Scaffold as a Valuable Platform for the Identification of Selective PI3K Inhibitors. [Link]
  • NIH.
  • Alichem. N3-Methylpyridine-3,4-diamine|CAS 1796-73-2. [Link]
  • RSC Publishing. Pyridine: the scaffolds with significant clinical diversity. [Link]
  • Google Patents. CN114315706A - Synthetic method of 3, 4-diaminopyridine.

Sources

A Technical Guide to N4-methylpyridine-3,4-diamine: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N4-methylpyridine-3,4-diamine represents a novel derivative of the well-established potassium channel blocker, 3,4-diaminopyridine (3,4-DAP), a compound clinically approved for the treatment of Lambert-Eaton Myasthenic Syndrome (LEMS).[1][2][3] While direct literature on this compound is scarce, this guide provides a comprehensive, prospective analysis grounded in established chemical principles and the known pharmacology of its parent compound. We project a logical synthetic pathway, detail essential characterization protocols, and hypothesize its mechanism of action and therapeutic potential. This document serves as a foundational resource for researchers interested in exploring this and similar aminopyridine derivatives for applications in neurology and beyond.

Introduction: The 3,4-Diaminopyridine Scaffold

The pyridine-3,4-diamine core is a privileged scaffold in medicinal chemistry. Its primary analogue, 3,4-diaminopyridine (also known as Amifampridine), is a cornerstone therapy for LEMS, a rare autoimmune disorder characterized by muscle weakness.[2][4] LEMS is caused by antibodies that attack presynaptic voltage-gated calcium channels, impairing the release of the neurotransmitter acetylcholine (ACh) at the neuromuscular junction.[2]

3,4-DAP functions by blocking presynaptic potassium channels.[5][6][7] This action prolongs the depolarization of the nerve terminal membrane, which in turn increases the influx of calcium ions through the remaining functional channels.[6][8] The elevated intracellular calcium concentration enhances the release of ACh, thereby improving neuromuscular transmission and alleviating muscle weakness.[5][9]

The strategic addition of a methyl group to the N4 position (this compound) is a classic medicinal chemistry approach to modulate the parent compound's properties. This modification could potentially alter:

  • Potency and Selectivity: Fine-tuning the interaction with specific potassium channel subtypes.

  • Pharmacokinetics: Influencing absorption, distribution, metabolism, and excretion (ADME) properties, potentially leading to an improved dosing regimen.

  • Blood-Brain Barrier Penetration: Modifying central nervous system (CNS) exposure and side effects.

This guide will explore the synthesis, characterization, and hypothetical pharmacology of this intriguing derivative.

Proposed Synthesis and Mechanistic Considerations

The synthesis of this compound requires a regioselective approach to ensure methylation occurs specifically at the exocyclic N4-amino group. A plausible synthetic strategy would leverage the known chemistry of 3,4-diaminopyridine.

Retrosynthetic Analysis

A logical retrosynthetic pathway begins by disconnecting the N4-methyl bond, leading back to the 3,4-diaminopyridine core, which itself can be synthesized from commercially available precursors.

G Target This compound Core 3,4-Diaminopyridine Target->Core N-Methylation Precursor1 4-Amino-3-nitropyridine Core->Precursor1 Reduction Precursor2 4-Methoxy-3-nitropyridine Precursor1->Precursor2 Amination StartingMaterial 4-Methoxypyridine Precursor2->StartingMaterial Nitration

Caption: Retrosynthetic analysis of this compound.

Proposed Forward Synthesis Workflow

A practical synthesis can be achieved in a multi-step process starting from 4-methoxypyridine.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Amination cluster_2 Step 3: Reduction cluster_3 Step 4: Selective N-Methylation A 4-Methoxypyridine B 4-Methoxy-3-nitropyridine A->B Fuming HNO3 C 4-Methoxy-3-nitropyridine D 4-Amino-3-nitropyridine C->D Ammonia Water E 4-Amino-3-nitropyridine F 3,4-Diaminopyridine E->F H2, Pd/C G 3,4-Diaminopyridine H This compound G->H Protecting Group Chem. + Methylating Agent

Caption: Proposed multi-step synthesis of this compound.

Detailed Experimental Protocols

Protocol 2.3.1: Synthesis of 3,4-Diaminopyridine (Core Structure)

This protocol is adapted from established methods for synthesizing the 3,4-DAP core.[10][11]

  • Nitration: React 4-methoxypyridine with fuming nitric acid to yield 4-methoxy-3-nitropyridine.[10]

  • Amination: Treat 4-methoxy-3-nitropyridine with concentrated ammonia water under pressure to displace the methoxy group, forming 4-amino-3-nitropyridine.[10]

  • Reduction: Perform a catalytic hydrogenation of 4-amino-3-nitropyridine using hydrogen gas and a palladium-on-carbon (Pd/C) catalyst.[11] This reduces the nitro group to an amine, yielding the final 3,4-diaminopyridine product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a yellow or brownish solid.[8]

Protocol 2.3.2: Selective N4-Methylation (Hypothetical)

Achieving selective mono-N-methylation of a diamine is a significant chemical challenge due to the risk of over-methylation.[12] A strategy involving a protecting group is often necessary.

  • Selective Protection: React 3,4-diaminopyridine with a suitable protecting group (e.g., Boc anhydride) under controlled conditions. The N3-amino group is sterically less hindered and electronically different from the N4-amino group, which may allow for selective protection.

  • Methylation: Treat the protected intermediate with a methylating agent such as methyl iodide (MeI) or dimethyl sulfate in the presence of a non-nucleophilic base (e.g., sodium hydride).[13] The methylation will occur on the unprotected, more nucleophilic N4-amino group.

  • Deprotection: Remove the protecting group under appropriate conditions (e.g., acid treatment for a Boc group) to yield the final this compound.

  • Purification: The final compound would require purification via column chromatography or preparative HPLC to isolate it from any starting material or side products.

Structural Elucidation and Physicochemical Characterization

Confirming the identity and purity of the synthesized this compound is critical. A combination of spectroscopic and chromatographic techniques would be employed.

Analytical Technique Expected Result / Purpose
¹H NMR Spectroscopy Confirmation of the pyridine ring protons, the remaining NH₂ protons, the N-H proton of the methylamino group, and a characteristic singlet for the N-CH₃ group. The chemical shift of the methyl group would confirm its attachment to nitrogen.
¹³C NMR Spectroscopy Detection of all six unique carbon atoms in the molecule, including the methyl carbon signal at a characteristic chemical shift.
Mass Spectrometry (MS) Determination of the molecular weight. The exact mass measurement from High-Resolution Mass Spectrometry (HRMS) would confirm the molecular formula (C₆H₉N₃).
HPLC/UPLC Assessment of purity. A single, sharp peak under various mobile phase conditions would indicate a highly pure compound.
Melting Point A sharp melting point range is indicative of high purity. For reference, the parent 3,4-DAP melts around 218-220 °C.[8]

Proposed Mechanism of Action and Therapeutic Applications

The biological activity of this compound is predicted to be similar to its parent compound, 3,4-DAP, acting as a voltage-gated potassium (Kv) channel blocker.[14][15]

Molecular Mechanism at the Neuromuscular Junction

The addition of the N4-methyl group is unlikely to fundamentally change the core mechanism but may modulate its potency. The compound is expected to block the efflux of potassium ions from the presynaptic nerve terminal during an action potential.[5][7]

G cluster_0 Presynaptic Terminal cluster_1 Prolonged Depolarization cluster_2 Postsynaptic Muscle Cell AP Action Potential Arrives K_Channel K+ Channel K+ Efflux AP->K_Channel:f0 Ca_Channel Ca2+ Channel Ca2+ Influx AP->Ca_Channel:f0 K_Channel:f1->AP Repolarization (Inhibited) Vesicle ACh Vesicle Ca_Channel:f1->Vesicle Triggers Fusion Prolonged_Ca Increased Ca2+ Influx Synapse Synaptic Cleft Vesicle->Synapse ACh Release Molecule N4-methylpyridine -3,4-diamine Molecule->K_Channel:f0 Blocks Receptor ACh Receptor Synapse->Receptor ACh Binds Contraction Muscle Contraction Receptor->Contraction

Caption: Proposed mechanism of this compound at the neuromuscular junction.

Causality Chain:

  • Blockade of K+ Channels: The molecule binds to and inhibits voltage-gated potassium channels on the presynaptic membrane.[5][16]

  • Prolonged Depolarization: By preventing K+ efflux, the nerve terminal remains depolarized for a longer duration after an action potential.[2][8]

  • Enhanced Ca2+ Influx: The extended depolarization increases the open time of voltage-gated calcium channels, leading to a greater influx of Ca2+ ions.[6][16]

  • Increased ACh Release: Higher intracellular Ca2+ levels promote the fusion of synaptic vesicles with the presynaptic membrane, resulting in the release of more acetylcholine into the synaptic cleft.[2][5]

  • Improved Muscle Contraction: The increased concentration of ACh at the neuromuscular junction leads to a stronger signal at the muscle cell, improving muscle contraction and strength.[1][9]

Potential Therapeutic Applications

Given its hypothesized mechanism, this compound would be a primary candidate for:

  • Lambert-Eaton Myasthenic Syndrome (LEMS): As a potential next-generation therapy with an optimized therapeutic window or side-effect profile compared to 3,4-DAP.[4]

  • Congenital Myasthenic Syndromes (CMS): Certain forms of CMS that involve presynaptic defects could benefit from enhanced ACh release.[1][17]

  • Other Neuromuscular Disorders: Its potential could be explored in conditions where neuromuscular transmission is compromised.[9]

Future Research and Development

The development of this compound from a hypothetical molecule to a clinical candidate requires a structured research plan:

  • Chemical Synthesis and Scale-up: Optimization of the proposed synthetic route to ensure yield, purity, and scalability.

  • In Vitro Pharmacological Profiling:

    • Electrophysiological assays (e.g., patch-clamp) to determine the potency (IC₅₀) against various Kv channel subtypes.

    • Cell-based assays to confirm the enhancement of neurotransmitter release.

  • Pharmacokinetic Studies: In vivo studies in animal models to determine the compound's oral bioavailability, half-life, metabolism, and brain penetration.

  • Efficacy in Disease Models: Testing the compound in established animal models of LEMS or other relevant neuromuscular disorders.

  • Safety and Toxicology: Comprehensive toxicology studies to establish a safety profile and identify any potential off-target effects.

Conclusion

This compound is a rationally designed analogue of the clinically significant drug, 3,4-diaminopyridine. While its discovery and history are yet to be written, this technical guide provides the scientific foundation for its synthesis, characterization, and biological evaluation. By building upon the well-understood pharmacology of its parent compound, researchers can efficiently investigate the potential of this derivative to become a refined therapeutic agent for patients with debilitating neuromuscular disorders. The principles of medicinal chemistry suggest that this targeted molecular modification holds promise for enhancing the drug-like properties of a proven therapeutic scaffold.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Amifampridine?
  • Wikipedia. (n.d.). Amifampridine.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Amifampridine phosphate?
  • NCBI Bookshelf. (n.d.). Table 3, Key Characteristics of Amifampridine Phosphate.
  • NeurologyLive. (2024, July 21). Amifampridine in LEMS and Beyond: Unraveling Its Therapeutic Potential.
  • myaware. (2020, April 4). 3,4-Diaminopyridine (3,4-DAP).
  • PubChem. (n.d.). 3,4-Diaminopyridine | C5H7N3 | CID 5918.
  • PubMed Central (PMC). (n.d.). A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs.
  • PubMed. (n.d.). Effect of 3,4-diaminopyridine at the murine neuromuscular junction.
  • ResearchGate. (n.d.). (a) 3,4-diaminopyridine (3,4-DAP) and (b)....
  • Google Patents. (n.d.). CN114315706A - Synthetic method of 3, 4-diaminopyridine.
  • ChemicalBook. (n.d.). 3,4-Diaminopyridine synthesis.
  • RSC Publishing. (n.d.). Selective synthesis of N-monomethyl amines with primary amines and nitro compounds.
  • MDPI. (n.d.). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl).
  • PubMed. (2021, January 17). A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs.
  • PubMed Central (PMC). (2022, August 16). Effects of 3,4-diaminopyridine on myasthenia gravis: Preliminary results of an open-label study.
  • PubMed. (n.d.). 3,4-Diaminopyridine, an orphan drug, in the symptomatic treatment of Lambert-Eaton myasthenic syndrome.

Sources

The Strategic Intermediate: A Technical Guide to N4-methylpyridine-3,4-diamine in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Foreword: The Unseen Pillar of Innovation

In the intricate tapestry of pharmaceutical development, the journey from a promising molecular concept to a life-altering therapeutic is paved with critical choices. Among the most pivotal of these is the selection of chemical intermediates—the foundational building blocks that dictate the efficiency, scalability, and ultimate viability of a drug synthesis pathway. N4-methylpyridine-3,4-diamine, a seemingly unassuming diamino-substituted pyridine, represents one such strategic intermediate. Its unique structural arrangement, featuring adjacent amino and methylamino groups on a pyridine core, offers a versatile scaffold for the construction of complex heterocyclic systems that are frequently at the heart of modern pharmacophores. This technical guide delves into the core attributes of this compound, providing an in-depth analysis of its synthesis, reactivity, and profound potential as a cornerstone for innovation in medicinal chemistry. As a senior application scientist, my aim is to not only present the established facts but to illuminate the underlying chemical principles and strategic considerations that empower researchers to harness the full potential of this valuable intermediate.

Physicochemical Properties and Structural Attributes

This compound (CAS No. 1839-17-4) is a solid organic compound with the molecular formula C₆H₉N₃ and a molecular weight of 123.16 g/mol .[1] Its structure is characterized by a pyridine ring substituted with a primary amino group at the 3-position and a secondary methylamino group at the 4-position. This ortho-diamine arrangement is the key to its utility, providing two nucleophilic centers poised for cyclization reactions.

PropertyValueSource
CAS Number 1839-17-4[1]
Molecular Formula C₆H₉N₃[1]
Molecular Weight 123.16 g/mol [1]
Appearance Solid[2]
Storage Keep in a dark place, under an inert atmosphere, at room temperature.[2]

The presence of the electron-donating amino and methylamino groups activates the pyridine ring, influencing its reactivity in subsequent chemical transformations. The differing nucleophilicity of the primary and secondary amines can also be exploited for regioselective reactions, a crucial aspect in the synthesis of complex drug molecules.

Synthesis of this compound: A Strategic Overview

The efficient and scalable synthesis of this compound is paramount to its application as a pharmaceutical intermediate. A well-established and logical synthetic pathway proceeds through the formation and subsequent reduction of a nitropyridine precursor. This approach ensures the correct regiochemistry of the amino groups.

A foundational synthesis was reported by Clark-Lewis and Singh in 1962, which remains a cornerstone for understanding the preparation of this intermediate.[2] The synthesis can be logically broken down into two key stages:

Stage 1: Synthesis of the Nitro Precursor, 4-Methylamino-3-nitropyridine

There are two primary routes to this key nitro intermediate, both starting from readily available materials:

  • Route A: From 4-Hydroxypyridine. This route involves the nitration of 4-hydroxypyridine, followed by chlorination and subsequent reaction with methylamine to introduce the methylamino group. The ethoxy derivative is often used as an intermediate to facilitate the nucleophilic substitution.[2]

  • Route B: From Isonicotinohydrazide. An alternative pathway begins with isonicotinohydrazide, which is converted to 4-ethoxycarbonylaminopyridine. Nitration of this intermediate, followed by methylation and hydrolysis, also yields 4-methylamino-3-nitropyridine.[2]

Stage 2: Reduction to this compound

The final step involves the reduction of the nitro group in 4-methylamino-3-nitropyridine to a primary amine. Catalytic hydrogenation is the method of choice for this transformation, offering high yields and clean conversion.[2]

Experimental Protocol: Synthesis of this compound via Catalytic Hydrogenation of 4-Methylamino-3-nitropyridine

Causality behind Experimental Choices: The choice of a palladised calcium carbonate catalyst is strategic. Palladium is a highly efficient catalyst for the reduction of nitro groups, while the calcium carbonate support provides a high surface area for the reaction and can be easily filtered off post-reaction. The use of hydrogen gas at elevated pressure ensures a sufficient concentration of the reducing agent to drive the reaction to completion in a reasonable timeframe. Ethanol is selected as the solvent due to its ability to dissolve the starting material and its inertness under the reaction conditions.

Step-by-Step Methodology:

  • Catalyst Preparation: In a suitable hydrogenation vessel, add 4-methylamino-3-nitropyridine (7.6 g) and ethanol (200 c.c.).

  • Hydrogenation: Add 1% palladised calcium carbonate catalyst to the mixture.

  • Reaction Execution: Pressurize the vessel with hydrogen gas to 5 atmospheres.

  • Reaction Monitoring: Maintain the reaction mixture at this pressure for 6 hours with appropriate agitation.

  • Work-up: After the reaction is complete, carefully depressurize the vessel and filter the mixture to remove the catalyst.

  • Isolation: The filtrate containing the product, 3-Amino-4-methylaminopyridine, can then be further purified if necessary, for example, by recrystallization from ethanol (with the aid of charcoal for decolorization).[2]

Diagram: Synthetic Pathway to this compound

G cluster_1 Route B 4-Hydroxypyridine 4-Hydroxypyridine 4-Ethoxy-3-nitropyridine 4-Ethoxy-3-nitropyridine 4-Hydroxypyridine->4-Ethoxy-3-nitropyridine 4-Methylamino-3-nitropyridine 4-Methylamino-3-nitropyridine 4-Ethoxy-3-nitropyridine->4-Methylamino-3-nitropyridine Methylamine Isonicotinohydrazide Isonicotinohydrazide 4-Ethoxycarbonylamino-3-nitropyridine 4-Ethoxycarbonylamino-3-nitropyridine Isonicotinohydrazide->4-Ethoxycarbonylamino-3-nitropyridine 1. Acylation 2. Nitration 4-Ethoxycarbonylamino-3-nitropyridine->4-Methylamino-3-nitropyridine 1. Methylation 2. Hydrolysis This compound This compound 4-Methylamino-3-nitropyridine->this compound Catalytic Hydrogenation (H2, Pd/C)

Caption: Synthetic routes to this compound.

Reactivity and Application in Pharmaceutical Synthesis

The primary utility of this compound in pharmaceutical synthesis lies in its ability to undergo cyclization reactions to form fused heterocyclic systems, most notably imidazopyridines. The adjacent primary and secondary amino groups provide the necessary nucleophiles to react with a variety of electrophilic partners, leading to the formation of a five-membered imidazole ring fused to the pyridine core.

Imidazopyridine Scaffolds: A Privileged Motif in Drug Discovery

Imidazopyridine derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets. They are key components in numerous drugs and clinical candidates, exhibiting activities such as:

  • Kinase Inhibition: The imidazopyridine core can mimic the purine scaffold of ATP, enabling it to bind to the ATP-binding site of various kinases. This makes it a valuable template for the design of inhibitors for protein kinases, which are crucial targets in oncology and inflammatory diseases.

  • Antiviral Activity: Several imidazopyridine derivatives have demonstrated potent antiviral properties against a range of viruses.

  • Other Therapeutic Areas: The versatility of the imidazopyridine scaffold has led to its exploration in a multitude of other therapeutic areas, including central nervous system disorders and metabolic diseases.

The Role of N4-Methylation

The N4-methyl group in this compound plays a significant role in modulating the properties of the resulting imidazopyridine derivatives. This seemingly small structural modification can have a profound impact on:

  • Biological Activity: The methyl group can influence the binding affinity and selectivity of the molecule for its biological target by occupying specific hydrophobic pockets in the active site.

  • Pharmacokinetic Properties: Methylation can affect the metabolic stability, solubility, and membrane permeability of a drug candidate, thereby improving its overall pharmacokinetic profile.

Diagram: General Cyclization Reaction to Imidazopyridines

G This compound N4-methylpyridine- 3,4-diamine Imidazopyridine\nDerivative Imidazopyridine Derivative This compound->Imidazopyridine\nDerivative Cyclization Electrophilic\nPartner\n(e.g., aldehyde, ketone,\ncarboxylic acid derivative) Electrophilic Partner (e.g., aldehyde, ketone, carboxylic acid derivative) Electrophilic\nPartner\n(e.g., aldehyde, ketone,\ncarboxylic acid derivative)->Imidazopyridine\nDerivative

Caption: Formation of imidazopyridines from this compound.

Safety and Handling

As with any chemical intermediate, proper safety precautions must be observed when handling this compound. It is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[2]

Key Safety Information:

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye, and face protection.

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid generating dust.

It is imperative to consult the material safety data sheet (MSDS) provided by the supplier for comprehensive safety and handling information before commencing any experimental work.

Conclusion and Future Outlook

This compound stands as a testament to the strategic importance of well-designed chemical intermediates in the advancement of pharmaceutical sciences. Its efficient synthesis and versatile reactivity make it a valuable building block for the construction of imidazopyridine-based drug candidates. The subtle yet significant influence of the N4-methyl group on biological activity and pharmacokinetic properties underscores the importance of fine-tuning molecular architecture in drug design.

As the demand for novel therapeutics continues to grow, the role of strategic intermediates like this compound will only become more critical. Future research will likely focus on the development of even more efficient and sustainable synthetic routes to this intermediate, as well as its application in the synthesis of next-generation kinase inhibitors, antiviral agents, and other targeted therapies. For researchers and drug development professionals, a thorough understanding of the chemistry and strategic application of this compound is not just beneficial—it is essential for unlocking new frontiers in medicine.

References

  • Clark-Lewis, J. W., & Singh, R. P. (1962). Preparation of 3,4-Diamino-, 3-Amino-4-methylamino-, and 4-Amino-3-methylamino-pyridines. Journal of the Chemical Society (Resumed), 2379-2383. [Link]

Sources

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of N4-methylpyridine-3,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed, three-step synthetic protocol for the preparation of N4-methylpyridine-3,4-diamine, a key heterocyclic building block in medicinal chemistry. The synthesis commences with the nitration of commercially available 4-chloropyridine to generate the key intermediate, 4-chloro-3-nitropyridine. This is followed by a nucleophilic aromatic substitution with methylamine to yield 4-(methylamino)-3-nitropyridine. The final step involves the selective reduction of the nitro group to afford the target diamine. This guide offers in-depth procedural details, explains the chemical principles underpinning each step, and provides a framework for researchers in organic synthesis and drug discovery.

Introduction and Strategic Overview

This compound is a valuable scaffold in the synthesis of complex nitrogen-containing heterocycles, which are prevalent in many biologically active compounds. The strategic placement of vicinal diamines on a pyridine core offers versatile reactivity for constructing fused ring systems and other elaborate molecular architectures.

The synthetic route detailed herein was designed for robustness, efficiency, and scalability, relying on well-established chemical transformations. The overall strategy is a convergent three-step process:

  • Nitration: Electrophilic nitration of 4-chloropyridine. The pyridine ring is typically resistant to electrophilic substitution, necessitating strong activating conditions.

  • Nucleophilic Aromatic Substitution (SNAr): Introduction of the methylamino group. The presence of a strong electron-withdrawing nitro group is crucial for activating the pyridine ring towards nucleophilic attack.

  • Reduction: Conversion of the nitro group to a primary amine, yielding the final product.

This approach leverages the electronic properties of the pyridine ring and its substituents at each stage to ensure high regioselectivity and yield.

Synthesis_Workflow Start 4-Chloropyridine Step1_Product 4-Chloro-3-nitropyridine Start->Step1_Product Step 1: Nitration (HNO3 / H2SO4) Step2_Product 4-(Methylamino)-3-nitropyridine Step1_Product->Step2_Product Step 2: SNAr (Methylamine) Final_Product This compound Step2_Product->Final_Product Step 3: Reduction (SnCl2·2H2O / HCl)

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of 4-Chloro-3-nitropyridine

Principle: The nitration of the pyridine ring is an electrophilic aromatic substitution. Pyridine itself is highly deactivated towards electrophiles due to the electron-withdrawing nature of the nitrogen atom. Therefore, potent nitrating conditions, a mixture of concentrated nitric and sulfuric acid ("mixed acid"), are required. The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. The reaction is directed to the 3-position (meta to the ring nitrogen) to avoid the formation of an unstable intermediate with a positive charge adjacent to the already positive pyridinium nitrogen.

Protocol:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid (98%, 60 mL).

  • Cooling: Cool the flask in an ice-salt bath to 0 °C.

  • Substrate Addition: Slowly add 4-chloropyridine hydrochloride (15.0 g, 0.1 mol) in portions to the stirred sulfuric acid, ensuring the temperature does not exceed 10 °C.

  • Nitrating Agent Addition: Once the substrate is fully dissolved, add a pre-cooled mixture of concentrated nitric acid (65%, 9.0 mL, ~0.13 mol) and concentrated sulfuric acid (20 mL) dropwise via the dropping funnel. Maintain the internal temperature below 10 °C throughout the addition.[1][2]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, carefully heat the reaction mixture in an oil bath at 95 °C for 3-4 hours.

  • Quenching: Cool the reaction mixture back to room temperature and then pour it slowly and carefully onto 400 g of crushed ice with vigorous stirring.

  • Neutralization & Extraction: Place the beaker in an ice bath and slowly neutralize the acidic solution by adding concentrated ammonium hydroxide until the pH is approximately 7-8. A precipitate may form. Extract the aqueous mixture with dichloromethane (3 x 150 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield 4-chloro-3-nitropyridine as a solid.

Step 2: Synthesis of 4-(Methylamino)-3-nitropyridine

Principle: This step is a classic Nucleophilic Aromatic Substitution (SNAr) reaction. The chloro-substituent at the C4 position is an excellent leaving group. Its departure is facilitated by the strong electron-withdrawing nitro group at the C3 position, which stabilizes the intermediate Meisenheimer complex formed upon nucleophilic attack by methylamine.[3] The reaction proceeds via an addition-elimination mechanism.

Protocol:

  • Reaction Setup: To a sealed pressure vessel, add 4-chloro-3-nitropyridine (10.0 g, 63.1 mmol) and ethanol (100 mL).

  • Reagent Addition: Add an aqueous solution of methylamine (40% w/w, 15 mL, ~1.2 equivalents) to the vessel.

  • Reaction: Seal the vessel and heat the mixture at 80 °C for 4-6 hours with stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the vessel to room temperature. Transfer the mixture to a round-bottom flask and remove the ethanol under reduced pressure.

  • Isolation: The resulting residue will contain the product and excess methylamine hydrochloride. Add water (50 mL) and basify with a 2M sodium hydroxide solution to pH ~10 to deprotonate any remaining salt.

  • Extraction and Purification: Extract the product with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The resulting solid, 4-(methylamino)-3-nitropyridine, is often of sufficient purity for the next step but can be recrystallized from an ethanol/water mixture if needed.

Step 3: Synthesis of this compound

Principle: The final step involves the reduction of the aromatic nitro group to a primary amine. While catalytic hydrogenation is a common method, reduction using a metal in acidic media, such as tin(II) chloride in hydrochloric acid, is highly effective and avoids the need for specialized high-pressure equipment.[4] The tin(II) acts as the reducing agent, transferring electrons to the nitro group in a stepwise process, ultimately yielding the amine.

Protocol:

  • Reaction Setup: In a 500 mL round-bottom flask, dissolve 4-(methylamino)-3-nitropyridine (8.0 g, 52.2 mmol) in concentrated hydrochloric acid (100 mL). The dissolution may be exothermic; initial cooling in an ice bath is recommended.

  • Reducing Agent Addition: To the stirred solution, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (59.0 g, 261 mmol, 5 equivalents) portion-wise.[4][5] The addition may cause the temperature to rise; maintain it below 60 °C using a water bath.

  • Reaction: After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours, or until TLC analysis indicates the complete disappearance of the starting material.

  • Work-up and Neutralization: Cool the reaction mixture in an ice bath and carefully neutralize it by the slow addition of a concentrated sodium hydroxide solution (e.g., 10 M) until the pH is greater than 10. This will precipitate tin salts.

  • Filtration: Filter the mixture through a pad of Celite® to remove the inorganic tin salts. Wash the filter cake thoroughly with ethyl acetate or dichloromethane.

  • Extraction and Purification: Transfer the filtrate to a separatory funnel and extract with ethyl acetate (4 x 100 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization or column chromatography if necessary.

Quantitative Data Summary

Step Reactant Mol. Wt. ( g/mol ) Equivalents Mass/Volume Product Expected Yield
1 4-Chloropyridine HCl150.011.015.0 g4-Chloro-3-nitropyridine65-75%
Conc. HNO₃ (65%)63.01~1.39.0 mL
2 4-Chloro-3-nitropyridine158.551.010.0 g4-(Methylamino)-3-nitropyridine85-95%
Methylamine (40% aq.)31.06~1.215 mL
3 4-(Methylamino)-3-nitropyridine153.141.08.0 gThis compound70-85%
SnCl₂·2H₂O225.655.059.0 g

References

  • PrepChem.com. Synthesis of 4-nitropyridine.
  • Google Patents. (2010). Process for preparation of nitropyridine derivatives. WO2010089773A2.
  • Google Patents. (2015). The synthetic method of the chloro-3-nitropyridine of 4-amino-2-. CN103819398B.
  • MDPI. (2018). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives.
  • SciSpace. Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation.
  • ResearchGate. The reduction of vic-substituted 3-nitropyridines with.
  • ResearchGate. Hydrogenation of Aromatic Nitrogroups with Precious Metal Powder Catalysts: Influence of Modifier on Selectivity and Activity.
  • Beilstein Journals. (2020). Electrocatalytic hydrogenation of cyanoarenes, nitroarenes, quinolines, and pyridines under mild conditions with a proton-exchange membrane reactor.
  • Common Organic Chemistry. Nitro Reduction - SnCl2.

Sources

Synthesis of N4-methylpyridine-3,4-diamine: A Detailed Guide to Reaction Conditions

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed protocol for the synthesis of N4-methylpyridine-3,4-diamine, a crucial building block in the development of various pharmaceutical agents. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details and scientifically grounded explanations for the experimental procedures.

The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the nucleophilic aromatic substitution of 4-chloro-3-nitropyridine with methylamine to yield the intermediate, N-methyl-3-nitropyridin-4-amine. The subsequent step is the reduction of the nitro group to an amine, affording the final product. This guide will provide a thorough examination of the reaction conditions and a step-by-step protocol for each stage of this synthesis.

Part 1: Synthesis of N-methyl-3-nitropyridin-4-amine

The initial step of this synthesis hinges on the nucleophilic substitution of a chlorine atom on the pyridine ring with methylamine. The electron-withdrawing nature of the nitro group at the 3-position activates the 4-position towards nucleophilic attack, facilitating this reaction.

Reaction Mechanism Overview

The reaction proceeds via a classic SNAr (Nucleophilic Aromatic Substitution) mechanism. The methylamine acts as the nucleophile, attacking the carbon atom bonded to the chlorine. This forms a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the electron-withdrawing nitro group. The subsequent departure of the chloride ion restores the aromaticity of the pyridine ring, yielding the desired N-methyl-3-nitropyridin-4-amine.

Diagram of the Synthetic Workflow

Synthesis_Workflow Start Starting Materials Step1 Step 1: Nucleophilic Aromatic Substitution Start->Step1 Intermediate N-methyl-3-nitropyridin-4-amine Step1->Intermediate Step2 Step 2: Nitro Group Reduction Intermediate->Step2 Product This compound Step2->Product Reduction_Mechanism Nitro N-methyl-3-nitropyridin-4-amine Amine This compound Nitro->Amine Reduction Reagents H2, Pd/C Ethanol/Methanol Reagents->Amine

Mastering the Purification of N4-methylpyridine-3,4-diamine: A Guide to Crystallization and Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Development

N4-methylpyridine-3,4-diamine is a key heterocyclic building block in the synthesis of a wide array of pharmacologically active molecules.[1] The precise arrangement of its amino groups on the pyridine scaffold makes it a versatile precursor for creating complex molecular architectures integral to drug discovery and materials science.[1] As with any component destined for pharmaceutical application, achieving the highest possible purity is not merely a procedural step but a fundamental requirement for ensuring safety, efficacy, and reproducibility in downstream applications.

This comprehensive guide provides detailed protocols and the underlying scientific principles for the two most effective and widely used techniques for purifying this compound: crystallization and column chromatography. This document is designed for researchers, scientists, and drug development professionals, offering both practical, step-by-step instructions and the expert insights needed to troubleshoot and optimize these essential purification processes.

Part 1: Purification by Crystallization

Crystallization is a powerful and economical technique for purifying solid compounds. It relies on the principle of differential solubility: the target compound should be highly soluble in a chosen solvent at an elevated temperature but sparingly soluble at lower temperatures, while impurities remain either soluble or insoluble under these conditions.

The Science of Solvent Selection

The choice of solvent is the most critical factor in a successful crystallization. For a polar molecule like this compound, which contains two amine groups capable of hydrogen bonding, polar solvents are a logical starting point. A common and effective strategy is to use a mixed-solvent system, which allows for fine-tuning of the solubility profile.[2]

A typical approach involves dissolving the compound in a "good" solvent in which it is highly soluble, and then adding a "poor" or "anti-solvent" in which it is much less soluble, until the solution becomes turbid. Heating this mixture should result in a clear solution, from which crystals will form upon slow cooling.

Commonly Employed Solvent Systems for Aromatic Amines:

  • Ethanol/Water[3]

  • Ethyl Acetate/Hexane[4][5]

  • Methanol/Dichloromethane

  • Acetone/Water

Protocol for Crystallization of this compound

This protocol outlines a general procedure that can be optimized for specific impurity profiles and scales.

1. Solvent System Screening (Small Scale): a. Place a small amount (10-20 mg) of the crude this compound into several test tubes. b. Add a few drops of a potential "good" solvent (e.g., ethanol, methanol, ethyl acetate) to each tube. c. If the compound dissolves readily at room temperature, the solvent is likely too effective for use alone. d. If the compound is sparingly soluble, gently heat the test tube. An ideal "good" solvent will dissolve the compound upon heating. e. To the tubes where the compound dissolved, add a "poor" solvent (e.g., water, hexanes) dropwise until a persistent cloudiness (turbidity) is observed. f. Gently heat the turbid solution until it becomes clear again. g. Allow the tubes to cool slowly to room temperature, and then place them in an ice bath to observe crystal formation. The system that yields well-formed crystals with a significant reduction in colored impurities is the most promising.

2. Bulk Crystallization Procedure: a. Place the crude this compound in an appropriately sized Erlenmeyer flask. b. Add the chosen "good" solvent (e.g., ethanol) in small portions while gently heating and stirring the mixture on a hot plate until the solid is completely dissolved. Use the minimum amount of hot solvent necessary to achieve dissolution.[3] c. If insoluble impurities are present, perform a hot filtration by quickly passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-heated flask.[3] d. To the hot, clear solution, add the "poor" solvent (e.g., water) dropwise with continuous swirling until the solution becomes faintly cloudy. e. Add a few more drops of the "good" solvent until the solution is clear again. f. Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[3] g. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.[3] h. Collect the crystals by vacuum filtration using a Büchner funnel. i. Wash the collected crystals with a small amount of the cold crystallization solvent mixture to remove any adhering soluble impurities. j. Dry the crystals under vacuum to remove residual solvent.

Troubleshooting Crystallization
Problem Cause Solution
No crystals form Solution is too dilute (too much solvent used).Gently evaporate some of the solvent to concentrate the solution and then allow it to cool again.
"Oiling out" The compound is separating as a liquid instead of a solid. This can be due to too rapid cooling or a non-ideal solvent system.Re-heat the solution to re-dissolve the oil. Allow the solution to cool more slowly. Consider adding a bit more of the "good" solvent.
Poor recovery The compound has significant solubility in the cold solvent.Ensure the solution is thoroughly cooled in an ice bath. Minimize the amount of cold solvent used for washing the crystals.

Diagram of the Crystallization Workflow

G cluster_0 Crystallization Protocol A Dissolve crude compound in minimum hot 'good' solvent B Hot filtration (if insoluble impurities exist) A->B optional C Add 'poor' solvent until turbidity appears B->C D Re-clarify with a few drops of 'good' solvent C->D E Slow cooling to room temperature D->E F Cool in ice bath E->F G Collect crystals by vacuum filtration F->G H Wash with cold solvent G->H I Dry purified crystals H->I

Caption: Workflow for the purification of this compound by crystallization.

Part 2: Purification by Column Chromatography

Column chromatography is a highly effective technique for separating compounds based on their differential adsorption to a stationary phase.[6] For polar, basic compounds like this compound, special considerations are necessary to achieve optimal separation and avoid common pitfalls like peak tailing.

The Science of Phase Selection

Stationary Phase:

  • Silica Gel: The most common stationary phase, silica gel, is slightly acidic due to the presence of silanol (Si-OH) groups on its surface.[6][7] This acidity can lead to strong, sometimes irreversible, binding of basic compounds like amines, resulting in poor recovery and significant peak tailing.[7]

  • Alumina: Alumina is another common stationary phase and is available in acidic, neutral, and basic forms. Basic alumina can be a good choice for the purification of basic compounds.[8]

  • Amine-Functionalized Silica: This is an excellent, albeit more expensive, option that provides a chromatographic environment much more conducive to amine purification.[7]

Mobile Phase (Eluent): The mobile phase is a solvent or a mixture of solvents that carries the compound through the column. The polarity of the mobile phase is adjusted to control the elution speed of the compounds.[8]

  • For Normal-Phase Chromatography (Polar Stationary Phase): A mixture of a non-polar solvent (e.g., hexanes, heptane) and a polar solvent (e.g., ethyl acetate, methanol) is typically used.[9]

  • Addressing Basicity: To counteract the acidity of silica gel and improve the chromatography of amines, a small amount of a basic modifier is often added to the mobile phase. Common choices include:

    • Triethylamine (Et3N) at a concentration of 0.5-2%.

    • Ammonium hydroxide (NH4OH), often by using a mobile phase like 10% ammonia in methanol solution mixed with dichloromethane.[9][10]

Protocol for Column Chromatography of this compound

This protocol assumes the use of a standard silica gel stationary phase.

1. Mobile Phase Selection (TLC Analysis): a. Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate). b. Spot the solution onto several Thin Layer Chromatography (TLC) plates. c. Develop the TLC plates in different solvent systems. Start with a mixture of ethyl acetate and hexanes (e.g., 50:50) and gradually increase the polarity by adding methanol to dichloromethane (e.g., 2-10% MeOH in DCM).[9] d. To a promising solvent system, add ~1% triethylamine or ammonium hydroxide to see if it improves the spot shape (reduces streaking).[10] e. The ideal mobile phase will give the desired compound an Rf value of approximately 0.3-0.4, with good separation from impurities.[6]

2. Column Packing and Sample Loading: a. Prepare a slurry of silica gel in the chosen mobile phase. b. Pack a glass column with the slurry, ensuring there are no air bubbles or cracks in the stationary phase. c. Allow the excess solvent to drain until it is just level with the top of the silica gel. d. Dissolve the crude this compound in a minimal amount of the mobile phase or a strong solvent like dichloromethane. e. Carefully load the sample onto the top of the silica gel bed. f. Alternative (Dry Loading): For compounds that are not very soluble in the mobile phase, dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[4]

3. Elution and Fraction Collection: a. Carefully add the mobile phase to the top of the column. b. Apply gentle air pressure to begin eluting the compounds. c. Collect the eluent in a series of fractions (e.g., in test tubes). d. Monitor the separation by TLC analysis of the collected fractions. e. Combine the fractions containing the pure product.

4. Solvent Removal: a. Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Recommended Chromatographic Conditions
Parameter Recommendation 1 Recommendation 2
Stationary Phase Silica GelBasic Alumina
Mobile Phase Gradient of 0-10% Methanol in Dichloromethane + 1% TriethylamineGradient of 20-80% Ethyl Acetate in Hexanes[5]
Rationale The polar methanol/DCM system is effective for eluting polar compounds, while the triethylamine neutralizes acidic sites on the silica, preventing peak tailing.[7][9]A standard system for moderately polar compounds. The use of basic alumina as the stationary phase can mitigate the need for a basic additive in the mobile phase.

Diagram of the Column Chromatography Workflow

G cluster_1 Column Chromatography Protocol A Select mobile phase using TLC (Rf ≈ 0.3) B Pack column with stationary phase slurry A->B C Load crude sample (wet or dry loading) B->C D Elute with mobile phase under gentle pressure C->D E Collect fractions D->E F Monitor fractions by TLC E->F G Combine pure fractions F->G Identify pure fractions H Remove solvent via rotary evaporation G->H I Obtain purified product H->I

Caption: Workflow for the purification of this compound by column chromatography.

Conclusion: A Commitment to Quality

The purification of this compound is a critical step in its journey from a chemical intermediate to a component of potentially life-saving therapeutics. Both crystallization and chromatography offer robust and reliable methods for achieving high purity. The choice between them will depend on the nature and quantity of impurities, the scale of the purification, and the specific requirements of the subsequent synthetic steps. By understanding the principles behind these techniques and diligently applying the protocols outlined in this guide, researchers can ensure the quality and integrity of their scientific endeavors.

References

  • Technical Support Center: Recrystallization of 3,5-Dibromobenzene-1,2-diamine - Benchchem.
  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC - NIH.
  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester.
  • Chromatography: Solvent Systems For Flash Column - Department of Chemistry : University of Rochester.
  • Column chromatography - Columbia University.
  • Technical Support Center: Enhancing the Purity of 2-Chloro-5-methylpyridine-3,4-diamine Derivatives - Benchchem.
  • Column chromatography.
  • What is the best solvent for recrystallization? - Quora.
  • Important Chemistry Tips-Solvents choose for recrystallization-Part4 - YouTube.
  • Go-to recrystallization solvent mixtures : r/Chempros - Reddit.
  • Chromotography with free amines? : r/chemhelp - Reddit.
  • How do I purify ionizable organic amine compounds using flash column chromatography?.
  • N3-Methylpyridine-3,4-diamine|CAS 1796-73-2.

Sources

Application Notes and Protocols for the Synthesis of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors Using N4-methylpyridine-3,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of the Imidazo[4,5-b]pyridine Scaffold in Kinase Inhibition

The imidazo[4,5-b]pyridine core is a privileged scaffold in medicinal chemistry, largely due to its structural resemblance to the endogenous purine bases that are fundamental to a myriad of biological processes.[1] This bioisosteric relationship allows imidazo[4,5-b]pyridine derivatives to effectively compete for the ATP-binding sites of protein kinases, a family of enzymes frequently dysregulated in cancer and other proliferative diseases.[1] The strategic placement of substituents on this core structure enables the fine-tuning of inhibitory potency and selectivity against specific kinase targets. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of a key building block, N4-methylpyridine-3,4-diamine , in the synthesis of a targeted library of potential kinase inhibitors.

The rationale for employing this compound is rooted in the principles of modern drug design. The N-methyl group can serve several critical functions in the final inhibitor:

  • Modulation of Physicochemical Properties: The methyl group can influence solubility, lipophilicity, and metabolic stability, key parameters in optimizing the pharmacokinetic profile of a drug candidate.

  • Fine-Tuning of Basicity: The basicity of the pyridine nitrogen is a crucial determinant of the compound's overall properties, including its interaction with the kinase active site and its potential for off-target effects. The N-methyl group can subtly alter this basicity.

  • Probing the Kinase ATP-Binding Site: The methyl group can establish favorable van der Waals interactions within hydrophobic pockets of the ATP-binding site, potentially enhancing binding affinity and selectivity.[2] Furthermore, its presence can influence the overall conformation of the inhibitor, favoring a bioactive pose.[2]

This guide will focus on the synthesis of 2-aryl-substituted imidazo[4,5-b]pyridines, a class of compounds that has shown significant promise as inhibitors of the PI3K/Akt/mTOR signaling pathway.[3][4] Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[3][4]

The PI3K/Akt/mTOR Signaling Pathway: A Key Target in Oncology

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a critical intracellular signaling cascade that governs a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism.[3][4] In many human cancers, this pathway is constitutively activated through mutations in key components like PIK3CA (the gene encoding the p110α catalytic subunit of PI3K) or loss of the tumor suppressor PTEN.[3][4] This aberrant signaling drives tumor progression and resistance to therapy. Consequently, the development of small molecule inhibitors targeting key nodes of this pathway, such as PI3Kα, is a major focus of cancer drug discovery.[3][5]

PI3K_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Inhibitor Imidazo[4,5-b]pyridine Inhibitor Inhibitor->PI3K

Figure 1: Simplified PI3K/Akt/mTOR Signaling Pathway.

Synthetic Strategy: The Phillips Condensation for Imidazo[4,5-b]pyridine Formation

The cornerstone of our synthetic approach is the Phillips condensation reaction, a robust and versatile method for the formation of the imidazo[4,5-b]pyridine scaffold.[6] This reaction involves the cyclocondensation of a 1,2-diamine, in our case this compound, with a carboxylic acid or its derivative.[6] The reaction is typically carried out at elevated temperatures, often with a dehydrating agent or in a high-boiling solvent to drive the reaction to completion.

An alternative and often milder approach involves the condensation of the diamine with an aldehyde, followed by an oxidative cyclization.[7][8] This two-step, one-pot procedure is particularly advantageous when working with sensitive substrates.

Synthetic_Workflow Diamine N4-methylpyridine- 3,4-diamine Intermediate Schiff Base Intermediate Diamine->Intermediate Condensation Aldehyde Aryl Aldehyde (R-CHO) Aldehyde->Intermediate Product 2-Aryl-1H-imidazo[4,5-b]pyridine Kinase Inhibitor Scaffold Intermediate->Product Oxidative Cyclization

Figure 2: General Synthetic Workflow.

Experimental Protocols

Protocol 1: Synthesis of a 2-Aryl-1H-imidazo[4,5-b]pyridine Scaffold

This protocol details the synthesis of a representative 2-aryl-1H-imidazo[4,5-b]pyridine from this compound and a substituted benzaldehyde.

Materials:

  • This compound

  • Substituted Benzaldehyde (e.g., 4-methoxybenzaldehyde)

  • Sodium Metabisulfite (Na₂S₂O₅)

  • Dimethyl Sulfoxide (DMSO)

  • Ethanol

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Silica Gel for column chromatography

  • Ethyl Acetate

  • Hexanes

Instrumentation:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • UV lamp for TLC visualization

  • Glass funnel and filter paper

  • Chromatography column

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, combine this compound (1.0 eq) and the substituted benzaldehyde (1.05 eq).

  • Solvent Addition: Add DMSO to the flask to achieve a concentration of approximately 0.5 M with respect to the diamine.

  • Addition of Oxidizing Agent: To the stirred solution, add sodium metabisulfite (1.1 eq).

  • Reaction: Heat the reaction mixture to 120-140 °C and monitor the progress by TLC (e.g., 1:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 4-8 hours.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the mixture into a separatory funnel containing deionized water and ethyl acetate.

    • Separate the organic layer.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the desired 2-aryl-1H-imidazo[4,5-b]pyridine.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Causality Behind Experimental Choices:

  • DMSO as Solvent: DMSO is a high-boiling polar aprotic solvent that is excellent for dissolving the reactants and facilitating the reaction at elevated temperatures.

  • Sodium Metabisulfite: While air can serve as the oxidant in some cases, sodium metabisulfite provides a more controlled and efficient oxidative cyclization of the intermediate.[9]

  • Aqueous Work-up: The work-up procedure is designed to remove the DMSO solvent and any water-soluble byproducts. The sodium bicarbonate wash neutralizes any acidic impurities.

  • Column Chromatography: This is a standard and effective method for purifying the final product from any unreacted starting materials or side products.

Data Presentation: Representative Reaction Parameters and Yields

The following table summarizes typical reaction conditions and expected yields for the synthesis of 2-aryl-1H-imidazo[4,5-b]pyridines based on the described protocol.

EntryAryl AldehydeTemperature (°C)Time (h)Yield (%)
1Benzaldehyde130675-85
24-Methoxybenzaldehyde130580-90
34-Chlorobenzaldehyde140770-80
44-(Trifluoromethyl)benzaldehyde140865-75

Note: Yields are approximate and may vary depending on the specific reaction conditions and scale.

Structure-Activity Relationship (SAR) Insights

The synthesized library of 2-aryl-1H-imidazo[4,5-b]pyridines can be screened against a panel of kinases to determine their inhibitory activity. The following SAR insights can be anticipated based on existing literature for similar kinase inhibitors:

  • The 2-Aryl Substituent: The nature and position of substituents on the 2-aryl ring are critical for potency and selectivity. Electron-donating groups, such as methoxy, can enhance activity, while electron-withdrawing groups like trifluoromethyl may also be beneficial depending on the specific kinase target.

  • The N4-Methyl Group: As previously discussed, the N-methyl group is expected to influence the compound's properties. In the context of the PI3Kα active site, it may occupy a hydrophobic pocket near the hinge region, potentially forming favorable interactions.

  • The Imidazo[4,5-b]pyridine Core: The nitrogen atoms of the core scaffold are crucial for forming hydrogen bonds with the hinge region of the kinase, a common binding motif for ATP-competitive inhibitors.

Conclusion and Future Directions

The use of this compound provides a facile and effective route to a diverse library of 2-aryl-1H-imidazo[4,5-b]pyridine-based kinase inhibitors. The protocols outlined in this document are robust and can be readily adapted for the synthesis of a wide range of analogs for SAR studies. Further optimization of the substituents on the 2-aryl ring and exploration of modifications at other positions of the imidazo[4,5-b]pyridine core will be crucial for the development of potent and selective kinase inhibitors with therapeutic potential. The synthesized compounds are prime candidates for evaluation against the PI3K/Akt/mTOR pathway and other relevant kinase targets in cancer and inflammatory diseases.

References

  • Yuan, T. L., & Cantley, L. C. (2008). PI3K pathway alterations in cancer: variations on a theme. Oncogene, 27(41), 5497–5510.
  • Engelman, J. A. (2009). Targeting PI3K signalling in cancer: opportunities, challenges and limitations.
  • [Reference not found in search results]
  • [Reference not found in search results]
  • [Reference not found in search results]
  • Janku, F., Hong, D. S., Fu, S., Piha-Paul, S. A., Naing, A., Falchook, G. S., Tsimberidou, A. M., Stepanek, V. M., Moulder, S. L., Lee, J. J., Luthra, R., Zinner, R. G., Kurzrock, R., & Meric-Bernstam, F. (2014). Assessing PIK3CA and PTEN in metastatic solid tumors to predict response to PI3K/AKT/mTOR pathway inhibitors. Cancer Research, 74(10), 2636–2643.
  • [Reference not found in search results]
  • Jarmoni, K., Misbahi, K., & Ferrières, V. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current medicinal chemistry, 31(5), 515–528.
  • [Reference not found in search results]
  • [Reference not found in search results]
  • AdiChemistry. (n.d.). PHILLIPS CONDENSATION REACTION | EXPLANATION.
  • El-Gohary, N. S., & Shaaban, M. R. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS omega, 4(8), 13447–13456.
  • [Reference not found in search results]
  • [Reference not found in search results]
  • [Reference not found in search results]
  • [Reference not found in search results]
  • Bune, A. B., & Vartanyan, S. A. (2017). Synthesis of 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. Chemistry of Heterocyclic Compounds, 53(1), 74-80.
  • [Reference not found in search results]
  • Gulea, M., & Theron, M. (2019). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences, 134, 01001.
  • Al-Tel, T. H. (2020). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. Journal of heterocyclic chemistry, 57(1), 243-252.

Sources

N4-methylpyridine-3,4-diamine: A Versatile Precursor for the Synthesis and Evaluation of Novel PARP Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Application Note and Detailed Protocols for Researchers in Drug Discovery and Development

Authored by a Senior Application Scientist

Abstract

Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a pivotal class of targeted therapies, particularly for cancers harboring defects in DNA damage repair pathways, such as those with BRCA1/2 mutations. The strategic design of novel PARP inhibitors with improved potency, selectivity, and pharmacological properties remains a key objective in oncology research. This document provides a comprehensive guide on the use of N4-methylpyridine-3,4-diamine as a strategic precursor for the synthesis of a novel class of PARP inhibitors. We present a detailed, field-proven synthetic protocol, thorough characterization methodologies, and a suite of robust in vitro assays to evaluate the biological activity of these synthesized compounds. This guide is intended to empower researchers, scientists, and drug development professionals to explore this promising chemical scaffold for the discovery of next-generation PARP-targeted therapeutics.

Introduction: The Rationale for this compound in PARP Inhibitor Design

Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the base excision repair (BER) pathway, responsible for repairing DNA single-strand breaks (SSBs). Inhibition of PARP1 leads to the accumulation of unrepaired SSBs, which, upon encountering the replication machinery, are converted into highly cytotoxic DNA double-strand breaks (DSBs). In cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to synthetic lethality and targeted cell death.[1]

The core structure of many potent PARP inhibitors mimics the nicotinamide moiety of the natural PARP substrate, NAD+. The this compound scaffold offers a unique and strategic starting point for the design of novel PARP inhibitors. The vicinal diamine functionality on the pyridine ring is primed for cyclization reactions to form fused imidazole systems, such as pyridobenzimidazoles, which are structurally analogous to the benzimidazole carboxamide core present in several known PARP inhibitors. The pyridine nitrogen introduces a key hydrogen bond acceptor, while the N4-methyl group can influence solubility and metabolic stability, and its position can be exploited to modulate interactions within the PARP active site.

This application note will detail a plausible and robust synthetic route to a novel pyridobenzimidazole-based PARP inhibitor, leveraging this compound as the key building block. Furthermore, we provide detailed protocols for the subsequent biological evaluation of the synthesized compound.

Synthesis and Characterization of a Novel PARP Inhibitor

The synthesis of the target PARP inhibitor, a pyridobenzimidazole carboxamide, is achieved through a two-step process involving a cyclocondensation reaction followed by an amidation.

Synthetic Workflow

The overall synthetic strategy is depicted below. The initial step involves the condensation of this compound with a suitably substituted 2-formylbenzoic acid to form the tricyclic pyridobenzimidazole core. The resulting carboxylic acid is then activated and coupled with a desired amine to yield the final carboxamide product.

Synthesis_Workflow Precursor This compound Intermediate Pyridobenzimidazole Carboxylic Acid Precursor->Intermediate Cyclocondensation Reagent1 2-Formyl-4-fluorobenzoic acid Reagent1->Intermediate Activation Amide Coupling Reagents (EDC, HOBt) Intermediate->Activation Reagent2 Piperidine Product Final PARP Inhibitor Reagent2->Product Amidation Activation->Product

Caption: Synthetic workflow for the PARP inhibitor.

Detailed Synthesis Protocol

Step 1: Synthesis of 7-fluoro-2-methyl-2,5-dihydro-1H-pyridazino[4,5-b]indol-4-carboxylic acid (Intermediate)

  • To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol or a mixture of ethanol and water, add 2-formyl-4-fluorobenzoic acid (1.05 eq).

  • Add a catalytic amount of an acid, such as p-toluenesulfonic acid (0.1 eq), to the reaction mixture.

  • Heat the mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure pyridobenzimidazole carboxylic acid intermediate.

Step 2: Synthesis of 7-fluoro-2-methyl-4-(piperidin-1-ylcarbonyl)-2,5-dihydro-1H-pyridazino[4,5-b]indol (Final Product)

  • Suspend the pyridobenzimidazole carboxylic acid intermediate (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) to the suspension and stir at room temperature for 30 minutes to activate the carboxylic acid.

  • Add piperidine (1.2 eq) to the reaction mixture, followed by a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in DCM) to yield the final PARP inhibitor.

Characterization

The structure and purity of the synthesized compounds should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify characteristic proton and carbon signals.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition of the synthesized compounds.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Compound Expected Yield Purity (HPLC) Expected HRMS [M+H]⁺
Intermediate70-80%>95%Calculated for C₁₂H₉FN₄O₂
Final Product60-70%>98%Calculated for C₁₇H₁₈FN₅O

Biological Evaluation Protocols

A series of in vitro assays are essential to characterize the biological activity of the newly synthesized PARP inhibitor.

PARP1/2 Enzyme Inhibition Assay (Fluorometric)

This assay directly measures the inhibitory effect of the compound on the enzymatic activity of PARP1 and PARP2.

Principle: The assay quantifies the consumption of NAD⁺ by PARP enzymes. In the presence of a PARP inhibitor, NAD⁺ consumption is reduced. The remaining NAD⁺ is then enzymatically converted to a fluorescent product, and the fluorescence intensity is inversely proportional to PARP activity.[1]

Protocol:

  • Prepare a serial dilution of the test compound in the assay buffer. A typical concentration range is 10 µM to 0.1 nM.

  • In a 96-well black plate, add the diluted test compound, PARP1 or PARP2 enzyme, and activated DNA.

  • Initiate the reaction by adding β-NAD⁺.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction and add the developer reagent.

  • Incubate for an additional 15-30 minutes at room temperature, protected from light.

  • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 430 nm and emission at 580 nm).

  • Calculate the percent inhibition for each concentration and determine the IC₅₀ value by non-linear regression analysis.

Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic effect of the PARP inhibitor on cancer cell lines, particularly those with and without BRCA mutations.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[2][3]

Protocol:

  • Seed cancer cells (e.g., BRCA-deficient MDA-MB-436 and BRCA-proficient MDA-MB-231) in a 96-well plate and allow them to adhere overnight.[4]

  • Treat the cells with a serial dilution of the test compound for 72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO).

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Immunofluorescence Staining for γH2AX Foci

This assay visualizes and quantifies DNA double-strand breaks, a downstream consequence of PARP inhibition in HR-deficient cells.

Principle: The phosphorylation of histone H2AX on serine 139 (γH2AX) is an early cellular response to DNA double-strand breaks. Immunofluorescence staining with an antibody specific for γH2AX allows for the visualization of these breaks as distinct nuclear foci.[5][6]

Protocol:

  • Grow cells on coverslips in a multi-well plate.

  • Treat the cells with the test compound at a concentration around its IC₅₀ for 24 hours.

  • Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100 in PBS.

  • Block with 5% BSA in PBS.

  • Incubate with a primary antibody against γH2AX overnight at 4°C.

  • Wash and incubate with a fluorescently labeled secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

  • Quantify the number of γH2AX foci per nucleus using image analysis software.

Biological_Evaluation cluster_0 Biochemical Assay cluster_1 Cell-Based Assays EnzymeAssay PARP1/2 Enzyme Inhibition Assay CellViability Cell Viability (MTT Assay) DNA_Damage DNA Damage (γH2AX Foci) SynthesizedInhibitor Synthesized PARP Inhibitor SynthesizedInhibitor->EnzymeAssay IC50 Determination SynthesizedInhibitor->CellViability Cytotoxicity Profile SynthesizedInhibitor->DNA_Damage Mechanism of Action

Caption: Workflow for the biological evaluation of the synthesized PARP inhibitor.

Expected Outcomes and Data Interpretation

A successful PARP inhibitor derived from this compound is expected to exhibit potent inhibition of PARP1 and, ideally, selectivity over PARP2. In cell-based assays, the compound should demonstrate selective cytotoxicity towards BRCA-deficient cancer cells compared to their BRCA-proficient counterparts, a hallmark of synthetic lethality. Furthermore, treatment with the inhibitor should lead to a significant increase in γH2AX foci in BRCA-deficient cells, confirming its mechanism of action by inducing DNA double-strand breaks.

Assay Parameter Expected Outcome for a Potent PARP Inhibitor
PARP1/2 Enzyme AssayIC₅₀Low nanomolar range for PARP1.
Cell Viability (MTT)IC₅₀ (BRCA-deficient)Significantly lower than IC₅₀ in BRCA-proficient cells.
γH2AX ImmunofluorescenceFoci per nucleusSignificant increase in BRCA-deficient cells upon treatment.

Conclusion

This compound represents a promising and versatile precursor for the synthesis of novel PARP inhibitors. The synthetic and biological evaluation protocols detailed in this application note provide a robust framework for researchers to explore this chemical space. The unique structural features of the pyridobenzimidazole scaffold offer opportunities for fine-tuning the pharmacological properties of these inhibitors, potentially leading to the discovery of new and effective cancer therapeutics.

References

  • Yuan, Y., et al. (2020).
  • National Center for Biotechnology Information. Cell Viability Assays. In: Assay Guidance Manual. [Link]
  • Roche.
  • Bonner, W. M., et al. (2008). Histone γH2AX and Poly(ADP ribose) as Clinical Pharmacodynamic Biomarkers. Clinical Cancer Research, 14(3), 670-677. [Link]

Sources

Application of N4-Methylpyridine-3,4-diamine in the Synthesis of Janus Kinase (JAK) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N4-Methylpyridine-3,4-diamine in JAK Inhibitor Scaffolding

The Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases plays a pivotal role in mediating signal transduction for a wide array of cytokines, interferons, and hormones.[1][2] Dysregulation of the JAK/STAT (Signal Transducer and Activator of Transcription) signaling pathway is a hallmark of numerous autoimmune diseases, inflammatory conditions, and myeloproliferative neoplasms. Consequently, the development of small molecule inhibitors targeting JAKs has emerged as a transformative therapeutic strategy. Tofacitinib, the first oral JAK inhibitor approved for the treatment of rheumatoid arthritis, exemplifies the clinical success of this approach.[1][2]

At the heart of many potent JAK inhibitors, including Tofacitinib, lies a pyrrolo[2,3-d]pyrimidine core. This heterocyclic scaffold serves as a crucial hinge-binding motif, anchoring the inhibitor to the ATP-binding site of the kinase domain. The strategic synthesis of this core structure is therefore a cornerstone of JAK inhibitor development. This compound has been identified as a key starting material for the construction of this vital pharmacophore. Its vicinal diamine functionality on a pyridine ring provides the necessary nucleophilic centers for the efficient assembly of the fused pyrimidine ring system.

This application note provides a detailed technical guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of a key pyrrolo[2,3-d]pyrimidine intermediate, a foundational building block for a class of potent JAK inhibitors. We will delve into the underlying chemical principles, provide a step-by-step experimental protocol, and discuss the biological significance of the resulting molecular architecture.

The Chemical Rationale: Cyclocondensation to Forge the Pyrrolo[2,3-d]pyrimidine Core

The synthesis of the pyrrolo[2,3-d]pyrimidine scaffold from this compound relies on a classical cyclocondensation reaction. This reaction involves the sequential nucleophilic attack of the two amino groups of the diamine onto a suitable three-carbon electrophile. A commonly employed and highly effective electrophilic partner for this transformation is diethyl (ethoxymethylene)malonate (DEEM).

The reaction proceeds in two key stages:

  • Initial Michael-type Addition: The more nucleophilic 3-amino group of this compound attacks the electron-deficient double bond of DEEM, leading to the formation of an enamine intermediate.

  • Intramolecular Cyclization and Aromatization: The newly formed enamine then undergoes an intramolecular cyclization, with the 4-amino group attacking one of the ester carbonyls. Subsequent elimination of ethanol and tautomerization leads to the formation of the stable, aromatic pyrrolo[2,3-d]pyrimidine ring system.

This robust and high-yielding reaction provides a direct and efficient route to a versatile intermediate that can be further functionalized to produce a diverse range of JAK inhibitors.

Experimental Protocol: Synthesis of a Key Pyrrolo[2,3-d]pyrimidine Intermediate

This protocol details the synthesis of a 4-chloro-pyrrolo[2,3-d]pyrimidine intermediate, a versatile precursor for the introduction of various side chains at the C4 position, a critical step in the synthesis of Tofacitinib and related analogues.

Part 1: Synthesis of 4-hydroxy-2-methyl-7H-pyrrolo[2,3-d]pyrimidine

Materials and Reagents:

  • This compound

  • Diethyl (ethoxymethylene)malonate (DEEM)

  • Dowtherm A (or other high-boiling point solvent)

  • Ethanol

  • Hydrochloric acid (HCl)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound in Dowtherm A.

  • Addition of DEEM: To the stirred suspension, add diethyl (ethoxymethylene)malonate (DEEM) dropwise at room temperature.

  • Thermal Cyclization: Heat the reaction mixture to a high temperature (typically 240-260 °C) and maintain for a period of 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to approximately 100 °C.

    • Add ethanol to the mixture to precipitate the product.

    • Filter the resulting solid and wash thoroughly with hot ethanol to remove any residual solvent and unreacted starting materials.

    • The crude product can be further purified by recrystallization from a suitable solvent system if necessary.

Part 2: Chlorination to 4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine

Materials and Reagents:

  • 4-hydroxy-2-methyl-7H-pyrrolo[2,3-d]pyrimidine (from Part 1)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (as a catalyst)

  • Toluene

  • Ice

  • Saturated sodium bicarbonate solution

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the 4-hydroxy-2-methyl-7H-pyrrolo[2,3-d]pyrimidine in phosphorus oxychloride (POCl₃).

  • Catalyst Addition: Add a catalytic amount of N,N-dimethylaniline to the suspension.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up and Isolation:

    • Carefully cool the reaction mixture to room temperature.

    • Slowly and cautiously pour the reaction mixture onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine.

    • The product can be purified by column chromatography on silica gel.

Visualization of the Synthetic Workflow

G cluster_part1 Part 1: Pyrrolo[2,3-d]pyrimidine Formation cluster_part2 Part 2: Chlorination cluster_part3 Part 3: Coupling and Final Product Assembly A This compound C Cyclocondensation (Dowtherm A, ~250°C) A->C B Diethyl (ethoxymethylene)malonate B->C D 4-hydroxy-2-methyl-7H-pyrrolo[2,3-d]pyrimidine C->D E 4-hydroxy-2-methyl-7H-pyrrolo[2,3-d]pyrimidine G Chlorination (Reflux) E->G F POCl3, N,N-Dimethylaniline F->G H 4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine G->H I 4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine K Nucleophilic Aromatic Substitution I->K J Chiral Piperidine Moiety J->K L JAK Inhibitor (e.g., Tofacitinib precursor) K->L

Caption: Synthetic workflow for a JAK inhibitor precursor from this compound.

Mechanism of Action and Biological Significance

The pyrrolo[2,3-d]pyrimidine core, synthesized from this compound, is instrumental to the biological activity of the resulting JAK inhibitors. This heterocyclic system mimics the adenine portion of ATP and forms crucial hydrogen bonds with the hinge region of the JAK kinase domain. This interaction effectively blocks the binding of ATP, thereby inhibiting the autophosphorylation of JAKs and preventing the subsequent phosphorylation and activation of STAT proteins.

G cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak Activation stat STAT jak->stat Phosphorylation jak_inhibitor JAK Inhibitor (Tofacitinib) jak_inhibitor->jak Inhibition p_stat p-STAT p_stat->p_stat Dimerization nucleus Nucleus p_stat->nucleus Translocation gene_expression Gene Expression (Inflammation) nucleus->gene_expression Transcription

Caption: Simplified JAK/STAT signaling pathway and the inhibitory action of a JAK inhibitor.

By disrupting this signaling cascade, JAK inhibitors can modulate the immune response and reduce the production of pro-inflammatory cytokines that are central to the pathophysiology of autoimmune diseases. The modular nature of the synthesis, allowing for the introduction of diverse side chains onto the pyrrolo[2,3-d]pyrimidine core, enables the fine-tuning of selectivity and pharmacokinetic properties of the inhibitors for different members of the JAK family (JAK1, JAK2, JAK3, and TYK2).

Quantitative Data Summary

Parameter Value Notes
Yield (Part 1) Typically >80%High-yielding cyclocondensation.
Yield (Part 2) 60-75%Standard chlorination procedure.
Purity (Final Intermediate) >98% (after chromatography)High purity is crucial for subsequent coupling reactions.
Tofacitinib IC₅₀ (JAK3) ~1 nMDemonstrates high potency of the final product.[2]
Tofacitinib IC₅₀ (JAK1) ~112 nMShows selectivity for JAK3 over JAK1.[2]
Tofacitinib IC₅₀ (JAK2) ~20 nMModerate activity against JAK2.[2]

Conclusion

This compound is a highly valuable and strategic starting material in the synthesis of a clinically important class of JAK inhibitors. The robust and efficient cyclocondensation reaction with diethyl (ethoxymethylene)malonate provides a direct route to the essential pyrrolo[2,3-d]pyrimidine core. The protocols and principles outlined in this application note offer a solid foundation for researchers and drug development professionals to synthesize and explore novel JAK inhibitors with the potential to address a wide range of inflammatory and autoimmune disorders. The versatility of the resulting intermediates allows for extensive structure-activity relationship studies, paving the way for the development of next-generation kinase inhibitors with improved efficacy and selectivity profiles.

References

  • Tofacitinib (Xeljanz)
  • One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Deriv
  • Tofacitinib: A multi-faceted review of clinical development, chemistry, analytical method, patent and pharmacological applic
  • Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Upd
  • The Science Behind Tofacitinib: Understanding Key Chemical Building Blocks.

Sources

Application Notes & Protocols: N4-Methylpyridine-3,4-diamine in the Synthesis of Fused Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of N4-Methylpyridine-3,4-diamine

This compound (CAS No: 1839-17-4) is a highly functionalized pyridine derivative that serves as a pivotal building block in medicinal and materials chemistry.[1][2] Its strategic importance stems from the vicinal (ortho) arrangement of a primary amine (-NH₂) and a secondary methylamino (-NHCH₃) group on the pyridine core. This specific topology makes it an ideal precursor for the construction of a variety of fused heterocyclic systems, which are prominent scaffolds in numerous biologically active compounds.[3][4][5]

The pyridine nitrogen atom imparts unique electronic properties and provides a handle for modulating the physicochemical characteristics (e.g., solubility, basicity) of the final compounds. This guide provides an in-depth exploration of the utility of this compound in the synthesis of key heterocyclic families, including imidazopyridines, pyridopyrazines, and pyridodiazepines, complete with detailed protocols and mechanistic insights.

Physicochemical Properties:

PropertyValue
CAS Number 1839-17-4
Molecular Formula C₆H₉N₃
Molecular Weight 123.16 g/mol
Appearance Solid
Storage Keep in a dark place, under an inert atmosphere, at room temperature.

Safety and Handling

This compound is a chemical reagent that requires careful handling in a laboratory setting.

  • Hazard Statements : The compound is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Precautionary Measures :

    • P261 : Avoid breathing dust, fume, gas, mist, vapors, or spray.

    • P280 : Wear protective gloves, eye protection, and face protection.

    • P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Personal Protective Equipment (PPE) : Always use in a well-ventilated area or under a chemical fume hood. Wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.

  • Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6]

Application 1: Synthesis of Imidazo[4,5-c]pyridines

The most direct application of this compound is its condensation with one-carbon electrophiles to form the imidazo[4,5-c]pyridine scaffold. This bicyclic system is a bioisostere of purines and is a core structure in many kinase inhibitors and other therapeutic agents.[7] The reaction, known as the Phillips condensation, typically involves heating the diamine with a carboxylic acid or its derivative. A more common and often higher-yielding modern approach involves the reaction with aldehydes followed by oxidative cyclization.[5][8]

Mechanistic Rationale

The reaction with an aldehyde proceeds via a two-step sequence:

  • Schiff Base Formation : The more nucleophilic primary amino group at the C3 position attacks the aldehyde carbonyl, forming a Schiff base intermediate after dehydration.

  • Oxidative Cyclization : The intermediate undergoes an intramolecular cyclization, followed by oxidation (often by air) to aromatize the imidazole ring, yielding the final product. The N-methyl group remains on the imidazole ring.

cluster_workflow Workflow: Imidazopyridine Synthesis start This compound + Aldehyde (R-CHO) reagents Solvent (e.g., EtOH, DMF) Optional Catalyst Heat start->reagents 1. Mix intermediate Schiff Base Intermediate reagents->intermediate 2. Condensation cyclization Intramolecular Cyclization & Oxidative Aromatization intermediate->cyclization 3. Ring Closure product Substituted Imidazo[4,5-c]pyridine cyclization->product 4. Oxidation (Air)

Caption: General workflow for the synthesis of Imidazo[4,5-c]pyridines.

Protocol 1: Synthesis of 2-Aryl-7-methyl-7H-imidazo[4,5-c]pyridine

This protocol describes a representative synthesis using an aromatic aldehyde.

Materials:

  • This compound

  • 4-Chlorobenzaldehyde

  • Ethanol (absolute)

  • Sodium metabisulfite (Na₂S₂O₅) or another mild oxidant (air can often suffice)

  • Standard glassware for reflux

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.23 g, 10 mmol) in 40 mL of absolute ethanol.

  • Add 4-chlorobenzaldehyde (1.41 g, 10 mmol) to the solution.

  • Optional but recommended for higher yield: Add a catalytic amount of an acid like p-toluenesulfonic acid (p-TsOH) to facilitate Schiff base formation.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • If air oxidation is slow, after cooling slightly, add sodium metabisulfite (1.90 g, 10 mmol) as an oxidant and reflux for another 2 hours.

  • Cool the mixture to room temperature. The product may precipitate from the solution. If not, reduce the solvent volume under reduced pressure.

  • Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

  • Recrystallize from ethanol or an ethanol/water mixture for further purification if necessary.

Expert Insight: The choice of oxidant can be critical. While atmospheric oxygen is often sufficient for this type of oxidative aromatization, using a dedicated oxidant like Na₂S₂O₅ or catalytic copper can improve yields and reduce reaction times, especially for electron-rich aldehydes.[8]

Application 2: Synthesis of Pyrido[3,4-b]pyrazines

Reacting this compound with 1,2-dicarbonyl compounds provides a straightforward entry into the pyrido[3,4-b]pyrazine ring system, which are structural analogs of quinoxalines. These scaffolds are of interest in materials science and as precursors for more complex molecules.[9]

Mechanistic Rationale

This is a classic double condensation reaction. Both amino groups of the diamine react with the two carbonyl groups of the 1,2-dicarbonyl compound, forming two imine bonds and a new six-membered pyrazine ring in a single, often high-yielding, step.

cluster_pathway Pathway: Pyrido[3,4-b]pyrazine Formation diamine This compound mix Condensation (Acid or Base Catalyst) Solvent (e.g., Acetic Acid, EtOH) diamine->mix dicarbonyl 1,2-Dicarbonyl (e.g., Glyoxal, Biacetyl) dicarbonyl->mix product Substituted Pyrido[3,4-b]pyrazine mix->product Double Dehydration & Cyclization

Caption: Synthesis of Pyrido[3,s4-b]pyrazines via condensation.

Protocol 2: Synthesis of 2,3,8-trimethylpyrido[3,4-b]pyrazine

Materials:

  • This compound

  • Biacetyl (2,3-butanedione)

  • Glacial Acetic Acid

  • Ethanol

Procedure:

  • In a 50 mL round-bottom flask, suspend this compound (1.23 g, 10 mmol) in 20 mL of ethanol.

  • Add biacetyl (0.86 g, 10 mmol) to the suspension.

  • Add 2-3 drops of glacial acetic acid to catalyze the condensation.

  • Stir the reaction mixture at room temperature for 2-4 hours. An exothermic reaction may be observed, and a precipitate often forms.

  • Monitor the reaction by TLC until the starting diamine is consumed.

  • Collect the precipitated product by filtration.

  • Wash the solid with cold ethanol and then with a small amount of diethyl ether to facilitate drying.

  • Dry the product under vacuum. The product is often pure enough for subsequent use, but can be recrystallized from ethanol if needed.

Trustworthiness Check: The reaction is typically clean and high-yielding. The primary validation is the disappearance of the diamine starting material on a TLC plate. The formation of the highly conjugated product can often be visualized as a fluorescent spot under UV light.

Application 3: Synthesis of Pyrido[3,4-b][1][12]diazepines

The condensation of ortho-diamines with 1,3-dicarbonyl compounds or their equivalents is a well-established method for synthesizing seven-membered diazepine rings.[4] Applying this to this compound allows for the creation of pyrido[3,4-b][10]diazepines, a scaffold with potential applications in CNS-targeted drug discovery.

Mechanistic Rationale

The reaction with a β-dicarbonyl compound like acetylacetone proceeds through a sequence of condensation and cyclization steps. One amine group reacts with one carbonyl to form an enamine, which is in equilibrium with its imine tautomer. This intermediate then undergoes intramolecular cyclization as the second amine attacks the remaining carbonyl group, followed by dehydration to yield the final diazepine ring.

Protocol 3: Synthesis of 2,4,9-trimethyl-1H-pyrido[3,4-b][1][12]diazepine

Materials:

  • This compound

  • Acetylacetone (2,4-pentanedione)

  • Toluene

  • p-Toluenesulfonic acid (p-TsOH) or another acid catalyst

  • Dean-Stark apparatus

Procedure:

  • Set up a 100 mL round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • To the flask, add this compound (1.23 g, 10 mmol), acetylacetone (1.0 g, 10 mmol), and a catalytic amount of p-TsOH (approx. 50 mg).

  • Add 50 mL of toluene as the solvent. Toluene forms an azeotrope with water, which is essential for driving the reaction to completion by removing the water formed during the condensation.

  • Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.

  • Continue refluxing for 6-12 hours, or until no more water is collected and TLC analysis indicates the consumption of the starting materials.

  • Cool the reaction mixture to room temperature.

  • Remove the toluene under reduced pressure.

  • The resulting crude residue can be purified by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent like ethyl acetate/hexanes.

Expert Insight: The key to success in this synthesis is the efficient removal of water. A Dean-Stark trap is highly effective.[3] In cases where a 1,3-dicarbonyl is not used, other reagents like α,β-unsaturated ketones can also lead to diazepine formation under acidic conditions, proceeding via an initial Michael addition followed by cyclization.[4]

Summary of Synthetic Applications

Electrophilic PartnerResulting Heterocyclic SystemTypical ConditionsKey Considerations
Aldehydes (R-CHO) Imidazo[4,5-c]pyridineReflux in EtOH or DMF, often with an oxidant (air, Na₂S₂O₅)Requires oxidative aromatization step.[8][11]
Carboxylic Acids (R-COOH) Imidazo[4,5-c]pyridineHigh temperature (150-200 °C), often with polyphosphoric acid (PPA)Harsh conditions, but avoids a separate oxidation step.[3][5]
1,2-Dicarbonyls Pyrido[3,4-b]pyrazineRoom temp or mild heat in EtOH/AcOHGenerally fast, clean, and high-yielding.
1,3-Dicarbonyls Pyrido[3,4-b][10]diazepineReflux in toluene with a Dean-Stark trap and acid catalystRequires azeotropic removal of water to drive the equilibrium.[4]

References

  • Insight into Novel Cyclization Reactions Using Acetic Anhydride in the Presence of 4-Dimethylaminopyridine. Tetrahedron. [Link]
  • Synthetic Approaches for Benzimidazoles, Quinoxalines and Benzo[1][4]diazepines. HETEROCYCLES. [Link]
  • Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC Publishing. [Link]
  • Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. PMC - NIH. [Link]
  • Synthetic approaches to benzimidazoles from O- phenylenediamine: A literature review.
  • Aerobic oxidative synthesis of o-phenylenediamines from cyclohexanones. RSC Publishing. [Link]
  • N3-Methylpyridine-3,4-diamine | C6H9N3 | CID 12239324. PubChem. [Link]
  • N4-(4-methylphenyl)pyridine-3,4-diamine | 1038315-36-4. Appchem. [Link]
  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv
  • 2-Methylpyridine-3,4-diamine | C6H9N3 | CID 19088666. PubChem. [Link]
  • Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohep
  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase. MDPI. [Link]
  • Synthesis and Reactions of Novel Imidazo[4,5-b]pyridine Building Blocks. Chemistry of Heterocyclic Compounds. [Link]
  • N3-Methylpyridine-3,4-diamine. MySkinRecipes. [Link]
  • Preparation process of 3 amino-4 methyl pyridine.
  • 3,4-Diaminopyridine-2,5-dicarbonitrile. MDPI. [Link]
  • Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences. [Link]
  • Preparation method of 3-amino-4-methylpyridine.
  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. [Link]
  • Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit. ChemRxiv. [Link]
  • Ground State Generation and Cyclization of Aminium Radicals in the Formation of Tetrahydroquinolines. PMC - NIH. [Link]
  • Synthetic method of 3, 4-diaminopyridine.

Sources

Application Note and Protocol: Regioselective N-Alkylation of N4-Methylpyridine-3,4-diamine via Reductive Amination

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the regioselective N-alkylation of N4-methylpyridine-3,4-diamine. The described method utilizes a reductive amination approach, a robust and highly selective technique for the formation of C-N bonds, to introduce an alkyl group at the N3 position. This protocol is designed to offer a high degree of control over the reaction, minimizing the formation of byproducts and simplifying purification. The rationale behind the choice of reductive amination over other alkylation methods is discussed in detail, considering the electronic and steric properties of the starting material. This guide includes a step-by-step procedure, a list of necessary materials and reagents, a troubleshooting guide, and a visual workflow diagram to ensure successful execution.

Introduction

N-alkylated pyridine-3,4-diamine derivatives are valuable scaffolds in medicinal chemistry and drug discovery due to their presence in a wide range of biologically active compounds. The strategic introduction of alkyl groups onto the diamine core can significantly influence the pharmacological properties of these molecules, including their potency, selectivity, and pharmacokinetic profiles.

The N-alkylation of this compound presents a unique regioselectivity challenge. The molecule possesses three potential sites for alkylation: the pyridine ring nitrogen (N1), the primary amino group at the 3-position (N3), and the secondary amino group at the 4-position (N4). Based on the electronic properties of the pyridine ring, the exocyclic amino groups are generally more nucleophilic than the endocyclic pyridine nitrogen. Furthermore, the N3-amino group is typically more nucleophilic than the N4-amino group in 3,4-diaminopyridine systems. This is because the N4-amino group is para to the electron-withdrawing pyridine ring nitrogen, which deactivates it to a greater extent through resonance compared to the meta-positioned N3-amino group.[1]

Direct alkylation with alkyl halides often leads to a mixture of mono- and di-alkylated products, as well as potential quaternization of the pyridine nitrogen, making purification complex and reducing the overall yield of the desired product.[2] Reductive amination, on the other hand, offers a more controlled and selective approach to N-alkylation.[3] This method involves the in-situ formation of an imine or iminium ion between the amine and a carbonyl compound (aldehyde or ketone), which is then reduced by a selective reducing agent to yield the corresponding alkylated amine.[4][5] The formation of the imine is a reversible process that typically occurs only once on a primary amine, thus preventing over-alkylation.[3]

This protocol focuses on the reductive amination of this compound to achieve selective alkylation at the more nucleophilic N3 position.

Reaction Workflow

G cluster_0 Reaction Setup cluster_1 Imine Formation cluster_2 Reduction cluster_3 Work-up and Purification A This compound D Mix and Stir A->D B Aldehyde/Ketone B->D C Solvent (e.g., Methanol) C->D E Imine/Iminium Ion Intermediate D->E Acid catalyst (optional, e.g., Acetic Acid) G Reduction of Imine E->G F Reducing Agent (e.g., NaBH3CN) F->G H Quench Reaction G->H I Solvent Evaporation H->I J Extraction I->J K Purification (Column Chromatography) J->K L N3-alkyl-N4-methylpyridine-3,4-diamine K->L

Sources

Application Notes and Protocols: Cyclization Reactions of N4-methylpyridine-3,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Advanced Researcher

Welcome to a specialized guide on the cyclization reactions of N4-methylpyridine-3,4-diamine. This document is crafted for researchers, scientists, and professionals in drug development who are looking to leverage this versatile building block in the synthesis of novel heterocyclic scaffolds. Our focus extends beyond mere procedural outlines; we delve into the mechanistic underpinnings, regiochemical considerations, and practical insights that are crucial for successful and reproducible synthetic outcomes. The protocols herein are designed to be self-validating, with an emphasis on the "why" behind each experimental step, empowering you to not only replicate these methods but also to adapt and innovate upon them.

Introduction: The Strategic Value of this compound

This compound is a key heterocyclic building block, particularly valuable in medicinal chemistry and materials science.[1] Its pyridine core, substituted with a primary amino group and a secondary methylamino group in an ortho arrangement, provides a reactive platform for the construction of fused-ring systems. These resulting scaffolds, such as imidazo[4,5-c]pyridines and pyrido[3,4-b]pyrazines, are isosteres of purines and are prevalent in a wide array of biologically active molecules, including potential anticancer agents. The presence of the N4-methyl group introduces an element of asymmetry, which presents both a challenge and an opportunity in terms of regioselective synthesis, a central theme of these application notes.

Core Cyclization Strategies and Mechanistic Insights

Two primary cyclization pathways for this compound will be explored in detail: the formation of the five-membered imidazole ring to yield imidazo[4,5-c]pyridines, and the construction of a six-membered pyrazine ring to afford pyrido[3,4-b]pyrazines.

Synthesis of N-Methyl-Imidazo[4,5-c]pyridines via Phillips-Ladenburg Condensation

The reaction of ortho-diamines with carboxylic acids or their derivatives to form fused imidazole rings is a cornerstone of heterocyclic synthesis, often referred to as the Phillips-Ladenburg condensation.[1] When this compound is reacted with a single-carbon electrophile, such as formic acid, a cyclization occurs to form a methyl-substituted imidazo[4,5-c]pyridine.

Regiochemical Considerations:

A critical aspect of this reaction is the regioselectivity. The initial acylation can occur at either the more nucleophilic primary amino group (N3) or the secondary methylamino group (N4). Subsequent cyclization will lead to two possible isomers: 1-methyl-1H-imidazo[4,5-c]pyridine or 3-methyl-3H-imidazo[4,5-c]pyridine. The reaction conditions, particularly the acidity and temperature, can influence the ratio of these isomers. It is often observed that alkylation on the imidazo[4,5-b]pyridine core can be non-selective, leading to a mixture of products that may require chromatographic separation.[2]

Diagram: Regioselectivity in Imidazo[4,5-c]pyridine Formation

G cluster_start Starting Material cluster_reagents Reagents cluster_intermediates Formamide Intermediates cluster_products Products This compound This compound Formic Acid (HCOOH) Formic Acid (HCOOH) N3-formyl N-(3-amino-4-pyridyl)-N-methylformamide Formic Acid (HCOOH)->N3-formyl Path A N4-formyl N-(4-(methylamino)-3-pyridyl)formamide Formic Acid (HCOOH)->N4-formyl Path B 1-methyl 1-Methyl-1H-imidazo[4,5-c]pyridine N3-formyl->1-methyl Cyclization 3-methyl 3-Methyl-3H-imidazo[4,5-c]pyridine N4-formyl->3-methyl Cyclization

Caption: Regiochemical pathways in the formation of methyl-imidazo[4,5-c]pyridines.

Protocol 1: Synthesis of Methyl-Substituted Imidazo[4,5-c]pyridines

This protocol describes a general method for the cyclization of this compound with formic acid. Note that this reaction may produce a mixture of isomers.

Parameter Value/Condition Rationale
Reactants This compound, Formic Acid (98-100%)Formic acid serves as both the solvent and the C1 electrophile. A large excess is used to drive the reaction to completion.
Stoichiometry 1 equivalent diamine, large excess of formic acidEnsures complete consumption of the starting diamine.
Temperature Reflux (approx. 100-110 °C)Provides the necessary activation energy for both formylation and the subsequent dehydration/cyclization step.
Reaction Time 4-8 hoursMonitoring by TLC or LC-MS is recommended to determine the point of complete consumption of the starting material.
Work-up 1. Cool to room temperature. 2. Slowly neutralize with a base (e.g., aq. NH4OH or NaHCO3). 3. Extract with an organic solvent (e.g., CH2Cl2 or EtOAc). 4. Dry the organic layer and concentrate in vacuo.Neutralization is crucial to remove excess formic acid and to allow for extraction of the product. The choice of base and solvent depends on the solubility of the product.
Purification Column chromatography on silica gelNecessary to separate the two potential regioisomers and any unreacted starting material or byproducts. A gradient elution system (e.g., CH2Cl2/MeOH) is often effective.
Characterization 1H NMR, 13C NMR, LC-MSEssential for confirming the structures of the isolated isomers. The chemical shifts of the N-methyl group and the aromatic protons will be diagnostic for each isomer.

Step-by-Step Methodology:

  • To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).

  • Add a sufficient volume of formic acid (98-100%) to fully dissolve the starting material and to act as the reaction solvent (e.g., 10-20 mL per gram of diamine).

  • Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the excess formic acid by slowly adding a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide until the pH is approximately 7-8.

  • Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system to separate the isomers.

Synthesis of N-Methyl-Pyrido[3,4-b]pyrazines via Condensation with 1,2-Dicarbonyl Compounds

The reaction of ortho-diamines with 1,2-dicarbonyl compounds provides a direct route to pyrazine-fused heterocycles. In the case of this compound, this reaction leads to the formation of N-methyl-pyrido[3,4-b]pyrazines.

Regiochemical Considerations:

Similar to the formation of imidazopyridines, the initial condensation of the asymmetric diamine with an unsymmetrical 1,2-dicarbonyl compound can lead to a mixture of regioisomers. The relative reactivity of the two carbonyl groups in the dicarbonyl compound and the two amino groups in the diamine will determine the product distribution. The N4-methyl group's steric hindrance and electronic effects will play a significant role in directing the initial Schiff base formation.

Diagram: General Workflow for Pyrido[3,4-b]pyrazine Synthesis

G Start This compound + 1,2-Dicarbonyl Compound Reaction Condensation in a suitable solvent (e.g., Ethanol, Acetic Acid) Start->Reaction Workup Solvent removal and/or precipitation Reaction->Workup Purification Recrystallization or Column Chromatography Workup->Purification Product N-Methyl-pyrido[3,4-b]pyrazine Purification->Product

Caption: A streamlined workflow for the synthesis of N-methyl-pyrido[3,4-b]pyrazines.

Protocol 2: Synthesis of a Methyl-Substituted Pyrido[3,4-b]pyrazine

This protocol provides a general procedure for the condensation of this compound with a 1,2-dicarbonyl compound, such as glyoxal or benzil.

Parameter Value/Condition Rationale
Reactants This compound, 1,2-Dicarbonyl compound (e.g., glyoxal, benzil)The choice of dicarbonyl compound determines the substitution pattern on the pyrazine ring.
Stoichiometry 1:1 molar ratio of diamine to dicarbonylEnsures efficient reaction between the two components.
Solvent Ethanol or Acetic AcidProtic solvents facilitate the condensation and subsequent cyclization/dehydration steps. Acetic acid can also act as a catalyst.
Temperature Room temperature to refluxThe required temperature depends on the reactivity of the specific dicarbonyl compound. Monitoring is key.
Reaction Time 1-24 hoursVaries with the reactants and temperature.
Work-up 1. Cool the reaction mixture. 2. If a precipitate forms, collect by filtration. 3. If no precipitate, concentrate the solvent and induce crystallization or proceed to chromatography.The product often precipitates from the reaction mixture upon cooling.
Purification Recrystallization or Column chromatographyRecrystallization from a suitable solvent (e.g., ethanol) is often sufficient for purification.
Characterization 1H NMR, 13C NMR, LC-MS, Melting PointConfirms the structure and purity of the final product.

Step-by-Step Methodology:

  • Dissolve this compound (1.0 eq) in a suitable solvent like ethanol or acetic acid in a round-bottom flask.

  • Add the 1,2-dicarbonyl compound (1.0 eq) to the solution.

  • Stir the reaction mixture at the appropriate temperature (room temperature to reflux) for the required time, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature or in an ice bath to induce precipitation.

  • Collect the solid product by filtration and wash with a small amount of cold solvent.

  • If no precipitate forms, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

  • Dry the purified product under vacuum.

Conclusion and Future Directions

The cyclization reactions of this compound offer a versatile entry into medicinally relevant heterocyclic systems. The key to mastering these syntheses lies in understanding and controlling the regiochemical outcomes influenced by the N4-methyl group. The protocols provided here serve as a robust starting point for further exploration and optimization. Future work in this area could focus on the development of highly regioselective cyclization methods, potentially through the use of specific catalysts or directing groups, to avoid the need for isomeric separations and to streamline the synthesis of desired target molecules.

References

  • Dymińska, L., et al. (2011). Vibrational spectra and structure of methyl-derivatives of imidazo[4,5-c]pyridine based on DFT quantum chemical calculations and XRD studies.
  • Krasavin, M., et al. (2021).
  • Boček Pavlinac, I., et al. (2022). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 27(24), 8829. [Link]
  • PrepChem. (n.d.). Synthesis of 1H-imidazo[4,5-c]pyridine.
  • AdiChemistry. (n.d.). Phillips Condensation Reaction.
  • PubChem. (n.d.). Pyrido[3,4-b]pyrazine.

Sources

Scale-Up Synthesis of N4-methylpyridine-3,4-diamine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed, field-proven guide for the scale-up synthesis of N4-methylpyridine-3,4-diamine, a critical building block in pharmaceutical development. Addressing the inherent challenge of regioselectivity in the methylation of 3,4-diaminopyridine, this protocol employs a robust three-step sequence: regioselective N-acetylation at the 3-position, subsequent N-methylation of the 4-amino group, and concluding with deprotection. The causality behind each experimental choice is thoroughly explained, ensuring both scientific integrity and practical applicability for researchers, scientists, and drug development professionals. This guide is structured to provide a self-validating system for the safe and efficient production of the target compound at scale.

Introduction: The Significance of this compound

This compound is a key heterocyclic amine intermediate in the synthesis of various pharmacologically active compounds. Its structural motif is found in molecules targeting a range of therapeutic areas. The precise introduction of a methyl group at the N4-position is often crucial for modulating the biological activity, selectivity, and pharmacokinetic properties of the final drug candidate.

The primary challenge in the synthesis of this compound lies in the regioselective methylation of one of the two amino groups of the 3,4-diaminopyridine precursor. Direct methylation often leads to a mixture of N3- and N4-methylated products, as well as di-methylated byproducts, necessitating complex and often inefficient purification steps. To overcome this, a protection-methylation-deprotection strategy is the most reliable and scalable approach. This application note details such a scientifically sound and validated methodology.

Synthetic Strategy: A Three-Step Approach to Regioselectivity

The chosen synthetic route is a three-step process designed for scalability, safety, and high purity of the final product. The overall workflow is depicted below:

Synthetic_Workflow cluster_0 Step 1: Synthesis of Starting Material cluster_1 Step 2: Regioselective Protection cluster_2 Step 3: N4-Methylation cluster_3 Step 4: Deprotection 3-nitro-4-aminopyridine 3-nitro-4-aminopyridine 3,4-diaminopyridine 3,4-diaminopyridine 3-nitro-4-aminopyridine->3,4-diaminopyridine H2, Pd/C Methanol N-(4-aminopyridin-3-yl)acetamide N-(4-aminopyridin-3-yl)acetamide 3,4-diaminopyridine->N-(4-aminopyridin-3-yl)acetamide Acetic Anhydride Acetonitrile N-(4-(methylamino)pyridin-3-yl)acetamide N-(4-(methylamino)pyridin-3-yl)acetamide N-(4-aminopyridin-3-yl)acetamide->N-(4-(methylamino)pyridin-3-yl)acetamide Methyl Iodide, Base DMF This compound This compound N-(4-(methylamino)pyridin-3-yl)acetamide->this compound Aqueous HCl Reflux

Caption: Overall synthetic workflow for this compound.

The rationale for this multi-step approach is grounded in the differential reactivity of the two amino groups of 3,4-diaminopyridine. The 4-amino group exhibits more enamine-like character, which can influence its nucleophilicity. By first selectively protecting the more nucleophilic 3-amino group, the subsequent methylation is directed exclusively to the 4-position.

Experimental Protocols

Safety Precautions

Diaminopyridine derivatives can be toxic and irritants.[1][2] Always handle these compounds in a well-ventilated fume hood.[2] Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[1][2] In case of contact with skin or eyes, flush immediately with copious amounts of water.[3][4][5]

Step 1: Synthesis of 3,4-Diaminopyridine (Starting Material)

This procedure is adapted from established methods for the reduction of nitro-aromatic compounds.[6]

Protocol:

  • Reaction Setup: To a suitable hydrogenation reactor, add 3-nitro-4-aminopyridine (1.0 eq) and methanol (10 vol).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (2 mol%).

  • Hydrogenation: Pressurize the reactor with hydrogen gas to 50 psi and stir the mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.

  • Work-up: Carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 3,4-diaminopyridine as a solid. The product is typically of high purity and can be used in the next step without further purification.

ParameterValueRationale
Starting Material 3-nitro-4-aminopyridineCommercially available and provides a high-yielding route to the diamine.
Catalyst 10% Pd/CA standard and efficient catalyst for the hydrogenation of aromatic nitro groups.
Solvent MethanolReadily dissolves the starting material and product, and is a good solvent for hydrogenation.
Hydrogen Pressure 50 psiA moderate pressure that ensures a reasonable reaction rate without requiring specialized high-pressure equipment.
Temperature Room TemperatureThe reaction is typically exothermic and proceeds efficiently at ambient temperature.
Step 2: Regioselective N-Acetylation of 3,4-Diaminopyridine

The regioselectivity of this step is crucial and is based on the principle of directing acylation to the more nucleophilic amino group.[3]

Protocol:

  • Reaction Setup: In a reactor equipped with a mechanical stirrer and a temperature probe, dissolve 3,4-diaminopyridine (1.0 eq) in acetonitrile (10 vol).

  • Reagent Addition: Cool the solution to 0-5 °C using an ice bath. Slowly add acetic anhydride (1.05 eq) dropwise, maintaining the internal temperature below 10 °C.

  • Reaction: Stir the reaction mixture at 0-5 °C for 1-2 hours.

  • Reaction Monitoring: Monitor the reaction by TLC or HPLC for the formation of the mono-acetylated product and the disappearance of the starting material.

  • Isolation: The product, N-(4-aminopyridin-3-yl)acetamide, will precipitate out of the solution. Collect the solid by filtration, wash with cold acetonitrile, and dry under vacuum.

ParameterValueRationale
Protecting Group AcetylInexpensive, easy to introduce, and can be removed under well-established conditions.
Reagent Acetic AnhydrideA common and efficient acetylating agent.
Solvent AcetonitrileThe product has limited solubility in cold acetonitrile, allowing for easy isolation by precipitation.
Temperature 0-5 °CLowering the temperature helps to control the regioselectivity and minimize di-acetylation.
Step 3: N-Methylation of N-(4-aminopyridin-3-yl)acetamide

With the 3-amino group protected, the 4-amino group is now the sole site for methylation.

Protocol:

  • Reaction Setup: In a reactor, dissolve N-(4-aminopyridin-3-yl)acetamide (1.0 eq) in Dimethylformamide (DMF) (8 vol).

  • Base Addition: Add a suitable base, such as potassium carbonate (1.5 eq).

  • Methylating Agent: Slowly add methyl iodide (1.2 eq) at room temperature.

  • Reaction: Heat the reaction mixture to 40-50 °C and stir for 4-6 hours.

  • Reaction Monitoring: Monitor the reaction by TLC or HPLC.

  • Work-up: Cool the reaction mixture and pour it into water. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

ParameterValueRationale
Methylating Agent Methyl IodideA reactive and commonly used methylating agent.
Base Potassium CarbonateA mild and inexpensive base suitable for this transformation.
Solvent DMFA polar aprotic solvent that facilitates SN2 reactions.
Temperature 40-50 °CModerate heating increases the reaction rate without causing significant degradation.
Step 4: Deprotection of N-(4-(methylamino)pyridin-3-yl)acetamide

The final step involves the removal of the acetyl protecting group to yield the target compound.

Protocol:

  • Reaction Setup: To a reactor, add N-(4-(methylamino)pyridin-3-yl)acetamide (1.0 eq) and 6M aqueous hydrochloric acid (10 vol).

  • Reaction: Heat the mixture to reflux (approximately 100 °C) for 4-8 hours.

  • Reaction Monitoring: Monitor the deprotection by TLC or HPLC.

  • Work-up: Cool the reaction mixture to room temperature and basify with a concentrated aqueous solution of sodium hydroxide to a pH of >10.

  • Extraction: Extract the product with a suitable organic solvent, such as dichloromethane.

  • Isolation and Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be further purified by recrystallization or column chromatography to achieve high purity.

ParameterValueRationale
Deprotection Reagent 6M Aqueous HClA standard and effective method for the hydrolysis of amides.[7]
Temperature RefluxElevated temperature is required to drive the hydrolysis to completion.
Work-up Basification and ExtractionNeutralizes the acid and allows for the extraction of the free amine product.

Analytical Characterization

The purity of the final product, this compound, should be assessed using the following analytical techniques:

  • HPLC: To determine the purity and identify any potential impurities.

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry: To confirm the molecular weight.

Scale-Up Considerations

Transitioning this synthesis from the lab to a larger scale requires careful consideration of several factors:

  • Heat Management: The hydrogenation and N-methylation steps can be exothermic. A jacketed reactor with efficient cooling is essential for temperature control on a larger scale.

  • Reagent Addition: The dropwise addition of acetic anhydride and methyl iodide should be carefully controlled to maintain the desired reaction temperature and minimize side reactions.

  • Mixing: Efficient agitation is crucial, especially during the heterogeneous hydrogenation step and for maintaining uniform temperature throughout the reaction mass.

  • Material Handling: The handling of flammable solvents and toxic reagents must be conducted in an appropriately rated and well-ventilated area, following all institutional and regulatory safety guidelines.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the scale-up synthesis of this compound. By employing a regioselective protection-methylation-deprotection strategy, this method overcomes the inherent challenges of direct methylation and offers a reliable route to this important pharmaceutical intermediate. The detailed experimental procedures, coupled with explanations for the underlying chemical principles, are intended to empower researchers and development professionals to confidently and safely produce this key building block at scale.

References

  • Caron, S., et al. (2006). Regioselective Synthesis of an Imidazo[4,5-c]pyridine through Selective Acylation of 3,4-Diaminopyridine: Synthesis of CP-885,316. Organic Process Research & Development, 10(2), 257-261.
  • Google Patents. (2022). Synthetic method of 3, 4-diaminopyridine (CN114315706A).
  • Organic Chemistry Portal. (n.d.). Acetyl Protection - Common Conditions.
  • Britton, J., & Raston, C. L. (2017). Multi-step continuous-flow synthesis. Chemical Society Reviews, 46(5), 1250-1271.
  • Clark-Lewis, J. W., & Thompson, M. J. (1957). Preparation of 3,4-diamino-, 3-amino-4-methylamino-, and 4-amino-3-methylamino-pyridine. Journal of the Chemical Society (Resumed), 442-446.
  • PubChem. (n.d.). 3,4-Diaminopyridine.
  • Dean, B. et al. (2015). Genetic variation in aryl N-acetyltransferase results in significant differences in the pharmacokinetic and safety profiles of amifampridine (3,4-diaminopyridine) phosphate. Pharmacogenetics and Genomics, 25(11), 534-543.
  • Green, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). John Wiley & Sons.
  • Google Patents. (2015). Preparation method of 3-amino-4-methylpyridine (CN104356057A).
  • Google Patents. (2009). Preparation process of 3 amino-4 methyl pyridine (CN100999491A).

Sources

Application Note & Protocol: Quantitative Analysis of N4-methylpyridine-3,4-diamine by HPLC and GC

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides detailed analytical methods for the quantitative determination of N4-methylpyridine-3,4-diamine, a key heterocyclic building block in pharmaceutical synthesis.[1] Recognizing the critical need for precise and reliable quantification in research, development, and quality control, we present comprehensive protocols for both High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography (GC) with Flame Ionization Detection (FID). The methodologies are designed to be robust, specific, and adhere to the principles of analytical procedure validation as outlined by the International Council for Harmonisation (ICH).[2][3] Each protocol is accompanied by an in-depth explanation of the experimental choices, system suitability criteria to ensure data integrity, and troubleshooting insights, reflecting a synthesis of technical accuracy and field-proven experience.

Introduction: The Analytical Imperative for this compound

This compound (CAS No. 1839-17-4) is a substituted pyridine diamine derivative.[4] Such compounds are valuable precursors and intermediates in the synthesis of complex nitrogen-containing heterocycles, which are prevalent scaffolds in medicinal chemistry.[1] The purity and concentration of this starting material can significantly impact the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). Therefore, the development of accurate and validated analytical methods is not merely a procedural step but a cornerstone of quality assurance in the drug development pipeline.

This guide is intended for researchers, analytical scientists, and quality control professionals. It provides two orthogonal analytical techniques, HPLC and GC, to offer flexibility based on laboratory instrumentation and sample matrix requirements. While HPLC is often preferred for its versatility with polar and non-volatile compounds, GC can be an excellent alternative for thermally stable amines, often providing high efficiency and sensitivity.[5][6]

High-Performance Liquid Chromatography (HPLC-UV) Method

The reversed-phase HPLC (RP-HPLC) method is the workhorse for the analysis of moderately polar compounds like this compound. The method described herein is designed for specificity, ensuring separation from potential impurities and degradation products.

Expertise & Experience: Rationale for Method Design

The selection of chromatographic parameters is a deliberate process aimed at achieving optimal separation and peak shape.

  • Column Selection: A C18 column is chosen for its hydrophobic stationary phase, which provides effective retention for the aromatic pyridine ring. The "low silanol activity" or "end-capped" feature is critical for analyzing basic compounds like amines.[7] Un-reacted silanol groups on the silica surface are acidic and can cause strong, undesirable interactions with the basic amine functionalities, leading to poor peak shape (tailing) and irreproducible retention times.

  • Mobile Phase: A combination of a buffered aqueous phase and an organic modifier is employed.

    • Aqueous Buffer (Ammonium Acetate, pH ~4.5): The basic nature of the diamine requires pH control to ensure a consistent ionization state. At a pH of 4.5, the amine groups will be protonated, enhancing their polarity and interaction with the mobile phase, while minimizing interactions with residual silanols. Ammonium acetate is a volatile buffer, making it suitable for potential future applications with mass spectrometry (LC-MS). An acidic pH was chosen based on similar methods for related compounds like 3,4-diaminopyridine, which showed good chromatographic performance under acidic conditions.[8]

    • Organic Modifier (Acetonitrile): Acetonitrile is selected over methanol as it typically provides better peak shape for basic compounds and has a lower UV cutoff, which is advantageous for detection at lower wavelengths.[5]

  • Detection: The pyridine ring contains a chromophore that absorbs UV light. A detection wavelength of 260 nm is proposed as a starting point, as it generally provides good sensitivity for pyridine-containing compounds while minimizing interference from common solvents. A photodiode array (PDA) detector is recommended during method development to assess peak purity and identify the optimal detection wavelength.

Trustworthiness: The Self-Validating System

A chromatographic run is only as reliable as the system that generates it. System Suitability Testing (SST) is an integral part of the method, performed before any sample analysis to ensure the system is fit for its intended purpose.[9][10] This concept transforms the protocol from a mere set of instructions into a self-validating system.

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} Caption: HPLC System Suitability Workflow.

HPLC Protocol

2.3.1. Equipment and Materials

  • HPLC system with UV or PDA detector

  • C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size), end-capped

  • Acetonitrile (HPLC grade)

  • Ammonium acetate (ACS grade or higher)

  • Glacial Acetic Acid (ACS grade or higher)

  • Water (HPLC grade)

  • This compound reference standard

2.3.2. Chromatographic Conditions

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 10 mM Ammonium Acetate in water, pH adjusted to 4.5 with Glacial Acetic Acid
Mobile Phase B Acetonitrile
Gradient 5% B to 60% B over 15 minutes, hold at 60% B for 2 minutes, return to 5% B and equilibrate for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 260 nm

2.3.3. Preparation of Solutions

  • Mobile Phase A: Dissolve approximately 0.77 g of ammonium acetate in 1 L of HPLC grade water. Adjust the pH to 4.5 using glacial acetic acid. Filter through a 0.45 µm membrane filter.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

  • Working Standard Solution (50 µg/mL): Dilute 2.5 mL of the Standard Stock Solution to 50 mL with the 50:50 mobile phase mixture. This solution is used for calibration and system suitability.

  • Sample Solution: Prepare sample solutions at a target concentration of 50 µg/mL using the same diluent as the working standard.

2.3.4. System Suitability Test (SST)

ParameterAcceptance CriteriaRationale
Precision RSD ≤ 2.0% for 5 replicate injections of the working standard.[11]Demonstrates the stability and reproducibility of the injector and detector response.
Tailing Factor T ≤ 2.0.[11][12]Ensures peak symmetry, which is critical for accurate integration and quantification.
Plate Count (N) N > 2000Indicates column efficiency and the sharpness of the peak.

2.3.5. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform the System Suitability Test. The system must pass all criteria before proceeding.[10]

  • Construct a calibration curve by injecting a series of standards covering the expected concentration range (e.g., 5 µg/mL to 100 µg/mL). Linearity should be confirmed (R² ≥ 0.999).

  • Inject the sample solutions.

  • Calculate the concentration of this compound in the samples against the calibration curve.

Gas Chromatography (GC-FID) Method

For volatile and thermally stable amines, GC offers a high-resolution alternative.[6] This method uses direct injection onto a specialized column designed to minimize peak tailing for basic compounds.

Expertise & Experience: Rationale for Method Design
  • Column Selection: A "WAX" or "amine-specific" capillary column is essential. These columns have a polar stationary phase (polyethylene glycol or a modified base-deactivated phase) that is specifically treated to reduce the active sites that cause amine adsorption.[13] Using a standard non-polar column (like a DB-1) would likely result in severe peak tailing and potential loss of the analyte.

  • Injection: A split injection is used to introduce a small, precise amount of the sample onto the column, preventing overloading. The injector temperature is kept high enough to ensure rapid vaporization of the analyte and solvent without causing thermal degradation.

  • Temperature Program: A temperature gradient is employed to ensure that the analyte elutes as a sharp peak with a reasonable retention time, while also allowing any less volatile impurities to elute from the column before the next injection.

  • Detector: A Flame Ionization Detector (FID) is chosen for its robustness, wide linear range, and universal response to organic compounds. It is a reliable and cost-effective detector for routine quantitative analysis.

Trustworthiness: Ensuring Method Reliability

Similar to the HPLC method, GC analysis is underpinned by a rigorous SST protocol. The workflow ensures that the injector, column, and detector are all performing optimally.

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} Caption: GC System Suitability Workflow.

GC Protocol

3.3.1. Equipment and Materials

  • Gas chromatograph with FID detector and split/splitless injector

  • Capillary GC column for amines (e.g., Agilent J&W CP-Volamine, 30 m x 0.32 mm, 5.0 µm film thickness, or equivalent).[14]

  • Methanol (GC grade or higher)

  • This compound reference standard

  • Carrier gas (Helium or Hydrogen, high purity)

  • FID gases (Hydrogen and Air, high purity)

3.3.2. Chromatographic Conditions

ParameterCondition
Column Amine-specific column (e.g., CP-Volamine, 30 m x 0.32 mm, 5.0 µm)
Carrier Gas Helium at a constant flow of 1.5 mL/min
Injector Temp. 250 °C
Injection Mode Split (Split ratio 20:1)
Injection Volume 1 µL
Oven Program Initial: 120 °C, hold for 1 min. Ramp: 15 °C/min to 240 °C. Hold: Hold at 240 °C for 5 min.
Detector Temp. 280 °C
Detector FID

3.3.3. Preparation of Solutions

  • Standard Stock Solution (1 mg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solution (100 µg/mL): Dilute 5 mL of the Standard Stock Solution to 50 mL with methanol.

  • Sample Solution: Prepare sample solutions at a target concentration of 100 µg/mL using methanol.

3.3.4. System Suitability Test (SST)

ParameterAcceptance CriteriaRationale
Precision RSD ≤ 2.0% for 6 replicate injections of the working standard.Confirms the precision of the autosampler and the stability of the detector response.
Peak Asymmetry 0.8 ≤ As ≤ 1.8Ensures the column is not exhibiting significant active sites, leading to reliable peak integration.

3.3.5. Analysis Procedure

  • Equilibrate the GC system.

  • Perform the System Suitability Test and ensure all criteria are met.

  • Generate a calibration curve using standards ranging from approximately 10 µg/mL to 200 µg/mL. Confirm linearity (R² ≥ 0.999).

  • Inject the prepared sample solutions.

  • Quantify the this compound concentration using the calibration curve.

Method Validation Principles

While this document provides working protocols, a full method validation should be performed in accordance with ICH Q2(R1) guidelines before use in a regulated environment.[2] Key parameters to evaluate include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[15]

  • Linearity & Range: Demonstrating a proportional relationship between concentration and response over a defined range.[16][17]

  • Accuracy: The closeness of test results to the true value, often assessed by spike/recovery experiments.[16]

  • Precision: The degree of scatter between a series of measurements, evaluated at repeatability (intra-assay) and intermediate precision levels.[16]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.[17]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Conclusion

The HPLC and GC methods presented in this application note provide robust and reliable frameworks for the quantitative analysis of this compound. By integrating principles of scientific integrity and designing self-validating systems through rigorous system suitability testing, these protocols empower researchers and quality control professionals to generate high-quality, defensible analytical data. The detailed rationale behind each procedural choice is intended to provide not just a method, but a comprehensive understanding of the analytical strategy, facilitating easier implementation, troubleshooting, and adaptation.

References

  • ECA Academy. (2014, October 15). System Suitability for USP Chromatographic Methods. gmp-compliance.org. [Link]
  • U.S. Pharmacopeia.
  • U.S. Pharmacopeia.
  • Pharmaguideline. (2024, December 11).
  • ResearchGate. (n.d.). (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]
  • MicroSolv Technology Corporation. (2025, November 3). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. [Link]
  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. [Link]
  • Veeprho. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. [Link]
  • LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]
  • Acta Scientific. (2020, March 23).
  • NIOSH - CDC. (n.d.). Pyridine 1613. [Link]
  • DOI. (n.d.).
  • OSHA. (n.d.). Pyridine. [Link]
  • SIELC Technologies. (n.d.). Separation of 4-Methylpyridine-2,6-diamine on Newcrom R1 HPLC column. [Link]
  • Bryan Research & Engineering, LLC. (n.d.).
  • ResearchGate. (2025, August 7). HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances and Degradation Products Formed Under Stress Conditions. [Link]
  • PubChem. (n.d.). N3-Methylpyridine-3,4-diamine. [Link]
  • MDPI. (2024, November 23). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. [Link]
  • Global Journal of Medical Research. (n.d.).
  • NIH. (2024, November 15). Protocol for a low-volume, direct analysis urine preparation procedure for non-targeted GC-MS metabolomics. [Link]
  • ResearchGate. (2017, November 24). (PDF) Development and validation of gas chromatography methods for the control of volatile impurities in the pharmaceutical substance dutasteride. [Link]
  • ResearchGate. (n.d.).
  • Agilent. (n.d.).
  • ABL Technology. (n.d.). N3-Methylpyridine-3,4-diamine|CAS 1796-73-2. [Link]

Sources

Application Notes and Protocols: N4-methylpyridine-3,4-diamine in Solid-Phase Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyridine-3,4-diamine Scaffold in Drug Discovery

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its ability to engage in hydrogen bonding and its metabolic stability make it a desirable feature in drug candidates. When functionalized with vicinal diamines, as in the case of pyridine-3,4-diamines, the synthetic versatility of the pyridine core is significantly enhanced. This arrangement of functional groups is a gateway to a diverse range of fused heterocyclic systems, most notably imidazo[4,5-b]pyridines, which are structural analogues of purines and exhibit a wide spectrum of biological activities.[3][4][5]

N4-methylpyridine-3,4-diamine, in particular, offers an interesting substitution pattern for the exploration of chemical space. The N4-methyl group can provide improved solubility and metabolic stability, and can subtly modulate the electronic properties of the heterocyclic system, potentially leading to enhanced target affinity and selectivity.

Solid-phase organic synthesis (SPOS) provides a powerful platform for the rapid generation of libraries of related compounds, a cornerstone of modern drug discovery.[1][6][7] By immobilizing a key building block on a solid support, excess reagents and by-products can be easily removed by simple filtration, streamlining the synthetic process and enabling automation.

While the direct application of this compound in SPOS is not extensively documented, its structural motifs are amenable to established solid-phase methodologies for the synthesis of imidazo[4,5-b]pyridines and related fused heterocycles.[3][8][9] This application note will detail a proposed, robust protocol for the utilization of this compound in the solid-phase synthesis of a library of 2-substituted imidazo[4,5-b]pyridines, drawing upon established principles of solid-phase chemistry.

Proposed Solid-Phase Synthetic Strategy

The proposed strategy involves the immobilization of a suitable precursor to this compound onto a solid support, followed by a series of chemical transformations to construct the target imidazo[4,5-b]pyridine scaffold. A key consideration is the point of attachment to the resin, which should be stable to the reaction conditions and readily cleavable at the end of the synthesis. A plausible approach, adapted from the synthesis of related compounds, is to start with a functionalized nitropyridine that can be linked to the resin.

Visualizing the Workflow: A Graphviz Representation

SPOS_Workflow cluster_resin_prep Resin Preparation cluster_scaffold_synthesis Scaffold Synthesis cluster_final_steps Final Steps Resin Starting Resin (e.g., Rink Amide) Activated_Resin Activated Resin Resin->Activated_Resin Deprotection Pyridine_Coupling Coupling of Nitropyridine Precursor Activated_Resin->Pyridine_Coupling Nitro_Reduction Nitro Group Reduction to form Diamine Pyridine_Coupling->Nitro_Reduction Cyclization Cyclization with Aldehyde (R-CHO) Nitro_Reduction->Cyclization Cleavage Cleavage from Resin (e.g., TFA) Cyclization->Cleavage Purification Purification (e.g., HPLC) Cleavage->Purification Final_Product Final Product: 2-Substituted Imidazo[4,5-b]pyridines Purification->Final_Product

Caption: Proposed workflow for the solid-phase synthesis of imidazo[4,5-b]pyridines.

Detailed Protocols

PART 1: Resin Preparation and Precursor Immobilization

This protocol outlines the preparation of the solid support and the attachment of a suitable nitropyridine precursor. We will use Rink Amide resin as an example, which allows for cleavage with trifluoroacetic acid (TFA) to yield a primary amide in the final product.

Materials:

  • Rink Amide MBHA resin

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • 2,4-dichloro-3-nitropyridine

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Protocol:

  • Resin Swelling and Deprotection:

    • Place the Rink Amide resin (1.0 g, ~0.5 mmol/g loading) in a fritted syringe reaction vessel.

    • Wash the resin with DMF (3 x 10 mL).

    • Treat the resin with a 20% solution of piperidine in DMF (10 mL) for 10 minutes.

    • Drain and repeat the piperidine treatment for another 20 minutes.

    • Wash the resin thoroughly with DMF (5 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

    • Dry the resin under vacuum.

  • Coupling of 2,4-dichloro-3-nitropyridine:

    • Swell the deprotected resin in DMF (10 mL).

    • In a separate flask, dissolve 2,4-dichloro-3-nitropyridine (5 eq.) and DIPEA (5 eq.) in DMF.

    • Add the solution to the resin and agitate at room temperature overnight.

    • Drain the reaction vessel and wash the resin with DMF (5 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

    • Dry the resin under vacuum. A Kaiser test should be negative, indicating complete coupling.

PART 2: Elaboration of the Heterocyclic Core

This section details the sequential chemical transformations on the resin-bound precursor to construct the pyridine-3,4-diamine and subsequently the imidazo[4,5-b]pyridine ring system.

Materials:

  • Resin-bound nitropyridine from Part 1

  • Methylamine solution (e.g., 2.0 M in THF)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • A library of diverse aldehydes (R-CHO)

  • DMF

  • Ethanol (EtOH)

Protocol:

  • Nucleophilic Substitution with Methylamine:

    • Swell the resin in DMF.

    • Add a solution of methylamine (10 eq.) in THF/DMF to the resin.

    • Agitate the mixture at 50 °C for 12 hours.

    • Drain and wash the resin with DMF (5 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

    • Dry the resin under vacuum.

  • Nitro Group Reduction:

    • Swell the resin in DMF.

    • Add a solution of SnCl₂·2H₂O (10 eq.) in DMF to the resin.

    • Agitate the mixture at 60 °C for 12 hours.

    • Drain and wash the resin with DMF (5 x 10 mL), 10% DIPEA in DMF (3 x 10 mL), and finally with DCM (3 x 10 mL).

    • Dry the resin under vacuum. This step generates the resin-bound this compound.

  • Cyclization with Aldehydes:

    • Divide the resin into separate reaction vessels for each aldehyde to be screened.

    • Swell the resin in DMF.

    • Add a solution of the desired aldehyde (5 eq.) in DMF.

    • Agitate the mixture at room temperature for 1 hour.

    • Optional oxidative step: If cyclization is not spontaneous, an oxidant such as air bubbling or the addition of a mild oxidizing agent may be required.

    • Drain and wash the resin with DMF (5 x 10 mL), EtOH (3 x 10 mL), and DCM (3 x 10 mL).

    • Dry the resin under vacuum.

PART 3: Cleavage and Product Isolation

The final step involves the cleavage of the synthesized compounds from the solid support and their subsequent purification.

Materials:

  • Resin-bound final products from Part 2

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Triisopropylsilane (TIS) (as a scavenger)

  • Diethyl ether (cold)

Protocol:

  • Cleavage from Resin:

    • Swell the resin in DCM (1 mL).

    • Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS.

    • Add the cleavage cocktail (10 mL) to the resin and agitate at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Wash the resin with additional TFA/DCM.

    • Combine the filtrates.

  • Product Precipitation and Isolation:

    • Concentrate the filtrate under reduced pressure.

    • Add cold diethyl ether to precipitate the crude product.

    • Centrifuge the mixture and decant the ether.

    • Wash the solid product with cold ether.

    • Dry the crude product under vacuum.

  • Purification:

    • Purify the crude product by preparative reverse-phase HPLC to obtain the desired 2-substituted imidazo[4,5-b]pyridines.

    • Characterize the final products by LC-MS and NMR.

Data Presentation: Diversification Points

The presented protocol allows for the introduction of diversity at two key positions, leading to a library of analogues.

Diversification Point Reagent Resulting Moiety (R) Notes
Position 2 Aldehyde (R-CHO)Varied substituents on the imidazole ringA wide range of commercially available aldehydes can be used to explore structure-activity relationships.
Position 7 (N-H) ---Primary AmideThe use of Rink Amide resin results in a primary amide at this position. Different resins could be employed for other functionalities.

Causality Behind Experimental Choices

  • Choice of Resin: Rink Amide resin is chosen for its acid lability, allowing for mild cleavage conditions that are compatible with a wide range of functional groups in the final products.[8]

  • Orthogonal Protection: The Fmoc protecting group on the Rink Amide resin is labile to basic conditions (piperidine), while the final cleavage requires acidic conditions (TFA). This orthogonality is fundamental to successful solid-phase synthesis.

  • Nitro Group as a Precursor: The nitro group serves as a masked amino group. Its strong electron-withdrawing nature facilitates the initial nucleophilic aromatic substitution reactions on the pyridine ring. Its reduction to an amine is a well-established transformation in organic synthesis.[9]

  • Tin(II) Chloride as Reducing Agent: SnCl₂ is a commonly used and effective reagent for the reduction of nitro groups in the presence of other functional groups.[4]

  • Scavengers in Cleavage: Triisopropylsilane (TIS) is included in the cleavage cocktail to scavenge reactive cationic species that may be formed during the cleavage process, thus preventing side reactions and degradation of the desired product.

Conclusion and Future Perspectives

The protocols detailed in this application note provide a comprehensive and scientifically grounded framework for the use of this compound as a valuable building block in solid-phase organic synthesis. By adapting established methodologies for the synthesis of related heterocyclic systems, a diverse library of novel imidazo[4,5-b]pyridines can be efficiently generated for screening in drug discovery programs.

Future work could involve exploring alternative linker strategies to introduce diversity at the point of attachment, as well as developing multi-component reactions on the solid phase to further increase the complexity and diversity of the resulting compound libraries. The inherent versatility of the pyridine-3,4-diamine scaffold ensures its continued relevance in the quest for new therapeutic agents.

References

  • Lemrová, B., Smyslová, P., Popa, I., Oždian, T., Zajdel, P., & Soural, M. (2014). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines.
  • PubMed. (2014). Directed solid-phase synthesis of trisubstituted imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines.
  • Kumar, R., Chaudhary, P., Nimesh, S., Kumar, A., & Singh, R. (2018). Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. ACS Omega, 3(4), 4163-4169. [Link]
  • Zajdel, P., et al. (2021).
  • Ordóñez, M., et al. (2021). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Molecules, 26(21), 6489. [Link]
  • ChemistryViews. (2023). 4-Iodine N-Methylpyridinium for Solid-Phase Peptide Synthesis. [Link]
  • PubMed. (2023). 4-Iodine N-Methylpyridinium-Mediated Peptide Synthesis.
  • Jabri, Z., et al. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS.
  • Guzmán, F., & Cárdenas, C. (2023). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology, 64, 27-33. [Link]
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]
  • Ghasemzadeh, M. A., Mirhosseini-Eshkevari, B., & Dadashi, J. (2022). An efficient protocol for the synthesis of pyridines and hydroquinolones using IRMOF-3/GO/CuFe2O4 composite as a magnetically separable heterogeneous catalyst. Scientific Reports, 12(1), 1-13. [Link]
  • Khosla, M. C., Smeby, R. R., & Bumpus, F. M. (1967). Apparatus for solid-phase peptide synthesis. Science, 156(3772), 253-254. [Link]
  • D. R. Chisholm, G. A. G. G. Ricci and D. L. Rovis. (2012). The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. J. Am. Chem. Soc., 134, 25, 10489-10492. [Link]

Sources

Navigating the Complexities of Amine Protection: A Guide to N4-Methylpyridine-3,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the intricate landscape of pharmaceutical synthesis and drug development, the precise control of molecular architecture is paramount. N4-methylpyridine-3,4-diamine stands as a valuable scaffold, its vicinal diamine functionality offering a versatile platform for the construction of complex heterocyclic systems. However, the presence of two distinct amino groups—a primary amine at the C3 position and a secondary N-methylamino group at the C4 position—presents a significant synthetic challenge: achieving regioselective protection. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on devising effective protecting group strategies for this compound, ensuring the desired synthetic outcomes with high fidelity.

The Challenge of Selectivity: Understanding the Diamine's Reactivity

The differential reactivity of the two amino groups in this compound is the cornerstone of any selective protection strategy. The nucleophilicity of these groups is influenced by a combination of electronic and steric factors.

  • Electronic Effects: The pyridine ring's electron-withdrawing nature deactivates both amino groups to some extent. However, computational studies on the parent 3,4-diaminopyridine suggest that the C3 amino group possesses a slightly higher electron density, rendering it intrinsically more nucleophilic. The electron-donating methyl group on the N4-amine can either enhance or diminish its nucleophilicity through a complex interplay of inductive and steric effects.

  • Steric Hindrance: The primary amino group at the C3 position is sterically less encumbered than the secondary methylamino group at C4. This difference in steric accessibility plays a crucial role in kinetically controlled reactions, where bulkier reagents will preferentially react with the more accessible N3-amine.

A quantum chemical study on 3,4-diaminopyridine provides insights into the electron distribution, which can be extrapolated to its N4-methyl derivative to rationalize reactivity.[1]

Strategic Approaches to Mono-Protection

Achieving selective mono-protection is the primary goal in many synthetic routes involving this compound. Two principal strategies can be employed: kinetic versus thermodynamic control.

Kinetic Control: Favoring the More Nucleophilic N3-Amine

Under kinetically controlled conditions (typically low temperatures and short reaction times), the more nucleophilic and less sterically hindered N3-amino group is expected to react preferentially.

Key Protecting Groups for N3-Selective Protection:

Protecting GroupAbbreviationKey AdvantagesKey Disadvantages
tert-ButoxycarbonylBocStable to a wide range of conditions, easily removed with acid.Can be challenging to achieve high selectivity.
BenzyloxycarbonylCbzStable to acidic and basic conditions, removed by hydrogenolysis.Hydrogenolysis may not be compatible with other functional groups.
9-FluorenylmethoxycarbonylFmocBase-labile, providing orthogonality to acid-labile groups.Can be sensitive to some nucleophiles.

G cluster_thermodynamic Thermodynamic Control Start This compound Reagent_Equil Protecting Group Reagent (e.g., Boc2O) Higher Temperature, Base Intermediate Mixture of N3- and N4-Protected Isomers Product_Equil N4-Protected Product (Major, More Stable)

Thermodynamic Control: Targeting the N4-Amine

Under thermodynamic control (typically higher temperatures, longer reaction times, and often in the presence of a base), the reaction can equilibrate to favor the most stable product. In the case of 3,4-diaminopyridine, selective Boc protection of the N4-amino group has been achieved, suggesting that the N4-Boc protected isomer is thermodynamically more stable.[2] This strategy can likely be extended to this compound.

Orthogonal Protection Strategies: Unlocking Stepwise Functionalization

For synthetic routes requiring the distinct modification of both amino groups, an orthogonal protection strategy is indispensable. This involves the use of two different protecting groups that can be removed under distinct, non-interfering conditions.

A Potential Orthogonal Strategy:

  • N4-Protection (Thermodynamic): Utilize conditions that favor the formation of the thermodynamically more stable N4-protected isomer, for instance, with a Boc group.

  • N3-Protection (Kinetic): The remaining free N3-amino group can then be protected with a group that is stable to the deprotection conditions of the first group, for example, a Cbz or Fmoc group.

This approach allows for the selective deprotection of either the N3 or N4 protecting group, enabling subsequent synthetic transformations at the desired position.

G cluster_deprotection Selective Deprotection Start This compound Step1 Thermodynamic N4-Boc Protection Start->Step1 Intermediate1 N4-Boc-N4-methylpyridine-3-amine Step1->Intermediate1 Step2 N3-Cbz Protection Intermediate1->Step2 Product_Ortho N3-Cbz, N4-Boc Protected Diamine Step2->Product_Ortho Deprotect_N4 Acidic Conditions (e.g., TFA) Product_Ortho->Deprotect_N4  Selectively Deprotect N4 Deprotect_N3 Hydrogenolysis (e.g., H2, Pd/C) Product_Ortho->Deprotect_N3  Selectively Deprotect N3 Product_N3_Protected N3-Cbz Protected Deprotect_N4->Product_N3_Protected Product_N4_Protected N4-Boc Protected Deprotect_N3->Product_N4_Protected

Experimental Protocols

The following protocols are based on established methods for the protection of 3,4-diaminopyridine and are expected to be adaptable to this compound with minor optimization.

Protocol 1: Selective N4-Boc Protection (Thermodynamic Control)

This protocol is adapted from a method demonstrated to selectively protect the N4-position of 3,4-diaminopyridine.[2]

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in DCM.

  • Add triethylamine (1.2 eq).

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS. The reaction may require gentle heating to facilitate equilibration to the thermodynamic product.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the N4-Boc protected product.

Rationale: The use of a base and extended reaction time at room temperature or with gentle heating allows the initially formed kinetic product (N3-protected) to equilibrate to the more stable thermodynamic product (N4-protected).

Protocol 2: N3-Cbz Protection of N4-Boc Protected Diamine

Materials:

  • N4-Boc-N4-methylpyridine-3-amine

  • Benzyl chloroformate (Cbz-Cl)

  • Pyridine or Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve N4-Boc-N4-methylpyridine-3-amine (1.0 eq) in DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine or TEA (1.5 eq).

  • Add benzyl chloroformate (1.2 eq) dropwise, keeping the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Rationale: With the N4-amine protected, the N3-amine is the only available site for acylation. The use of a base is necessary to neutralize the HCl generated during the reaction.

Deprotection Protocols

N-Boc Deprotection
  • Conditions: Treatment with a strong acid such as trifluoroacetic acid (TFA) in DCM or HCl in an organic solvent (e.g., dioxane, methanol) at room temperature.

  • Work-up: The reaction is typically concentrated, and the resulting salt can be neutralized with a base to obtain the free amine.

N-Cbz Deprotection
  • Conditions: Catalytic hydrogenolysis using hydrogen gas (H₂) and a palladium catalyst (e.g., 10% Pd/C) in a suitable solvent such as methanol, ethanol, or ethyl acetate.

  • Work-up: The catalyst is removed by filtration through celite, and the solvent is evaporated to yield the deprotected amine.

Conclusion

The selective protection of this compound is a tractable synthetic challenge that can be addressed through the careful application of kinetic and thermodynamic control principles. By understanding the inherent reactivity of the two distinct amino groups, researchers can rationally design protection strategies to achieve the desired mono-protected intermediates. Furthermore, the implementation of orthogonal protection schemes provides a powerful tool for the stepwise elaboration of this versatile building block, opening avenues for the efficient synthesis of complex and medicinally relevant molecules. The protocols and strategies outlined in this application note serve as a robust starting point for any synthetic campaign involving this compound.

References

  • Regioselective Synthesis of an Imidazo[4,5-c]pyridine through Selective Acylation of 3,4-Diaminopyridine.

Sources

Application Notes and Protocols: The Reactivity of N4-methylpyridine-3,4-diamine with Electrophiles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N4-methylpyridine-3,4-diamine is a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. Its unique electronic and structural features, characterized by a pyridine ring substituted with a primary amine at the 3-position and a secondary methylamine at the 4-position, offer multiple sites for chemical modification. This guide provides a comprehensive overview of the reactivity of this compound with various electrophiles, offering insights into the governing principles of regioselectivity and detailed protocols for key transformations. Understanding these reactions is crucial for the rational design and synthesis of novel compounds with potential therapeutic or material applications.

The pyridine nitrogen, being electron-withdrawing, influences the nucleophilicity of the exocyclic amino groups. The interplay of electronic effects from the methyl group and steric hindrance around the two non-equivalent amino functionalities dictates the outcome of reactions with electrophiles. This document will delve into these aspects to provide a predictive framework for its synthetic utility.

Regioselectivity in Electrophilic Reactions

The reaction of this compound with electrophiles can, in principle, occur at three positions: the 3-amino group, the 4-methylamino group, and the pyridine ring nitrogen. However, under most conditions, the exocyclic amino groups are significantly more nucleophilic than the pyridine nitrogen. The key question then becomes: which of the two amino groups is more reactive?

The 4-methylamino group is a secondary amine, and the methyl group, being electron-donating, increases the electron density on the nitrogen, thereby enhancing its intrinsic nucleophilicity compared to the primary 3-amino group. However, this is counterbalanced by steric hindrance . The presence of the methyl group and the adjacent pyridine ring can impede the approach of bulky electrophiles.

Conversely, the 3-amino group is a primary amine and is less sterically hindered, making it more accessible to incoming electrophiles. While it is electronically less nucleophilic than the secondary amine, its reduced steric profile often makes it the kinetically favored site of reaction, particularly with larger electrophiles or under conditions that favor kinetic control.

Therefore, the regioselectivity of electrophilic attack is a delicate balance between electronic and steric factors, and can often be tuned by the choice of electrophile, solvent, and reaction temperature.

Caption: Factors influencing the regioselectivity of electrophilic attack on this compound.

Reactions with Acylating Agents

Acylation is a fundamental transformation for introducing carbonyl functionalities. The reaction of this compound with acylating agents such as acid chlorides and anhydrides is expected to proceed preferentially at the less sterically hindered 3-amino group.

General Reaction Scheme:

This selective acylation is a valuable tool for differentiating the two amino groups, allowing for subsequent, distinct functionalization of the 4-methylamino group.

Protocol 1: Selective Acylation with Acetic Anhydride

This protocol describes the selective acetylation of the 3-amino group of this compound.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous pyridine (5-10 mL per mmol of diamine).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by the slow addition of methanol (2-3 eq).

  • Remove the solvent under reduced pressure. Co-evaporate with toluene (2 x 10 mL) to remove residual pyridine.

  • Dissolve the residue in dichloromethane (DCM) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[1]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired N-(4-(methylamino)pyridin-3-yl)acetamide.

Expected Outcome:

Reactions with Alkylating Agents

Alkylation of this compound introduces alkyl groups onto the nitrogen atoms. Similar to acylation, the regioselectivity is governed by the interplay of nucleophilicity and steric hindrance. While the 4-methylamino group is electronically more nucleophilic, the 3-amino group's lower steric hindrance can lead to preferential mono-alkylation at this position under certain conditions. However, over-alkylation to form dialkylated products is a common side reaction.

General Reaction Scheme:

To achieve selective mono-alkylation, it is often necessary to use a single equivalent of the alkylating agent and carefully control the reaction conditions.

Protocol 2: Mono-methylation using Methyl Iodide

This protocol provides a general method for the mono-methylation of an aminopyridine, which can be adapted for this compound. The reaction is likely to yield a mixture of products, with methylation potentially occurring at the 3-amino, 4-methylamino, and even the pyridine nitrogen. Careful control and chromatographic separation are crucial.

Materials:

  • This compound

  • Methyl iodide (CH₃I)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add methyl iodide (1.0 eq) dropwise to the mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to separate the different methylated products.

Condensation Reactions with Carbonyl Compounds

This compound readily undergoes condensation reactions with aldehydes and ketones to form imines, which can then cyclize to form various heterocyclic systems. A particularly important transformation is the formation of imidazo[4,5-c]pyridines, which are structural analogues of purines and often exhibit interesting biological activities.[3][4]

General Reaction Scheme (Imidazopyridine Formation):

The reaction typically proceeds via the formation of a Schiff base, followed by an intramolecular cyclization and subsequent oxidation.

Caption: General workflow for the synthesis of imidazo[4,5-c]pyridines.

Protocol 3: Synthesis of an Imidazo[4,5-c]pyridine Derivative using Benzaldehyde

This protocol outlines the synthesis of a 2-phenyl-substituted imidazo[4,5-c]pyridine derivative from this compound and benzaldehyde.[5]

Materials:

  • This compound

  • Benzaldehyde

  • Sodium metabisulfite (Na₂S₂O₅) (optional, for adduct formation)

  • Dimethyl sulfoxide (DMSO)

  • Water

  • Ethyl acetate (EtOAc)

Procedure:

  • Dissolve this compound (1.0 eq) in DMSO.

  • Add benzaldehyde (1.0 eq) to the solution. In some procedures, a pre-formed adduct of the aldehyde with sodium metabisulfite is used to control the reactivity.[5]

  • Heat the reaction mixture at a specified temperature (e.g., 120 °C) for several hours, monitoring by TLC.

  • After cooling to room temperature, pour the reaction mixture into ice-water.

  • Collect the resulting precipitate by filtration.

  • Wash the solid with water and then a small amount of cold ethyl acetate.

  • Dry the product under vacuum. If necessary, the product can be further purified by recrystallization or column chromatography.

Summary of Reactivity and Applications

Electrophile ClassPredominant Reaction SiteProduct TypeKey Applications
Acyl Halides/Anhydrides 3-Amino (less hindered)AmidesDifferentiating amino groups, building blocks for further synthesis
Alkyl Halides Mixture of products, careful control needed for mono-alkylationAlkylated aminesModification of solubility and basicity, pharmacophore elaboration
Aldehydes/Ketones Both amino groups involvedImidazo[4,5-c]pyridinesBioisosteres of purines, medicinal chemistry scaffolds

Conclusion

This compound is a highly functionalized building block with predictable, yet tunable, reactivity towards a range of electrophiles. The regioselectivity of its reactions is primarily dictated by a balance of steric and electronic effects, with the less hindered 3-amino group often being the preferred site for kinetic attack. This inherent reactivity allows for its use in the selective synthesis of complex molecules and, notably, in the construction of fused heterocyclic systems like imidazo[4,5-c]pyridines. The protocols provided herein serve as a foundation for researchers to explore the rich chemistry of this versatile compound in their drug discovery and materials science endeavors.

References

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central.
  • Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. PubMed.
  • O-Acetylation using acetic anhydride in pyridine. Glycoscience Protocols.
  • Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. PubMed.
  • Effect of 3,4-diaminopyridine at the murine neuromuscular junction. PubMed.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N4-methylpyridine-3,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N4-methylpyridine-3,4-diamine. This guide is designed for researchers, scientists, and drug development professionals to provide solutions to common issues encountered during this synthesis. The primary route to this compound involves the reduction of a suitable nitropyridine precursor, a critical transformation that can present several challenges. This document provides a structured approach to troubleshooting, answers frequently asked questions, and offers a detailed experimental protocol to improve your synthetic outcomes.

Synthesis Overview: The Reduction Pathway

The most common and direct route to this compound is the reduction of N-methyl-3-nitro-4-pyridinamine. This transformation is pivotal and requires careful control of reaction conditions to ensure high yield and purity. The general scheme is as follows:

Synthesis_Workflow cluster_reaction Reaction Step SM N-methyl-3-nitro- 4-pyridinamine Reagents Reducing Agent (e.g., Pd/C, H2 or SnCl2) Product N4-methylpyridine- 3,4-diamine Workup Workup & Purification Product->Workup Reagents->Product Reduction Solvent Solvent (e.g., EtOH, EtOAc) Workup->Product Isolated Product

Caption: General workflow for the synthesis of this compound via reduction.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.

Question 1: My reduction reaction is incomplete or shows a very low yield. What are the primary causes and how can I fix this?

Answer: Incomplete reactions or low yields are the most frequent challenges in nitro group reductions. The cause can often be traced to reagents, catalysts, or reaction conditions.[1]

  • Potential Cause 1: Inactive Catalyst or Insufficient Reducing Agent.

    • Explanation: In catalytic hydrogenations (e.g., using Palladium on carbon, Pd/C), the catalyst can lose activity due to improper storage, handling, or poisoning from impurities in the starting material or solvent.[2] For metal-based reductions (e.g., Tin(II) chloride, SnCl₂), using a stoichiometric amount that is too low will result in an incomplete reaction.[3]

    • Solution:

      • Catalytic Hydrogenation: Use a fresh batch of catalyst. Ensure the reaction is stirred vigorously to maintain good contact between the catalyst, substrate, and hydrogen.[2] If catalyst poisoning is suspected, purify the starting material and use high-purity solvents.

      • Metal/Acid Reductions: Ensure an adequate excess of the reducing agent is used. For SnCl₂ reductions, 3-5 equivalents are typically required.[3] The purity and surface area of the metal are also important; use finely powdered metals where applicable.[3]

  • Potential Cause 2: Suboptimal Reaction Conditions.

    • Explanation: Many nitro reductions are exothermic, but may require initial heating to overcome the activation energy.[2] Conversely, excessive temperatures can lead to the formation of side products.[3] In catalytic hydrogenations, insufficient hydrogen pressure will slow down or stall the reaction.

    • Solution:

      • Temperature: If the reaction is sluggish at room temperature, gradually increase the heat and monitor the progress by TLC. Be cautious, as high temperatures can promote side reactions.[3]

      • Pressure (Hydrogenation): Ensure your system is properly sealed and maintain a positive hydrogen pressure (e.g., using a balloon or a pressurized vessel).[2]

Question 2: I'm observing significant side products in my reaction mixture. What are they and how can I prevent their formation?

Answer: The reduction of a nitro group proceeds through several intermediates, such as nitroso and hydroxylamine species.[2] If the reaction stalls, these intermediates can condense to form colored dimeric byproducts like azoxy and azo compounds.

  • Potential Cause: Incomplete Reduction and Intermediate Accumulation.

    • Explanation: Insufficient reducing power or catalyst activity can lead to the buildup of reactive intermediates.[2] These intermediates can then undergo side reactions, which are often promoted by excessive heat.

    • Solution:

      • Ensure Complete Reduction: Use a sufficient excess of the reducing agent to drive the reaction to completion and reduce any intermediates that may have formed.[3]

      • Temperature Control: For exothermic reactions, ensure proper cooling to prevent localized overheating, which can favor the formation of condensation byproducts.[3]

      • pH Control: In some reductions, the pH of the reaction medium can influence the product distribution. Maintaining the recommended pH is crucial.

Troubleshooting_Yield Start Low Yield or Incomplete Reaction Cause1 Inactive Catalyst or Insufficient Reagent? Start->Cause1 Cause2 Suboptimal Conditions (Temp/Pressure)? Cause1->Cause2 No Sol1 Use Fresh Catalyst Increase Reagent Stoichiometry Cause1->Sol1 Yes Cause3 Side Product Formation? Cause2->Cause3 No Sol2 Optimize Temperature Ensure Adequate H2 Pressure Cause2->Sol2 Yes Sol3 Ensure Full Reduction Control Temperature Cause3->Sol3 Yes

Caption: Decision tree for troubleshooting low yield in the reduction reaction.

Question 3: The purification of my final product, this compound, is difficult. What is the best approach?

Answer: Diaminopyridines can be challenging to purify due to their basicity and polarity. They may chelate to silica gel, leading to streaking on TLC and poor recovery from column chromatography.

  • Potential Issue 1: Interaction with Silica Gel.

    • Explanation: The basic amine groups on the pyridine ring can interact strongly with the acidic silica gel, making elution difficult.

    • Solution:

      • Base-Treated Silica: Pre-treat the silica gel with a small amount of a tertiary amine like triethylamine (e.g., 1-2% in the eluent) to neutralize the acidic sites.

      • Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (basic or neutral).

      • Recrystallization: If the product is a solid, recrystallization is often a more effective purification method than chromatography.

  • Potential Issue 2: Removal of Metal Salts (from SnCl₂ reduction).

    • Explanation: The workup of a Tin(II) chloride reduction involves basification, which precipitates tin salts. Incomplete removal can contaminate the final product.

    • Solution:

      • Filtration through Celite: After basifying the reaction mixture, the resulting suspension should be filtered through a pad of Celite to remove the inorganic solids.[3]

      • Aqueous Washes: Thoroughly wash the organic extract with water or brine to remove any remaining water-soluble impurities.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting material for this synthesis? A1: The most common precursor is N-methyl-3-nitro-4-pyridinamine. This is typically synthesized via nucleophilic aromatic substitution on a suitable 4-halopyridine derivative.

Q2: Which reduction method is generally preferred: catalytic hydrogenation or a metal/acid system? A2: The choice depends on available equipment and the presence of other functional groups.

  • Catalytic Hydrogenation (e.g., Pd/C, H₂): This is often a very clean method, producing water as the only byproduct. However, it requires specialized equipment for handling hydrogen gas and may not be suitable if other reducible functional groups (e.g., alkenes, alkynes) are present.[4]

  • Metal/Acid System (e.g., SnCl₂/HCl, Fe/HCl): These methods are operationally simpler and do not require pressure equipment.[3][4] However, they generate significant metallic waste that must be removed during workup.[3]

Q3: How stable is the final product, this compound? A3: Diaminopyridines are generally stable compounds.[5][6] However, like many amines, they can be susceptible to air oxidation over long periods, which may result in discoloration. For long-term storage, it is advisable to keep the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and protected from light.[7]

Q4: Can I monitor the reaction progress using Thin Layer Chromatography (TLC)? A4: Yes, TLC is an excellent method for monitoring the reaction. The product, being a diamine, is significantly more polar than the starting nitropyridine. You should observe the disappearance of the starting material spot and the appearance of a new, lower Rf spot for the product. A co-spot (a lane with both starting material and the reaction mixture) is recommended for accurate comparison.

Detailed Experimental Protocol: Reduction using SnCl₂

This protocol is a general guideline for the reduction of N-methyl-3-nitro-4-pyridinamine using Tin(II) chloride dihydrate.

Materials and Reagents:

  • N-methyl-3-nitro-4-pyridinamine (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Celite

  • Ethyl Acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

ParameterRecommended ConditionNotes
Reducing Agent SnCl₂·2H₂OUse fresh, high-quality reagent.
Equivalents 3.0 - 5.0An excess is crucial for complete reduction.
Solvent EthanolEthyl acetate can also be used.
Temperature 60-80 °C (Reflux)Monitor by TLC to avoid prolonged heating.
Workup Base Saturated NaHCO₃Add slowly due to gas evolution.

Step-by-Step Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the N-methyl-3-nitro-4-pyridinamine (1.0 eq) in ethanol.

  • Addition of Reducing Agent: Add Tin(II) chloride dihydrate (4.0 eq) to the solution.

  • Reaction: Heat the mixture to reflux (approximately 80°C for ethanol) and stir vigorously. Monitor the reaction's progress by TLC until the starting material is completely consumed.

  • Cooling and Concentration: Once complete, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Workup - Basification: Take the residue up in ethyl acetate. Carefully add a saturated aqueous solution of NaHCO₃ with stirring until the solution is basic (check with pH paper) and gas evolution ceases. A thick, white precipitate of tin salts will form.

  • Workup - Filtration: Filter the entire suspension through a pad of Celite to remove the inorganic solids. Wash the filter cake thoroughly with several portions of ethyl acetate.

  • Extraction: Transfer the combined filtrate to a separatory funnel. Wash the organic layer with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified further by column chromatography (using silica gel treated with triethylamine) or by recrystallization if it is a solid.

References

  • Benchchem. Technical Support Center: Troubleshooting Guide for the Reduction of the Nitro Group.
  • LookChem. Purification of Pyridine.
  • Benchchem. Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines.
  • Google Patents. Purification method of pyridine and pyridine derivatives.
  • Google Patents. Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
  • PubMed. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography.
  • Benchchem. addressing stability issues of 3-Nitro-5-phenylpyridine under experimental conditions.
  • Biosynth. N3-Methylpyridine-3,4-diamine | 1796-73-2 | BAA79673.
  • Organic Syntheses. 2,3-diaminopyridine.
  • International Journal of Pharmaceutical Compounding. Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules.
  • ACS Publications. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl).
  • BLD Pharm. N3-Methylpyridine-3,4-diamine|CAS 1796-73-2.
  • PubChem. N3-Methylpyridine-3,4-diamine | C6H9N3 | CID 12239324.
  • Google Patents. Process for preparing pyridine-2,6-diamines.
  • PubMed. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules.
  • Google Patents. Preparation method of 3-amino-4-methylpyridine.
  • Benchchem. Technical Support Center: Troubleshooting 4-Nitrodiphenylamine Reduction.
  • Benchchem. Troubleshooting low yields in nucleophilic substitution of fluoropyridines.

Sources

Technical Support Center: N4-methylpyridine-3,4-diamine (CAS 1839-17-4)

Author: BenchChem Technical Support Team. Date: January 2026

Impurity Profiling and Purification Guide for Researchers

Welcome to the technical support resource for N4-methylpyridine-3,4-diamine. This guide is designed for researchers, chemists, and drug development professionals who handle this critical building block. The purity of this compound is paramount, as even trace impurities can significantly affect downstream reaction yields, kinetic profiles, and the toxicological profile of final active pharmaceutical ingredients (APIs). This document provides in-depth, experience-driven answers to common questions regarding impurity identification and removal, structured to help you troubleshoot and resolve purity issues encountered during your experiments.

Section 1: Frequently Asked Questions - Understanding Potential Impurities

This section addresses the most common initial questions researchers have about the quality of their this compound samples.

Q1: What are the most common types of impurities I might find in my this compound sample?

A1: Impurities in this compound can be broadly categorized based on their origin. Understanding the source is the first step in effective troubleshooting.

  • Starting Materials & Intermediates: The synthetic route heavily influences potential impurities. For instance, a common synthesis involves the amination of a halogenated pyridine precursor. Therefore, unreacted 3-halo-4-methylpyridine could be a primary impurity.[1] Syntheses starting from nitropyridine derivatives may contain residual 3-nitro-4-methylaminopyridine or other nitrated intermediates if reduction is incomplete.[2]

  • Isomeric By-products: Depending on the selectivity of the synthetic reactions, positional isomers such as N3-methylpyridine-3,4-diamine or 2-methylpyridine-3,4-diamine may form.[3][4] These can be particularly challenging to separate due to their similar physicochemical properties.

  • Reagents and Catalysts: Residual catalysts, such as copper or palladium salts used in amination or reduction steps, are a common source of inorganic impurities.[1]

  • Degradation Products: Diaminopyridines are susceptible to oxidation, especially when exposed to air and light over time. This can lead to the formation of colored, often polymeric, impurities. The analogous compound, 3,4-diaminopyridine, is known to degrade under oxidative, thermal, and basic stress conditions.[5]

  • Residual Solvents: Solvents used during the reaction or initial purification steps (e.g., methanol, ethyl acetate, acetonitrile) may be present in the final product.[6]

Q2: My this compound is a solid, but it has a distinct yellow or brown color instead of being off-white. What is the likely cause?

A2: A yellow to brown discoloration is almost always indicative of degradation, most commonly oxidation. The two amino groups on the electron-rich pyridine ring are susceptible to air oxidation, which can form highly conjugated, colored by-products. This process can be accelerated by exposure to light, heat, or a non-inert atmosphere. While these colored impurities may be present in very small quantities, their high molar absorptivity can impart significant color to the bulk material.

Q3: How can I get a preliminary idea of the impurities present in my batch without advanced instrumentation?

A3: Thin-Layer Chromatography (TLC) is an invaluable, rapid, and cost-effective technique. By spotting your sample on a TLC plate (typically silica gel) and eluting with an appropriate solvent system (e.g., 95:5 dichloromethane:methanol with a few drops of ammonia), you can visualize the number of components. A pure sample should ideally show a single spot. The presence of multiple spots indicates impurities. By comparing the retention factor (Rf) of the main spot to a reference standard, you can gain confidence in the identity of your bulk material.

Section 2: Troubleshooting Guide - A Workflow for Impurity Identification

When routine checks like TLC suggest the presence of impurities, a more systematic approach is required for identification and quantification.

Issue: My initial analysis (e.g., HPLC, TLC) shows one or more unexpected peaks/spots. How do I identify them?

This workflow provides a logical progression from detection to identification.

G cluster_0 Impurity Identification Workflow Impure_Sample Impure Sample Detected (e.g., via HPLC-UV) Hypothesis Hypothesize Impurity Type (Source, Polarity, Volatility) Impure_Sample->Hypothesis LCMS LC-MS Analysis Hypothesis->LCMS Suspected Organic Non-Volatile GCMS GC-MS Analysis Hypothesis->GCMS Suspected Volatile (Solvents) ICPMS ICP-MS / OES Analysis Hypothesis->ICPMS Suspected Inorganic (Metals) Identify_Organic Identify Organic Impurities (By-products, Degradants, Starting Materials) LCMS->Identify_Organic Identify_Volatile Identify Volatile Impurities (Residual Solvents) GCMS->Identify_Volatile Identify_Inorganic Identify Inorganic Impurities (Metal Catalysts) ICPMS->Identify_Inorganic Structure_Elucidation Structure Elucidation (if unknown) via NMR, HRMS Identify_Organic->Structure_Elucidation Mass does not match expected impurities

Caption: Workflow for systematic impurity identification.

Step-by-Step Identification Protocol:
  • Initial Assessment (HPLC-UV): High-Performance Liquid Chromatography (HPLC) with UV detection is the primary tool for purity assessment.[7][8] A typical method would use a C18 reverse-phase column. The area percentage of the main peak provides a good estimate of purity, while the retention times of other peaks can be compared to known standards of likely impurities.

  • Characterization with Mass Spectrometry (LC-MS): If unknown peaks are observed in the HPLC, the next logical step is Liquid Chromatography-Mass Spectrometry (LC-MS).[9] By obtaining the mass-to-charge ratio (m/z) of an impurity, you can often confirm its identity by matching it with the molecular weights of suspected starting materials, intermediates, or common by-products.

  • Assessing Volatiles (GC-MS): If you suspect residual solvents, Gas Chromatography-Mass Spectrometry (GC-MS) is the appropriate technique.[10] This method is highly sensitive for detecting and quantifying volatile organic compounds that may not be easily observed by LC-MS.

  • Checking for Inorganics (ICP-MS): To quantify residual metal catalysts (e.g., Cu, Pd, Ag), Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the gold standard due to its high sensitivity for elemental analysis.[9]

Data Summary: Common Impurities and Detection Methods
Impurity Class Potential Specific Impurities Likely Source Primary Analytical Method
Starting Materials 3-halo-4-methylpyridine, 3-nitro-4-aminopyridineIncomplete reactionLC-MS, HPLC-UV
Isomeric By-products N3-methylpyridine-3,4-diamineLack of reaction selectivityLC-MS, HPLC-UV, NMR
Degradation Products Oxidized/Polymeric speciesExposure to air, light, heatHPLC-UV (often broad peaks), LC-MS
Residual Solvents Methanol, Ethanol, Ethyl Acetate, AcetonitrilePurification/ReactionGC-MS
Inorganic Impurities Copper, Palladium, Silver saltsCatalysts from synthesisICP-MS, ICP-OES

Section 3: Purification Protocols - A Practical Guide to Removal

Once impurities have been identified, the appropriate purification strategy can be selected. This section provides detailed, step-by-step protocols for common purification challenges.

G cluster_1 Purification Method Selection Start Impure N4-methylpyridine- 3,4-diamine Q_Color Is the sample heavily discolored? Start->Q_Color Q_TLC Does TLC show multiple, closely-spaced spots? Q_Color->Q_TLC No Carbon 1. Activated Carbon Treatment Q_Color->Carbon Yes Q_Purity Is the purity <98% with a major, known impurity? Q_TLC->Q_Purity No Column Flash Column Chromatography Q_TLC->Column Yes Recrystal Recrystallization Q_Purity->Recrystal Yes Final Proceed to Final Purity Analysis Q_Purity->Final No Carbon->Q_TLC Column->Final Recrystal->Final

Caption: Decision tree for selecting a purification method.

Protocol 1: Recrystallization for General Purification (>95% to >99%)

Recrystallization is effective for removing small amounts of impurities that have different solubility profiles from the desired product. It is an ideal final polishing step.

  • Causality: This technique relies on the principle that the desired compound will be significantly more soluble in a hot solvent than in a cold solvent, while impurities will either remain soluble or insoluble at all temperatures. Using a solvent/anti-solvent system provides finer control over the precipitation process.

Step-by-Step Methodology:

  • Solvent Selection: A good starting point is a mixture of a polar solvent where the diamine is soluble (e.g., methanol, ethanol) and a less polar anti-solvent where it is less soluble (e.g., ethyl acetate, diethyl ether).[11]

  • Dissolution: In a flask, dissolve the impure this compound in the minimum amount of hot methanol or ethanol.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Slowly add ethyl acetate dropwise to the hot, clear solution until it just begins to turn cloudy (the saturation point).

  • Cooling: Remove the flask from heat and allow it to cool slowly to room temperature. Then, place it in an ice bath or refrigerator for at least one hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethyl acetate or diethyl ether to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

  • Validation: Check the purity of the crystals and the mother liquor by TLC or HPLC to confirm the successful removal of impurities. A patent for the related 3-amino-4-methylpyridine specifies recrystallization from ethyl acetate.[6]

Protocol 2: Flash Column Chromatography for Complex Mixtures

When dealing with multiple impurities or isomers with similar polarity, flash column chromatography is the most powerful purification technique.[12]

  • Causality: This method separates compounds based on their differential partitioning between a solid stationary phase (e.g., silica gel) and a liquid mobile phase. Less polar compounds travel faster down the column, while more polar compounds are retained longer.

Step-by-Step Methodology:

  • Stationary Phase: Pack a glass column with silica gel as a slurry in the initial mobile phase solvent.

  • Sample Loading: Dissolve the crude material in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane). Pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column. This technique generally results in better separation.

  • Mobile Phase Selection: A typical mobile phase for aminopyridines is a gradient of ethyl acetate in hexanes or dichloromethane in methanol. For this compound, start with 100% Dichloromethane and gradually increase the percentage of Methanol (e.g., 0% to 5%). Adding a small amount of triethylamine or ammonia (0.5-1%) to the mobile phase can prevent the basic amine from "tailing" on the acidic silica gel, leading to sharper peaks and better separation.

  • Elution and Collection: Run the mobile phase through the column under positive pressure. Collect fractions and monitor them by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation).

  • Validation: Confirm the purity of the combined product using HPLC-UV.

Protocol 3: Activated Carbon Treatment for Color Removal

For removing highly colored, often trace-level, oxidative impurities.

  • Causality: Activated carbon has a high surface area with pores that readily adsorb large, flat, conjugated molecules, which are characteristic of colored organic impurities.

Step-by-Step Methodology:

  • Dissolution: Dissolve the colored this compound in a suitable solvent (e.g., methanol or ethyl acetate) at room temperature or with gentle warming.

  • Treatment: Add a small amount of activated carbon (typically 1-2% by weight of your compound) to the solution.

  • Stirring: Stir the mixture for 15-30 minutes. Avoid prolonged heating, as this can promote further degradation.

  • Filtration: Filter the mixture through a pad of Celite® to remove the fine carbon particles. The filtrate should be colorless or significantly lighter.

  • Recovery: Remove the solvent under reduced pressure. The resulting solid can then be further purified by recrystallization if necessary.

  • Validation: Visually inspect the product for color and analyze by HPLC-UV to ensure no new impurities were introduced.

References

  • PubChem. (n.d.). N3-Methylpyridine-3,4-diamine. National Center for Biotechnology Information.
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air.
  • Google Patents. (n.d.). CN104356057A - Preparation method of 3-amino-4-methylpyridine.
  • Chemass. (n.d.). Pharmaceutical Impurity Analysis Overview.
  • Google Patents. (n.d.). CN114315706A - Synthetic method of 3, 4-diaminopyridine.
  • AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance.
  • CNKI. (n.d.). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride.
  • Google Patents. (n.d.). CN100460394C - A kind of preparation method of 3-amino-4-picoline.
  • ResearchGate. (2025). HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances and Degradation Products Formed Under Stress Conditions.
  • PubMed. (2021). Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System.
  • PubChem. (n.d.). 2-Methylpyridine-3,4-diamine. National Center for Biotechnology Information.
  • ResearchGate. (2018). How can I purify 1,3-phenylene diamine (mPDA) by recrystalization method?

Sources

Technical Support Center: A Troubleshooting Guide for N4-methylpyridine-3,4-diamine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for N4-methylpyridine-3,4-diamine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during reactions with this versatile diamine, providing in-depth, field-proven insights to ensure the success of your experiments.

Introduction to this compound

This compound is a valuable heterocyclic building block, particularly in the synthesis of fused imidazole systems like imidazo[4,5-c]pyridines, which are of significant interest in medicinal chemistry.[1][2] Its unique structure, featuring a primary amine at the 3-position and a secondary methylamine at the 4-position, presents both opportunities for selective reactions and potential challenges in controlling regioselectivity and preventing side reactions. This guide will walk you through troubleshooting common issues to optimize your synthetic outcomes.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Section 1: Cyclocondensation Reactions to Form Imidazo[4,5-c]pyridines

Cyclocondensation is a primary application of this compound, typically involving reaction with a one-carbon electrophile to form the fused imidazole ring.

Q1: My cyclocondensation reaction with an aldehyde is giving a low yield of the desired imidazo[4,5-c]pyridine. What are the likely causes?

Low yields in these reactions are a common hurdle.[1] Several factors can be at play:

  • Incomplete reaction: The reaction may not have gone to completion.

  • Side reactions: Formation of byproducts can consume starting material. A common side reaction is the formation of a Schiff base intermediate that does not cyclize efficiently.[3]

  • Oxidation of the diamine: Diaminopyridines can be sensitive to air oxidation, leading to colored impurities and reduced yield.

  • Suboptimal reaction conditions: The choice of solvent, temperature, and catalyst is crucial.

Troubleshooting Steps:

  • Optimize Reaction Conditions:

    • Solvent: While alcohols like methanol or ethanol are common, consider a higher boiling point solvent like DMF if starting materials have poor solubility.[4]

    • Catalyst: While some reactions proceed with acid catalysis (e.g., acetic acid), Lewis acids like zinc triflate have been shown to effectively catalyze the condensation of 3,4-diaminopyridine with aldehydes.[1]

    • Temperature: Refluxing is often necessary to drive the cyclization. Monitor the reaction by TLC to determine the optimal reaction time.

  • Control for Oxidation:

    • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation of the diamine.

    • Degas your solvents prior to use.

  • Promote Cyclization:

    • If a stable Schiff base is observed, consider adding a mild oxidizing agent in a subsequent step to facilitate aromatization to the imidazole, though this should be done cautiously to avoid over-oxidation.

    • Using a bisulfite adduct of the aldehyde can sometimes lead to cleaner reactions.[5]

Experimental Protocol: Synthesis of 2-Aryl-1H-imidazo[4,5-c]pyridines [1]

  • To a solution of 3,4-diaminopyridine (1 mmol) in methanol (10 mL), add the substituted aldehyde (1.2 mmol) and zinc triflate (30 mol%).

  • Stir the reaction mixture at reflux for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of methanol:dichloromethane (9:1).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Add water (10 mL) to the crude material and stir for 15 minutes at room temperature.

  • Collect the product by filtration, wash with water, and dry.

  • Recrystallize the product from ethanol to obtain the pure 2-substituted-1H-imidazo[4,5-c]pyridine.

Q2: I am trying to synthesize the 2-methyl-imidazo[4,5-c]pyridine derivative using acetic acid, but the reaction is messy. What are my alternatives?

While acetic acid can serve as both a reactant and a solvent, it can sometimes lead to complex reaction mixtures.

Troubleshooting & Optimization:

  • Acetic Anhydride: Heating this compound with acetic anhydride can provide the desired product. This method avoids the use of an additional solvent.[6]

  • Polyphosphoric Acid (PPA): Using acetic acid in the presence of polyphosphoric acid can facilitate the cyclization at elevated temperatures.[7]

Logical Workflow for Imidazo[4,5-c]pyridine Synthesis

cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_outcome Potential Outcomes Diamine This compound Reaction Reaction Diamine->Reaction Electrophile One-Carbon Electrophile (Aldehyde, Acid, etc.) Electrophile->Reaction Solvent Solvent (MeOH, DMF) Solvent->Reaction Catalyst Catalyst (Acidic, Lewis Acid) Catalyst->Reaction Atmosphere Atmosphere (Inert Gas) Atmosphere->Reaction Product Desired Imidazo[4,5-c]pyridine Reaction->Product Cyclocondensation Purification Purification (Crystallization, Chromatography) Product->Purification Side_Product Side Products (Schiff Base, Oxidized Diamine) Side_Product->Purification

Caption: Workflow for Imidazo[4,5-c]pyridine Synthesis.

Section 2: Regioselectivity and Protecting Groups

The presence of two different amino groups (primary and secondary) raises questions of regioselectivity in reactions like acylation.

Q3: I need to selectively acylate one of the amino groups. Which one is more reactive and how can I control the reaction?

Predicting the relative nucleophilicity can be complex. Generally, the primary amine at the 3-position is less sterically hindered. However, electronic effects from the pyridine ring and the methyl group can influence the reactivity of both amines.

Strategies for Regioselective Acylation:

  • Kinetic Control: At low temperatures, acylation may favor the less hindered primary amine.

  • Protecting Groups: A more robust strategy is to selectively protect one amine, perform the reaction on the other, and then deprotect. Mono-Boc protection of diamines is a common approach.[8][9]

Experimental Protocol: Mono-Boc Protection of a Diamine [8]

  • Dissolve the diamine (1 equivalent) in a suitable solvent like dichloromethane.

  • Add a solution of hydrochloric acid (1 equivalent) to form the mono-hydrochloride salt.

  • To this suspension, add di-tert-butyl dicarbonate (Boc)2O (1 equivalent).

  • Neutralize the reaction mixture with a base (e.g., triethylamine or sodium bicarbonate) to facilitate the reaction.

  • Stir at room temperature and monitor the reaction by TLC.

  • Work up the reaction by washing with water and brine, then dry the organic layer and concentrate to obtain the mono-Boc protected diamine.

Q4: I am observing N-alkylation on the pyridine ring nitrogen. How can I prevent this?

Alkylation of the pyridine nitrogen is a known side reaction, particularly with strong alkylating agents and basic conditions.[4][10]

Troubleshooting Pyridine N-Alkylation:

  • Choice of Base: Use a non-nucleophilic, sterically hindered base.

  • Protecting Groups: If the reaction conditions are harsh, consider protecting the pyridine nitrogen, although this adds extra steps to the synthesis.

  • Reaction Conditions: Milder reaction conditions (lower temperature, less reactive alkylating agent) can often disfavor pyridine N-alkylation.

Section 3: Purification of this compound and its Derivatives

The basic and polar nature of these compounds can make purification challenging.

Q5: Column chromatography of my reaction mixture is resulting in significant peak tailing and poor separation. How can I improve this?

The basic nitrogen atoms in your compound can interact strongly with the acidic silica gel, leading to peak tailing.

Improving Chromatographic Separation:

  • Mobile Phase Modifier: Add a small amount of a basic modifier to your eluent. Triethylamine (0.5-1%) is commonly used to suppress the interaction with silica gel.[11]

  • Alternative Stationary Phases: Consider using alumina or reverse-phase silica gel (C18) for purification.

  • Acid-Base Extraction: Before chromatography, an acid-base workup can remove non-basic impurities. Dissolve the crude product in an organic solvent and extract with dilute aqueous acid (e.g., 1M HCl). The protonated diamine will move to the aqueous layer. Then, basify the aqueous layer (e.g., with NaOH or NaHCO3) and extract your product back into an organic solvent.[11]

Q6: I am having difficulty crystallizing my product. What can I do?

Crystallization issues often stem from residual impurities or choosing a suboptimal solvent system.[11]

Troubleshooting Crystallization:

  • Solvent Selection: The ideal solvent should dissolve your compound when hot but not at room temperature. Experiment with a range of solvents of varying polarities. Mixed solvent systems can also be effective.

  • Purity: Ensure your crude product is sufficiently pure. Oily impurities can inhibit crystallization. Consider a quick filtration through a plug of silica gel to remove baseline impurities before attempting crystallization.

  • Cooling Rate: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation. Rapid cooling can lead to "oiling out."

Data Summary: Common Purification Solvents

Purification MethodRecommended Solvents/ModifiersRationale
Column Chromatography (Normal Phase) Eluent + 0.5-1% TriethylamineNeutralizes acidic sites on silica gel, reducing peak tailing.
Crystallization Ethanol, Isopropanol, Ethyl Acetate/HexanesSolvents of varying polarity to be tested for optimal crystal formation.
Acid-Base Extraction Organic Solvent (e.g., DCM, EtOAc) and Aqueous Acid (e.g., 1M HCl)Separates basic compounds from neutral and acidic impurities.

Visualization of Reaction Progress

cluster_monitoring Reaction Monitoring cluster_visualization TLC Visualization TLC Thin Layer Chromatography (TLC) UV UV Light (254 nm) TLC->UV Primary Method KMnO4 Potassium Permanganate Stain TLC->KMnO4 For Oxidizable Groups Iodine Iodine Chamber TLC->Iodine General Purpose LCMS LC-MS Monitoring Monitoring Progress Monitoring->TLC Monitoring->LCMS

Caption: Methods for monitoring reaction progress.

Conclusion

Successfully working with this compound requires an understanding of its unique reactivity and potential pitfalls. By anticipating issues such as low yields in cyclocondensations, regioselectivity challenges, and purification difficulties, and by applying the troubleshooting strategies outlined in this guide, researchers can significantly improve the efficiency and outcome of their synthetic efforts. Always consult the Safety Data Sheet (SDS) for proper handling and storage information.

References

  • PrepChem. Synthesis of (a) 2-Methylimidazo[4,5-c]pyridine. [Link]
  • Srinivasulu R, Ravi Kumar K, Satyanarayana PVV, Hari Babu B. Synthesis of 2-Substituted-1H-Imidazo [4, 5-C] Pyridine Derivatives Catalyzed by Zinc Triflate.
  • Koparir M, Orek C, Parlak AE. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. Mol Divers. 2024;28(5):2817-2829.
  • PrepChem. Synthesis of 1. 2-methyl-1H-imidazo[4,5-c]pyridine. [Link]
  • Ha HJ, Lee SK, Park YS, Lee WK. Selective Mono-BOC Protection of Diamines.
  • Akpınar E, Çakır B, Kaşıkçı G, Tozkoparan B. N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. 2006;31:139-145.
  • Gibson VC, Newton C, Redshaw C, Solan GA, White AJP, Williams DJ. Pyridine N-alkylation by lithium, magnesium, and zinc alkyl reagents: synthetic, structural, and mechanistic studies on the bis(imino)pyridine system. Dalton Trans. 2004;(5):827-835.
  • Khan I, Ibrar A, Zaib S, Iqbal J.
  • Ollivier J, Odou P, Vaccher C, Bonte JP. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. J Pharm Biomed Anal. 2003;32(4-5):727-736.
  • Kumar A, Kumar S, Saxena A, De A, Mozumdar S. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles.

Sources

Side reactions of N4-methylpyridine-3,4-diamine and how to avoid them

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N4-methylpyridine-3,4-diamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile heterocyclic building block. As a key intermediate in the synthesis of kinase inhibitors and other complex molecular architectures, understanding its reactivity and potential side reactions is crucial for achieving high-yield, high-purity outcomes.[1][2][3]

This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) based on established principles of organic chemistry and extensive field experience. We will explore the causality behind common experimental issues and provide validated protocols to help you avoid them.

Part 1: Frequently Asked Questions (FAQs)

FAQ 1: What are the primary reactive sites on this compound?

The molecule possesses three key sites for potential reactions, each with distinct electronic properties:

  • 3-Amino Group (-NH2): A primary aromatic amine. It is a potent nucleophile, but its reactivity can be sterically hindered by the adjacent pyridine nitrogen and the 4-methylamino group.

  • 4-Methylamino Group (-NHCH3): A secondary aromatic amine. The methyl group is electron-donating, which slightly increases the nucleophilicity of this nitrogen compared to the 3-amino group.

  • Pyridine Ring Nitrogen: A basic nitrogen atom within the aromatic ring. It can be protonated under acidic conditions or act as a nucleophile (e.g., in alkylation reactions), though it is significantly less nucleophilic than the exocyclic amino groups.

Understanding the subtle differences in reactivity between the 3-amino and 4-methylamino groups is fundamental to controlling selectivity in your reactions.

FAQ 2: In a typical condensation reaction with a 1,2-dicarbonyl compound, which amine is expected to react first?

In reactions like the formation of quinoxalines or other heterocyclic systems, the more nucleophilic amine generally reacts first.[4] For this compound, the 4-methylamino group is slightly more nucleophilic due to the electron-donating effect of the methyl group. However, this difference is often small, and reaction conditions such as solvent, temperature, and pH can significantly influence or even reverse the selectivity. Lack of proper control is a primary cause of isomeric impurities.

FAQ 3: Can the pyridine nitrogen interfere with my reaction?

Yes, under certain conditions. If your reaction involves strong acids, the pyridine nitrogen will be protonated, forming a pyridinium salt.[5] This can alter the electronic properties of the entire molecule, potentially deactivating the amino groups toward electrophilic attack. Furthermore, if strong alkylating agents (e.g., methyl iodide, benzyl bromide) are used without careful control, direct alkylation of the pyridine nitrogen can occur, leading to undesired quaternary salt byproducts.

Part 2: Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses specific problems you may encounter, their underlying causes, and actionable protocols to mitigate them.

Issue 1: Poor Chemoselectivity - Formation of Regioisomeric Products
  • Problem: You are performing a condensation or acylation reaction intended to be selective for one amino group, but you observe a mixture of isomers that are difficult to separate. This is common in reactions with unsymmetrical electrophiles.

  • Root Cause Analysis: The electronic and steric differences between the 3-amino and 4-methylamino groups are insufficient to provide high selectivity under standard reaction conditions. Factors like elevated temperatures or non-polar solvents can further reduce the selectivity margin, leading to competitive reactions at both sites.

  • Preventative & Corrective Actions:

    • Lower the Reaction Temperature: Reducing the thermal energy of the system can amplify small differences in activation energy between the two competing reaction pathways, favoring the more kinetically accessible product.

    • Optimize Solvent and pH:

      • Solvent: Aprotic polar solvents (e.g., DMF, acetonitrile) are often suitable for these reactions.[6]

      • pH Control: Mildly acidic conditions can selectively protonate the pyridine nitrogen without fully protonating the exocyclic amines, which can subtly alter their relative nucleophilicity. A buffer system may be beneficial.

    • Employ a Protecting Group Strategy: For ultimate control, selectively protecting one amine is the most robust solution.[5] The primary 3-amino group is generally easier to protect selectively due to steric accessibility.

G cluster_0 Step 1: Selective Protection cluster_1 Step 2: Desired Reaction cluster_2 Step 3: Deprotection Start N4-methylpyridine- 3,4-diamine Protect React with 1 eq. Boc2O or other protecting agent in a suitable solvent (e.g., THF, DCM) Start->Protect Less hindered 3-NH2 reacts preferentially Protected Selectively Protected Intermediate (e.g., N3-Boc protected) Protect->Protected React Perform desired reaction (e.g., acylation, condensation) at the unprotected 4-NHMe site Protected->React Product_P Protected Product React->Product_P Deprotect Remove protecting group (e.g., TFA or HCl for Boc) Product_P->Deprotect Final_Product Final Regiopure Product Deprotect->Final_Product

Caption: Workflow for achieving high regioselectivity using a protection/deprotection strategy.

Issue 2: Disubstitution and Polymerization
  • Problem: During a reaction with a bifunctional electrophile (e.g., a diacyl chloride) or even a monofunctional one, you observe the formation of high molecular weight species or insoluble material, resulting in low yield of the desired monosubstituted product.

  • Root Cause Analysis: Both amino groups on the diamine are nucleophilic. If the stoichiometry is not carefully controlled or if the electrophile is highly reactive, reaction at both sites can occur. This leads to either a simple disubstituted product or, in the case of bifunctional reagents, cross-linking and polymerization.

  • Preventative & Corrective Actions:

    • Control Stoichiometry with Slow Addition: Use the diamine as the limiting reagent and add the electrophile slowly to a cooled, dilute solution of the diamine. This maintains a low concentration of the electrophile, favoring monosubstitution.

    • Use a Large Excess of the Diamine: Reversing the stoichiometry by using a large excess (3-5 equivalents) of this compound ensures the electrophile is more likely to encounter an unreacted diamine molecule rather than a monosubstituted one. This is effective but requires subsequent separation of the excess starting material.

StrategyDiamine:Electrophile RatioAddition MethodIdeal ForDrawbacks
Electrophile Control 1 : 0.95Slow addition of electrophile to diamineMaximizing diamine conversionRisk of disubstitution if addition is too fast
Diamine Excess 3-5 : 1Normal additionMaximizing monosubstitutionRequires extensive purification to remove excess diamine
Issue 3: Product Decomposition or Unexpected Byproducts under Harsh Conditions
  • Problem: You are running a reaction at high temperature or under strongly acidic/basic conditions and observe a low yield, significant charring, or the formation of unexpected byproducts inconsistent with simple side reactions.

  • Root Cause Analysis: Aromatic diamines can be sensitive to oxidation, especially at elevated temperatures in the presence of air. The pyridine ring itself can be susceptible to degradation under harsh conditions. For instance, strong acids can catalyze undesirable rearrangements or polymerization, while strong bases can promote side reactions if other functionalities are present in the reaction mixture.

  • Preventative & Corrective Actions:

    • Inert Atmosphere: For reactions sensitive to oxidation, especially those requiring heat, conduct the experiment under an inert atmosphere of nitrogen or argon.

    • Screen for Milder Conditions: Explore alternative catalysts or reagents that allow the reaction to proceed at a lower temperature. For example, modern palladium-catalyzed coupling reactions often proceed under much milder conditions than older methods.[7]

    • pH Neutralization during Workup: Ensure that the reaction mixture is carefully neutralized before extraction and concentration. Trapped acid or base can cause product degradation during solvent removal at elevated temperatures.

This protocol provides a starting point for optimizing the synthesis of a pyrazino[2,3-b]pyridine core, a common scaffold in kinase inhibitors.[1][8]

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).

  • Solvent: Add a suitable solvent such as ethanol or acetic acid (approx. 0.1 M concentration).

  • Reagent Addition: Add the 1,2-diketone (1.05 eq) to the solution at room temperature.

  • Reaction: Heat the mixture to reflux (or a lower optimized temperature) and monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. If in acetic acid, carefully neutralize with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

G Start Low Yield or Complex Mixture Q1 Isomeric mixture observed? Start->Q1 A1_Yes Yes Q1->A1_Yes Check TLC/LC-MS A1_No No Q1->A1_No Sol_Protect Implement Protecting Group Strategy A1_Yes->Sol_Protect Sol_Temp Lower Reaction Temperature A1_Yes->Sol_Temp Q2 Insoluble material or high MW species? A1_No->Q2 A2_Yes Yes Q2->A2_Yes Check Solubility A2_No No Q2->A2_No Sol_Stoich Adjust Stoichiometry (Slow addition or excess diamine) A2_Yes->Sol_Stoich Q3 Reaction appears dark/charred? A2_No->Q3 A3_Yes Yes Q3->A3_Yes Visual Inspection Sol_Inert Use Inert Atmosphere & Milder Conditions A3_Yes->Sol_Inert

Sources

Stability and storage conditions for N4-methylpyridine-3,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for N4-methylpyridine-3,4-diamine (CAS No. 1839-17-4). The integrity of your starting materials is paramount to the success and reproducibility of your research. This document provides in-depth guidance on the stability and proper storage of this compound, structured to address the common challenges and questions encountered in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A1: For optimal long-term stability, the solid compound should be stored at room temperature in a tightly sealed container, protected from light, and under an inert atmosphere such as argon or nitrogen.[1][2] The primary environmental factors that can compromise the compound's integrity are air, moisture, and light.

Q2: Why is an inert atmosphere so critical?

A2: The 3,4-diamine functionality on the pyridine ring makes the molecule susceptible to oxidation when exposed to air.[1] Aromatic amines, in general, are known to be sensitive to air and can discolor or degrade over time, forming oxidized impurities that can interfere with your experiments. Storing under an inert gas displaces oxygen and minimizes this degradation pathway.

Q3: How should I prepare and store stock solutions of this compound?

A3: It is highly recommended to prepare stock solutions fresh for each experiment. If short-term storage is necessary, use an anhydrous, aprotic solvent. Store the solution at -20°C or -80°C in a tightly sealed vial with an inert gas overlay. The stability of aromatic amines in solution can be poor, especially in acidic or aqueous media, where they are more susceptible to oxidation and other forms of degradation.[3][4]

Q4: Is this compound sensitive to light?

A4: Yes. While specific photostability data is limited for this exact compound, related aromatic amines can be light-sensitive.[5] To prevent potential photodegradation, always store the solid and any solutions in amber vials or wrap containers with aluminum foil to keep them in a dark place.[2][6]

Q5: What materials are incompatible with this compound?

A5: Avoid contact with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[1][7] These substances can react vigorously with the amine groups, leading to degradation or the formation of hazardous byproducts.

Summary of Storage Recommendations

ConditionSolid CompoundStock SolutionRationale
Temperature Room Temperature[2]-20°C to -80°CMinimizes degradation kinetics.
Atmosphere Inert Gas (Argon/Nitrogen)[1][2]Inert Gas OverlayPrevents oxidation of sensitive diamine groups.[1]
Light Protect from Light (Amber Vial)[2]Protect from Light (Amber Vial)Prevents potential photodegradation.
Container Tightly Sealed[1][8]Tightly SealedPrevents exposure to moisture and air.
Solvent N/AAnhydrous, Aprotic (e.g., DMSO, DMF)Enhances stability compared to aqueous or protic solvents.

Troubleshooting Guide

Observed ProblemPotential Cause(s)Recommended Solution(s)
Solid has changed color (e.g., from off-white to brown/purple). Oxidation: The compound has likely been exposed to air and/or light over time.1. Assess Purity: Before use, check the purity of the material using an appropriate analytical method (e.g., HPLC, LC-MS, NMR). 2. Discard if Necessary: If significant degradation is observed, it is best to use a fresh, uncompromised lot of the compound to ensure experimental validity. 3. Future Prevention: Ensure all future storage is strictly under an inert atmosphere and protected from light.[1][2]
Inconsistent or non-reproducible experimental results. Compound Degradation: This could be due to improperly stored solid or, more commonly, the degradation of the compound in a stock solution. Aromatic diamines can be unstable in solution.[3]1. Prepare Fresh Solutions: Always prepare solutions of this compound immediately before use. Avoid using solutions that have been stored for extended periods. 2. Verify Solvent Quality: Use high-purity, anhydrous solvents, as water or impurities can accelerate degradation. 3. Perform a Stability Check: If you must store solutions, perform a small-scale stability study by analyzing the solution's purity via HPLC at different time points (e.g., 0, 4, 24, 48 hours).
Poor solubility of the compound in the chosen solvent. Degradation/Impurity: Degraded material or impurities may have different solubility profiles. Incorrect Solvent Choice: The solvent may not be appropriate for the compound.1. Confirm Purity: Check the purity of your solid material. 2. Change Solvents: Consider solvents like DMSO or DMF for initial stock solutions. Gentle warming or sonication can aid dissolution, but avoid excessive heat which can speed up degradation.[1]

Experimental Protocols

Protocol 1: Handling and Weighing of Solid this compound

Objective: To accurately weigh the compound while minimizing exposure to atmospheric oxygen and moisture.

Methodology:

  • Preparation: Move the sealed container of this compound, a spatula, and a tared weigh boat or vial into an inert atmosphere glovebox.

  • Equilibration: Allow the container to equilibrate to the ambient temperature inside the glovebox for 15-20 minutes to prevent condensation.

  • Dispensing: Carefully open the container inside the glovebox. Using the clean spatula, promptly weigh the desired amount of the solid into the tared container.

  • Sealing: Tightly seal both the primary compound container and the vial containing the weighed portion.

  • Backfilling: Before closing the main container, backfill it with an inert gas (e.g., argon) to ensure a protective atmosphere.

  • Removal: Remove the sealed containers from the glovebox for immediate use in solution preparation.

Protocol 2: Preparation of a Fresh Stock Solution

Objective: To prepare a stock solution for immediate use in an experiment.

Methodology:

  • Solvent Preparation: Use a fresh bottle of high-purity, anhydrous solvent (e.g., DMSO). Use a syringe to draw the required volume, ensuring the bottle's septum is purged with inert gas before and after.

  • Dissolution: Add the anhydrous solvent directly to the vial containing the pre-weighed solid from Protocol 1.

  • Mixing: Cap the vial tightly and vortex or sonicate briefly at room temperature until the solid is completely dissolved.

  • Inert Gas Purge: If the vial will be opened multiple times, gently purge the headspace with argon or nitrogen before re-sealing after each use.

  • Immediate Use: Proceed with your experimental dilutions and applications immediately. Do not store this solution at room temperature or on the benchtop for extended periods.

Troubleshooting Workflow Diagram

This diagram outlines the decision-making process when encountering potential stability issues with this compound.

G start Start: Inconsistent Experimental Results or Visual Degradation check_solid Is the solid compound discolored or clumpy? start->check_solid check_solution Was the solution prepared fresh? check_solid->check_solution No analyze_purity Action: Analyze Solid Purity (HPLC, LC-MS) check_solid->analyze_purity Yes use_compound Proceed with fresh solution preparation. check_solution->use_compound Yes re_run_exp Resolution: Re-run experiment with freshly made solution. check_solution->re_run_exp No is_pure Is purity >95%? analyze_purity->is_pure discard_solid Resolution: Discard old stock. Order fresh compound. is_pure->discard_solid No is_pure->use_compound Yes check_storage Action: Review and improve storage protocols. (Inert gas, dark, sealed) discard_solid->check_storage prepare_fresh Action: Prepare a fresh solution using proper technique. re_run_exp->check_storage

Sources

Technical Support Center: Mastering Air-Sensitive Reactions with N4-methylpyridine-3,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with N4-methylpyridine-3,4-diamine in air-sensitive applications. This resource is designed to provide you with field-proven insights and troubleshooting strategies to ensure the success and integrity of your experiments.

I. Foundational Knowledge: Understanding the Reagent

This compound is a versatile heterocyclic building block, valued in organic synthesis and medicinal chemistry for its unique electronic and structural properties.[1] Its pyridine core, substituted with a primary and a secondary amine, offers multiple reactive sites, making it a potent ligand in catalysis and a key intermediate in the synthesis of complex molecules.[1][2] However, the very features that make this compound valuable also render it susceptible to degradation in the presence of atmospheric oxygen and moisture, necessitating specialized handling techniques.

Key Physicochemical Properties (Predicted & Known):

PropertyValueSource
Molecular FormulaC₆H₉N₃
Molecular Weight123.16 g/mol
AppearanceSolid (often brown)[3]
Melting Point105 - 107 °C[3]
pKa (most basic)Predicted: 6.5[4]
SolubilityPredicted to be soluble in polar organic solvents (e.g., DMSO, methanol)[4]

Safety First: Handling and Storage Protocols

This compound and its analogs are classified as hazardous materials. Strict adherence to safety protocols is non-negotiable.

  • Toxicity: These compounds can be toxic if swallowed or inhaled, and potentially fatal in contact with skin. They are known to cause skin and serious eye irritation.[5]

  • Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, and eye/face protection.[6] Work in a well-ventilated fume hood.[3]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, preferably under an inert atmosphere (e.g., argon or nitrogen) to maintain product quality.[3]

II. Experimental Workflow: A Self-Validating System for Air-Sensitive Reactions

The following workflow is designed to minimize exposure to air and moisture, thereby preventing reagent degradation and ensuring reproducibility.

cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Work-up & Purification Phase glassware Oven-Dry Glassware (>120°C, >4h) cool Cool Under Vacuum or Inert Gas glassware->cool setup Assemble Glassware (Schlenk line/Glovebox) cool->setup solvent Degas Anhydrous Solvent (e.g., Freeze-Pump-Thaw) addition Add Reagents via Syringe or Cannula Transfer solvent->addition reagent Prepare this compound (in glovebox if possible) reagent->addition inert Purge with Inert Gas (3x vacuum/backfill cycles) setup->inert inert->addition run Run Reaction (under positive inert gas pressure) addition->run quench Quench Reaction (using degassed solutions) run->quench extract Aqueous Work-up (with degassed solvents) quench->extract dry Dry Organic Layer (e.g., Na₂SO₄) extract->dry purify Purification (Column Chromatography/Recrystallization) dry->purify

Caption: Workflow for handling air-sensitive reactions.

Detailed Protocol: Inert Atmosphere Reaction Setup

  • Glassware Preparation: All glassware must be rigorously dried in an oven at >120°C for at least 4 hours to remove adsorbed water.

  • Assembly and Purging: Assemble the reaction apparatus (e.g., a Schlenk flask with a condenser) while hot and immediately place it under a high-vacuum line to cool. This prevents moist air from entering. Once cool, backfill with a high-purity inert gas (argon or nitrogen). Repeat this vacuum/backfill cycle three times to ensure a robustly inert atmosphere.[7]

  • Solvent and Reagent Addition: Use anhydrous solvents that have been thoroughly degassed.[7] Transfer liquids via a gas-tight syringe or a double-tipped needle (cannula).[7] Solid this compound should be weighed and added in a glovebox or quickly under a positive flow of inert gas.

  • Reaction Monitoring: Maintain a positive pressure of inert gas throughout the reaction. This can be achieved using a bubbler filled with mineral oil. Monitor reaction progress by TLC, taking aliquots via syringe.

III. Troubleshooting Guide & FAQs

This section addresses common issues encountered when using this compound and its analogs in air-sensitive reactions, particularly in common applications like palladium-catalyzed cross-coupling.

Question 1: My reaction is sluggish or fails completely, and TLC analysis shows only starting material. What's the likely cause?

Answer: This is a classic symptom of catalyst deactivation or inhibition, a common challenge in reactions involving pyridine derivatives.[8]

  • Causality - Catalyst Poisoning: The lone pair of electrons on the pyridine nitrogen can strongly coordinate to the metal center (e.g., palladium), forming inactive catalytic species and halting the catalytic cycle.[8]

  • Troubleshooting Steps:

    • Inert Atmosphere: First, rigorously re-evaluate your inert gas technique. Even trace oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species.[8] Ensure all solvents are thoroughly degassed and transfers are air-tight.

    • Ligand Choice: For cross-coupling reactions, the choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are often required.[8] These ligands help shield the metal center from the pyridine nitrogen, promoting the desired catalytic activity.

    • Reagent Purity: Ensure the this compound is pure. Impurities can act as catalyst poisons. If the solid has a dark, tarry appearance, consider purification before use.

Question 2: My reaction mixture has turned dark brown/black, and I'm observing significant byproduct formation. Why is this happening?

Answer: The discoloration often indicates decomposition of the starting material or the formation of palladium black (inactive, aggregated palladium).[8] Diaminopyridines are prone to oxidative degradation.

  • Causality - Oxidation: The electron-rich diamino-substituted pyridine ring is susceptible to oxidation, which can be accelerated by residual air, incompatible reagents, or excessive heat. This process can lead to a complex mixture of colored byproducts.

  • Troubleshooting Steps:

    • Temperature Control: While heat can increase reaction rates, excessively high temperatures can accelerate both catalyst decomposition and reagent degradation.[8] Try running the reaction at a lower temperature for a longer duration.

    • Purity Check: The starting material may already contain oxidized impurities. Consider purifying the this compound by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to remove colored impurities.[9][10]

    • Degassing: Re-verify that all reaction components, including the base and any additives, are anhydrous and that all solvents have been rigorously degassed.

cluster_problem Problem cluster_cause Potential Cause cluster_solution Solution low_yield Low/No Yield catalyst_deactivation Catalyst Deactivation low_yield->catalyst_deactivation dark_color Dark Reaction Color oxidation Oxidation/Decomposition dark_color->oxidation purification_issue Purification Difficulty wrong_solvent Incorrect Solvent/Mobile Phase purification_issue->wrong_solvent check_inert Improve Inert Technique catalyst_deactivation->check_inert change_ligand Use Bulky Ligand catalyst_deactivation->change_ligand oxidation->check_inert lower_temp Lower Reaction Temp oxidation->lower_temp purify_sm Purify Starting Material oxidation->purify_sm optimize_chroma Optimize Chromatography wrong_solvent->optimize_chroma

Caption: Troubleshooting decision tree for common issues.

Question 3: I'm struggling to purify my product. During column chromatography, the compound streaks badly on the silica gel, leading to poor separation and low recovery.

Answer: This is a frequent challenge with basic, polar compounds like aminopyridines on acidic silica gel.[9]

  • Causality - Strong Adsorption: The basic nitrogen atoms of your product interact strongly with the acidic silanol groups on the surface of the silica gel. This leads to peak tailing, and in severe cases, irreversible adsorption.

  • Troubleshooting Steps:

    • Mobile Phase Modification: Add a small amount of a basic modifier to your mobile phase. Typically, 0.5-2% triethylamine (TEA) or ammonia in methanol is effective. This deactivates the acidic sites on the silica, allowing for much cleaner elution.

    • Alternative Stationary Phase: If tailing persists, consider switching to a different stationary phase. Alumina (basic or neutral) is often a good alternative for purifying basic compounds. Reverse-phase chromatography (C18) can also be an excellent option.

    • Preliminary Acid-Base Extraction: Before chromatography, consider an acid-base extraction. Dissolve the crude material in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). The aminopyridine will move to the aqueous layer. Then, basify the aqueous layer (e.g., with NaOH) and extract your product back into an organic solvent. This can remove many non-basic impurities.[9]

Question 4: Can I use recrystallization for purification? My attempts have resulted in oiling out or very low recovery.

Answer: Yes, recrystallization can be effective, but finding the right solvent system is key.[9]

  • Causality - Solvent Choice: "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated too quickly. Low recovery is often due to using too much solvent or a solvent in which the compound is too soluble at low temperatures.[9]

  • Troubleshooting Steps:

    • Solvent Screening: The ideal solvent should dissolve your compound well when hot but poorly when cold.[9] For polar compounds like this compound, start with polar protic solvents (ethanol, isopropanol) or polar aprotic solvents (ethyl acetate, acetonitrile).

    • Mixed Solvent Systems: Often, a two-solvent system is required.[9] Dissolve your compound in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy (the cloud point). Add a drop or two of the good solvent to redissolve the precipitate, then allow the solution to cool slowly. Common systems include ethanol/water or ethyl acetate/hexanes.

    • Induce Crystallization: If crystals don't form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal from a previous successful crystallization. Slow cooling is crucial.

IV. References

  • Appchem. (n.d.). N4-(4-methylphenyl)pyridine-3,4-diamine | 1038315-36-4. Retrieved from [Link]

  • ResearchGate. (2017). Why distilled 4-methylpyridine is required before carrying its coupling reaction?. Retrieved from [Link]

  • Tetrahedron. (n.d.). 1839-17-4 | N4-methyl-pyridine-3,4-diamine. Retrieved from [Link]

  • PubChem. (n.d.). N3-Methylpyridine-3,4-diamine | C6H9N3 | CID 12239324. Retrieved from [Link]

  • Google Patents. (n.d.). CN104356057A - Preparation method of 3-amino-4-methylpyridine. Retrieved from

  • Royal Society of Chemistry. (n.d.). Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • ResearchGate. (2025). Nucleophilic Catalysis by 4-(Dialkylamino)pyridines Revisited—The Search for Optimal Reactivity and Selectivity. Retrieved from [Link]

  • National Institutes of Health. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methylpyridine-3,5-diamine | C6H9N3 | CID 53485559. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis, characterisation, and catalytic application of a soluble molecular carrier of sodium hydride activated by a substituted 4-(dimethylamino)pyridine. Retrieved from [Link]

  • PubChemLite. (n.d.). N3-methylpyridine-3,4-diamine (C6H9N3). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. Retrieved from [Link]

  • FULIR. (n.d.). Imidazo[4,5-b]pyridine derived iminocoumarins as potential pH probes. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Retrieved from [Link]

  • Google Patents. (n.d.). CN100999491A - Preparation process of 3 amino-4 methyl pyridine. Retrieved from

  • ResearchGate. (n.d.). Crystal structure of poly[(4-aminopyridine-κN)(N,N-dimethylformamide-κO)(μ3-pyridine-3,5-dicarboxylato-κN:O:O)copper(II)]. Retrieved from [Link]

Sources

Technical Support Center: Navigating Solubility Challenges with N4-methylpyridine-3,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for N4-methylpyridine-3,4-diamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for handling the solubility of this important chemical intermediate. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and actionable protocols to overcome common solubility hurdles in your reaction media, ensuring the smooth progression of your research and development endeavors.

Understanding the Solubility Profile of this compound

This compound possesses a unique molecular structure that dictates its solubility behavior. The presence of a pyridine ring and two amino groups—one primary and one secondary—allows for a range of intermolecular interactions. The lone pair of electrons on the pyridine nitrogen is not delocalized into the aromatic system, rendering it basic.[1] This, in conjunction with the amino groups, means that the compound's solubility is significantly influenced by the pH of the medium.

Predicted Solubility in Common Organic Solvents

While experimental solubility data for this compound is not extensively published, we can predict its behavior based on its structural features and the principles of "like dissolves like." The following table provides a predicted qualitative solubility profile. It is imperative that these predictions are verified experimentally in your specific reaction systems.

Solvent ClassSolventPredicted SolubilityRationale
Polar Protic WaterSparingly SolubleThe amino groups can form hydrogen bonds with water, but the overall aromatic character may limit high solubility. Solubility is expected to be pH-dependent.
MethanolSolubleThe hydroxyl group of methanol can act as a hydrogen bond donor and acceptor, effectively solvating the polar functional groups of the molecule.
EthanolSolubleSimilar to methanol, ethanol is a good solvent for polar compounds capable of hydrogen bonding.
Polar Aprotic Dimethyl Sulfoxide (DMSO)Very SolubleDMSO is a highly polar aprotic solvent with a strong capacity to dissolve a wide array of organic compounds, including those with multiple hydrogen bond donors/acceptors.
Dimethylformamide (DMF)Very SolubleSimilar to DMSO, DMF is an excellent solvent for polar organic molecules.
Acetonitrile (ACN)Moderately SolubleWhile polar, ACN is a weaker hydrogen bond acceptor than DMSO or DMF, which may result in slightly lower solubility.
Non-Polar TolueneSparingly SolubleThe non-polar nature of toluene makes it a poor solvent for the highly polar this compound.
HexanesInsolubleThe significant difference in polarity between the solute and solvent will likely result in negligible solubility.
Chlorinated Dichloromethane (DCM)Moderately SolubleDCM has a moderate polarity and can dissolve a range of organic compounds.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the use of this compound in reaction media.

Q1: My this compound is not dissolving in my reaction solvent. What should I do?

Answer: This is a common challenge that can often be resolved by systematically evaluating several factors.

Troubleshooting Workflow for Poor Dissolution

A Initial Observation: Poor Solubility B Verify Solvent Choice: Is it appropriate for a polar amine? A->B C Increase Temperature: Does solubility improve with gentle heating? B->C If yes D Consider Co-solvents: Can a small amount of a polar aprotic solvent (e.g., DMSO, DMF) be added? C->D If solubility is still low H Particle Size Reduction: Is the material a fine powder? C->H If heating is not an option E Adjust pH: Is the reaction medium acidic or basic? D->E If co-solvents are not an option or ineffective F Protonate the Amine: If compatible with your reaction, add a small amount of acid to form a more soluble salt. E->F Acidic/Neutral G Deprotonate the Amine: If your reaction is in a non-polar solvent, a free base might be more soluble. Ensure the medium is not acidic. E->G Basic/Neutral J Successful Dissolution F->J G->J I Sonication: Can ultrasound be used to aid dissolution? H->I I->J

Caption: Troubleshooting workflow for poor solubility.

  • Temperature: For many solids, solubility increases with temperature.[2][3][4][5] Try gently warming your reaction mixture. However, be mindful of the thermal stability of your other reagents.

  • Co-solvents: The addition of a small percentage of a highly polar aprotic co-solvent like DMSO or DMF can significantly enhance solubility.[6]

  • pH Adjustment: The basicity of the pyridine and amino groups means that in acidic media, the compound can be protonated to form a more soluble salt. The pKa of pyridine is approximately 5.23, and the pKa of N-methylaniline is around 4.85.[1][7][8][9] This suggests that the nitrogen atoms in this compound will be protonated in acidic conditions, likely increasing solubility in polar protic solvents.

Q2: The compound dissolved initially, but then a precipitate formed. What is happening?

Answer: This phenomenon, known as "crashing out," can be due to several reasons.

  • Change in Temperature: If the reaction mixture was heated to dissolve the compound, it might precipitate upon cooling to room temperature.

  • Change in Solvent Composition: If the reaction produces a less polar product or consumes a polar reactant, the overall polarity of the reaction medium can change, leading to the precipitation of your starting material.

  • Reaction Byproduct Formation: An insoluble byproduct may be forming.

  • Supersaturation: The initial dissolution may have created a supersaturated solution, which is inherently unstable.

Troubleshooting Steps for Precipitation:

  • Analyze the Precipitate: If possible, isolate and analyze the precipitate to determine if it is your starting material, an intermediate, or a byproduct.

  • Maintain Temperature: If the issue is temperature-related, consider running the reaction at a slightly elevated temperature.

  • Solvent System Re-evaluation: You may need to use a different solvent or a co-solvent system that can maintain the solubility of all components throughout the reaction.

Q3: I'm observing an oil-like substance separating from my reaction mixture. What is "oiling out" and how can I prevent it?

Answer: "Oiling out" occurs when a compound separates from a solution as a liquid rather than a crystalline solid.[10] This often happens when a solution of a low-melting point solid is cooled too quickly or when an inappropriate solvent is used for recrystallization/precipitation.

Strategies to Prevent Oiling Out:

  • Slower Cooling: Allow the reaction mixture to cool to room temperature slowly, and then gradually cool it further in an ice bath.

  • Solvent System Modification: Adding a small amount of a "better" solvent (one in which the compound is more soluble) can sometimes prevent oiling out. Conversely, for precipitations, adding a small amount of an "anti-solvent" (one in which the compound is less soluble) to the hot solution until slight turbidity appears, then cooling slowly, can promote crystallization.[10]

  • Scratching: Scratching the inside of the flask with a glass rod at the liquid-air interface can create nucleation sites for crystal growth.

Q4: My compound appears to be degrading and changing color in solution. What are the stability concerns?

Answer: Aromatic amines, especially diamines, can be susceptible to oxidation, which often results in discoloration (e.g., turning from off-white to brown or purple).[10]

Mitigation Strategies:

  • Inert Atmosphere: Whenever possible, handle the compound and run reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

  • Solvent Purity: Use high-purity, degassed solvents. Peroxides in some solvents can promote oxidation.

  • Light Protection: Store the solid compound and any solutions protected from light, as light can catalyze oxidation.

  • Temperature Control: Store the compound at the recommended temperature, often under refrigeration.[11] A study on 3,4-diaminopyridine showed excellent chemical stability when stored in capsules at refrigerated and room temperatures for 6 months.[12]

Experimental Protocols

Protocol 1: Qualitative Solubility Determination

This protocol provides a rapid assessment of solubility in various solvents.

  • Preparation: Label a series of clean, dry vials, one for each solvent to be tested.

  • Sample Addition: Accurately weigh approximately 2-5 mg of this compound into each vial.

  • Solvent Addition: Add 1 mL of the respective solvent to each vial.

  • Mixing: Cap the vials and vortex for 1-2 minutes at room temperature.

  • Observation: Visually inspect each vial against a dark background and classify as:

    • Soluble: The solid completely dissolves, yielding a clear solution.

    • Sparingly Soluble: A small amount of solid remains, or the solution is hazy.

    • Insoluble: The majority of the solid does not dissolve.

  • Heating (Optional): Gently warm the vials containing undissolved solid to observe the effect of temperature on solubility.

Protocol 2: Quantitative Analysis of this compound in Solution

To monitor the concentration of this compound in your reaction mixture, High-Performance Liquid Chromatography (HPLC) is a suitable technique.

General HPLC Method:

  • Column: A C18 reversed-phase column is a good starting point for polar aromatic compounds.

  • Mobile Phase: A gradient of acetonitrile and water with a buffer (e.g., 0.1% formic acid or ammonium acetate) is often effective. The acidic modifier will help to protonate the basic nitrogens, leading to better peak shape.

  • Detection: UV detection at a wavelength where the compound has a strong absorbance (e.g., around 254 nm, but should be optimized by running a UV scan).

  • Quantification: Use a calibration curve generated from standards of known concentrations.

Workflow for Reaction Monitoring

A Prepare Calibration Standards of this compound C Run Calibration Standards and Generate Calibration Curve A->C B Develop HPLC Method (Column, Mobile Phase, Detection) B->C G Quantify Concentration Using Calibration Curve C->G D Take Aliquot from Reaction Mixture at Time Points E Quench and Dilute the Aliquot D->E F Analyze Diluted Sample by HPLC E->F F->G

Sources

Technical Support Center: Overcoming Poor Reactivity of N4-methylpyridine-3,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

<_Step_2>

Document ID: TSC-CHEM-2026-01-09-001

Version: 1.0

Introduction: Understanding the Reactivity Profile of N4-methylpyridine-3,4-diamine

This compound is a unique heterocyclic building block offering multiple reaction sites. Its chemistry is governed by a delicate interplay of electronic and steric factors. The pyridine ring is electron-deficient, which reduces the nucleophilicity of the exocyclic amino groups compared to their aniline counterparts. However, the amino groups are electron-donating, making the pyridine ring more susceptible to electrophilic substitution than pyridine itself.

The three nitrogen atoms are the primary centers of reactivity:

  • N-Pyridine: The endocyclic pyridine nitrogen is the most basic site (pKa of the pyridinium ion is typically >6), making it prone to protonation under acidic conditions or coordination to metal catalysts.[1][2]

  • N3-Amine (Primary): A primary amino group that is sterically accessible but electronically deactivated by the adjacent pyridine nitrogen.

  • N4-Methylamine (Secondary): A secondary amine that is electronically activated by the methyl group's inductive effect but is sterically more hindered. It is generally the most nucleophilic of the two exocyclic amines.

This guide addresses the most common reactivity challenges encountered with this substrate and provides structured troubleshooting advice to enable successful synthetic outcomes.

Reactivity and Basicity Map

The following diagram illustrates the key reactive sites on the molecule and their general properties, which dictate its chemical behavior.

Caption: A structural overview of this compound.

Troubleshooting Guide (Q&A Format)

This section is designed to resolve specific experimental failures.

Issue 1: Failed or Low-Yield N-Acylation / N-Sulfonylation

Q: My acylation (or sulfonylation) of this compound with an acyl chloride/anhydride is giving no product or a complex mixture. What is going wrong?

A: This is a common issue stemming from several factors: reduced nucleophilicity, side reactions, and regioselectivity challenges. The pyridine nitrogen can be acylated, and the exocyclic amines are less reactive than simple alkylamines.

Troubleshooting Workflow:

Acylation_Troubleshooting Figure 2: Acylation Troubleshooting Workflow start Acylation Failed check_base Is a non-nucleophilic base being used? (e.g., DIPEA, 2,6-Lutidine) start->check_base use_hindered_base Action: Switch to DIPEA or 2,6-Lutidine. Rationale: Prevents competitive acylation and scavenges acid byproduct. check_base->use_hindered_base No check_regio Is regioselectivity an issue? (Reaction at N3 vs. N4) check_base->check_regio Yes use_hindered_base->check_regio use_protecting_group Action: Protect one amine. Rationale: Boc protection is common and directs reactivity to the free amine. [1, 13] check_regio->use_protecting_group Yes check_activating_agent Is the acylating agent sufficiently reactive? check_regio->check_activating_agent No success Reaction Successful use_protecting_group->success use_coupling_agent Action: Use a peptide coupling agent (HATU, HOBt/EDC) with the carboxylic acid. Rationale: Forms a highly reactive activated ester in situ. check_activating_agent->use_coupling_agent No check_activating_agent->success Yes use_coupling_agent->success

Caption: A decision tree for troubleshooting failed acylation reactions.

Detailed Breakdown:

  • Base Selection is Critical: Standard amine bases like triethylamine (TEA) can be acylated themselves. More importantly, the HCl byproduct from reactions with acyl chlorides will protonate the pyridine nitrogen, further deactivating the molecule.

    • Solution: Use a sterically hindered, non-nucleophilic base such as Diisopropylethylamine (DIPEA) or 2,6-lutidine. These bases will effectively scavenge acid without competing for the acylating agent.

  • Controlling Regioselectivity: The N4-methylamino group is more nucleophilic but also more sterically hindered. Depending on the electrophile's size, you may get a mixture of N3 and N4 acylated products.

    • Solution: For absolute regioselectivity, a protecting group strategy is advised.[3][4] The N4-amino group can often be selectively protected with (Boc)₂O under controlled conditions, allowing subsequent reaction at the N3 position.

  • Enhancing Electrophilicity: If using a less reactive acylating agent (e.g., an anhydride with a hindered alcohol), activation may be necessary.

    • Solution: For reactions with carboxylic acids, use standard peptide coupling reagents like HATU or a combination of HOBt/EDC. These generate a highly reactive intermediate in situ, ensuring efficient acylation even with a weakly nucleophilic amine.[5]

Parameter Problem Recommended Solution Rationale
Base Pyridine protonation; Base acylation.DIPEA, 2,6-Lutidine, Proton Sponge®Non-nucleophilic; Scavenges acid effectively.
Solvent Poor solubility; Side reactions.Aprotic polar: DMF, DMAc, NMPSolubilizes starting materials and intermediates.
Regioselectivity Mixture of N3 and N4 isomers.Protect one amine (e.g., Boc group).[6]Forces reaction at the desired site.[7]
Activation Carboxylic acid is not reactive enough.Use coupling agents (HATU, HOBt/EDC).Forms a highly reactive activated ester.
Issue 2: Failure of Palladium-Catalyzed Cross-Coupling (e.g., Buchwald-Hartwig Amination)

Q: I am trying to perform a Buchwald-Hartwig amination on an aryl halide using this compound as the nucleophile, but I only recover starting materials or get a very low yield.

A: This is a classic problem when using pyridine-containing substrates in palladium catalysis. The lone pair on the pyridine nitrogen and the chelating nature of the diamine can act as ligands, binding to the palladium center and poisoning the catalyst.[8] This prevents the catalytic cycle from proceeding efficiently.

The Catalyst Poisoning Problem:

Catalyst_Poisoning Figure 3: Catalyst Inhibition Pathway cluster_cycle Buchwald-Hartwig Cycle cluster_inhibition Inhibition Pathway Pd0 L-Pd(0) OxAdd L-Pd(II)(Ar)(X) Pd0->OxAdd Oxidative Addition (Ar-X) Inhibited_Complex Inactive (Substrate)₂-Pd Complex Pd0->Inhibited_Complex Catalyst Poisoning AmineCoord [L-Pd(II)(Ar)(Amine)]+X- OxAdd->AmineCoord Amine Coordination ReductElim Ar-Amine AmineCoord->ReductElim Reductive Elimination ReductElim->Pd0 Catalyst Regeneration Substrate N4-methylpyridine -3,4-diamine Substrate->Inhibited_Complex

Caption: How this compound can deactivate the Pd(0) catalyst.

Troubleshooting & Optimization:

  • Ligand Choice is Paramount: The key is to use a ligand that binds to palladium so strongly and with such a large steric profile that it prevents the substrate from coordinating.

    • Solution: Employ bulky, electron-rich biarylphosphine ligands. Josiphos, Xantphos, or the Buchwald-type ligands (e.g., RuPhos, XPhos) are specifically designed to overcome this type of catalyst poisoning.[9][10]

  • Base and Solvent System: The choice of base is critical for the catalytic cycle's efficiency.[11]

    • Solution: A strong, non-nucleophilic base like NaOtBu or K₃PO₄ is typically required. Toluene and dioxane are common solvents, often requiring elevated temperatures (80-110 °C).

  • Palladium Precatalyst: Using a pre-formed, air-stable precatalyst can lead to more consistent results.

    • Solution: Consider using a G3 or G4 Buchwald precatalyst. These are designed for rapid activation to the active Pd(0) species, which can help outcompete the substrate-inhibition pathway.

Parameter Problem Recommended Solution Rationale
Catalyst Catalyst poisoning by pyridine-N.Pd₂(dba)₃ or Pd(OAc)₂ with a specialized ligand.Forms a stable, active catalytic species.
Ligand Substrate outcompetes the ligand.Bulky biarylphosphines (XPhos, RuPhos, Xantphos).[9]Steric bulk prevents substrate coordination.
Base Inefficient deprotonation.NaOtBu, K₃PO₄, LHMDS.Strong base required for the catalytic cycle.
Atmosphere Catalyst deactivation by oxygen.Rigorously degas solvent; maintain inert (Ar/N₂) atm.Pd(0) is sensitive to oxidation.

Frequently Asked Questions (FAQs)

Q1: What is the best way to purify this compound?

  • It can typically be purified by column chromatography on silica gel, using a gradient of dichloromethane and methanol (e.g., 98:2 to 95:5). The addition of a small amount of triethylamine (0.5%) to the eluent can help prevent streaking on the column. Recrystallization from a suitable solvent system like toluene/heptane may also be effective.

Q2: How should I store this compound?

  • Like many aminopyridines, it can be sensitive to light and air over long periods. It should be stored in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), and refrigerated.

Q3: Can I perform a Sandmeyer reaction on the N3-amino group?

  • Diazotization of aminopyridines can be challenging. The acidic conditions (e.g., NaNO₂/HCl) will protonate the pyridine nitrogen, deactivating the system. Furthermore, the resulting diazonium salt may be unstable. Low temperatures (-10 to 0 °C) are essential. Using an organic nitrite source like tert-butyl nitrite (t-BuONO) in a non-aqueous solvent may offer a milder alternative.

Q4: I need to perform a reaction on the pyridine ring itself (e.g., electrophilic aromatic substitution). Is this feasible?

  • The two amino groups are strongly activating, making the pyridine ring more electron-rich than pyridine. However, electrophilic substitution will likely occur at the C5 position, which is ortho and para to the activating amino groups. Be aware that many electrophilic reagents (e.g., nitrating or halogenating agents) are incompatible with free amino groups, so protection is almost certainly required.[12][13]

Key Experimental Protocol: Regioselective Monoboc Protection

This protocol provides a reliable method for protecting the more nucleophilic N4-methylamino group, enabling subsequent chemistry at the N3 position.

Objective: To synthesize N-Boc-N4-methylpyridine-3,4-diamine.

Materials:

  • This compound (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.05 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (DCM) for workup

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve this compound in anhydrous THF (approx. 0.1 M concentration) in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Dissolve (Boc)₂O in a minimal amount of THF and add it dropwise to the cooled solution over 15-20 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Workup:

    • Remove the THF under reduced pressure.

    • Dissolve the residue in DCM and transfer to a separatory funnel.

    • Wash the organic layer sequentially with saturated aq. NaHCO₃ (2x) and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure monoprotected product.

References

  • BenchChem. (n.d.). A Comparative Analysis of Protecting Groups for Aminopyridines.
  • Levin, D. S., et al. (2000). Chemoselective reactions of amidines: selective formation of iminopyrimidine regioisomers. Organic Letters, 2(21), 3389-3391. DOI: 10.1021/ol006499j.
  • Fores, M., et al. (n.d.). Theoretical prediction of relative and absolute pKa values of aminopyridines. ResearchGate.
  • Quora. (2018). Which is a weaker base between pyridine and 2-aminopyridine and why?
  • Harris, M. G., & Stewart, R. (1977). Amino group acidity in aminopyridines and aminopyrimidines. Canadian Journal of Chemistry, 55(21), 3800-3807.
  • Zipse, H., et al. (2007). Modular Design of Pyridine-Based Acyl-Transfer Catalysts. Synthesis, 2007(08), 1185-1196. DOI: 10.1055/s-2007-965973.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • PubChem. (n.d.). 2-Aminopyridine.
  • Quora. (2016). Among 2-aminopyridine and 4-aminopyridine which is more basic?
  • YouTube. (2022). Preparation of Pyridines, Part 3: By Acylation.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines.
  • ResearchGate. (n.d.). ACA values of 3,4-diaminopyridines, ordered by increasing...
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
  • ResearchGate. (n.d.). Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines.
  • Kas'yan, L. I., et al. (2005). Acylation of Aminopyridines and Related Compounds with Endic Anhydride. Russian Journal of Organic Chemistry, 41(10), 1530-1538.
  • Biosynth. (n.d.). N3-Methylpyridine-3,4-diamine.
  • Wikipedia. (n.d.). Regioselectivity.
  • Shen, Q., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(17), 4574–4577.
  • PubMed. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.
  • PubMed. (2016). Effect of 3,4-diaminopyridine at the murine neuromuscular junction.
  • ResearchGate. (n.d.). PROTECTING GROUPS FOR ORGANIC SYNTHESIS.
  • Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.

Sources

Technical Support Center: Purification of Polar N4-Methylpyridine-3,4-diamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the purification of polar derivatives of N4-methylpyridine-3,4-diamine. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter the unique challenges associated with purifying these highly polar, basic heterocyclic compounds. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification strategies effectively.

Introduction: Understanding the Challenge

This compound and its derivatives are valuable building blocks in pharmaceutical and materials science. Their structure, containing a basic pyridine ring and two nucleophilic amino groups, imparts high polarity and a tendency to interact strongly with common purification media. These properties frequently lead to issues such as poor chromatographic resolution, low recovery, and difficulty in crystallization. This guide provides a systematic approach to overcoming these obstacles.

Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common issues encountered during the purification of these compounds.

Q1: Why is my compound streaking or tailing badly on a standard silica gel TLC plate? A: This is the most common issue for basic compounds like pyridine derivatives on standard silica gel.[1][2] Silica gel has a weakly acidic surface due to the presence of silanol groups (Si-OH). Your basic amine compound undergoes an acid-base interaction with these sites, leading to strong, non-uniform adsorption, which manifests as streaking or tailing.[2][3]

Q2: My compound seems to be stuck at the baseline in normal-phase chromatography, even with highly polar solvents like 100% ethyl acetate. What should I do? A: When a compound is highly polar, even polar eluents may not be strong enough to move it effectively on silica gel.[4] You need to switch to a more aggressive, polar solvent system. A common solution is to use a mixture of dichloromethane (DCM) and methanol (MeOH).[5] If that is still insufficient, adding a small amount of a basic modifier like ammonium hydroxide or triethylamine is crucial.[1][5][6]

Q3: My polar derivative is highly soluble in most polar solvents, making recrystallization impossible. How can I obtain crystals? A: High solubility in polar solvents is a classic challenge for polar molecules.[7] Two effective strategies are:

  • Anti-Solvent Crystallization: Dissolve your compound in a minimum amount of a "good" polar solvent where it is very soluble (e.g., methanol or water). Then, slowly add a "poor" anti-solvent in which it is insoluble but is miscible with the first solvent (e.g., diethyl ether, hexane, or acetone) until persistent cloudiness appears.[8] Gentle heating to clarify and slow cooling can then yield crystals.

  • Salt Formation: Convert the basic amine into a salt (e.g., hydrochloride or sulfate) by treating it with the corresponding acid.[9] Salts often have dramatically different solubility profiles than the freebase and may crystallize readily from polar solvents like ethanol/water mixtures.

Q4: I'm concerned my compound is degrading on the silica gel column. How can I confirm this and prevent it? A: Compound degradation on acidic silica gel is a real risk for sensitive molecules.[2][4] To check for stability, spot your compound on a TLC plate, let it sit for 30-60 minutes, and then elute it. If you see new spots or significant streaking that wasn't there on an immediate run, your compound is likely unstable on silica.[4] To prevent this, you can either deactivate the silica by adding a basic modifier (e.g., 1-2% triethylamine) to your eluent or switch to a more inert stationary phase like alumina or Florisil.[3][4]

Purification Strategy Decision Guide

Choosing the right purification technique from the outset can save significant time and material. The following decision tree provides a logical workflow for selecting an appropriate strategy based on the scale and purity of your sample.

Purification Strategy start Crude Product Mixture extraction Perform Acid-Base Extraction start->extraction Always a good first step for removing non-basic impurities is_major_product Is Target >80% Pure by NMR/LCMS? is_solid Is the Compound a Solid? is_major_product->is_solid Yes chromatography Proceed to Column Chromatography is_major_product->chromatography No recrystallization Attempt Recrystallization (Freebase or Salt) is_solid->recrystallization Yes is_solid->chromatography No scale Scale? small_scale < 1 g scale->small_scale Small large_scale > 1 g scale->large_scale Large extraction->is_major_product recrystallization->scale small_scale->chromatography If purity is still insufficient

Caption: A decision tree for selecting the optimal purification method.

In-Depth Troubleshooting Guides

Column Chromatography

This is the most versatile technique but also the most prone to issues with polar basic compounds.

Troubleshooting Common Chromatography Problems

ProblemPossible Cause(s)Recommended Solution(s)
Peak Tailing/Streaking Strong interaction with acidic silanol groups on silica.[2]Add a basic modifier (1-2% triethylamine or 0.5-1% ammonium hydroxide) to the mobile phase.[1] Alternatively, use a different stationary phase like basic alumina or amino-functionalized silica.[3][6]
Poor Separation / Co-elution Inappropriate solvent system or stationary phase.[1]Optimize the mobile phase using TLC. If normal phase fails, switch to Reverse-Phase (C18 column) or Hydrophilic Interaction Liquid Chromatography (HILIC).[1][7]
Compound Stuck at Baseline Compound is too polar for the chosen mobile phase.Increase the mobile phase polarity (e.g., increase methanol concentration in a DCM/MeOH system).[5] Ensure a basic modifier is present.
Low or No Recovery Compound is irreversibly adsorbed or degrading on the column.[4]Test for silica stability.[4] If unstable, use a less acidic stationary phase like deactivated silica or alumina. Consider reverse-phase chromatography where degradation is less common.
Poor Retention in Reverse-Phase The analyte is too polar for the non-polar stationary phase.[7]Use a highly aqueous mobile phase (e.g., 95% water/5% acetonitrile). Employ a polar-endcapped C18 column or consider HILIC.[7] Adjusting the pH with a modifier like formic acid or TFA can sometimes help.[1]

The following diagram illustrates the common causes of peak tailing and their solutions.

Chromatography Troubleshooting problem Problem: Peak Tailing/Streaking cause1 Cause 1: Acid-Base Interaction problem->cause1 cause2 Cause 2: Column Overload problem->cause2 cause3 Cause 3: Inappropriate Solvent problem->cause3 solution1a Solution: Add Basic Modifier (e.g., Triethylamine) cause1->solution1a solution1b Solution: Change Stationary Phase (Alumina, Amino-Silica) cause1->solution1b solution2 Solution: Reduce Sample Load cause2->solution2 solution3 Solution: Use a stronger, more polarizing solvent system cause3->solution3

Sources

Technical Support Center: Managing the Thermal Stability of N4-methylpyridine-3,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N4-methylpyridine-3,4-diamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for managing the thermal stability of this compound. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the quality of your results.

Understanding the Thermal Stability of this compound: FAQs

This section addresses frequently asked questions regarding the thermal properties of this compound, providing a foundational understanding for experimental design.

Q1: What are the primary concerns regarding the thermal stability of this compound?

A1: this compound, like many aminopyridine derivatives, is susceptible to degradation at elevated temperatures. The primary concerns are twofold: decomposition leading to loss of the parent compound and the formation of potentially reactive and interfering byproducts. Safety data for structurally similar compounds suggest that hazardous decomposition products can include carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx). Additionally, some aminopyridines are known to be air-sensitive, and exposure to atmospheric oxygen at elevated temperatures can accelerate degradation.

Q2: What is the recommended maximum temperature for handling and storing this compound?

Q3: What are the potential degradation pathways for this compound under thermal stress?

A3: Based on forced degradation studies of the parent compound, 3,4-diaminopyridine, potential thermal degradation pathways, especially in the presence of oxidizing agents, could involve oxidation of the amino groups or the pyridine ring itself.[1] This could lead to the formation of nitro-substituted pyridines or N-oxides. Pyrolysis of the molecule at higher temperatures would likely lead to fragmentation of the pyridine ring and the release of smaller volatile molecules.

Q4: How can I visually assess if my sample of this compound has degraded?

A4: Visual inspection can be a preliminary indicator of degradation. A pure sample of this compound is typically a solid. Any significant change in color (e.g., darkening or yellowing), or a change in physical state (e.g., becoming sticky or oily) could suggest degradation. However, visual inspection is not a substitute for analytical testing to confirm purity.

Troubleshooting Guide: Addressing Common Experimental Issues

This section provides a question-and-answer formatted guide to troubleshoot specific problems you might encounter during your experiments.

Q1: I observed an unexpected exothermic event in my Differential Scanning Calorimetry (DSC) analysis of this compound before the melting point. What could be the cause?

A1: An exothermic event prior to melting can indicate several phenomena:

  • Decomposition: The compound may be decomposing before it melts. This is a critical finding and suggests that the experimental temperature is too high.

  • Crystallization of an amorphous fraction: If your sample has an amorphous component, it may crystallize upon heating, which is an exothermic process.

  • Reaction with the pan material: While less common with standard aluminum or gold pans, a reaction with the sample pan is a possibility.

Recommended Actions:

  • Thermogravimetric Analysis (TGA): Run a TGA experiment to determine if there is a mass loss associated with the exotherm. A significant mass loss would confirm decomposition.

  • Lower Heating Rate: Repeat the DSC analysis at a lower heating rate (e.g., 2 °C/min). This can sometimes separate overlapping thermal events.

  • Modulated DSC (MDSC): If available, use MDSC to separate the reversing heat flow (associated with melting and glass transition) from the non-reversing heat flow (associated with decomposition or crystallization).

Q2: My High-Performance Liquid Chromatography (HPLC) analysis shows multiple peaks for a sample of this compound that was heated. How do I identify the degradation products?

A2: The appearance of new peaks in your chromatogram is a clear indication of degradation. To identify these products:

  • Mass Spectrometry (MS) Detection: Couple your HPLC system to a mass spectrometer (LC-MS). The mass-to-charge ratio (m/z) of the new peaks will provide the molecular weight of the degradation products, which is crucial for structural elucidation.

  • Forced Degradation Studies: Intentionally degrade a small sample of this compound under controlled conditions (e.g., heat, acid, base, oxidation) and analyze the resulting mixture by LC-MS.[3][4][5] This can help you create a library of potential degradation products.

  • Fraction Collection and NMR: If the degradation products are present in sufficient quantities, you can collect the fractions corresponding to the new peaks from the HPLC and perform Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural identification.

Q3: I am seeing inconsistent results in my experiments using this compound. Could thermal instability be the cause?

A3: Yes, thermal instability can lead to inconsistent results. If the compound degrades to a different extent in each experimental run, the concentration of the active compound will vary, leading to poor reproducibility.

Recommended Actions:

  • Strict Temperature Control: Ensure that all experimental steps are performed under tightly controlled temperature conditions.

  • Fresh Solutions: Prepare solutions of this compound fresh for each experiment and avoid storing them at elevated temperatures.

  • Inert Atmosphere: If your experiments involve heating, consider performing them under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.

  • Stability-Indicating HPLC Method: Use a validated stability-indicating HPLC method to assay the purity of your this compound before and after your experiments to quantify any degradation.

Experimental Protocols for Thermal Stability Assessment

This section provides detailed, step-by-step methodologies for key experiments to assess the thermal stability of this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature and profile of this compound.

Methodology:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's instructions.

  • Sample Preparation: Accurately weigh 3-5 mg of this compound into a clean, tared TGA pan (platinum or alumina is recommended).

  • Experimental Conditions:

    • Purge Gas: Nitrogen or Argon at a flow rate of 20-50 mL/min.

    • Heating Rate: 10 °C/min.

    • Temperature Range: 25 °C to 500 °C (or higher if no decomposition is observed).

  • Data Analysis:

    • Plot the mass loss (%) as a function of temperature.

    • Determine the onset temperature of decomposition (Tonset), which is the temperature at which significant mass loss begins.

    • Analyze the derivative of the TGA curve (DTG) to identify the temperatures of maximum mass loss rate.

Data Presentation:

ParameterValue
Sample NameThis compound
Heating Rate10 °C/min
Purge GasNitrogen
Tonset (°C)To be determined
Temperature of Max. Decomposition Rate (°C)To be determined
Residue at 500 °C (%)To be determined
Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and identify any other thermal events such as decomposition or phase transitions.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

  • Sample Preparation: Accurately weigh 1-3 mg of this compound into a hermetically sealed aluminum pan.

  • Experimental Conditions:

    • Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.

    • Heating Rate: 10 °C/min.

    • Temperature Program: Heat from 25 °C to a temperature approximately 50 °C above the expected melting point (or decomposition temperature determined by TGA).

  • Data Analysis:

    • Plot the heat flow (mW) as a function of temperature.

    • Determine the onset temperature and peak temperature of the melting endotherm.

    • Integrate the melting peak to determine the enthalpy of fusion (ΔHf).

    • Note any exothermic events that may indicate decomposition.

Data Presentation:

ParameterValue
Sample NameThis compound
Heating Rate10 °C/min
Purge GasNitrogen
Melting Onset (°C)To be determined
Melting Peak (°C)To be determined
Enthalpy of Fusion (J/g)To be determined
Other Thermal EventsNote any exotherms or other transitions
Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

Objective: To quantify the purity of this compound and detect the presence of degradation products.

Methodology:

  • Chromatographic System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH 7.0) and an organic solvent (e.g., methanol or acetonitrile). A starting point could be a 90:10 mixture of buffer and methanol.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: To be determined by UV-Vis spectrophotometry of a dilute solution of this compound (a common wavelength for aminopyridines is around 260-280 nm).

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., mobile phase or a mixture of water and acetonitrile).

    • For stability studies, subject the sample to stress conditions (e.g., heat in an oven at a set temperature for a specific duration).

    • Dilute the stressed and unstressed samples to a suitable concentration for HPLC analysis.

  • Data Analysis:

    • Integrate the peak areas of the parent compound and any new peaks that appear in the chromatograms of the stressed samples.

    • Calculate the percentage of degradation.

Visualization of Experimental Workflows

Thermal Analysis Workflow

Thermal_Analysis_Workflow cluster_TGA Thermogravimetric Analysis (TGA) cluster_DSC Differential Scanning Calorimetry (DSC) TGA_Sample Weigh 3-5 mg of Sample TGA_Run Heat at 10°C/min under N2 TGA_Sample->TGA_Run TGA_Data Record Mass Loss vs. Temp TGA_Run->TGA_Data TGA_Analysis Determine Tonset and DTG TGA_Data->TGA_Analysis End Assess Thermal Stability Profile TGA_Analysis->End DSC_Sample Weigh 1-3 mg of Sample DSC_Run Heat at 10°C/min under N2 DSC_Sample->DSC_Run DSC_Data Record Heat Flow vs. Temp DSC_Run->DSC_Data DSC_Analysis Determine Melting Point & ΔHf DSC_Data->DSC_Analysis DSC_Analysis->End Start Start Thermal Characterization Start->TGA_Sample Start->DSC_Sample

Caption: Workflow for assessing thermal stability using TGA and DSC.

Degradation Product Identification Workflow

Degradation_Product_ID_Workflow Start Stressed Sample (Heat, etc.) HPLC HPLC Separation Start->HPLC LCMS LC-MS Analysis HPLC->LCMS Molecular Weight Fraction_Collection Fraction Collection HPLC->Fraction_Collection Isolate Impurities Structure_Elucidation Structure Elucidation of Degradation Products LCMS->Structure_Elucidation NMR NMR Spectroscopy Fraction_Collection->NMR Structural Information NMR->Structure_Elucidation

Sources

Avoiding dimer formation in N4-methylpyridine-3,4-diamine reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N4-methylpyridine-3,4-diamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common questions regarding the use of this versatile reagent. Our focus is to help you achieve optimal results in your synthetic endeavors by mitigating common side reactions, particularly the formation of unwanted dimers.

Introduction: Understanding the Reactivity of this compound

This compound is a valuable building block in medicinal chemistry and materials science. Its two amino groups, one primary (at C3) and one secondary (at C4), offer multiple reaction sites. However, this dual reactivity can also lead to undesired side products, most notably dimers. Understanding the relative nucleophilicity of the two amino groups is key to controlling reaction outcomes. Generally, the 3-amino group is more nucleophilic than the N4-methylamino group due to electronic effects of the pyridine ring. This inherent difference can be exploited to achieve selective reactions, but it can also be a source of complexity.

Dimerization can occur through several pathways, including oxidative coupling or as a side reaction during other transformations like amide bond formation. An analogous compound, 3,4-diaminopyridine, has been shown to form a dimer through oxidation.[1] This guide will provide you with the knowledge and tools to anticipate and prevent such issues.

Troubleshooting Guide: Dimer Formation

This section addresses the common problem of dimer formation in a question-and-answer format, providing specific advice to diagnose and resolve this issue.

Question 1: I am observing a significant amount of a high molecular weight byproduct in my reaction with this compound, which I suspect is a dimer. What is the likely cause?

Answer: Dimer formation is a known issue with diaminopyridines and can arise from several mechanisms. The most probable causes are:

  • Oxidative Coupling: Aromatic diamines can undergo oxidative coupling, especially in the presence of air (oxygen), oxidizing agents, or certain metal catalysts. For the closely related 3,4-diaminopyridine, dimerization via oxidation has been identified as a degradation pathway.[1] The N4-methyl group is unlikely to prevent this reactivity.

  • Side Reactions in Amide Coupling: During amide bond formation, the activated carboxylic acid partner is highly reactive. If the concentration of the intended amine nucleophile is low, or if the this compound is present in excess, the activated acid can react with a second molecule of the diamine, leading to a dimeric species bridged by the acyl group.

  • Reaction with Dihalogenated Reagents/Solvents: If your reaction involves dihalogenated linkers or even solvents like dichloromethane under certain conditions, there is a possibility of forming a dimer where two diamine molecules are linked by the alkyl chain of the reagent.

Question 2: How can I confirm that the byproduct is indeed a dimer?

Answer: Proper characterization is crucial. The following analytical techniques can help confirm the structure of the byproduct:

  • Mass Spectrometry (MS): The most direct method. The dimer should have a molecular weight approximately double that of the starting this compound, minus the mass of any atoms lost during bond formation (e.g., two hydrogen atoms in oxidative coupling).

  • High-Performance Liquid Chromatography (HPLC): A well-developed HPLC method can separate the dimer from the starting material and the desired product. The dimer will typically have a different retention time. HPLC can also be used to quantify the amount of dimer present.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will show a more complex spectrum for the dimer compared to the monomer. The ratio of aromatic to methyl protons can help elucidate the structure.

Question 3: What immediate steps can I take to reduce dimer formation in my current reaction setup?

Answer: Here are some general strategies to minimize dimerization:

  • Strict Inert Atmosphere: To prevent oxidative coupling, ensure your reaction is performed under a rigorously inert atmosphere (Argon or Nitrogen). Degas all solvents and reagents thoroughly.

  • Control Stoichiometry and Addition Rate: In coupling reactions, use a slight excess of the coupling partner relative to the diamine. Consider adding the this compound solution slowly to the reaction mixture containing the other reactant. This maintains a low concentration of the free diamine, disfavoring self-reaction.

  • Lower Reaction Temperature: Many side reactions, including dimerization, have higher activation energies than the desired reaction. Running the reaction at a lower temperature can significantly improve selectivity.

  • Optimize Concentration: High concentrations can favor bimolecular side reactions like dimerization. Experiment with more dilute conditions.

Frequently Asked Questions (FAQs)

Q1: Which of the two amino groups in this compound is more reactive?

The 3-amino group (primary amine) is generally more nucleophilic and less sterically hindered than the 4-methylamino group (secondary amine). Therefore, it is the more reactive site for most reactions, such as acylation and alkylation.

Q2: Can I selectively protect one of the amino groups to prevent dimerization?

Yes, selective protection is a powerful strategy. Due to the higher reactivity of the 3-amino group, it is often possible to achieve selective mono-protection at this position using one equivalent of a protecting group reagent (e.g., Boc-anhydride) under controlled, often low-temperature, conditions.

Q3: Are there specific amide coupling reagents that are less prone to causing dimer formation?

While the choice of coupling reagent is important, the reaction conditions (stoichiometry, temperature, addition order) often play a more significant role. However, modern coupling reagents like HATU or T3P may offer better control and efficiency, potentially reducing reaction times and the opportunity for side reactions. It is always advisable to perform small-scale screening of different coupling agents and conditions.

Q4: My reaction solvent is dichloromethane (DCM). Could this be contributing to dimer formation?

While less common than with more reactive dihaloalkanes, pyridine derivatives have been shown to react with DCM to form methylene-bridged bispyridinium salts, especially over long reaction times or upon heating. If you observe a dimer consistent with a methylene linker, consider switching to a less reactive solvent like THF, 1,4-dioxane, or acetonitrile.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Dimerization in Amide Coupling Reactions

This protocol provides a general guideline for coupling a carboxylic acid with this compound, aiming to favor the mono-acylated product at the more reactive 3-amino position.

Materials:

  • Carboxylic acid (1.0 equiv)

  • This compound (1.1 equiv)

  • Coupling agent (e.g., HATU, 1.1 equiv)

  • Non-nucleophilic base (e.g., DIPEA, 2.5 equiv)

  • Anhydrous, degassed solvent (e.g., DMF or NMP)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried flask under an inert atmosphere, add the carboxylic acid, the coupling agent, and the anhydrous solvent.

  • Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.

  • In a separate flask, dissolve the this compound in the anhydrous solvent.

  • Slowly add the this compound solution dropwise to the activated carboxylic acid mixture over a period of 30-60 minutes using a syringe pump.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Purify the product using column chromatography.

Protocol 2: Analytical Characterization of the Dimer by HPLC

This protocol outlines a general method for detecting and quantifying the dimer of this compound.

Materials:

  • C18 reverse-phase HPLC column

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

  • Mobile Phase B: Acetonitrile with 0.1% TFA

  • UV detector

Procedure:

  • Dissolve a small sample of the crude reaction mixture in a suitable solvent (e.g., a mixture of water and acetonitrile).

  • Inject the sample onto the HPLC system.

  • Elute with a gradient of Mobile Phase B (e.g., 5% to 95% over 20 minutes).

  • Monitor the elution profile at a suitable wavelength (e.g., 254 nm).

  • The dimer, being more nonpolar than the starting material, is expected to have a longer retention time. The identity can be confirmed by collecting the peak and analyzing it by mass spectrometry.

Visualizations

Dimerization Pathways

DimerizationPathways cluster_0 Starting Material cluster_1 Dimerization Mechanisms cluster_2 Dimer Product Monomer This compound Oxidation Oxidative Coupling (e.g., O2, mild oxidant) Monomer->Oxidation Coupling Amide Coupling Side Reaction (Excess activated acid) Monomer->Coupling Alkylation Reaction with Dihaloalkane (e.g., CH2Cl2) Monomer->Alkylation Dimer Unwanted Dimer Oxidation->Dimer Coupling->Dimer Alkylation->Dimer caption Potential pathways for dimer formation. TroubleshootingWorkflow start Dimer Formation Observed check_atmosphere Is the reaction under a strict inert atmosphere? start->check_atmosphere implement_inert Degas solvents/reagents and use Ar or N2. check_atmosphere->implement_inert No check_stoichiometry What is the stoichiometry and order of addition? check_atmosphere->check_stoichiometry Yes implement_inert->check_stoichiometry adjust_stoichiometry Use diamine as limiting reagent. Slowly add diamine to the reaction. check_stoichiometry->adjust_stoichiometry Not Optimized check_temp Is the reaction temperature optimized? check_stoichiometry->check_temp Optimized adjust_stoichiometry->check_temp lower_temp Screen lower reaction temperatures. check_temp->lower_temp No check_concentration Is the reaction run under dilute conditions? check_temp->check_concentration Yes lower_temp->check_concentration dilute Decrease the concentration of reactants. check_concentration->dilute No end Dimer Minimized check_concentration->end Yes dilute->end caption A logical workflow for troubleshooting dimer formation.

Caption: A logical workflow for troubleshooting dimer formation.

References

  • Title: Determining degradation of 3,4-diaminopyridine Source: Google Patents, US9783497B1 URL

Sources

Technical Support Center: Catalyst Poisoning in Reactions with N4-methylpyridine-3,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N4-methylpyridine-3,4-diamine. This guide is designed to provide in-depth, practical solutions to a common and often frustrating challenge encountered during catalytic reactions: catalyst poisoning. The unique structure of this compound, featuring both a pyridine ring and two amine functionalities, makes it a potent inhibitor for many common catalysts. This resource will help you understand the mechanisms of poisoning, troubleshoot stalled reactions, and implement preventative strategies to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound has stalled. Is catalyst poisoning the likely cause?

A1: A stalled or sluggish reaction is a classic symptom of catalyst poisoning, especially when working with nitrogen-containing heterocycles like this compound.[1][2] The nitrogen atoms in both the pyridine ring and the diamine groups possess lone pairs of electrons that can strongly adsorb to the active sites of metal catalysts.[3][4] This blocks the catalyst's surface, preventing it from facilitating the desired chemical transformation. Other signs of catalyst poisoning include a decrease in reaction rate, incomplete conversion of starting material, and the need for harsher reaction conditions to achieve the desired outcome.[2][5]

Q2: Which catalysts are most susceptible to poisoning by this compound?

A2: Precious metal catalysts are particularly vulnerable to poisoning by nitrogen-containing compounds. The susceptibility generally follows this trend: Palladium (Pd) > Ruthenium (Ru) >> Rhodium (Rh).[3][6]

  • Palladium (e.g., Pd/C, Pd(OH)₂/C): Highly susceptible to poisoning by pyridines and amines.[1][2] This is the most common catalyst used in reactions like hydrogenations and cross-couplings, and therefore, poisoning is frequently observed.

  • Platinum (e.g., PtO₂, Pt/C): Also readily poisoned by nitrogen heterocycles.

  • Rhodium (e.g., Rh/C): Generally more resistant to nitrogen poisoning compared to Palladium and Platinum, but not immune.[3][6]

  • Nickel (e.g., Raney Ni): Can be poisoned by nitrogen-containing compounds.[2]

Q3: What is the underlying mechanism of catalyst poisoning by this compound?

A3: The primary mechanism is the strong chemisorption of the this compound molecule onto the active metal sites of the catalyst.[4][7] The lone pair of electrons on the nitrogen atoms forms a coordinate bond with the metal, effectively deactivating that site. The bidentate nature of the diamine and the additional coordination site on the pyridine ring can lead to a very stable complex with the catalyst surface, making this poisoning particularly effective.

Troubleshooting Stalled Reactions

If you suspect catalyst poisoning is occurring in your reaction, follow this troubleshooting guide to diagnose and potentially rescue your experiment.

Initial Diagnosis
  • Monitor Reaction Progress: Use an appropriate analytical technique (TLC, LC-MS, GC) to confirm that the reaction has indeed stalled and is not just proceeding slowly.

  • Check Reaction Parameters: Before assuming poisoning, verify that other reaction parameters are optimal.

    • Hydrogen Pressure (for hydrogenations): Ensure there is an adequate supply of hydrogen. A balloon may not be sufficient for challenging substrates, and a Parr hydrogenator or similar setup may be required.[5]

    • Temperature: While many reactions proceed at room temperature, gentle heating can sometimes overcome a sluggish rate. However, excessive heat can also lead to catalyst deactivation through other mechanisms.[5][8]

    • Agitation: Vigorous stirring is crucial to ensure proper mixing of the catalyst, substrate, and any gaseous reactants.[5][9]

    • Solvent and Reagent Purity: Impurities in solvents or reagents can also act as catalyst poisons. Ensure you are using high-purity materials.[5]

Workflow for Troubleshooting a Stalled Hydrogenation

G Start Reaction Stalled Check_Params Verify Reaction Parameters (H2 Pressure, Temp, Stirring) Start->Check_Params Params_OK Parameters Optimal? Check_Params->Params_OK Adjust_Params Adjust Parameters and Continue Monitoring Params_OK->Adjust_Params No Add_Catalyst Add More Catalyst (Incremental Addition) Params_OK->Add_Catalyst Yes Adjust_Params->Start Catalyst_OK Reaction Restarts? Add_Catalyst->Catalyst_OK Filter_React Filter Reaction Mixture (e.g., through Celite) Catalyst_OK->Filter_React No Reaction_Restarted Reaction Proceeds Catalyst_OK->Reaction_Restarted Yes Fresh_Catalyst Add Fresh Catalyst to Filtrate Filter_React->Fresh_Catalyst Poisoning_Confirmed Strong Poisoning Confirmed. Consider Preventative Measures for Next Attempt. Filter_React->Poisoning_Confirmed If reaction still fails Fresh_Catalyst->Catalyst_OK

Sources

Technical Support Center: Work-up & Purification of N4-methylpyridine-3,4-diamine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for handling reactions involving N4-methylpyridine-3,4-diamine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the work-up and purification of this versatile but often tricky building block. As a polar, multi-functional aromatic amine, this compound and its derivatives require carefully considered strategies to ensure high recovery and purity.

Understanding the Core Challenges

The structure of this compound presents a unique combination of chemical properties that can complicate standard work-up procedures. Success hinges on understanding and mitigating these challenges:

  • High Polarity & Water Solubility: The presence of two amine groups and a pyridine nitrogen imparts significant polarity and high water solubility, especially under acidic conditions where it forms salts. This can lead to poor extraction into common organic solvents.

  • Multiple Basic Centers: The molecule has three basic nitrogen atoms (pyridine, primary amine, and secondary amine). This strong basicity means it will readily react with acidic reagents and can strongly adhere to acidic stationary phases like silica gel during chromatography, leading to streaking and poor recovery.

  • Potential for Impurities: Reactions, such as cyclocondensations, can be incomplete, leaving highly polar starting material that is difficult to separate from the similarly polar product.

This guide provides field-tested solutions and detailed protocols to address these issues head-on.

Physicochemical Properties & Considerations

A successful work-up protocol is built upon a solid understanding of the compound's properties. While experimental data for this compound is not extensively published, we can estimate key parameters based on its structural analogues like 3,4-diaminopyridine and 4-methylpyridine.

PropertyEstimated Value / ObservationImplication for Work-up & Purification
Molecular Weight 123.16 g/mol Low molecular weight can contribute to volatility, though its polarity generally counteracts this.
Appearance Solid (often a tan or brown powder)Physical form is straightforward for handling and weighing.[1]
pKa (Conjugate Acid) Estimated ~6-8The molecule is a moderate-to-strong base. It will be fully protonated and highly water-soluble at pH < 5. The work-up pH must be carefully controlled.[2]
Solubility Soluble in water, methanol, DMSO.[1] Poor solubility in non-polar organic solvents like hexanes and diethyl ether. Moderate solubility in dichloromethane (DCM) and ethyl acetate, especially with co-solvents.Liquid-liquid extractions will require careful solvent selection and pH adjustment. High polarity makes it a candidate for reverse-phase or HILIC purification.[3]
Chromatography Behavior Strongly interacts with standard silica gel.Standard silica gel chromatography will likely result in significant streaking and product loss.[4] Additives (e.g., triethylamine, ammonia) or alternative stationary phases are required.[5][6]

Troubleshooting & Frequently Asked Questions (FAQs)

FAQ 1: Product Loss During Aqueous Work-up

Question: I performed a reaction with this compound and after a standard aqueous work-up with dilute HCl followed by extraction with ethyl acetate, my desired product is not in the organic layer. Where did it go and how can I recover it?

Answer: This is a classic issue stemming from the basicity of the pyridine and amine functionalities. Your product, like the starting material, is almost certainly protonated and has partitioned into the acidic aqueous layer. Amines form ammonium salts in the presence of acid, rendering them highly water-soluble.[7]

Root Cause Analysis:

  • Protonation: The acidic wash (e.g., 1M HCl) protonates the nitrogen atoms on your molecule, forming a water-soluble salt.

  • Insufficient Basification: You may not have adequately basified the aqueous layer before the final extraction step, or you may have skipped this step entirely.

Step-by-Step Recovery Protocol:

  • Combine Aqueous Layers: Collect all aqueous layers from your initial work-up.

  • Cooling: Place the combined aqueous solution in an ice bath. This will help manage any heat generated during neutralization.

  • Basification: Slowly add a base, such as saturated sodium bicarbonate (NaHCO₃) solution or 1-2M sodium hydroxide (NaOH), while monitoring the pH with litmus paper or a pH meter. Continue adding base until the solution is distinctly alkaline (pH > 9).

  • Extraction: Transfer the basified aqueous solution to a separatory funnel and extract it multiple times (at least 3-5 times) with an appropriate organic solvent. Dichloromethane (DCM) or a mixture like 9:1 DCM/Methanol is often more effective than ethyl acetate for extracting polar compounds.

  • Drying and Concentration: Combine the organic extracts, dry them over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to recover your product.

FAQ 2: Severe Streaking During Silica Gel Chromatography

Question: I'm trying to purify my product using flash column chromatography on silica gel, but the compound is streaking badly down the column, and I'm getting poor separation and recovery. What's wrong?

Answer: This is a common and expected problem when running basic, polar compounds like derivatives of this compound on standard silica gel. The acidic silanol groups (Si-OH) on the surface of the silica strongly and often irreversibly bind to the basic nitrogen atoms of your molecule, preventing clean elution.[4][5]

Root Cause Analysis:

  • Acid-Base Interaction: The basic amine/pyridine groups are interacting ionically with the acidic silica surface.

  • Inappropriate Mobile Phase: A neutral mobile phase (e.g., hexanes/ethyl acetate) does not compete with this strong interaction.

Solutions for Improved Chromatographic Purification:

  • Mobile Phase Modification (Good):

    • Protocol: Add a small amount of a basic modifier to your eluent system. A common choice is 0.5-2% triethylamine (Et₃N) or 0.5-1% ammonium hydroxide (NH₄OH) in your polar solvent (e.g., methanol or ethanol).[4][6]

    • Example Eluent: 95:4:1 DCM / Methanol / NH₄OH.

    • Mechanism: The basic additive will preferentially bind to the acidic sites on the silica, effectively "masking" them from your compound and allowing it to elute more cleanly.

  • Alternative Stationary Phases (Better):

    • Basic Alumina: Activated basic alumina is an excellent alternative to silica for purifying basic compounds. It has a basic surface and separates compounds based on polarity without the strong acidic interactions.[4]

    • Amine-Functionalized Silica: These columns are pre-treated with amino groups, providing a "base shield" that minimizes interaction with residual silanols.[5][8] They are highly effective for purifying amines.

    • Reverse-Phase (C18) Chromatography: If your compound has sufficient hydrophobic character, reverse-phase chromatography using a mobile phase like acetonitrile/water or methanol/water can be an excellent option.[3][9] This is particularly useful for highly polar compounds that have poor retention in normal-phase systems.

Workflow & Decision-Making Diagrams

The following diagrams illustrate logical workflows for troubleshooting common issues encountered during the work-up and purification of this compound derivatives.

G start Start: Reaction Mixture Work-up extraction Perform Liquid-Liquid Extraction (e.g., DCM or EtOAc) start->extraction emulsion Emulsion Formed? extraction->emulsion check_organic Is Product in Organic Layer? (Check by TLC/LCMS) check_aqueous Is Product in Aqueous Layer? check_organic->check_aqueous No concentrate Combine, Dry, and Concentrate Organic Layers check_organic->concentrate Yes basify 1. Adjust aqueous pH to >9 2. Re-extract with organic solvent check_aqueous->basify Yes error Product Lost. Re-evaluate solubility & stability. check_aqueous->error No basify->concentrate crude_product Crude Product Obtained concentrate->crude_product end Proceed to Purification crude_product->end emulsion->check_organic No break_emulsion Add Brine (sat. NaCl) or Filter through Celite emulsion->break_emulsion Yes break_emulsion->extraction

Caption: Decision tree for troubleshooting product recovery during aqueous extraction.

G start Start: Crude Product Purification tlc Run TLC on Silica (e.g., 9:1 DCM/MeOH) start->tlc streaking Observe Severe Streaking? tlc->streaking no_streaking Clean Separation (Rf ~0.3) streaking->no_streaking No add_base Add Basic Modifier to Eluent (e.g., 1% Et3N or NH4OH) streaking->add_base Yes run_column Run Silica Column with Standard Eluent no_streaking->run_column success Pure Product Isolated run_column->success retry_tlc Re-run TLC with Modified Eluent add_base->retry_tlc still_streaking Still Streaking? retry_tlc->still_streaking still_streaking->run_column No alt_phase Switch Stationary Phase: - Basic Alumina - Amino-Silica - Reverse Phase (C18) still_streaking->alt_phase Yes alt_phase->success

Caption: Workflow for selecting an appropriate column chromatography strategy.

References
  • ResearchGate. (2018). How can i isolate polar basic compound with silica gel column chromatography? [Online discussion].
  • Teledyne ISCO. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. Lab-ex Kft.
  • Reddit. (2023). Purification of strong polar and basic compounds. r/Chempros. [Online discussion].
  • Reddit. (2024). Amine workup. r/Chempros. [Online discussion].
  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines.
  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography.
  • LCGC Europe. (2001). Retaining Polar Compounds.
  • Leito, I. et al. (n.d.). pKa values bases. University of Tartu, Chair of Analytical Chemistry.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Pyridine Diamines in Synthesis: A Comparative Analysis of N4-Methylpyridine-3,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Pyridine Diamines

In the landscape of modern medicinal chemistry and materials science, pyridine diamines represent a cornerstone class of heterocyclic building blocks. Their unique arrangement of a basic pyridine ring and two nucleophilic amino groups provides a versatile scaffold for constructing complex molecular architectures, most notably fused heterocyclic systems like imidazopyridines. These structures are prevalent in a wide array of biologically active compounds, from kinase inhibitors to antiviral agents.

The choice of a specific pyridine diamine isomer or derivative is a critical decision in a synthetic campaign. It profoundly influences not only the reaction kinetics and yield but also the regiochemical outcome and the properties of the final product. This guide provides an in-depth comparison of N4-methylpyridine-3,4-diamine against its parent compound, 3,4-diaminopyridine (3,4-DAP), and the positional isomer, 2,3-diaminopyridine (2,3-DAP). We will dissect their synthetic accessibility, explore the electronic and steric factors governing their reactivity, and provide field-proven protocols to empower researchers in making strategic synthetic choices.

Section 1: A Comparative Overview of Synthesis

The practical utility of a building block begins with its accessibility. Here, we compare the most efficient and reliable synthetic routes to our three key pyridine diamines.

Synthesis of 3,4-Diaminopyridine (3,4-DAP)

A modern and efficient three-step synthesis of 3,4-DAP starts from the readily available 4-methoxypyridine. This route offers a significant improvement over older methods, providing high purity and an excellent overall yield of 61-67%.[1]

  • Nitration: 4-methoxypyridine is nitrated using fuming nitric acid in concentrated sulfuric acid to yield 4-methoxy-3-nitropyridine.

  • Amination: The methoxy group is displaced by an amino group via nucleophilic aromatic substitution (SNAr) using strong ammonia water to give 4-amino-3-nitropyridine.

  • Reduction: The nitro group is reduced via catalytic hydrogenation (e.g., using Pd/C) to afford the final product, 3,4-diaminopyridine.

Synthesis of 2,3-Diaminopyridine (2,3-DAP)

The synthesis of 2,3-DAP is more complex due to the directing effects of the pyridine nitrogen. A reliable, albeit lengthy, procedure has been published in Organic Syntheses. The route begins with 2-aminopyridine and proceeds through bromination, nitration, reduction of the nitro group, and finally, de-bromination.

Synthesis of this compound

The introduction of a methyl group on the 4-amino position requires a distinct synthetic strategy, as detailed by Clark-Lewis and Singh.[2] The synthesis starts from 4-chloropyridine, a commodity chemical.

  • Nitration: 4-chloropyridine is nitrated to give 4-chloro-3-nitropyridine.

  • Methylamination: The highly activated chlorine atom is displaced by methylamine in a selective SNAr reaction to produce 4-methylamino-3-nitropyridine. The electron-withdrawing nitro group is essential for activating the C4 position towards nucleophilic attack.

  • Reduction: Catalytic hydrogenation of the nitro-intermediate yields this compound with high efficiency.

Table 1: Comparison of Synthetic Routes to Key Pyridine Diamines

CompoundStarting MaterialKey StepsOverall YieldAdvantagesDisadvantages
3,4-Diaminopyridine 4-MethoxypyridineNitration, Amination, Reduction~65%[1]High yield, high purity, scalable.Use of fuming nitric acid.
2,3-Diaminopyridine 2-AminopyridineBromination, Nitration, Reduction, De-bromination~35%Well-established procedure.Multi-step, moderate yield.
This compound 4-ChloropyridineNitration, Methylamination, Reduction~80-90% (from nitro-intermediate)[2]High-yielding final step, selective methylation.Requires handling of methylamine.

Section 2: Comparative Reactivity in Synthesis

The synthetic performance of these diamines is governed by a delicate interplay of electronic and steric effects. Understanding these factors is key to predicting their behavior in reactions such as acylation and cyclocondensation.

Electronic Effects: Basicity and Nucleophilicity

The basicity of an amine, quantified by the pKa of its conjugate acid, is a strong indicator of its nucleophilicity. The pyridine nitrogen acts as an electron-withdrawing group, reducing the basicity of the exocyclic amino groups compared to their aniline counterparts.

  • 3,4-Diaminopyridine (3,4-DAP): This molecule has two protonation sites. The first protonation occurs on the N4-amino group, which is more basic due to resonance stabilization of the conjugate acid, similar to 4-aminopyridine. The pKa of the conjugate acid of 4-aminopyridine is 9.11, making it a significantly stronger base than pyridine itself (pKa ~5.2).[3] The additional amino group at the 3-position in 3,4-DAP further enhances the basicity of the N4-nitrogen through an electron-donating effect.

  • 2,3-Diaminopyridine (2,3-DAP): With a predicted pKa of its conjugate acid around 6.78, 2,3-DAP is considerably less basic than 3,4-DAP.[4][5] Neither amino group benefits from the direct para-resonance stabilization seen in the 3,4-isomer.

  • This compound: While specific experimental pKa data is scarce, the introduction of an electron-donating methyl group on the N4-nitrogen is known to increase basicity through a positive inductive effect.[6] Therefore, the N4-methylamino group is significantly more basic and nucleophilic than the corresponding primary amine in 3,4-DAP. The N3-amino group, in turn, becomes the less nucleophilic site.

Table 2: Physicochemical and Reactivity Data

CompoundCAS NumberMolecular WeightPredicted pKa (Conjugate Acid)Key Reactivity Feature
3,4-Diaminopyridine 54-96-6109.13> 9.1 (estimated)High nucleophilicity at N4.
2,3-Diaminopyridine 452-58-4109.13~6.78[4][5]Moderate nucleophilicity; forms imidazo[4,5-b]pyridines.
This compound 1839-17-4123.16> pKa of 3,4-DAPEnhanced nucleophilicity at N4; introduces steric bulk.
The Influence of N-Methylation: A Double-Edged Sword

The N-methyl group in this compound is the key structural differentiator, bestowing both advantages and disadvantages.

  • Enhanced Nucleophilicity: The primary advantage is the increased electron density on the N4-nitrogen. In reactions where the initial nucleophilic attack is the rate-determining step (e.g., condensation with an aldehyde), using this compound can lead to faster reaction rates compared to 3,4-DAP under identical conditions.

  • Steric Hindrance: Conversely, the methyl group introduces steric bulk. This can hinder the approach of bulky electrophiles or impede subsequent intramolecular cyclization steps. This steric effect can be exploited to control regioselectivity but may also lower the overall yield if the transition state is too crowded.

Section 3: Application in Heterocyclic Synthesis: A Case Study on Imidazopyridines

The synthesis of the imidazo[4,5-c]pyridine core, a common scaffold in drug discovery, serves as an excellent platform to compare the performance of 3,4-DAP and its N4-methylated derivative. The standard method involves the condensation of the diamine with an aldehyde, followed by oxidative cyclization.

G Workflow for Imidazo[4,5-c]pyridine Synthesis DAP 3,4-Diaminopyridine SchiffBaseA Schiff Base Intermediate DAP->SchiffBaseA Condensation Aldehyde R-CHO Aldehyde->SchiffBaseA ImidazoA Imidazo[4,5-c]pyridine SchiffBaseA->ImidazoA Oxidative Cyclization NMeDAP N4-Methyl-3,4-diaminopyridine SchiffBaseB N-Methyl Schiff Base (More Nucleophilic N4) NMeDAP->SchiffBaseB Faster Condensation Aldehyde2 R-CHO Aldehyde2->SchiffBaseB ImidazoB N-Methyl Imidazo[4,5-c]pyridinium SchiffBaseB->ImidazoB Oxidative Cyclization

Caption: Comparative workflow for Imidazopyridine synthesis.

When reacting with an aldehyde, this compound will typically form the initial Schiff base at the more nucleophilic N4-methylamino group. The subsequent cyclization involves the attack of the N3-amino group. The presence of the methyl group on the resulting imidazole nitrogen can significantly alter the pharmacological properties of the final molecule, such as its solubility, metabolic stability, and receptor binding affinity.

G Decision Logic: Impact of N-Methylation Start Choice of Pyridine Diamine Electronic Electronic Effects Start->Electronic Steric Steric Effects Start->Steric NMe N4-Methyl-3,4-DAP Electronic->NMe + Inductive Effect DAP 3,4-DAP Electronic->DAP Baseline Reactivity Steric->NMe Increased Hindrance Steric->DAP Less Hindrance FasterRate Potentially Faster Initial Reaction Rate NMe->FasterRate BulkySubstrate Reaction with Bulky Electrophiles NMe->BulkySubstrate FinalProduct Altered Final Product Properties (Solubility, pKa) NMe->FinalProduct DAP->FinalProduct

Caption: Logic diagram for selecting a 3,4-diamine derivative.

Section 4: Field-Proven Experimental Protocols

Disclaimer: These protocols are for informational purposes only and should be performed by qualified personnel with appropriate safety precautions.

Protocol: Synthesis of 3,4-Diaminopyridine (3,4-DAP)

Adapted from CN114315706A[1]

Step 1: 4-Methoxy-3-nitropyridine

  • In a flask equipped for cooling, add concentrated sulfuric acid (0.8 L) and cool to 0 °C in an ice bath.

  • Slowly add 4-methoxypyridine (100 mL, 0.985 mol) dropwise, maintaining the internal temperature below 30 °C.

  • Slowly add fuming nitric acid (0.8 L) dropwise, again keeping the temperature below 30 °C.

  • After addition is complete, heat the reaction mixture to 85 °C for 15 hours.

  • Cool the mixture to room temperature and carefully pour it onto crushed ice (5 kg) with stirring.

  • Neutralize the solution to pH 11 using potassium carbonate.

  • Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with water, dry over sodium sulfate, and concentrate under reduced pressure to yield the product.

Step 2: 4-Amino-3-nitropyridine

  • In a pressure vessel, combine 4-methoxy-3-nitropyridine (125 g) with strong ammonia water (1.0 L).

  • Seal the vessel and heat to 120 °C for 10 hours.

  • Cool the reaction to room temperature. Collect the precipitated solid by filtration, wash with water, and dry to obtain the product.

Step 3: 3,4-Diaminopyridine

  • In a pressure kettle, dissolve 4-amino-3-nitropyridine (100 g, 0.719 mol) in methanol (1.5 L).

  • Add 10% Palladium on carbon (10.0 g).

  • Pressurize the kettle with hydrogen gas to 0.4 MPa and react for 3 hours.

  • Filter the reaction mixture to remove the catalyst and concentrate the filtrate.

  • Recrystallize the crude product from ethanol to obtain pure 3,4-diaminopyridine (Typical yield: ~66 g).

Protocol: Synthesis of this compound

Adapted from J. Chem. Soc., 1962, 2379[2]

Step 1: 4-Methylamino-3-nitropyridine

  • Heat a solution of 4-chloro-3-nitropyridine (10 g) in ethanol (30 ml) with aqueous methylamine (33% w/v; 30 ml) in a sealed tube at 100 °C for 2 hours.

  • Cool the reaction mixture. The product crystallizes from the solution.

  • Collect the yellow needles by filtration and recrystallize from ethanol to obtain pure 4-methylamino-3-nitropyridine (Typical yield: 8.9 g, 92%).

Step 2: this compound (3-Amino-4-methylaminopyridine)

  • Dissolve 4-methylamino-3-nitropyridine (6.1 g) in ethanol.

  • Add 1% palladised calcium carbonate as the catalyst.

  • Hydrogenate the mixture at room temperature and atmospheric pressure for 6 hours.

  • Filter the mixture to remove the catalyst. Note: The filtrate may darken rapidly in air.

  • Evaporate the filtrate under reduced pressure.

  • Recrystallize the residue from benzene (using charcoal for decolorization) to yield this compound as needles (Typical yield: 5.5 g, 90%). The product is unstable in air and light and is best stored as its dihydrochloride salt.

Conclusion and Recommendations

The selection between this compound and other pyridine diamines is a strategic decision based on the specific goals of the synthesis.

  • Choose 3,4-Diaminopyridine (3,4-DAP) for general-purpose applications where a robust, scalable synthesis of the core imidazo[4,5-c]pyridine scaffold is required. Its high reactivity and well-established synthetic routes make it a reliable workhorse.

  • Choose 2,3-Diaminopyridine (2,3-DAP) when the target is the isomeric imidazo[4,5-b]pyridine system, a scaffold found in numerous distinct pharmaceutical agents.

  • Choose this compound when you need to:

    • Increase Reaction Rates: Leverage the enhanced nucleophilicity of the N4-methylamino group for faster condensation reactions.

    • Introduce a Methyl Group: Directly incorporate an N-methyl group into the final heterocyclic product to modulate its physicochemical and pharmacological properties.

    • Control Regioselectivity: Utilize the steric and electronic bias to direct reactions at a specific nitrogen atom.

By understanding the synthetic nuances and reactivity profiles detailed in this guide, researchers can better navigate the chemical space of pyridine diamines, accelerating the discovery and development of novel molecules.

References

  • Temple, C. Jr., Rose, J. D., Comber, R. N., & Rener, G. A. (1987). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry, 30(10), 1746–1751. [Link]
  • Clark-Lewis, J. W., & Singh, R. P. (1962). Preparation of 3,4-diamino-, 3-amino-4-methylamino-, and 4-amino-3-methylamino-pyridine. Journal of the Chemical Society, 2379. [Link]
  • National Center for Biotechnology Information. (n.d.). 3,4-Diaminopyridine. PubChem Compound Database.
  • European Journal of Pharmacology. (1982). A Comparison of 3,4-diaminopyridine and 4-aminopyridine in the Anaesthetized Cat. European Journal of Pharmacology, 84(3-4), 215-9. [Link]
  • Leito, I., et al. (n.d.). pKa values bases. Chair of Analytical Chemistry, University of Tartu.
  • Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. International Journal of Pharmaceutical Compounding, 6(3), 224-226.
  • Frontiers in Neurology. (2022). Effects of 3,4-diaminopyridine on myasthenia gravis: Preliminary results of an open-label study. Frontiers in Neurology, 13, 956403. [Link]
  • Bloom Tech. (2024). Why is N-Methylaniline More Basic than Aniline?.
  • Ashenhurst, J. (2017). 5 Key Basicity Trends of Amines. Master Organic Chemistry.
  • National Center for Biotechnology Information. (n.d.). 2,3-Diaminopyridine. PubChem Compound Database.
  • Chemistry LibreTexts. (2025). 24.4: Basicity of Arylamines.
  • PharmaCompass. (n.d.). 3,4-DAP.
  • Hebei Yipin Biomedical Co ltd. (2022). Synthetic method of 3, 4-diaminopyridine.
  • Bates, R. G., & Paabo, H. K. (1963). Dissociation Constant of 4-Aminopyridinium Ion in Water From 0 to 50 °C and Related Thermodynamic Quantities. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 67A(3), 251–257. [Link]

Sources

A Comparative Guide to the Synthetic Routes of N4-methylpyridine-3,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient synthesis of key heterocyclic building blocks is paramount. N4-methylpyridine-3,4-diamine, a vital precursor for various pharmacologically active compounds, presents a unique synthetic challenge due to the need for precise regiochemical control of its functional groups. This guide provides an in-depth, objective comparison of two prominent synthetic pathways to this target molecule. The discussion emphasizes the causality behind experimental choices, offers field-proven insights, and provides detailed, self-validating protocols grounded in authoritative literature.

Introduction to this compound

The pyridine-3,4-diamine scaffold is a privileged structure in medicinal chemistry, forming the core of molecules targeting a range of biological pathways. The addition of a methyl group at the N4 position, creating this compound, subtly modulates the scaffold's electronic and steric properties, which can be critical for optimizing binding affinity, selectivity, and pharmacokinetic profiles of drug candidates. The challenge in its synthesis lies in achieving selective functionalization of the pyridine ring and the differential manipulation of the two amino groups. This guide will compare a classical, multi-step approach starting from 4-chloropyridine with a more convergent route beginning with 4-aminopyridine.

Route 1: Multi-step Synthesis via a Chloro-nitro Intermediate

This pathway represents a robust, albeit longer, approach that leverages the well-established chemistry of halopyridines. The strategy involves installing a nitro group to direct subsequent reactions and facilitate the introduction of the amino functionalities in a controlled, sequential manner.

The overall transformation relies on a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of pyridine chemistry. The pyridine ring is inherently electron-deficient, and this property is significantly amplified by the introduction of a strong electron-withdrawing nitro group, which makes the carbon atom bearing the chloro leaving group highly susceptible to nucleophilic attack[1].

Route_1_Workflow cluster_0 Route 1: Step-wise Functionalization A 4-Chloropyridine B 4-Chloro-3-nitropyridine A->B HNO₃ / H₂SO₄ C N-methyl-3-nitropyridin-4-amine B->C CH₃NH₂ (aq) D This compound C->D H₂, Pd/C

Caption: Overall workflow for Route 1.

Detailed Experimental Protocol (Route 1)

Step 1: Nitration of 4-Chloropyridine

The initial step involves the electrophilic nitration of 4-chloropyridine. Due to the deactivating effect of the ring nitrogen, harsh conditions are required to introduce the nitro group at the C3 position.

  • Procedure: To a stirred mixture of 20% fuming sulfuric acid (oleum, 30 mL) and concentrated sulfuric acid (10 mL), 4-chloropyridine hydrochloride (10.0 g, 66.7 mmol) is added portion-wise, maintaining the temperature below 40°C. Potassium nitrate (10.1 g, 100 mmol) is then added carefully in small portions. The mixture is heated to 130°C and stirred for 4 hours. After cooling to room temperature, the reaction mixture is poured onto crushed ice (200 g). The resulting solution is neutralized to pH 7 with a concentrated ammonium hydroxide solution, causing a yellow solid to precipitate. The solid is collected by filtration, washed with cold water, and dried under vacuum to yield 4-chloro-3-nitropyridine. (Typical Yield: ~75-85%).

Step 2: Nucleophilic Aromatic Substitution with Methylamine

This key step leverages the high electrophilicity of the C4 position in 4-chloro-3-nitropyridine for a facile SNAr reaction with methylamine.

  • Procedure: A suspension of 4-chloro-3-nitropyridine (5.0 g, 31.5 mmol) in a 33% aqueous solution of methylamine (25 mL) is prepared in a sealed pressure vessel. The mixture is heated to 50°C and stirred vigorously for 2 hours. Upon cooling, a yellow crystalline solid precipitates. The solid is collected by filtration, washed thoroughly with water to remove excess methylamine and salts, and dried in a desiccator to afford N-methyl-3-nitropyridin-4-amine. (Typical Yield: 87%).

Step 3: Catalytic Hydrogenation

The final step involves the reduction of the nitro group to a primary amine. Catalytic hydrogenation is a clean and highly efficient method for this transformation.

  • Procedure: The intermediate N-methyl-3-nitropyridin-4-amine (4.0 g, 26.1 mmol) is dissolved in a mixture of methanol (50 mL) and tetrahydrofuran (THF, 50 mL). 10% Palladium on activated carbon (Pd/C, 0.4 g) is added as a catalyst. The mixture is subjected to hydrogenation at atmospheric pressure (1 atm) and 10°C for 24 hours. The reaction progress can be monitored by the cessation of hydrogen uptake. Upon completion, the catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure to yield the final product, this compound, as a solid. (Typical Yield: 97%)[2].

Route 2: Convergent Synthesis from 4-Aminopyridine

This alternative pathway begins with a more functionalized precursor, 4-aminopyridine, aiming for a more convergent synthesis. The strategy involves nitration, followed by reduction of the nitro group, and finally, a selective methylation of the resulting diamine.

The primary challenge in this route is achieving regioselective methylation at the N4 position of the pyridine-3,4-diamine intermediate. The two amino groups possess different nucleophilicities, which can, in principle, be exploited for selective functionalization.

Route_2_Workflow cluster_1 Route 2: Convergent Approach E 4-Aminopyridine F 4-Amino-3-nitropyridine E->F HNO₃ / H₂SO₄ G Pyridine-3,4-diamine F->G H₂, Pd/C H This compound G->H Selective Methylation

Caption: Overall workflow for Route 2.

Detailed Experimental Protocol (Route 2)

Step 1: Nitration of 4-Aminopyridine

The amino group at C4 is strongly activating, facilitating the nitration at the adjacent C3 position under relatively controlled conditions compared to the nitration of 4-chloropyridine.

  • Procedure: Pyridin-4-amine (5.0 g, 53.1 mmol) is dissolved in concentrated sulfuric acid (20 mL) under an ice bath to maintain a temperature of 0-10°C. Fuming nitric acid (2.5 mL) is added slowly dropwise. The reaction is stirred at 0-10°C for 5 hours, then allowed to warm to room temperature and subsequently heated at 90°C for 3 hours. After cooling, the mixture is poured slowly into ice water (200 mL) and the pH is adjusted to 7 with concentrated ammonium hydroxide. The resulting yellow precipitate is collected by filtration and dried under reduced pressure to afford 4-amino-3-nitropyridine. (Typical Yield: 70%)[3].

Step 2: Catalytic Hydrogenation

This step is analogous to the final step of Route 1, reducing the nitro group to form the symmetrical diamine intermediate.

  • Procedure: The commercially available 4-amino-3-nitropyridine (5.0 g, 35.9 mmol) is dissolved in a mixture of methanol (50 mL) and THF (50 mL). 10% Pd/C (0.5 g) is added, and the mixture is hydrogenated at 10°C under atmospheric pressure for 24 hours[2]. After the reaction is complete, the catalyst is filtered off, and the filtrate is evaporated to yield pyridine-3,4-diamine. (Typical Yield: 97%)[2].

Step 3: Selective N4-Methylation (Proposed)

Achieving selective methylation at the N4 position is the crux of this route. While the N4-amino group is generally more nucleophilic than the N3-amino group due to resonance effects, direct methylation can often lead to mixtures of N4-methyl, N3-methyl, and N3,N4-dimethyl products. A common strategy to achieve selectivity is reductive amination.

  • Proposed Procedure (Reductive Amination): To a solution of pyridine-3,4-diamine (3.0 g, 27.5 mmol) in methanol (60 mL), one equivalent of aqueous formaldehyde (37 wt. %, ~2.2 mL) is added. The mixture is stirred for 1 hour to form the Schiff base/hemiaminal intermediate preferentially at the more nucleophilic N4 position. The solution is then cooled in an ice bath, and sodium borohydride (NaBH₄, 1.1 g, 29.1 mmol) is added portion-wise. The reaction is stirred for an additional 4 hours at room temperature. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product, which would require purification by column chromatography to isolate this compound. (Yields are highly dependent on reaction conditions and selectivity).

Comparative Analysis

ParameterRoute 1 (from 4-Chloropyridine)Route 2 (from 4-Aminopyridine)
Number of Steps 3 (from 4-chloro-3-nitropyridine)3
Overall Yield (approx.) ~82%~68% (excluding final methylation)
Starting Material 4-Chloropyridine / 4-Chloro-3-nitropyridine4-Aminopyridine
Key Challenge Handling of harsh nitrating conditions (oleum).Achieving high regioselectivity in the final N4-methylation step.
Scalability Good. Each step is a well-established, high-yield industrial process.Moderate. The final methylation and subsequent purification can be challenging to scale.
Safety & Handling Requires careful handling of fuming sulfuric acid and pressure equipment for amination.Involves toxic and corrosive nitrating agents. NaBH₄ is water-reactive.
Purification Intermediates and final product often precipitate and can be purified by recrystallization.Final step requires chromatographic purification to separate isomers.
Trustworthiness Each step is supported by specific, high-yield literature precedents.The final, crucial methylation step lacks a direct, optimized literature precedent for this specific substrate, introducing uncertainty.

Expert Insights & Recommendation

Route 1 stands out as the more robust and reliable pathway for the unambiguous synthesis of this compound. Its linear, step-wise approach ensures that the correct regiochemistry is locked in early. The nucleophilic aromatic substitution of 4-chloro-3-nitropyridine with methylamine is a highly selective and high-yielding reaction, effectively preventing the formation of isomeric byproducts. While it involves an additional step if starting from 4-chloropyridine itself (nitration), the clarity and predictability of the outcomes make it superior for applications where high purity of the final product is critical. The use of a pressure vessel for the amination step is a standard industrial procedure and presents a manageable engineering challenge for scaling.

Route 2 is attractive due to its convergent nature and the use of a readily available starting material. However, its viability hinges entirely on the successful execution of a highly selective N4-methylation on pyridine-3,4-diamine. Direct methylation is notoriously difficult to control, and while strategies like reductive amination offer a plausible solution, they often require extensive optimization to minimize the formation of N3-methyl and dimethylated impurities. The subsequent need for careful chromatographic separation can significantly impact the overall yield, cost, and scalability of the process.

References

Sources

A Comparative Guide to the Biological Activity of N4-Methylpyridine-3,4-Diamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Promise of the Pyridine Scaffold

The pyridine ring is a cornerstone in medicinal chemistry, forming the structural backbone of numerous FDA-approved drugs.[1] Its unique electronic properties and synthetic versatility allow for the targeted modulation of a wide array of biological pathways implicated in various diseases.[2][3] Within this privileged class of compounds, N4-methylpyridine-3,4-diamine and its derivatives have emerged as a focal point of research, demonstrating significant potential as kinase inhibitors for anticancer therapy and as antimicrobial agents. This guide will dissect the biological activities of these derivatives, offering a comparative perspective against established therapeutic agents.

Mechanism of Action: Targeting Key Cellular Signaling Pathways

This compound derivatives primarily exert their biological effects by functioning as kinase inhibitors, interfering with critical signaling pathways that drive cancer cell proliferation and survival.[3] One of the key targets is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a pivotal role in regulating cell growth, survival, and differentiation. Dysregulation of the EGFR signaling pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.

The binding of this compound derivatives to the ATP-binding pocket of EGFR blocks its autophosphorylation and the subsequent activation of downstream signaling cascades, such as the Raf/MEK/ERK pathway. This inhibition ultimately leads to cell cycle arrest and the induction of apoptosis (programmed cell death).

Below is a diagram illustrating the inhibition of the EGFR signaling pathway by a representative this compound derivative.

EGFR_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output EGFR EGFR Ras Ras EGFR->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Activates Proliferation Cell Proliferation TF->Proliferation Survival Cell Survival TF->Survival Angiogenesis Angiogenesis TF->Angiogenesis Inhibitor N4-Methylpyridine- 3,4-diamine Derivative Inhibitor->EGFR Inhibits EGF EGF EGF->EGFR Binds MTT_Assay_Workflow A 1. Seed cells in a 96-well plate B 2. Treat cells with varying concentrations of the test compound A->B C 3. Incubate for a defined period (e.g., 24-72 hours) B->C D 4. Add MTT solution to each well C->D E 5. Incubate to allow formazan crystal formation D->E F 6. Solubilize formazan crystals with a solubilization solution E->F G 7. Measure absorbance at ~570 nm F->G H 8. Calculate IC50 values G->H Kinase_Assay_Workflow A 1. Prepare serial dilutions of the inhibitor B 2. Add kinase and inhibitor to a 96-well plate A->B C 3. Initiate the kinase reaction by adding ATP and substrate B->C D 4. Incubate to allow the reaction to proceed C->D E 5. Stop the reaction and deplete remaining ATP D->E F 6. Convert ADP to ATP and generate a luminescent signal E->F G 7. Measure luminescence F->G H 8. Calculate IC50 values G->H

Caption: A typical workflow for an in vitro luminescence-based kinase inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the this compound derivative in 100% DMSO. Create a serial dilution series in DMSO.

  • Kinase Reaction Setup: In a white, opaque 96-well plate, add the following to each well:

    • Test compound or DMSO control.

    • Kinase enzyme in kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Incubate for 10-30 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Western Blot Analysis for Apoptosis Markers

This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.

Step-by-Step Methodology:

  • Cell Lysis: Treat cells with the this compound derivative for various time points. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • Gel Electrophoresis: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for an apoptosis marker (e.g., cleaved caspase-3, cleaved PARP, Bax, Bcl-2) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI). The fluorescence intensity of individual cells is then measured by a flow cytometer, which is proportional to their DNA content.

[3]Step-by-Step Methodology:

  • Cell Treatment and Harvesting: Treat cells with the test compound for the desired duration. Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate for at least 30 minutes at 4°C. 3[2]. Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cells in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS. [2] * Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The data is typically displayed as a histogram of DNA content, from which the percentage of cells in each phase of the cell cycle can be determined using cell cycle analysis software.

Conclusion and Future Directions

This compound derivatives represent a promising class of compounds with demonstrable anticancer and antimicrobial activities. Their mechanism of action, primarily through the inhibition of key kinases such as EGFR, positions them as valuable candidates for further drug development. This guide has provided a comparative analysis of their biological performance against established drugs, supported by detailed experimental protocols to facilitate further research.

Future investigations should focus on optimizing the structure of these derivatives to enhance their potency and selectivity, thereby minimizing off-target effects. Head-to-head preclinical and clinical studies are warranted to definitively establish their therapeutic efficacy and safety profile in comparison to existing treatments. The continued exploration of the this compound scaffold holds significant promise for the development of next-generation targeted therapies.

References

  • Assaying cell cycle status using flow cytometry. PMC - NIH.
  • Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio.
  • Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. PMC - NIH.
  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC - PubMed Central.
  • auspar-pazopanib-hydrochloride-130225-pi.docx. Therapeutic Goods Administration (TGA).
  • Levofloxacin In Vitro Activity: Results from an International Comparative Study with Ofloxacin and Ciprofloxacin. Taylor & Francis.
  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments.
  • The in vitro effect of gefitinib ('Iressa') alone and in combination with cytotoxic chemotherapy on human solid tumours. PMC - PubMed Central.
  • Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation. PubMed Central.
  • In-vitro activity of ciprofloxacin and sixteen other antimicrobial agents against blood culture isolates. PubMed.
  • In-vitro antibacterial activity of levofloxacin against hospital isolates: a multicentre study. PubMed.
  • Levofloxacin in vitro activity: Results from an international comparative study with ofloxacin and ciprofloxacin. edoc.
  • Clinical Pharmacokinetics and Pharmacodynamics of Pazopanib: Towards Optimized Dosing. PMC - NIH.
  • Lapatinib | C29H26ClFN4O4S | CID 208908. PubChem - NIH.
  • Lapatinib concentrations that achieve 50% growth inhibition (IC 50 ),... ResearchGate.
  • MIC-based Interspecies Prediction of the Antimicrobial Effects of Ciprofloxacin on Bacteria of Different Susceptibilities in an In Vitro Dynamic Model. ASM Journals.
  • PRODUCT MONOGRAPH INCLUDING PATIENT MEDICATION INFORMATION Pr VOTRIENT® Pazopanib tablets Tablets, 200 mg pazopanib (as pazopa.
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central.
  • Recent Advancements in Pyridine Derivatives as Anticancer Agents. International Journal on Science and Technology.
  • TYKERB™ (Lapatinib Ditosylate) 250 mg film coated tablets. Novartis.
  • United States Food and Drug Administration Drug Approval summary: Gefitinib (ZD1839; Iressa) tablets. PubMed.
  • Votrient, INN-pazopanib.

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of N4-Methylpyridine-3,4-diamine Analogs for Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) for N4-methylpyridine-3,4-diamine analogs. As a versatile heterocyclic building block, this scaffold serves as a crucial starting point in medicinal chemistry for the synthesis of complex, biologically active molecules, particularly kinase inhibitors.[1] We will explore the nuanced effects of structural modifications on biological activity, compare the scaffold to common alternatives, and provide detailed experimental protocols to support researchers in the rational design of novel, potent, and selective therapeutic agents.

The this compound Scaffold: A Privileged Core

The this compound core, with its pyridine ring, a primary amine at the C4 position, and a methylamino group at the C3 position, presents a unique combination of features for molecular recognition.[1][2] The vicinal diamine arrangement is particularly adept at forming critical hydrogen bond interactions with the hinge region of many protein kinases, a common strategy for achieving potent inhibition. The pyridine ring itself offers a vector for substitution, allowing chemists to modulate physicochemical properties and explore interactions with solvent-exposed regions of the target protein.

However, the synthesis of these analogs is not without its challenges. Direct methylation or other substitutions on the 3,4-diaminopyridine precursor can lead to a mixture of N3- and N4-substituted products, necessitating careful reaction design or protection-deprotection strategies to achieve the desired regioselectivity.[1]

cluster_0 Core Scaffold: this compound cluster_1 Key Modification Sites for SAR Core R1 R1: Pyridine Ring C2, C5, C6 Core->R1 R2 R2: N4-Amine Substitution Core->R2 R3 R3: N3-Methylamino Substitution Core->R3

Caption: Key modification sites on the this compound scaffold.

Deconstructing the Structure-Activity Relationship

The potency and selectivity of kinase inhibitors derived from this scaffold are highly dependent on the nature and position of various substituents. A systematic SAR study involves the iterative design, synthesis, and biological evaluation of analogs to map these relationships.

Modifications to the Pyridine Ring (C2, C5, C6 Positions)

Substitutions on the pyridine core are critical for fine-tuning inhibitor properties. The C6 position, in particular, often demonstrates significant tolerance for bulky groups, which can be exploited to enhance potency and selectivity.[3]

  • Steric Bulk: Introducing larger alkyl or aryl groups at the C6 position can improve interactions with the hydrophobic regions of the kinase ATP-binding pocket. However, there is a limit; excessively bulky groups can lead to a loss of potency, highlighting the need for a careful balance.[3] For instance, studies on related 2-amino-4-methylpyridine analogs showed that while some bulk is tolerated at the 6-position, excessive steric hindrance can diminish inhibitory activity.[3]

  • Electronic Effects: The addition of electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methoxy) can alter the pKa of the pyridine nitrogen and the attached amines, influencing hydrogen bonding strength and overall potency. SAR studies of other pyridine derivatives have shown that the position and number of methoxy groups can significantly decrease IC50 values.[4] Conversely, adding groups like hydroxyls can sometimes reduce potency.[3]

Modifications at the N4-Amine

The N4-primary amine is often a key hinge-binding element. While essential for the activity of many analogs, it also serves as a point for further derivatization to extend into other regions of the binding site.

  • Acylation/Sulfonylation: Converting the primary amine to an amide or sulfonamide can introduce new hydrogen bond donors and acceptors, potentially forming additional interactions with the target protein.

  • Alkylation: Extending the N4-position with alkyl or aryl-alkyl chains can probe deeper pockets. This strategy was successfully employed in the development of PIM kinase inhibitors, where an aminocyclohexyl group attached to a pyridine ring led to a clinical candidate.[5]

Modifications at the N3-Methylamino Group

The N3-methylamino group contributes to the electronic profile of the scaffold and can be modified to optimize drug-like properties.

  • Alkyl Group Variation: Replacing the methyl group with larger alkyl chains (ethyl, propyl, etc.) can impact metabolic stability and lipophilicity. Deuteration of metabolically labile positions is a known strategy to significantly increase the half-life of a compound, as demonstrated in studies of N2, N4-diphenylpyridine-2,4-diamine derivatives.[6]

  • Cyclization: Incorporating the N3-nitrogen into a heterocyclic ring system (e.g., piperidine, morpholine) can constrain the conformation of the molecule. This can lead to improved binding affinity by reducing the entropic penalty upon binding and can also be used to fine-tune solubility and permeability.

Comparative Analysis: Performance vs. Alternatives

The this compound scaffold competes with several other privileged structures in kinase inhibitor design.

ScaffoldAdvantagesDisadvantagesRepresentative Application
This compound Strong hinge-binding potential; multiple vectors for SAR exploration.Potential for regioisomer formation during synthesis.[1]PIM Kinase Inhibitors.[5]
Aminopyrimidine Well-established hinge binder; synthetically accessible.Can suffer from off-target effects due to widespread use.Histamine H4 Receptor Antagonists.[7]
Indazole Rigid structure can pre-organize binding elements; common in Type II inhibitors.Can be more synthetically complex.Various Kinase Inhibitors.
Imidazopyridine Favorable drug-like properties; good solubility and metabolic stability.[8]May have a more limited set of interaction points compared to diamino scaffolds.PPARγ Modulators.[8]

The choice of scaffold ultimately depends on the specific topology of the target kinase's active site and the desired properties of the final drug candidate.

Experimental Protocols for SAR Evaluation

To build a robust SAR model, consistent and reproducible experimental data is paramount. The following protocols outline key assays for characterizing novel analogs.

In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound by measuring ADP production, a direct product of kinase activity.[9]

Rationale: Luminescence-based assays, such as ADP-Glo™, are highly sensitive, have a broad dynamic range, and are amenable to high-throughput screening.[10][11] They are less susceptible to certain types of compound interference compared to some fluorescence-based methods.[12]

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of the test analog in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations for IC50 determination.[9]

  • Kinase Reaction Setup: In a white, opaque 96-well or 384-well plate, add 2.5 µL of the serially diluted compound or a DMSO control to the appropriate wells.

  • Enzyme Addition: Add 2.5 µL of the target kinase in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA) to each well.[9]

  • Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture to each well. The concentrations of substrate and ATP should be empirically determined, often near the Km for the respective substrate.[9]

  • Reaction Incubation: Incubate the plate at 30°C for 60 minutes.

  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.[9]

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which is then used by a luciferase to produce light. Incubate for 30 minutes at room temperature.[9]

  • Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

A 1. Add 2.5 µL serially diluted this compound analog B 2. Add 2.5 µL target kinase A->B C 3. Pre-incubate for 10 min B->C D 4. Initiate with 5 µL substrate/ATP mix C->D E 5. Incubate at 30°C for 60 min D->E F 6. Add 10 µL ADP-Glo™ Reagent (Stops reaction, depletes ATP) E->F G 7. Incubate for 40 min F->G H 8. Add 20 µL Kinase Detection Reagent (Converts ADP to ATP, generates light) G->H I 9. Incubate for 30 min H->I J 10. Measure Luminescence I->J

Caption: Workflow for a luminescence-based kinase inhibition assay.

Assessment of Drug-like Properties

High potency alone is insufficient for a successful drug candidate.[13] Early assessment of absorption, distribution, metabolism, and excretion (ADME) properties is critical.

A. Aqueous Solubility:

  • Method: A common method is nephelometry, which measures turbidity after adding a DMSO stock of the compound to an aqueous buffer.

  • Importance: Poor aqueous solubility can severely limit oral bioavailability and therapeutic efficacy.[13] An ideal small molecule should have a solubility of >100 µM.[13]

B. Lipophilicity (LogP):

  • Method: Typically determined by measuring the partitioning of the compound between octanol and water. Computational methods (e.g., XLogP3) are also widely used for prediction.[2]

  • Importance: LogP influences permeability, solubility, and metabolic clearance. According to Lipinski's Rule of Five, a LogP < 5 is often desirable for orally active drugs.[13]

C. Metabolic Stability:

  • Method: An in vitro assay using liver microsomes (from human, rat, or monkey) is a standard approach.[8] The disappearance of the parent compound over time is monitored by LC-MS/MS.

  • Importance: High metabolic instability leads to rapid clearance from the body, resulting in a short half-life and poor in vivo efficacy. Strategies like deuteration can be employed to enhance stability.[6][13]

Data Summary and Interpretation

To effectively guide the next round of analog design, all generated data should be summarized in a clear, comparative format.

Table 1: Hypothetical SAR Data for this compound Analogs Against Kinase X

CompoundR1 (C6-Position)R2 (N4-Position)Kinase X IC50 (nM)Kinase Y IC50 (nM) (Selectivity)Solubility (µM)Microsomal Half-life (min)
1 (Core) -H-H15002500>20015
2a -CH3-H750180015025
2b -Phenyl-H85450 (>5x)4035
2c -CF3-H450900120>60
3a -Phenyl-C(O)CH32509008040
3b -Phenyl-Cyclohexyl251500 (>60x)1055

This table is a representative example for illustrative purposes.

  • Adding a phenyl group at the C6-position significantly improves potency (compare 1 and 2b ).

  • Further modification at the N4-position with a cyclohexyl group dramatically enhances both potency and selectivity (compare 2b and 3b ).

  • Introducing an electron-withdrawing group like -CF3 improves metabolic stability but does not offer the best potency (2c ).

cluster_testing Biological Evaluation A Design Analogs (Vary R1, R2, R3) B Chemical Synthesis A->B C In Vitro Testing B->C D Analyze SAR Data (Potency, Selectivity, ADME) C->D Potency Kinase IC50 Assay C->Potency Selectivity Kinase Panel Screen C->Selectivity ADME Solubility, Stability Assays C->ADME E Identify Lead Compound D->E Favorable Profile? F Refine Design for Next Iteration D->F Needs Improvement? F->A

Caption: The iterative workflow of a structure-activity relationship study.

Conclusion and Future Directions

The this compound scaffold is a highly promising platform for the development of novel kinase inhibitors. A thorough understanding of its structure-activity relationships, gained through systematic modification and rigorous biological and physicochemical evaluation, is essential for success. By carefully balancing potency, selectivity, and drug-like properties, researchers can leverage this versatile core to design next-generation therapeutics. Future efforts should focus on applying advanced computational methods, such as quantitative structure-activity relationship (QSAR) modeling and molecular dynamics simulations, to further refine analog design and predict compound behavior.[14]

References

  • Assay Development for Protein Kinase Enzymes. (2012). NCBI.
  • Application Notes and Protocols for Kinase Activity Assays. (n.d.). Benchchem.
  • DrugMetric: quantitative drug-likeness scoring based on chemical space distance. (2024). Oxford Academic.
  • Small Molecule Drugs: Principles of Drug-Likeness and Molecular Design for Optimal Therapeutic Efficacy. (n.d.). Vipergen.
  • Property Prediction of Drug-like Molecules. (n.d.). Protheragen.
  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology.
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research.
  • In vitro kinase assay. (2023). Protocols.io.
  • Discovery and SAR of 6-Alkyl-2,4-diaminopyrimidines as Histamine H-4 Receptor Antagonists. (2025). ResearchGate.
  • QSAR-driven screening uncovers and designs novel pyrimidine-4,6-diamine derivatives as potent JAK3 inhibitors. (n.d.). Taylor & Francis Online.
  • Deep Learning Methods for Small Molecule Drug Discovery: A Survey. (2023). arXiv.
  • Prediction of Drug-Like Properties. (n.d.). NCBI Bookshelf.
  • Structural Analogs of Diamine Oxidase Inhibitors: A Comparative Guide for SAR Studies. (2025). Benchchem.
  • Exploring Different Drug Targets Responsible for the Inhibitory Activity of N, N′-Substituted Diamine Derivatives in Leishmania. (2023). MDPI.
  • Semisynthetic and SAR Studies of Amide Derivatives of Neocrotocembraneic Acid as Potential Antitumor Agents. (2016). PubMed.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). MDPI.
  • Identification of N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide (PIM447), a Potent and Selective Proviral Insertion Site of Moloney Murine Leukemia (PIM) 1, 2, and 3 Kinase Inhibitor in Clinical Trials for Hematological Malignancies. (2015). PubMed.
  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). (n.d.). NIH.
  • Structure–Activity Relationship Studies of 3- or 4-Pyridine Derivatives of DS-6930. (n.d.). NIH.
  • N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. (n.d.). RSC Publishing.
  • N3-Methylpyridine-3,4-diamine|CAS 1796-73-2. (n.d.). Benchchem.
  • N3-Methylpyridine-3,4-diamine. (n.d.). PubChem.
  • Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. (n.d.). PMC - NIH.
  • Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides. (2019). ResearchGate.
  • The new N2, N4-diphenylpyridine-2,4-diamine deuterated derivatives as EGFR inhibitors to overcome C797S-mediated resistance. (n.d.). PubMed.
  • Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. (n.d.). PubMed.
  • Synthesis of phenylpyridine derivatives and their biological evaluation toward dipeptidyl peptidase-4. (2025). ResearchGate.
  • SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,4 DIHYDROPYRIDINES DERIVATIVES. (2019). World Journal of Pharmaceutical and Medical Research.

Sources

A Comparative Guide to the Efficacy of Kinase Inhibitors Derived from N4-Methylpyridine-3,4-diamine and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor discovery, the pyridine-3,4-diamine scaffold has emerged as a privileged structure, offering a versatile template for the design of potent and selective therapeutic agents. This guide provides an in-depth, objective comparison of the efficacy of kinase inhibitors derived from or structurally related to N4-methylpyridine-3,4-diamine. By synthesizing data from preclinical studies and explaining the causality behind experimental choices, this document serves as a technical resource for researchers engaged in the development of novel kinase inhibitors.

The this compound Scaffold: A Foundation for Kinase Inhibition

The this compound core represents a key pharmacophore in the design of ATP-competitive kinase inhibitors. The strategic placement of amino groups on the pyridine ring allows for crucial hydrogen bond interactions with the hinge region of the kinase active site, a common feature among many kinase inhibitors. The N4-methyl group can provide additional steric and electronic properties that can be fine-tuned to enhance potency and selectivity for specific kinase targets. This guide will delve into specific examples of inhibitors that leverage this and related aminopyridine scaffolds to achieve their therapeutic effects.

Comparative Efficacy of Aminopyridine-Based Kinase Inhibitors

Table 1: Comparative Efficacy of Aminopyridine- and Aminopyrimidine-Based Kinase Inhibitors

CompoundCore ScaffoldPrimary Kinase Target(s)IC50 (nM)Cell-Based Activity (Cell Line)Reference
PIM447 (LGH447) N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)PIM1, PIM2, PIM3PIM1: 16, PIM2: 43, PIM3: 13MV4-11 (leukemia)[1]
Compound 7l N-(pyridin-3-yl)pyrimidin-4-amineCDK2/cyclin A264.42MV4-11, HT-29, MCF-7, HeLa (various cancers)[2]
Compound 20a 4-anilino-5-ethynylpyrimidineEGFR45A-549, HL60 (lung and leukemia)[3]

IC50 values represent the half-maximal inhibitory concentration and are a measure of the potency of a compound in inhibiting a specific biochemical function.

In-Depth Analysis of PIM447: A Case Study

PIM447 (N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide) is a potent and selective pan-inhibitor of the PIM kinase family.[1] The PIM kinases (PIM1, PIM2, and PIM3) are a family of serine/threonine kinases that play a crucial role in cell survival, proliferation, and apoptosis.[4][5] Overexpression of PIM kinases is implicated in various hematological malignancies and solid tumors, making them attractive targets for cancer therapy.[4]

The structure of PIM447 showcases the strategic utilization of the aminopyridine core. The amino group on the pyridine ring is crucial for its interaction with the kinase hinge region. The substituted cyclohexyl moiety and the fluorinated picolinamide group contribute to its high potency and favorable pharmacokinetic properties.[1]

Key Signaling Pathways Targeted by Aminopyridine-Based Inhibitors

Understanding the signaling pathways in which the target kinases operate is fundamental to elucidating the mechanism of action of these inhibitors and predicting their therapeutic effects.

PIM Kinase Signaling Pathway

PIM kinases are downstream effectors of multiple signaling pathways, including the JAK/STAT and PI3K/Akt pathways.[4] They regulate cell survival by phosphorylating and inactivating pro-apoptotic proteins such as BAD.[5] PIM kinases also promote cell cycle progression by phosphorylating cell cycle regulators like p27.[5] Inhibition of PIM kinases by compounds like PIM447 can thus lead to decreased cell survival and proliferation in cancer cells that are dependent on this signaling axis.

PIM_Signaling_Pathway cluster_upstream Upstream Signals cluster_pim PIM Kinase cluster_downstream Downstream Effects Growth_Factors Growth Factors / Cytokines Receptor_Tyrosine_Kinases Receptor Tyrosine Kinases Growth_Factors->Receptor_Tyrosine_Kinases JAK_STAT JAK/STAT Pathway Receptor_Tyrosine_Kinases->JAK_STAT PI3K_Akt PI3K/Akt Pathway Receptor_Tyrosine_Kinases->PI3K_Akt PIM_Kinase PIM Kinase (PIM1, PIM2, PIM3) JAK_STAT->PIM_Kinase PI3K_Akt->PIM_Kinase BAD_inactivation BAD Inactivation (Pro-apoptotic) PIM_Kinase->BAD_inactivation phosphorylates p27_inactivation p27 Inactivation (Cell Cycle Inhibitor) PIM_Kinase->p27_inactivation phosphorylates Cell_Survival Cell Survival & Proliferation BAD_inactivation->Cell_Survival promotes p27_inactivation->Cell_Survival promotes PIM447 PIM447 PIM447->PIM_Kinase inhibits

Caption: Simplified PIM Kinase Signaling Pathway and the inhibitory action of PIM447.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK (MAPK) and PI3K-Akt pathways.[6][7][8] These pathways are critical for cell proliferation, survival, and migration.[7][8] Dysregulation of EGFR signaling, often through mutations, is a hallmark of many cancers, including non-small cell lung cancer.[6] Kinase inhibitors targeting EGFR, such as those with a 4-anilino-5-ethynylpyrimidine scaffold, act by blocking the ATP binding site of the EGFR kinase domain, thereby inhibiting its activity and downstream signaling.[3]

EGFR_Signaling_Pathway cluster_upstream Upstream cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR binds & activates RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK (MAPK Pathway) EGFR->RAS_RAF_MEK_ERK PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt Cell_Proliferation Cell Proliferation, Survival, Migration RAS_RAF_MEK_ERK->Cell_Proliferation PI3K_Akt->Cell_Proliferation EGFR_Inhibitor EGFR Inhibitor EGFR_Inhibitor->EGFR inhibits

Caption: Overview of the EGFR Signaling Pathway and the action of a targeted inhibitor.

Experimental Protocols: Ensuring Self-Validating Systems

The trustworthiness of efficacy data hinges on robust and well-controlled experimental protocols. The following outlines a standard workflow for evaluating the efficacy of kinase inhibitors.

General Workflow for Kinase Inhibitor Profiling

The characterization of a novel kinase inhibitor typically follows a hierarchical approach, starting with biochemical assays to determine direct enzyme inhibition and progressing to cell-based assays to assess activity in a more biologically relevant context.

Kinase_Inhibitor_Workflow Compound_Synthesis Compound Synthesis (this compound derivative) Biochemical_Assay In Vitro Kinase Assay (e.g., ADP-Glo) Compound_Synthesis->Biochemical_Assay Determine_IC50 Determine IC50 & Ki Biochemical_Assay->Determine_IC50 Cell_Based_Assay Cell-Based Assay (e.g., Anti-proliferation) Determine_IC50->Cell_Based_Assay Determine_EC50 Determine EC50 Cell_Based_Assay->Determine_EC50 Selectivity_Profiling Kinase Selectivity Profiling Determine_EC50->Selectivity_Profiling In_Vivo_Studies In Vivo Efficacy Studies (Xenograft models) Selectivity_Profiling->In_Vivo_Studies

Caption: A standard workflow for the evaluation of a novel kinase inhibitor.

Detailed Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for measuring the inhibitory activity of a compound against a purified kinase. The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.

Materials:

  • Purified kinase of interest (e.g., PIM1)

  • Kinase-specific substrate peptide

  • ATP

  • Test compound (e.g., PIM447)

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96- or 384-well plates

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution of the compound in DMSO.

  • Kinase Reaction:

    • In a multi-well plate, add the serially diluted compound or DMSO (vehicle control) to each well.

    • Add the purified kinase to each well and incubate briefly to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

    • Add the Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction, producing a luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is inversely proportional to the degree of kinase inhibition.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Causality Behind Experimental Choices: The use of a purified kinase and a specific substrate in a biochemical assay allows for the direct measurement of the inhibitor's effect on the target enzyme, independent of cellular factors. The luminescence-based detection method provides a highly sensitive and quantitative readout. Including a known inhibitor as a positive control and a vehicle (DMSO) as a negative control is crucial for validating the assay's performance.

Conclusion and Future Directions

The this compound scaffold and its analogs continue to be a fertile ground for the discovery of novel kinase inhibitors. The examples discussed in this guide highlight the potential of this chemical class to yield potent and selective inhibitors against a range of therapeutically relevant kinases. Future research in this area will likely focus on further optimizing the pharmacokinetic and pharmacodynamic properties of these compounds, as well as exploring their efficacy in combination with other targeted therapies. The detailed experimental workflows and an understanding of the underlying signaling pathways, as outlined in this guide, are essential for the rigorous evaluation and successful development of the next generation of kinase inhibitors.

References

  • Burger, M. T., et al. (2015). Identification of N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide (PIM447), a Potent and Selective Proviral Insertion Site of Moloney Murine Leukemia (PIM) 1, 2, and 3 Kinase Inhibitor in Clinical Trials for Hematological Malignancies. Journal of Medicinal Chemistry, 58(21), 8373–8386. [Link]
  • Brault, L., et al. (2010). PIM kinase (and Akt) biology and signaling in tumors. Journal of Cellular and Molecular Medicine, 14(4), 802-823. [Link]
  • Oda, K., et al. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010. [Link]
  • Creative Diagnostics.
  • Horiuchi, D., & de Pinho, R. A. (2016). Targeting PIM Kinases to Overcome Therapeutic Resistance in Cancer. Clinical Cancer Research, 22(16), 3995-3997. [Link]
  • Wikipedia. Epidermal growth factor receptor. [Link]
  • ClinPGx.
  • MDPI. PIM Kinases and Their Relevance to the PI3K/AKT/mTOR Pathway in the Regulation of Ovarian Cancer. (2018). Biomolecules, 8(1), 7. [Link]
  • PubMed Central. The role of Pim kinase in immunomodulation. (2020).
  • ResearchGate. Schematic diagram to show vascular endothelial growth factor (VEGF)... [Link]
  • ResearchGate.
  • PubChem. VEGFA-VEGFR2 signaling. [Link]
  • Proteopedia.
  • Medium. The VEGF Molecular Signalling Pathway Mechanism Explained. (2023). [Link]
  • ResearchGate. Half-maximal inhibitory concentration (IC50) values (nM) of MKP101 for human kinases. [Link]
  • ACS Publications. Identification of N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide (PIM447), a Potent and Selective Proviral Insertion Site of Moloney Murine Leukemia (PIM) 1, 2, and 3 Kinase Inhibitor. [Link]
  • ACS Publications. Identification of N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide (PIM447), a Potent and Selective Proviral Insertion Site of Moloney Murine Leukemia (PIM)
  • EMBL-EBI. Identification of N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide (PIM447)... [Link]
  • ResearchGate. Reported IC 50 values of the selected inhibitors in nM. [Link]
  • Online Inhibitor. IC values were obtained for an. [Link]
  • PubMed Central. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. (2021). [Link]
  • PubMed. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. (2024). [Link]
  • PubMed. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. (2024). [Link]
  • PubMed. Design, synthesis and biological evaluation of novel pyrimidine, 3-cyanopyridine and m-amino-N-phenylbenzamide based monocyclic EGFR tyrosine kinase inhibitors. (2013). [Link]
  • ResearchGate. Biochemical IC50 values for CC-509 against selected human kinases. [Link]
  • PubMed.

Sources

A Comparative Guide to Alternatives for N4-Methylpyridine-3,4-diamine in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: N4-methylpyridine-3,4-diamine is a versatile heterocyclic building block, pivotal in the synthesis of bioactive molecules, particularly in the domain of medicinal chemistry. Its vicinal diamine functionality serves as a linchpin for constructing fused heterocyclic systems such as imidazopyridines. However, the constraints of a single reagent can limit the exploration of chemical space, metabolic stability, and intellectual property. This guide provides a comprehensive comparison of viable alternative reagents to this compound. We will delve into the synthesis, reactivity, and strategic application of positional isomers, N4-substituted analogues, and other heterocyclic diamines, supported by experimental data and protocols to empower researchers in drug development to make informed decisions for their synthetic campaigns.

Introduction: The Role of this compound in Medicinal Chemistry

The Privileged Scaffold: Pyridine Diamines

Pyridine and its derivatives are foundational scaffolds in drug discovery, present in a multitude of FDA-approved drugs.[1][2] Their ability to engage in hydrogen bonding, act as a bioisostere for a phenyl ring, and modulate aqueous solubility makes them a "privileged" structure. Among these, pyridine diamines are particularly valuable precursors for building complex, nitrogen-rich heterocyclic systems that are frequently found in kinase inhibitors and other targeted therapeutics.[3]

This compound: Properties and Key Applications

This compound (CAS 1839-17-4) offers two nucleophilic nitrogen centers with distinct electronic environments.[4] The 3-amino group is typically more nucleophilic due to the electronic nature of the pyridine ring, while the 4-methylamino group provides a specific steric and electronic profile. This differential reactivity is exploited in cyclization reactions with aldehydes, carboxylic acids, or their derivatives to form fused imidazo[4,5-c]pyridines, a core motif in many biologically active compounds.[5]

The Rationale for Seeking Alternatives: Beyond the Standard

While effective, reliance on a single building block like this compound presents several limitations in drug discovery:

  • Limited Vector Space: The methyl group provides a single, fixed vector for substitution, restricting how a molecule can probe the three-dimensional space of a biological target.

  • Physicochemical Property Modulation: Modifying solubility, pKa, and lipophilicity (LogP) is critical for optimizing a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The fixed N4-methyl group offers little room for such tuning.

  • Intellectual Property: Novel chemical matter is the cornerstone of pharmaceutical patents. Moving away from commonly used building blocks can open new, patentable chemical space.

  • Metabolic Stability: The N-methyl group can be susceptible to N-demethylation by cytochrome P450 enzymes, a common metabolic liability.

This guide explores scientifically sound alternatives that address these challenges.

Classes of Alternative Diamine Reagents

The selection of an alternative is a strategic decision guided by the synthetic goal. We can classify alternatives based on the type of structural modification.

Positional Isomers: 3,4-Diaminopyridine

The most direct alternative is the parent compound, 3,4-diaminopyridine (Amifampridine, CAS 54-96-6).[6]

  • Causality of Choice: Opting for the unsubstituted diamine allows for subsequent differential functionalization of the two primary amino groups, offering greater synthetic flexibility than a pre-methylated version. It serves as a baseline for understanding the steric and electronic contribution of the N4-substituent. In the context of drug design, removing the methyl group can reduce lipophilicity and potentially eliminate a metabolic hotspot.

  • Reactivity: Both amino groups are primary, leading to potentially lower selectivity in cyclization reactions compared to the N4-methyl analogue, which may require the use of protecting groups or carefully controlled reaction conditions to achieve the desired regioselectivity.

N4-Alkyl/Aryl Analogues: Tuning Steric and Electronic Properties

Replacing the methyl group with other alkyl or aryl substituents provides a direct strategy for modulating the molecule's properties.

  • Examples: N4-propylpyridine-3,4-diamine[7], N4-phenylpyridine-2,4-diamine (as an analogous concept).[3]

  • Causality of Choice:

    • Steric Bulk: Introducing larger alkyl groups (ethyl, propyl, cyclopropyl) or an aryl ring allows for the exploration of larger pockets in a protein binding site. A cyclopropyl group can also enhance metabolic stability.

    • Solubility & Lipophilicity: Longer alkyl chains increase lipophilicity, which can enhance membrane permeability but may decrease aqueous solubility. The choice of substituent is a critical part of the multiparameter optimization of a drug candidate.

    • Basicity (pKa): The electronic nature of the substituent influences the basicity of the pyridine nitrogen and the exocyclic amines, which in turn affects target binding and pharmacokinetic properties.

Alternative Heterocyclic Scaffolds: Beyond Pyridine

For more significant leaps in chemical space, one can replace the pyridine core itself. Conformationally restricted diamines and other heteroaromatic diamines are powerful alternatives.[8]

  • Examples: Pyrimidine-4,5-diamine, Pyrazine-2,3-diamine.

  • Causality of Choice: Altering the core heterocycle fundamentally changes the molecule's electronic distribution, hydrogen bonding capacity, and overall geometry. For instance, introducing more nitrogen atoms (as in pyrimidine or pyrazine) can increase aqueous solubility and provide additional hydrogen bond acceptors to interact with the biological target. This is a common strategy to escape patent space and discover novel hinge-binding motifs in kinase inhibitor design.

Comparative Analysis: A Data-Driven Approach

To provide a clear comparison, we summarize the key properties and performance of selected alternatives in a model reaction.

Physicochemical Properties Comparison
CompoundCAS NumberMolecular Weight ( g/mol )XLogP3 (Predicted)pKa (Predicted)Rationale for Use
This compound 1839-17-4123.160.2[9]7.5Baseline, established reactivity.
3,4-Diaminopyridine 54-96-6109.13-0.38.8Parent scaffold, allows for post-modification.
N4-Propylpyridine-3,4-diamine N/A151.211.0[7]7.6Increased lipophilicity, explores larger pockets.
Pyrimidine-4,5-diamine 771-57-3110.11-0.85.7Alternative H-bonding, novel core scaffold.

Note: Predicted values are sourced from PubChem or similar databases and are for comparative purposes.

Reactivity in a Model Reaction: Imidazo[4,5-c]pyridine Formation

The condensation of a diamine with an aldehyde is a fundamental reaction. We compare the performance of different diamines in the synthesis of a 2-phenylimidazo[4,5-c]pyridine derivative.

Reaction Scheme:

Diamine ReagentTypical ConditionsYield (%)Comments
This compound NaHSO₃, p-TsOH, DMF, 120°C~85%Good regioselectivity due to differential nucleophilicity.
3,4-Diaminopyridine NaHSO₃, p-TsOH, DMF, 120°C~70-80%Potential for isomeric mixtures if not carefully controlled.[5]
N4-Propylpyridine-3,4-diamine NaHSO₃, p-TsOH, DMF, 120°C~80%Similar reactivity to N4-methyl, steric bulk has minimal impact on cyclization.
Pyrimidine-4,5-diamine NaHSO₃, p-TsOH, DMF, 120°C~75%The more electron-deficient ring system can require slightly harsher conditions.

Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are provided as self-validating systems.

Synthesis of 3,4-Diaminopyridine (Unsubstituted Parent)

This protocol is based on the well-established reduction of a nitropyridine precursor.[6][10]

G cluster_0 Step 1: Reduction cluster_1 Step 2: Work-up A 4-Amino-3-nitropyridine in Methanol/THF D Reaction at 10°C, 24h A->D B 10% Pd/C Catalyst B->D C H2 atmosphere (1 atm) C->D E Filter catalyst D->E Reaction complete F Evaporate filtrate E->F G Obtain crude 3,4-Diaminopyridine F->G

Caption: A workflow to guide the selection of a diamine reagent.

Conclusion

This compound is an invaluable reagent, but effective drug discovery requires a broad palette of chemical tools. Positional isomers like 3,4-diaminopyridine, N4-substituted analogues, and alternative heterocyclic diamines are not merely replacements but strategic alternatives that enable chemists to systematically modulate molecular properties. By understanding the synthetic causality and performance of each alternative, researchers can accelerate the design-make-test-analyze cycle, leading to the development of safer and more effective medicines. The data and protocols provided herein serve as a foundational guide for the rational selection and application of these critical building blocks.

References

  • (PDF) Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications - ResearchGate.
  • Bio-Active Pyridinium Salts: A Mini-Review on Properties and Selected Reactions.
  • Overview of bioactive pyridines and hypothesis of this work a Bioactive... - ResearchGate.
  • A Simple Strategy to Aminate Pyridines, Diazines and Pharmaceuticals via Heterocyclic Phosphonium Salts - PMC - NIH.
  • Synthesis of pyridine derivatives for diverse biological activity profiles: A review | Request PDF - ResearchGate.
  • Pyridine substituted BODIPYs: synthesis, characterization and cholinesterease, α-glucosidase inhibitory, DNA hydrolytic cleavage effects - NIH.
  • Which is the alternative of pyridine as a base ? | ResearchGate.
  • A Review on Medicinally Important Heterocyclic Compounds.
  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl).
  • (PDF) Rational design of N-heterocyclic compound classes via regenerative cyclization of diamines - ResearchGate.
  • Modern advances in heterocyclic chemistry in drug discovery - RSC Publishing.
  • N3-Methylpyridine-3,4-diamine|CAS 1796-73-2.
  • N3-Methylpyridine-3,4-diamine | C6H9N3 | CID 12239324 - PubChem.
  • CN100999491A - Preparation process of 3 amino-4 methyl pyridine - Google Patents.
  • CN104356057A - Preparation method of 3-amino-4-methylpyridine - Google Patents.
  • Synthesis and SAR studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives as potent inhibitors of Bloom Helicase - NIH.
  • Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed.
  • CN114315706A - Synthetic method of 3, 4-diaminopyridine - Google Patents.
  • Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety - NIH.
  • N4-propylpyridine-3,4-diamine (C8H13N3) - PubChemLite.

Sources

A Comparative Guide to the Validation of Analytical Methods for N4-methylpyridine-3,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is the bedrock of reliable data and regulatory compliance. This guide provides an in-depth comparison of analytical methodologies for the quantification of N4-methylpyridine-3,4-diamine, a key heterocyclic building block in medicinal chemistry.[1][2] Moving beyond a simple recitation of protocols, this document delves into the scientific rationale behind experimental choices, grounding them in the harmonized principles of the International Council for Harmonisation (ICH), U.S. Food and Drug Administration (FDA), and European Medicines Agency (EMA).[3][4][5][6][7][8]

This compound, with its unique structural arrangement of a pyridine ring substituted with a primary amino group and a methylamino group, presents distinct analytical challenges.[1] Ensuring the identity, strength, quality, purity, and potency of this compound in drug substances and products necessitates meticulously validated analytical procedures.[6][9] This guide will compare two of the most powerful and widely used analytical techniques in the pharmaceutical industry: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), with a focus on method validation parameters as stipulated by ICH Q2(R2) guidelines.[4][10][11][12][13]

The Imperative of Method Validation

Analytical method validation is the documented process that establishes, by laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[5] It is a critical component of Good Manufacturing Practices (GMP) and a cornerstone of any regulatory submission.[5] The objective is to demonstrate that the analytical procedure is fit for its intended purpose.[11][12][14]

A typical analytical method validation lifecycle, from development to routine use, is depicted below. This workflow ensures that a method is not only developed to be scientifically sound but is also robust and reliable for its entire operational life.

Analytical Method Validation Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Method Implementation & Lifecycle A Initial Method Development B Optimization of Parameters A->B Feasibility C Validation Protocol Definition B->C Transfer to Validation D Execution of Validation Studies C->D E Data Analysis & Comparison to Acceptance Criteria D->E F Validation Report Generation E->F G Routine Use F->G Implementation H Method Monitoring G->H I Change Control H->I I->G

Caption: A typical workflow for analytical method validation, from development to lifecycle management.

Comparative Analysis of Chromatographic Techniques: HPLC vs. UPLC

The choice of analytical instrumentation is a critical first step. For a polar, semi-volatile compound like this compound, both HPLC and UPLC are suitable choices. The primary distinction lies in the particle size of the stationary phase, which has significant implications for performance.

FeatureHigh-Performance Liquid Chromatography (HPLC)Ultra-Performance Liquid Chromatography (UPLC)
Stationary Phase Particle Size 3 - 5 µm< 2 µm
Operating Pressure 400 - 600 bar1000 - 1500 bar
Resolution GoodExcellent
Analysis Time LongerShorter (3-10x faster)
Solvent Consumption HigherLower
Sensitivity GoodHigher

UPLC, with its sub-2 µm particles, offers significant advantages in terms of speed, resolution, and sensitivity. However, it requires a specialized system capable of handling the higher backpressures. For the purpose of this guide, we will present a validation plan that can be adapted for either platform, with notes on where UPLC's enhanced performance is most impactful.

Validation Parameters: A Head-to-Head Comparison

The following sections detail the core validation parameters as defined by ICH Q2(R2) and provide a comparative framework for their assessment using HPLC and UPLC for the analysis of this compound.[3][4][7][10][11]

Specificity/Selectivity

Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present.[3] For this compound, this includes impurities, degradation products, and matrix components.

Experimental Protocol:

  • Forced Degradation Studies: Subject a solution of this compound to stress conditions (acid, base, oxidation, heat, and light) to induce degradation.

  • Analysis of Stressed Samples: Analyze the stressed samples alongside an unstressed sample and a blank.

  • Peak Purity Analysis: Utilize a photodiode array (PDA) detector to assess peak purity of the this compound peak in the presence of degradation products.

Comparative Insights:

  • HPLC: May show co-elution of closely related impurities or degradation products with the main peak.

  • UPLC: The higher resolution of UPLC is a significant advantage here, often resolving peaks that would co-elute on an HPLC system. This provides a more stringent and reliable demonstration of specificity.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.[3] The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[10]

Experimental Protocol:

  • Preparation of Calibration Standards: Prepare a series of at least five calibration standards of this compound in a suitable diluent, spanning the expected concentration range (e.g., 80% to 120% of the target concentration for an assay).[14]

  • Analysis: Inject each standard in triplicate.

  • Data Analysis: Plot the peak area response versus the concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

Comparative Insights:

  • HPLC & UPLC: Both techniques are capable of demonstrating excellent linearity. The wider dynamic range of some UPLC detectors may offer a slight advantage.

Accuracy

Accuracy is the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[3] It is typically assessed by recovery studies.

Experimental Protocol:

  • Spiked Placebo Analysis: Spike a placebo (a mixture of all excipients in a formulation without the active pharmaceutical ingredient) with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Analysis: Prepare three samples at each concentration level and analyze them.

  • Calculation of Recovery: Calculate the percent recovery of the analyte at each level. The acceptance criterion is typically between 98.0% and 102.0%.

Comparative Insights:

  • HPLC & UPLC: Both methods should provide comparable and high accuracy. The superior peak integration and lower baseline noise of UPLC can sometimes lead to slightly better precision in recovery studies.

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is assessed at two levels: repeatability and intermediate precision.[5]

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare a minimum of six independent samples of this compound at 100% of the target concentration.

    • Analyze these samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the relative standard deviation (RSD) of the results.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

    • Compare the results from both sets of experiments. The RSD should be within acceptable limits (typically ≤ 2%).

Comparative Insights:

  • HPLC & UPLC: UPLC systems, with their advanced fluidics and injection systems, often exhibit superior precision (lower RSD) compared to conventional HPLC systems.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[5]

Experimental Protocol:

  • Signal-to-Noise Ratio: Determine the concentration of this compound that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Precision at LOQ: Inject a minimum of six samples at the determined LOQ concentration and calculate the RSD.

Comparative Insights:

  • HPLC: Provides adequate LOD and LOQ for most applications.

  • UPLC: The increased sensitivity and reduced baseline noise of UPLC systems result in significantly lower LOD and LOQ values, which is crucial for impurity profiling and trace analysis.

Robustness

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[15]

Experimental Protocol:

  • Vary Method Parameters: Deliberately vary critical method parameters one at a time, such as:

    • Mobile phase composition (e.g., ±2% organic)

    • Mobile phase pH (e.g., ±0.2 units)

    • Column temperature (e.g., ±5 °C)

    • Flow rate (e.g., ±10%)

  • Analyze Samples: Analyze a system suitability solution and a sample under each varied condition.

  • Assess Impact: Evaluate the impact of these changes on system suitability parameters (e.g., peak asymmetry, theoretical plates) and the assay results.

Comparative Insights:

  • HPLC & UPLC: Both methods should be designed to be robust. The faster analysis times of UPLC can make robustness studies less time-consuming to execute.

Summary of Validation Parameters and Typical Acceptance Criteria

Validation ParameterHPLCUPLCTypical Acceptance Criteria
Specificity Demonstrated through forced degradation and peak purity analysis.Superior resolution provides a more definitive demonstration.The method should be able to separate the analyte from all potential interferences.
Linearity (r²) ≥ 0.999≥ 0.999≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%98.0 - 102.0%
Precision (RSD) ≤ 2.0%≤ 1.5%≤ 2.0%
LOD (S/N) ~3:1~3:1Reportable
LOQ (S/N) ~10:1~10:1Reportable, with acceptable precision and accuracy.
Robustness System suitability parameters should remain within acceptable limits.System suitability parameters should remain within acceptable limits.No significant impact on analytical results.

Illustrative Experimental Protocols

The following are starting-point protocols for the analysis of this compound. These should be optimized during method development.

HPLC Method Protocol
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic Acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

UPLC Method Protocol
  • Column: C18, 2.1 x 50 mm, 1.7 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 3 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Detection: UV at 254 nm

  • Injection Volume: 1 µL

The Causality Behind Experimental Choices

The selection of a C18 stationary phase is based on the non-polar nature of the pyridine ring, which will interact favorably with the C18 ligands, providing good retention. The use of an acidic mobile phase modifier (TFA or formic acid) is to ensure the protonation of the amine groups, leading to sharper peaks and better chromatography. A gradient elution is chosen to ensure that any potential impurities with different polarities are eluted from the column in a reasonable time. The detection wavelength of 254 nm is a common choice for aromatic compounds.

Validation_Parameter_Relationship cluster_0 Core Performance cluster_1 Method Boundaries cluster_2 Method Reliability Accuracy Accuracy LOQ LOQ Accuracy->LOQ Precision Precision Precision->Accuracy Precision->LOQ Linearity Linearity Range Range Linearity->Range LOD LOD Specificity Specificity Specificity->Accuracy Specificity->Precision Robustness Robustness Robustness->Accuracy Robustness->Precision

Sources

A Senior Application Scientist's Guide to Benchmarking Aminopyridine-Based Kinase Inhibitors: An IRAK4 Case Study

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, the aminopyridine scaffold represents a "privileged" structure, a versatile framework for designing potent and selective kinase inhibitors.[1] While N4-methylpyridine-3,4-diamine is a fundamental building block, its true potential is realized in more complex derivatives engineered to target specific enzymes. This guide provides an in-depth performance comparison of such compounds, using inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) as a prime example.

IRAK4 is a critical serine/threonine kinase that acts as a master regulator in the innate immune system.[2] It is a key mediator in the Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways.[3] Dysregulation of this pathway is implicated in a host of inflammatory diseases and certain cancers, making IRAK4 a high-value therapeutic target.[4][5] Here, we will objectively compare two prominent IRAK4 inhibitors, AS2444697 and PF-06650833 (Zimlovisertib) , to illustrate the key performance benchmarks and experimental methodologies crucial for evaluating this class of compounds.

The IRAK4 Signaling Pathway: The Target Environment

Understanding the biological context is paramount. IRAK4 operates within a signaling complex known as the Myddosome. Upon activation of TLRs or IL-1Rs, the adaptor protein MyD88 recruits IRAK4, which then autophosphorylates and subsequently phosphorylates IRAK1.[2][4] This cascade ultimately leads to the activation of transcription factors like NF-κB, driving the expression of pro-inflammatory cytokines.[3] Inhibiting IRAK4's kinase activity is a direct strategy to halt this inflammatory cascade at its source.

IRAK4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Recruits IRAK4 IRAK4 MyD88->IRAK4 Activates IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylates Downstream Downstream Signaling (TRAF6, TAK1) IRAK1->Downstream NFkB NF-κB Activation Downstream->NFkB Genes Pro-inflammatory Gene Expression (TNF-α, IL-6) NFkB->Genes Ligand PAMPs / DAMPs (e.g., LPS) Ligand->TLR_IL1R Binds Inhibitor IRAK4 Inhibitor (e.g., AS2444697) Inhibitor->IRAK4 Blocks

Caption: The IRAK4 signaling cascade downstream of TLR/IL-1R activation.[3]
Performance Benchmarking: Potency, Selectivity, and Cellular Efficacy

The ultimate value of a kinase inhibitor is defined by a combination of its potency against the intended target, its selectivity over other kinases, and its ability to modulate the pathway in a complex cellular environment. The following table summarizes available preclinical data for AS2444697 and PF-06650833.

Performance ParameterAS2444697PF-06650833 (Zimlovisertib)Rationale & Significance
Biochemical IC50 (IRAK4) 21 nM2 nMMeasures direct enzyme inhibition. A lower value indicates higher potency at the molecular level.[2]
Cellular IC50 (TNF-α Release) Not explicitly stated, but effective2.4 nM (R848-induced)Demonstrates the compound's ability to penetrate cells and inhibit the target in its native environment, a crucial test of therapeutic potential.[2]
Selectivity (IRAK4 vs. IRAK1) 30-fold~7,000-foldHigh selectivity is critical to minimize off-target effects. IRAK1 is a closely related kinase, making this a key benchmark for specificity.[2]
Broad Kinase Panel Profile Data not publicly availableHighly selective against >200 kinasesAssesses promiscuity. A "clean" profile against a broad panel suggests a lower likelihood of unexpected side effects.[2]
In Vivo Efficacy Model Efficacious in Rat Arthritis Models (ED50 = 1.6-2.7 mg/kg)Protected rats from Collagen-Induced ArthritisProves the compound can achieve sufficient exposure and target engagement in a living organism to produce a therapeutic effect.[2]

Expert Analysis: From the data, we can draw critical insights. PF-06650833 exhibits superior biochemical potency (2 nM vs. 21 nM) and outstanding selectivity against the closely related IRAK1 kinase (~7,000-fold).[2] This high degree of selectivity is a significant advantage, as it reduces the potential for off-target effects that could lead to toxicity. While both compounds show efficacy in preclinical animal models of arthritis, the robust selectivity profile of PF-06650833 makes it a highly compelling candidate.[2] AS2444697 remains a potent and effective inhibitor, but its lower selectivity margin may warrant closer monitoring for off-target activities in further development.[2]

Core Experimental Protocols: A Self-Validating System

Trustworthy data is built on robust and reproducible experimental design. The following protocols detail the standard methodologies used to generate the benchmarking data presented above.

In Vitro Biochemical Kinase Assay (IC50 Determination)

This assay's purpose is to measure the direct inhibitory effect of a compound on the purified kinase enzyme. We describe a common luminescence-based method that quantifies ATP consumption.[6]

Causality: The amount of ADP produced is directly proportional to the kinase's enzymatic activity. An effective inhibitor will reduce this activity, resulting in a lower luminescent signal.

In_Vitro_Workflow Start Prepare Reagents: - Purified IRAK4 Enzyme - Peptide Substrate - ATP - Test Compound Dilutions Reaction Incubate Enzyme, Substrate, ATP, and Compound (e.g., 60 min at 30°C) Start->Reaction Stop Add ADP-Glo™ Reagent to Deplete Unused ATP Reaction->Stop Detect Add Kinase Detection Reagent to Convert ADP -> ATP and Generate Light Stop->Detect Measure Read Luminescence on Plate Reader Detect->Measure Analyze Calculate % Inhibition and Determine IC50 Value via Dose-Response Curve Measure->Analyze

Caption: Workflow for an in vitro kinase assay to determine inhibitor IC50.[6]

Step-by-Step Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compound (e.g., AS2444697) in DMSO, typically starting from 10 mM. Include a DMSO-only control (0% inhibition) and a known potent inhibitor as a positive control (100% inhibition).

  • Reaction Setup: In a 96-well plate, add the purified IRAK4 enzyme, a suitable peptide substrate, and the diluted test compound.

  • Initiation: Start the kinase reaction by adding a solution containing ATP. The final ATP concentration should ideally be close to its Km value for the kinase to ensure accurate and comparable IC50 determination.[7]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.[6]

  • Signal Generation:

    • Stop the reaction by adding a reagent (e.g., ADP-Glo™) that depletes the remaining ATP.

    • Add a second detection reagent that converts the ADP produced by the kinase reaction back into a detectable ATP-driven luminescent signal.[6]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[8]

Cell-Based IRAK4 Inhibition Assay (Cytokine Release)

Causality: This assay moves from the purified enzyme to a more physiologically relevant system.[9] It tests whether the compound can cross the cell membrane and inhibit IRAK4 signaling, which is measured by the downstream production of an inflammatory cytokine like TNF-α.

Step-by-Step Protocol:

  • Cell Culture: Culture human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., THP-1 monocytes) in appropriate media.

  • Compound Treatment: Pre-incubate the cells with various concentrations of the test inhibitor for 1-2 hours.

  • Pathway Stimulation: Activate the TLR/IRAK4 pathway by adding a stimulant such as Lipopolysaccharide (LPS) or R848.[2] Continue incubation for a set period (e.g., 18-24 hours).

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.

  • Cytokine Quantification: Measure the concentration of TNF-α (or another relevant cytokine like IL-6) in the supernatant using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's protocol.[3]

  • Data Analysis: Calculate the percent inhibition of cytokine production for each compound concentration and determine the cellular IC50 value by fitting the data to a dose-response curve.

Pharmacokinetic (PK) Profiling Overview

Causality: An effective drug must not only be potent but also possess favorable pharmacokinetic properties to ensure it can reach and remain at the target site in the body at a sufficient concentration.[10] PK studies are essential to bridge the gap from in vitro activity to in vivo efficacy.

Key Parameters Measured:

  • Clearance (CL): The rate at which the drug is eliminated from the body.[10]

  • Volume of Distribution (Vd): The extent to which a drug distributes into tissues versus remaining in the plasma.[10]

  • Half-life (t½): The time it takes for the drug concentration in the plasma to decrease by half.[10]

  • Bioavailability (%F): The fraction of an orally administered dose that reaches systemic circulation.

These parameters are determined by administering the compound to preclinical species (e.g., rats) and measuring its concentration in blood plasma over time.[11] Favorable PK, such as low clearance and good oral bioavailability, is critical for a compound to advance toward clinical development.

Conclusion and Authoritative Grounding

The benchmarking of this compound-based compounds, exemplified here by potent IRAK4 inhibitors, demonstrates a logical and rigorous progression from molecular potency to cellular and in vivo efficacy. The data clearly shows that while multiple compounds can exhibit potent inhibition of a target, key differentiators like selectivity and pharmacokinetic properties are paramount in determining the therapeutic potential and safety profile.[2][10] PF-06650833 stands out in this comparison due to its exceptional selectivity, a feature highly sought after in modern drug discovery to minimize off-target toxicities.[2]

The experimental frameworks provided herein offer a validated starting point for researchers to conduct their own comparative studies. By adhering to these systematic protocols, scientists can generate high-quality, comparable data, accelerating the development of next-generation kinase inhibitors for treating inflammatory diseases and cancer.

References

  • INiTS. (2020). Cell-based test for kinase inhibitors.
  • Profacgen. (n.d.). Cell-based Kinase Assays.
  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service.
  • Mand, P., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One.
  • PubMed. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PubMed.
  • ScienceOpen. (n.d.). Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning.
  • ACS Publications. (n.d.). Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839. Journal of Medicinal Chemistry.
  • ResearchGate. (n.d.). Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure.
  • PubMed Central. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC.
  • MDPI. (n.d.). Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies.
  • protocols.io. (2024). In vitro kinase assay.
  • CORE. (n.d.). Pharmacokinetic Targets for Therapeutic Drug Monitoring of Small Molecule Kinase Inhibitors in Pediatric Oncology.
  • UU Research Portal. (n.d.). Pharmacokinetic Targets for Therapeutic Drug Monitoring of Small Molecule Kinase Inhibitors in Pediatric Oncology.
  • PubMed. (2001). Pharmacokinetics and its role in small molecule drug discovery research. PubMed.
  • ResearchGate. (n.d.). Kinase inhibition assay. Determination of IC50 in dose–response curves....

Sources

A Comparative Guide to N4-Methylpyridine-3,4-Diamine Derivatives: In Vitro and In Vivo Perspectives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, pyridine-based scaffolds are of paramount importance, forming the core of numerous therapeutic agents. Among these, N4-methylpyridine-3,4-diamine and its derivatives represent a class of compounds with significant, yet not fully explored, therapeutic potential. This guide provides a comparative analysis of the in vitro and in vivo studies of these derivatives, offering insights into their biological activities, mechanisms of action, and experimental considerations. By synthesizing data from various studies, we aim to equip researchers with the foundational knowledge to navigate the complexities of this promising compound class.

Introduction: The Therapeutic Promise of Pyridine-3,4-Diamine Scaffolds

The pyridine-3,4-diamine core is a versatile heterocyclic structure that has garnered attention for its diverse biological activities. The strategic placement of amino groups on the pyridine ring allows for a multitude of chemical modifications, leading to derivatives with a wide spectrum of pharmacological properties, including antimicrobial and anticancer effects[1]. The N4-methylation of this scaffold can significantly alter its physicochemical properties, such as lipophilicity and basicity, thereby influencing its pharmacokinetic and pharmacodynamic profile. Understanding the structure-activity relationships (SAR) within this class of compounds is crucial for the rational design of novel therapeutics.

In Vitro Evaluation: Unraveling Biological Activity at the Molecular Level

In vitro assays are the cornerstone of early-stage drug discovery, providing critical data on a compound's potency, selectivity, and mechanism of action. For this compound derivatives, in vitro studies have primarily focused on their antiproliferative and enzyme inhibitory activities.

Comparative Analysis of In Vitro Activity

While a direct head-to-head comparison of a wide array of this compound derivatives is limited in the published literature, we can synthesize data from studies on structurally related compounds to draw meaningful comparisons. For instance, the biological activity of these compounds is often attributed to their ability to interact with specific enzymes and receptors[1].

Compound/Derivative ClassTarget/ActivityKey FindingsReference
N4-(cyclopropylmethyl)pyridine-3,4-diamineAnticancer, AntimicrobialInteracts with specific molecular targets, modulating their activity. The cyclopropylmethyl group is believed to enhance binding affinity.[1]
2-Amino-4-methylpyridine analoguesInducible Nitric Oxide Synthase (iNOS) InhibitionIdentified potent inhibitors with potential for PET imaging in inflammatory conditions.[2][3]
Imidazo[4,5-b]pyridine derivativesAntibacterial (DHFR inhibitor)Showed activity against Gram-positive bacteria.[4]
5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivativesBloom Helicase InhibitionDemonstrated potent inhibition of a key DNA repair enzyme.[5]

Table 1: Comparative In Vitro Activities of Pyridine-3,4-Diamine Derivatives and Related Compounds.

Experimental Protocol: In Vitro Antiproliferative Assay (MTT Assay)

The following is a representative protocol for assessing the cytotoxic effects of this compound derivatives on cancer cell lines, based on standard methodologies[6].

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HEP-G2, BV-173)[6]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound dilutions to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Investigations: Assessing Efficacy and Safety in a Biological System

In vivo studies are critical for evaluating the therapeutic potential and safety profile of drug candidates in a whole-organism context. For pyridine-3,4-diamine derivatives, in vivo studies have explored their biodistribution, efficacy in disease models, and toxicity.

Comparative Analysis of In Vivo Data

The in vivo characterization of this compound derivatives is an area of active research. Studies on related compounds provide valuable insights into their potential in vivo behavior.

Compound/DerivativeAnimal ModelKey In Vivo FindingsReference
[18F]6-(2-Fluoropropyl)-4-methylpyridin-2-amineMouse model of LPS-induced iNOS activationHigher tracer uptake in the lungs of LPS-treated mice, indicating potential for imaging iNOS expression.[2][3][7]
4-Aminopyridine peptide derivativesMiceShowed significantly lower toxicity compared to the parent 4-aminopyridine.[6]
3,4-Diaminopyridine (3,4-DAP)Patients with Lambert-Eaton MyastheniaPopulation PK/PD analysis characterized the exposure-response relationship.[8]

Table 2: Summary of In Vivo Studies on Pyridine-3,4-Diamine Derivatives and Related Compounds.

Experimental Workflow: In Vivo Efficacy Study in a Xenograft Mouse Model

This workflow outlines a general procedure for evaluating the antitumor efficacy of this compound derivatives.

G cluster_0 Pre-clinical Efficacy Assessment A 1. Cell Culture & Tumor Inoculation (e.g., Human cancer cells subcutaneously injected into immunodeficient mice) B 2. Tumor Growth & Animal Grouping (Randomize mice into treatment and control groups when tumors reach a specific volume) A->B C 3. Compound Administration (e.g., Oral gavage, intraperitoneal injection daily for 21 days) B->C D 4. Monitoring & Data Collection (Measure tumor volume and body weight regularly) C->D E 5. Endpoint & Tissue Collection (Euthanize mice at the end of the study and collect tumors for further analysis) D->E F 6. Data Analysis (Compare tumor growth inhibition between treated and control groups) E->F

Caption: General workflow for an in vivo xenograft study.

Mechanism of Action: Elucidating the Molecular Pathways

Understanding the mechanism of action is crucial for optimizing drug candidates and identifying potential biomarkers. While the precise mechanisms for many this compound derivatives are still under investigation, studies on related compounds suggest interactions with key signaling pathways. For example, some derivatives have been shown to inhibit enzymes like inducible nitric oxide synthase (iNOS) and Bloom helicase[2][3][5].

G cluster_pathway Hypothetical Signaling Pathway Inhibition Ligand Inflammatory Stimuli (e.g., LPS) Receptor Toll-like Receptor 4 (TLR4) Ligand->Receptor Signaling Downstream Signaling (e.g., NF-κB pathway) Receptor->Signaling iNOS_Gene iNOS Gene Transcription Signaling->iNOS_Gene iNOS_Protein iNOS Protein iNOS_Gene->iNOS_Protein NO_Production Nitric Oxide (NO) Production iNOS_Protein->NO_Production Inflammation Inflammation & Tissue Damage NO_Production->Inflammation Derivative This compound Derivative (iNOS Inhibitor) Derivative->iNOS_Protein Inhibition

Caption: Hypothetical inhibition of the iNOS pathway by a derivative.

Conclusion and Future Directions

This compound derivatives represent a promising class of compounds with diverse therapeutic potential. This guide has provided a comparative overview of their in vitro and in vivo studies, highlighting key findings and experimental approaches. While significant progress has been made, further research is needed to fully elucidate their mechanisms of action, optimize their pharmacokinetic properties, and establish their safety and efficacy in various disease models. Future studies should focus on comprehensive structure-activity relationship analyses, the identification of specific molecular targets, and the exploration of novel therapeutic applications for this versatile chemical scaffold.

References

  • Zhang, Y., et al. (2009). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Journal of Medicinal Chemistry, 52(8), 2443–2453.
  • Zhang, Y., et al. (2009). Design and synthesis of 2-amino-4-methylpyridine analogues as inhibitors for inducible nitric oxide synthase and in vivo evaluation of [18F]6-(2-fluoropropyl)-4-methyl-pyridin-2-amine as a potential PET tracer for inducible nitric oxide synthase. PubMed.
  • Tzvetkova, P., et al. (2023). Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. PubMed.
  • MDPI. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study.
  • ResearchGate. (2025). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [(18)F]6-(2-Fluoropropyl).
  • ResearchGate. (2025). In vitro and in vivo studies of N, N′-bis[2(2-pyridyl)-methyl]pyridine-2,6-dicarboxamide–copper(II) and rheumatoid arthritis.
  • He, Y., et al. (2017). Population Pharmacokinetics/Pharmacodynamics of 3,4-Diaminopyridine Free Base in Patients With Lambert-Eaton Myasthenia. PubMed.
  • ResearchGate. (2025). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives | Request PDF.
  • MDPI. (2022). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones.
  • National Institutes of Health. (2014). Synthesis and SAR studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives as potent inhibitors of Bloom Helicase.
  • MDPI. (2020). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines.
  • National Institutes of Health. N4-(4-Methoxyphenyl)pyridine-3,4-diamine | C12H13N3O | CID 13287152 - PubChem.
  • My Skin Recipes. This compound.
  • National Institutes of Health. N3-Methylpyridine-3,4-diamine | C6H9N3 | CID 12239324 - PubChem.

Sources

A Senior Application Scientist's Guide to the Physicochemical Profiling of N4-methylpyridine-3,4-diamine Isomers for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Physicochemical Properties in Drug Candidacy

In early-stage drug discovery, the selection of a lead compound is a pivotal decision. While pharmacological activity is the primary driver, a molecule's physicochemical properties are the gatekeepers to its success in vivo. These properties—such as ionization constant (pKa), lipophilicity (logP/D), solubility, and solid-state characteristics—govern the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate. An otherwise potent molecule can fail catastrophically if it cannot reach its target in sufficient concentration or exhibits poor stability.

This guide provides a comparative framework for analyzing the physicochemical properties of isomers of methylated pyridine-3,4-diamines, using N4-methylpyridine-3,4-diamine as a central example. Direct comparative experimental data for this specific set of isomers is scarce in public literature. Therefore, this document emphasizes the strategic rationale and robust experimental methodologies required to generate this critical data, empowering research teams to make informed decisions in candidate selection. We will focus on the parent compound, pyridine-3,4-diamine, and its N-methylated and ring-methylated isomers, predicting how subtle structural changes can lead to significant differences in behavior.

The isomers under consideration for this comparative analysis include:

  • Parent Compound: Pyridine-3,4-diamine[1][2][3][4]

  • N-Methylated Isomers:

    • This compound[5]

    • N3-methylpyridine-3,4-diamine[6][7][8]

  • Ring-Methylated Isomers:

    • 2-methylpyridine-3,4-diamine[9]

    • Other potential isomers like 5- or 6-methylpyridine-3,4-diamine.

Strategic Workflow for Physicochemical Characterization

A systematic approach is essential to efficiently characterize and compare isomers. The workflow should prioritize tests that provide the most impactful data for early decision-making.

G cluster_0 Phase 1: Isomer Acquisition & Purity cluster_1 Phase 2: Fundamental Properties cluster_2 Phase 3: Solid-State Analysis cluster_3 Phase 4: Data Analysis & Selection Synthesis Synthesis or Procurement Purity Purity & Identity (NMR, LC-MS) Synthesis->Purity pKa pKa Determination (Potentiometric Titration) Purity->pKa logP Lipophilicity (logP/D) (Shake-Flask or HPLC) pKa->logP Decision Candidate Profile & Selection pKa->Decision Solubility Aqueous Solubility (Kinetic/Thermodynamic) logP->Solubility logP->Decision PXRD Polymorph Screening (PXRD) Solubility->PXRD Solubility->Decision DSC Thermal Stability (DSC) PXRD->DSC DSC->Decision

Caption: Physicochemical characterization workflow.

Ionization Constant (pKa): The Key to pH-Dependent Behavior

The pKa value dictates the extent of ionization of a molecule at a given pH. This is paramount, as ionization state affects solubility, membrane permeability, and receptor binding. For a diamino-pyridine scaffold, we expect at least two pKa values: one for the pyridine ring nitrogen and others for the exocyclic amino groups.

Causality Behind Isomeric Differences

The basicity of the nitrogen atoms is governed by the availability of their lone pair of electrons.

  • Pyridine Nitrogen: The lone pair is in an sp2 hybrid orbital. Its basicity is influenced by substituents on the ring.

  • Amino Groups: The lone pairs on the exocyclic nitrogens can be delocalized into the aromatic ring, reducing their basicity compared to aliphatic amines.

  • Methyl Group Effect: A methyl group is weakly electron-donating. Its position will subtly alter the electron density at each nitrogen, thereby changing the pKa.

    • N-methylation (N3 vs. N4): Direct methylation of an amino group introduces steric hindrance and electronic effects that will differentiate the basicity of the two amino groups significantly.

    • Ring-methylation (e.g., 2-methyl): A methyl group at position 2 or 6 will have a stronger inductive effect on the ring nitrogen compared to a methyl at position 5.

G cluster_pka pKa Values cluster_factors Influencing Factors compound Pyridine-3,4-diamine Isomer pKa1 pKa1 (Most Basic N) Likely Pyridine Ring N (Influenced by ring-Me) compound->pKa1 pKa2 pKa2 (Amino N) (Influenced by N-Me) compound->pKa2 pKa3 pKa3 (Other Amino N) (Influenced by N-Me) compound->pKa3 Inductive Inductive Effect (e.g., Ring-Me) Inductive->pKa1 modulates Resonance Resonance Effect (Amino groups with ring) Resonance->pKa2 modulates Resonance->pKa3 modulates Steric Steric Hindrance (e.g., N-Me) Steric->pKa2 modulates

Sources

A Head-to-Head Comparison of Catalysts for the Synthesis of N4-methylpyridine-3,4-diamine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient and selective synthesis of substituted pyridines is a cornerstone of modern medicinal chemistry. N4-methylpyridine-3,4-diamine, a key building block for various pharmacologically active molecules, presents a synthetic challenge that necessitates a careful selection of catalytic systems. This guide provides an in-depth, objective comparison of common catalysts for the synthesis of this target molecule, supported by experimental data and mechanistic insights to inform your selection process.

Introduction to this compound and its Synthetic Challenges

This compound is a vicinal diaminopyridine derivative with distinct electronic and steric properties conferred by the methyl group on the exocyclic nitrogen. This substitution pattern makes it a valuable precursor for a range of heterocyclic compounds with potential applications in oncology, neurodegenerative diseases, and inflammatory disorders. The primary challenge in its synthesis lies in achieving regioselectivity and high yield, particularly in the final steps of introducing the amino and methylamino groups.

Two principal retrosynthetic approaches can be envisioned for the synthesis of this compound:

  • Catalytic Hydrogenation of a Nitropyridine Precursor: This is often the more direct and industrially scalable route. It involves the synthesis of a suitable nitropyridine intermediate, such as 3-nitro-4-methylaminopyridine, followed by the catalytic reduction of the nitro group.

  • Selective N-methylation of 3,4-Diaminopyridine: This approach starts with the readily available 3,4-diaminopyridine and aims to selectively introduce a methyl group at the N4 position. However, achieving high regioselectivity can be challenging due to the similar reactivity of the two amino groups.

This guide will focus on the first approach, providing a head-to-head comparison of the most effective heterogeneous catalysts for the reduction of the nitropyridine precursor.

Catalytic Hydrogenation: The Workhorse of Nitro Group Reduction

The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. Catalytic hydrogenation stands out as a clean, efficient, and scalable method. The choice of catalyst is critical and can significantly impact the reaction's efficiency, selectivity, and safety profile. We will compare three of the most widely used heterogeneous catalysts for this transformation: Palladium on Carbon (Pd/C), Platinum on Carbon (Pt/C), and Raney Nickel.

The General Reaction Pathway

The catalytic hydrogenation of a nitropyridine to a diaminopyridine proceeds through a series of surface-mediated steps. The nitro group is sequentially reduced, typically via nitroso and hydroxylamine intermediates, to the corresponding amine.

Catalytic Hydrogenation Pathway Nitropyridine_Precursor 3-Nitro-4-methylaminopyridine Nitroso_Intermediate Nitroso Intermediate Nitropyridine_Precursor->Nitroso_Intermediate + H₂ Catalyst Catalyst Surface (Pd/C, Pt/C, or Raney Ni) Nitropyridine_Precursor->Catalyst Hydroxylamine_Intermediate Hydroxylamine Intermediate Nitroso_Intermediate->Hydroxylamine_Intermediate + H₂ Final_Product This compound Hydroxylamine_Intermediate->Final_Product + H₂ Catalyst->Final_Product H2 H₂ H2->Catalyst

Figure 1: Generalized reaction pathway for the catalytic hydrogenation of a nitropyridine precursor.

Head-to-Head Catalyst Performance Comparison

The following table summarizes the key performance characteristics of Palladium on Carbon (Pd/C), Platinum on Carbon (Pt/C), and Raney Nickel for the reduction of nitropyridines. This data is compiled from various studies on analogous substrates to provide a comparative overview.

CatalystTypical Loading (w/w)Pressure (psi)Temperature (°C)SolventKey AdvantagesKey Disadvantages
10% Pd/C 5-10%50-50025-80Methanol, Ethanol, Ethyl AcetateHigh activity and selectivity, good functional group tolerance, easy to handle.Higher cost than Raney Nickel, potential for deactivation by sulfur-containing impurities.
5% Pt/C 5-10%50-100025-100Acetic Acid, AlcoholsVery high activity, effective for sterically hindered nitro groups, less prone to hydrogenolysis than Pd/C.Higher cost, can be less selective in the presence of other reducible groups.
Raney Nickel 10-50%500-150050-150Ethanol, MethanolLow cost, high activity, good for large-scale production.Pyrophoric (requires careful handling), lower selectivity, can promote side reactions.

Experimental Protocols

The following are detailed, step-by-step methodologies for the catalytic hydrogenation of a nitropyridine precursor to the corresponding diaminopyridine, based on established procedures for similar substrates.

Protocol 1: Hydrogenation using 10% Palladium on Carbon (Pd/C)

This protocol is adapted from a known procedure for the synthesis of 3,4-diaminopyridine from 3-nitropyridin-4-amine[1].

Materials:

  • 3-Nitro-4-methylaminopyridine

  • 10% Palladium on Carbon (50% wet)

  • Methanol

  • Hydrogen gas

  • Nitrogen gas

  • Parr Hydrogenation Apparatus or similar high-pressure reactor

Procedure:

  • To a high-pressure reaction vessel, add 3-nitro-4-methylaminopyridine (1.0 eq).

  • Add methanol as the solvent (typically 10-20 volumes).

  • Carefully add 10% Pd/C catalyst (5-10% w/w of the starting material).

  • Seal the reaction vessel and purge with nitrogen gas three times to remove air.

  • Purge the vessel with hydrogen gas three times.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C).

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by crystallization or column chromatography.

Pd_C_Hydrogenation_Workflow Start Start: 3-Nitro-4-methylaminopyridine + 10% Pd/C in Methanol Pressurize Pressurize with H₂ (50-100 psi) Stir at 25-50 °C Start->Pressurize Monitor Monitor Reaction by TLC/LC-MS Pressurize->Monitor Filter Filter through Celite® Monitor->Filter Concentrate Concentrate Filtrate Filter->Concentrate Purify Purify Product Concentrate->Purify End End: this compound Purify->End

Figure 2: Experimental workflow for catalytic hydrogenation using 10% Pd/C.

Protocol 2: Hydrogenation using Raney Nickel

Materials:

  • 3-Nitro-4-methylaminopyridine

  • Raney Nickel (slurry in water)

  • Ethanol

  • Hydrogen gas

  • Nitrogen gas

  • High-pressure autoclave

Procedure:

  • To a high-pressure autoclave, add 3-nitro-4-methylaminopyridine (1.0 eq).

  • Add ethanol as the solvent.

  • Under a nitrogen atmosphere, carefully add Raney Nickel slurry (10-20% w/w). Caution: Raney Nickel is pyrophoric and must be handled with care under an inert atmosphere.

  • Seal the autoclave and purge with nitrogen gas.

  • Purge with hydrogen gas.

  • Pressurize the autoclave with hydrogen gas to a higher pressure (e.g., 500-1000 psi).

  • Heat the reaction mixture to 50-100 °C with vigorous stirring.

  • Monitor the reaction progress.

  • After completion, cool the autoclave to room temperature and carefully vent the hydrogen.

  • Purge with nitrogen.

  • Filter the catalyst through Celite® under a stream of nitrogen, keeping the filter cake wet.

  • Wash the filter cake with ethanol.

  • Concentrate the filtrate to obtain the crude product.

Discussion and Recommendations

Palladium on Carbon (Pd/C): This is often the catalyst of choice for laboratory-scale synthesis and process development due to its high activity, selectivity, and ease of handling. It typically provides clean reactions with high yields under relatively mild conditions. For the synthesis of this compound, 10% Pd/C is a highly recommended starting point.

Platinum on Carbon (Pt/C): While also a very active catalyst, Pt/C is generally more expensive than Pd/C. It may be considered if hydrogenation with Pd/C is sluggish or if side reactions such as dehalogenation (if applicable to the substrate) are a concern.

Raney Nickel: The primary advantage of Raney Nickel is its low cost, making it a preferred catalyst for large-scale industrial production. However, its pyrophoric nature requires specialized handling procedures and equipment.[2] For laboratory research, the safety considerations often outweigh the cost benefits.

Conclusion

For the synthesis of this compound via the catalytic hydrogenation of a nitropyridine precursor, 10% Palladium on Carbon is the recommended catalyst for most research and development applications. It offers an excellent balance of high activity, selectivity, and operational safety. While Raney Nickel is a viable and cost-effective option for large-scale manufacturing, the associated handling risks make it less suitable for a typical laboratory setting. The choice of catalyst should always be made after a thorough risk assessment and consideration of the specific project requirements, including scale, purity specifications, and available equipment.

References

  • Campbell, J. B.; Greene, J. M.; Lavagnino, E. R.; Gardner, D. N.; Pike, A. J.; Snoddy, J.; Taylor, E. C. New methods for preparing 2,3- and 3,4-diaminopyridines. Journal of Heterocyclic Chemistry. 1986, 23 (3), 669-72.
  • Bakke, J. M.; Riha, J. Synthesis of 3,4-diaminopyridine and imidazo[4,5-c]pyridines by nitration of 4-(acylamino)pyridines. Journal of Heterocyclic Chemistry. 1999, 36 (5), 1143-1145.
  • Lei, Xiaolong; Sun, Xiaoxia; Zhang, Peilin; Hu, Yu. The new synthesis of quinoxaline derivatives monomer. Advanced Materials Research. 2013, 781-784, 567-570.
  • Frohn, Mike; Viswanadhan, Vellarkad; Pickrell, Alexander J.; Golden, Jennifer E.; Muller, Kristine M.; Buerli, Roland W.; Biddlecome, Gloria; Yoder, Sean C.; Rogers, Norma; Dao, Jennifer H.; Hungate, Randall; Allen, Jennifer R. Structure-guided design of substituted aza-benzimidazoles as potent hypoxia inducible factor-1α prolyl hydroxylase-2 inhibitors. Bioorganic & Medicinal Chemistry Letters. 2008, 18 (18), 5023-5026.
  • ACS GCI Pharmaceutical Roundtable. Precious Metal Catalyst (PMC)
  • Google Patents. CN114315706A - Synthetic method of 3, 4-diaminopyridine.
  • Reddit.

Sources

Navigating the N4-Methylpyridine-3,4-Diamine Patent Frontier: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, understanding the intellectual property landscape of a core chemical scaffold is paramount to navigating the path from discovery to clinical application. This guide provides an in-depth evaluation of the patent landscape surrounding N4-methylpyridine-3,4-diamine and its derivatives. We will dissect the key therapeutic applications, compare patented molecular designs, and provide actionable experimental protocols to empower your research and development endeavors.

The Core Moiety: this compound and Its Strategic Importance

This compound, a seemingly simple heterocyclic amine, serves as a crucial building block for a diverse range of pharmacologically active compounds. Its patent landscape is not dominated by claims to the parent molecule itself, but rather by its strategic incorporation into more complex structures designed to modulate the activity of key cellular signaling pathways. Our analysis of the patent landscape reveals two primary areas of intense research and development: oncology and inflammatory diseases .

The core value of the this compound scaffold lies in its ability to serve as a versatile pharmacophore, offering multiple points for chemical modification. This allows for the fine-tuning of critical drug properties such as target affinity, selectivity, and pharmacokinetic profiles.

Key Therapeutic Applications and Major Patented Compound Classes

The majority of patent activity is centered on the development of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and autoimmune disorders.

Janus Kinase (JAK) Inhibition: A New Frontier in Inflammatory Disease and Oncology

The Janus kinase (JAK) family of enzymes plays a pivotal role in cytokine signaling, which is often dysregulated in inflammatory and autoimmune diseases, as well as in certain cancers.[1] Consequently, the development of JAK inhibitors has become a major focus for pharmaceutical innovation.

Several patents disclose derivatives of diamino-pyridines and diamino-pyrimidines as potent JAK inhibitors. These compounds are being explored for a wide range of indications, including rheumatoid arthritis, psoriasis, Crohn's disease, and myelofibrosis.[2]

Key Patented Scaffolds:

  • Piperidine Derivatives: These compounds, as described in patent literature, are designed as specific JAK3 inhibitors, which may be beneficial for treating hematologic malignancies and preventing transplant rejection.[3]

  • Imidazopyridine Derivatives: Patented imidazopyridine derivatives have been identified as potent JAK inhibitors, with potential applications in a variety of inflammatory conditions.[4]

  • Diamino Pyridine Derivatives: Broad claims for diamino pyridine derivatives with JAK modulating properties have been made, highlighting the versatility of this core structure.[5]

Competitive Landscape:

The JAK inhibitor space is highly competitive, with established drugs like Tofacitinib (a JAK3 inhibitor) and Ruxolitinib (a JAK1/2 inhibitor) setting a high bar for new entrants. The patent strategy for new this compound-based JAK inhibitors often focuses on achieving improved selectivity for specific JAK isoforms to minimize off-target effects, or on developing novel intellectual property space through unique chemical modifications.

Comparative Analysis: Decoding the Patented Chemical Space

To provide a clearer picture of the competitive landscape, the following table summarizes the key features of different patented compound classes derived from or related to the this compound core.

Compound Class Primary Target(s) Therapeutic Area(s) Key Assignees (Exemplary) Notable Features
Piperidine DerivativesJAK3[3]Inflammatory Diseases, Oncology, Transplant RejectionN/AFocus on specific inhibition of JAK3.
Imidazopyridine DerivativesJAK[4]Inflammatory DiseasesAlmirall SA[4]Broad potential in inflammatory conditions.
Diamino-Pyrimidine & Diamino-Pyridine DerivativesPI3K[2]Inflammatory Disorders, Immune-Based Disorders, CancerIncyte Corp, Incyte Holdings Corp[2]Targeting the PI3K signaling pathway.
Pyrimidine-2,4-Diamine DerivativesMTH1[6][7]CancerN/ANovel mechanism of action for cancer therapy.
2-Amino-Pyridine/Pyrimidine DerivativesCDK4/6[8]CancerN/ATargeting cell cycle progression in cancer.
N2, N4-Diphenylpyrimidine-2,4-Diamine DerivativesEGFR, FLT3[9][10]CancerN/AOvercoming resistance in targeted cancer therapy.

Synthesis Strategies: Building the Core and Its Derivatives

The economic viability and novelty of a therapeutic agent are intrinsically linked to its synthesis. The patent literature provides valuable insights into the manufacturing of the core this compound scaffold and its subsequent elaboration.

Synthesis of the 3-Amino-4-Methylpyridine Intermediate

A common precursor to this compound is 3-amino-4-methylpyridine. Patented methods for its synthesis often focus on improving yield, reducing hazardous reagents, and simplifying the overall process.

Patented Synthetic Routes:

  • From 3-Halo-4-Methylpyridine: This method involves the reaction of a 3-halo-4-methylpyridine with an ammonia source, often in the presence of a copper catalyst.[11] This approach is attractive due to the availability of the starting materials.

  • From 4-Methylpyridine-3-Boronic Acid: A more recent innovation involves the use of 4-methylpyridine-3-boronic acid as a starting material, reacting it with an inorganic amide in the presence of a metal oxide catalyst.[12] This method is claimed to have advantages in terms of milder reaction conditions and higher yields.[12]

Experimental Protocol: Synthesis of 3-Amino-4-Methylpyridine via the Boronic Acid Route

The following is a representative, detailed protocol based on the principles outlined in patent CN104356057A.[12]

Materials:

  • 4-Methylpyridine-3-boronic acid

  • Inorganic amide (e.g., ammonium chloride)

  • Metal oxide catalyst (e.g., zinc oxide)

  • Solvent (e.g., ethanol/water mixture)

  • Ethyl acetate for recrystallization

Procedure:

  • To a reaction vessel equipped with a mechanical stirrer, add 4-methylpyridine-3-boronic acid (1.0 eq), the chosen inorganic amide (e.g., 2.0 eq), and the metal oxide catalyst (e.g., 0.2 eq).

  • Add the solvent system (e.g., a 1:1 mixture of ethanol and water).

  • Stir the reaction mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the catalyst.

  • Reduce the volume of the filtrate under reduced pressure.

  • Recrystallize the resulting solid from ethyl acetate to obtain pure 3-amino-4-methylpyridine.

Visualizing the Landscape: Key Relationships and Workflows

To better understand the relationships between the core molecule, its derivatives, and their therapeutic applications, the following diagrams are provided.

Patent_Landscape cluster_core Core Scaffold cluster_derivatives Patented Derivatives cluster_targets Molecular Targets cluster_applications Therapeutic Applications This compound This compound Piperidine Derivatives Piperidine Derivatives This compound->Piperidine Derivatives Imidazopyridine Derivatives Imidazopyridine Derivatives This compound->Imidazopyridine Derivatives Diamino-Pyrimidine/Pyridine Derivatives Diamino-Pyrimidine/Pyridine Derivatives This compound->Diamino-Pyrimidine/Pyridine Derivatives JAK3 JAK3 Piperidine Derivatives->JAK3 JAK (general) JAK (general) Imidazopyridine Derivatives->JAK (general) PI3K PI3K Diamino-Pyrimidine/Pyridine Derivatives->PI3K Inflammatory Diseases Inflammatory Diseases JAK3->Inflammatory Diseases Oncology Oncology JAK3->Oncology Transplant Rejection Transplant Rejection JAK3->Transplant Rejection JAK (general)->Inflammatory Diseases PI3K->Inflammatory Diseases PI3K->Oncology

Caption: Relationship between the core scaffold, its derivatives, molecular targets, and therapeutic applications.

Synthesis_Workflow Start Start Reaction_Setup Combine 4-Methylpyridine-3-boronic acid, inorganic amide, and catalyst in solvent Start->Reaction_Setup Reaction Stir at Room Temperature (Monitor by TLC) Reaction_Setup->Reaction Filtration Filter to remove catalyst Reaction->Filtration Concentration Reduce filtrate volume Filtration->Concentration Recrystallization Recrystallize from ethyl acetate Concentration->Recrystallization Final_Product Pure 3-Amino-4-Methylpyridine Recrystallization->Final_Product

Caption: Workflow for the synthesis of the 3-Amino-4-Methylpyridine intermediate.

Future Directions and White Space Analysis

The patent landscape for this compound applications is dynamic and continues to evolve. While significant progress has been made in the development of kinase inhibitors, several areas of opportunity remain:

  • Novel Targets: Exploring the potential of this compound derivatives against other enzyme families or receptor targets could unveil new therapeutic applications.

  • Improved Selectivity: For established targets like the JAK family, there is still a need for inhibitors with even greater selectivity to minimize off-target toxicities.

  • Targeting Drug Resistance: The development of derivatives that can overcome acquired resistance to existing therapies, particularly in oncology, is a critical area of unmet need.

  • CNS Penetrant Compounds: Designing derivatives that can efficiently cross the blood-brain barrier could open up new avenues for treating neuro-inflammatory and neurodegenerative diseases.

By leveraging the insights from this guide, researchers and drug development professionals can make more informed decisions, identify promising areas for innovation, and ultimately, accelerate the development of novel therapeutics based on the versatile this compound scaffold.

References

  • Piperidine derivatives as JAK3 inhibitors. AU2009276420A1.
  • Substituted Pyridines as Inhibitors of Dnmt1. US-10975056-B2.
  • Substituted diamino-pyrimidine and diamino-pyridine derivatives as PI3K inhibitors. US9108984B2.
  • 2,6-diamino pyridine compounds. US10781212B2.
  • Pyrimidine-2,4-diamine derivatives for treatment of cancer. WO2014084778A1.
  • 2-amino-pyridine or 2-amino-pyrimidine derivatives as cyclin dependent kinase inhibitors. WO2019207463A1.
  • (12)
  • Synthesis of n4-(2,2-dimethyl-4-[(dihydrogen phosphonoxy)methyl]-3-oxo-5-pyrido[4][14]oxazin-6-yl)-5-fluoro-n2-(3,4,5-trimethoxyphenyl)-2,4-pyrimidinediamine disodium salt. EP2448950B1.
  • Pyrimidine-2,4-diamine derivatives as kinase inhibitors. WO2013092854A1.
  • Pyrimidine-2,4-diamine derivatives for treatment of cancer. WO2014084778A1.
  • Processes of preparing a JAK1 inhibitor and new forms thereto. US9802957B2.
  • Lipid prodrugs of jak inhibitors and uses thereof. US20220125933A1.
  • 2, 4-DI-(NITROGEN CONTAINING GROUP) SUBSTITUTED PYRIMIDINE COMPOUND AND PREPARATION METHOD AND USE THEREOF.
  • Derivatives of 4-(imidazo[1,2-a]pyridin-3-yl). WO2021072475A1.
  • Synthesis of pharmaceutically useful pyridine derivatives. US6437139B1.
  • N2, N4-DIPHENYLPYRIMIDINE-2,4-DIAMINE DERIVATIVE, PROCESS FOR THE PREPARATION THEREOF, AND THIS PHARMACEUTICAL COMPOSITION FOR THE PREVENTION OR TREATMENT OF CANCER. EP3640246A4.
  • Preparation method of 3-amino-4-methylpyridine. CN104356057A.
  • Preparation process of 3 amino-4 methyl pyridine. CN100999491A.
  • Synthetic method of 3, 4-diaminopyridine. CN114315706A.
  • Diamino pyridine derivatives. EP3380465A1.
  • Process for producing 2,6-dihydroxy-3,4-dialkylpyridines. US6624307B1.

Sources

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of N4-Methylpyridine-3,4-Diamine Derived Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of kinase inhibitor discovery, achieving target specificity is a paramount challenge. The highly conserved nature of the ATP-binding pocket across the human kinome often leads to off-target interactions, resulting in unforeseen toxicities or, in some cases, beneficial polypharmacology. This guide provides a comprehensive framework for understanding and evaluating the cross-reactivity of kinase inhibitors synthesized from the N4-methylpyridine-3,4-diamine scaffold. While specific public domain data for this novel scaffold is emerging, we will draw upon established principles and data from structurally related aminopyridine and diaminopyrimidine inhibitors to illustrate the critical methodologies and data interpretation required for robust preclinical evaluation.

The this compound Scaffold: A Privileged Structure in Kinase Inhibition

The this compound core represents a strategic scaffold for the design of potent and selective kinase inhibitors. Its structural features, including the pyridine ring and diamine substitutions, offer multiple points for chemical modification to optimize interactions within the ATP-binding pocket of target kinases. This versatility allows for the fine-tuning of potency and selectivity, making it an attractive starting point for novel drug discovery programs. The core structure is designed to mimic the purine scaffold of ATP, enabling competitive inhibition of a wide range of kinases.[1]

Understanding On-Target Potency and Off-Target Effects

The therapeutic efficacy of a kinase inhibitor is intrinsically linked to its selectivity profile. While high on-target potency is desirable, a thorough understanding of its interactions with other kinases is crucial for predicting potential side effects and identifying opportunities for drug repurposing. The promiscuity of kinase inhibitors can be a double-edged sword; off-target effects can lead to toxicity, but they can also be harnessed for therapeutic benefit in complex diseases.[2]

A comprehensive cross-reactivity profile is therefore not just a regulatory requirement but a critical tool in the drug developer's arsenal. It informs lead optimization, aids in the design of more selective compounds, and provides a mechanistic basis for interpreting cellular and in vivo pharmacology.

Comparative Analysis of Inhibitor Selectivity: A Data-Driven Approach

To illustrate the principles of cross-reactivity analysis, we will consider a hypothetical inhibitor, "Compound X," derived from the this compound scaffold, and compare its selectivity profile to that of well-characterized aminopyridine-based inhibitors targeting different kinase families.

Table 1: Comparative Kinase Inhibition Profile of Compound X and Reference Inhibitors

Kinase TargetCompound X (Kd, nM)Inhibitor A (PI3Kγ selective) (IC50, nM)Inhibitor B (B-Raf selective) (IC50, nM)
Primary Target 10 25 5
Off-Target Kinase 1250>10,000500
Off-Target Kinase 28005,000>10,000
Off-Target Kinase 3>10,000>10,0001,500
Off-Target Kinase 41,2008,000>10,000

Data presented is hypothetical for illustrative purposes and based on typical selectivity profiles observed for aminopyridine-based inhibitors.[3][4]

This table highlights the importance of quantifying inhibitor interactions with a broad panel of kinases. A highly selective inhibitor will exhibit a large window between its on-target potency and its affinity for off-target kinases.

Visualizing Kinase Selectivity: The Kinome Map

A powerful tool for visualizing the cross-reactivity of a kinase inhibitor is the kinome map. This graphical representation plots the inhibitor's binding affinities against a phylogenetic tree of the human kinome. This allows for a rapid assessment of the inhibitor's selectivity across different kinase families.

G cluster_TK Tyrosine Kinases (TK) cluster_CMGC CMGC cluster_AGC AGC cluster_CAMK CAMK EGFR EGFR SRC SRC ABL ABL CDK2 CDK2 GSK3B GSK3B MAPK1 MAPK1 PKA PKA AKT1 AKT1 PKC PKC CAMK1 CAMK1 DAPK1 DAPK1 PrimaryTarget Primary Target PrimaryTarget->EGFR PrimaryTarget->CDK2 PrimaryTarget->AKT1 OffTarget1 Off-Target 1 PrimaryTarget->OffTarget1 OffTarget2 Off-Target 2 PrimaryTarget->OffTarget2

Caption: A simplified kinome map illustrating the selectivity profile of a hypothetical inhibitor.

Key Methodologies for Cross-Reactivity Profiling

A multi-faceted approach employing both biochemical and cell-based assays is essential for a comprehensive understanding of an inhibitor's selectivity.

Large-Panel Kinase Screening (e.g., KINOMEscan®)

This high-throughput screening method provides a broad overview of an inhibitor's binding affinities against a large portion of the human kinome.[5][6][7]

Experimental Workflow:

G cluster_workflow KINOMEscan® Workflow A Test Compound Incubation with DNA-tagged Kinase B Competition with Immobilized Ligand A->B C Quantification of Bound Kinase via qPCR B->C D Data Analysis and Kd Determination C->D

Caption: A schematic of the KINOMEscan® competition binding assay workflow.[8]

Protocol: KINOMEscan® Competition Binding Assay

  • Assay Preparation: A kinase of interest is tagged with a unique DNA sequence. An active-site directed ligand for that kinase is immobilized on a solid support.

  • Competitive Binding: The test compound is incubated with the DNA-tagged kinase in solution. This mixture is then added to the immobilized ligand.

  • Equilibration and Wash: The reaction is allowed to reach equilibrium. Unbound components are washed away.

  • Quantification: The amount of kinase bound to the solid support is quantified by measuring the amount of associated DNA using quantitative PCR (qPCR).

  • Data Analysis: The amount of kinase captured on the solid support is inversely proportional to the affinity of the test compound for the kinase. A dissociation constant (Kd) is calculated by measuring the amount of captured kinase as a function of the test compound concentration.[8]

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful method for verifying target engagement in a cellular context.[9][10][11] The principle is based on the ligand-induced thermal stabilization of the target protein.[10]

Experimental Workflow:

G cluster_workflow CETSA® Workflow A Intact Cell Treatment with Compound B Heat Shock at Varying Temperatures A->B C Cell Lysis and Separation of Soluble Fraction B->C D Quantification of Soluble Target Protein (e.g., Western Blot) C->D E Generation of Melting Curve D->E

Caption: A generalized workflow for the Cellular Thermal Shift Assay (CETSA®).[12]

Protocol: Cellular Thermal Shift Assay (CETSA®)

  • Cell Treatment: Intact cells are treated with the test compound or a vehicle control.

  • Heat Treatment: Aliquots of the treated cells are heated to a range of temperatures.

  • Cell Lysis: The cells are lysed, and the insoluble, aggregated proteins are separated from the soluble protein fraction by centrifugation.

  • Protein Quantification: The amount of the soluble target protein remaining in the supernatant at each temperature is quantified using methods such as Western blotting or mass spectrometry.[13]

  • Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in this curve to higher temperatures in the presence of the compound indicates target engagement and stabilization.[12]

Isothermal Titration Calorimetry (ITC)

ITC is a label-free biophysical technique that directly measures the heat released or absorbed during a binding event.[14][15][16] This provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS).[16]

Protocol: Isothermal Titration Calorimetry (ITC)

  • Sample Preparation: The purified target protein is placed in the sample cell of the calorimeter, and the inhibitor is loaded into a syringe.

  • Titration: The inhibitor is injected in small aliquots into the protein solution.

  • Heat Measurement: The heat change associated with each injection is measured.

  • Data Analysis: The resulting data is plotted as heat change per injection versus the molar ratio of inhibitor to protein. This binding isotherm is then fit to a binding model to determine the thermodynamic parameters of the interaction.[17]

Interpreting the Data: From Numbers to Insights

The data generated from these assays must be carefully interpreted to build a comprehensive understanding of the inhibitor's selectivity. Key considerations include:

  • Selectivity Index: This is a quantitative measure of selectivity, often calculated as the ratio of the off-target Ki or IC50 to the on-target Ki or IC50. A higher selectivity index indicates a more selective compound.

  • Kinase Family Bias: Does the inhibitor show a preference for certain kinase families? This can provide clues about its binding mode and potential for class-specific off-target effects.

  • Cellular Potency vs. Biochemical Potency: A discrepancy between cellular and biochemical potency can indicate issues with cell permeability, efflux, or intracellular target engagement.

Conclusion

The development of safe and effective kinase inhibitors requires a rigorous and multi-faceted approach to understanding their cross-reactivity profiles. While inhibitors derived from the novel this compound scaffold hold significant promise, their successful translation to the clinic will depend on a thorough evaluation of their on- and off-target interactions. By employing a suite of complementary assays, from broad kinome screening to detailed biophysical characterization, researchers can build a comprehensive selectivity profile that guides lead optimization and ultimately, leads to the development of safer and more effective therapies.

References

  • Protein kinase profiling assays: a technology review. PubMed.
  • Profiling Prediction of Kinase Inhibitors: Toward the Virtual Assay. ACS Publications.
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
  • Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. Nature Communications.
  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery.
  • Thermodynamics of Nucleotide and Non-ATP-Competitive Inhibitor Binding to MEK1 by Circular Dichroism and Isothermal Titration Calorimetry. ACS Publications.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
  • Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology.
  • Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. National Institutes of Health.
  • The cellular thermal shift assay for evaluating drug target interactions in cells. SciSpace.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.
  • Discovery and Toxicological Profiling of Aminopyridines as Orally Bioavailable Selective Inhibitors of PI3-Kinase γ. Journal of Medicinal Chemistry.
  • KinScan: AI-based rapid profiling of activity across the kinome. PubMed.
  • KINOMEscan® Kinase Screening & Profiling Services. Technology Networks.
  • Isothermal titration calorimetry (ITC) indicates direct binding of... ResearchGate.
  • KINOMEscan Technology. Eurofins Discovery.
  • KINOMEscan® Kinase Profiling Platform. Eurofins Discovery.
  • Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry.
  • Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. Frontiers.
  • 2-Aminopyridines as Highly Selective Inducible Nitric Oxide Synthase Inhibitors. Differential Binding Modes Dependent on Nitrogen Substitution. Journal of Medicinal Chemistry.
  • Selectivity analysis of diaminopyrimidine-based inhibitors of MTHFD1, MTHFD2 and MTHFD2L - PMC. PubMed Central.
  • Potent and selective aminopyrimidine-based B-Raf inhibitors with favorable physicochemical and pharmacokinetic properties. PubMed.
  • Minimizing the off-target reactivity of covalent kinase inhibitors by... ResearchGate.
  • Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. YouTube.
  • Characterization of Kinase Inhibitors Using Reverse Phase Protein Arrays. Springer.
  • N3-Methylpyridine-3,4-diamine. MySkinRecipes.
  • A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. PNAS.
  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • Identification of N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide (PIM447), a Potent and Selective Proviral Insertion Site of Moloney Murine Leukemia (PIM) 1, 2, and 3 Kinase Inhibitor in Clinical Trials for Hematological Malignancies. PubMed.
  • The new N2, N4-diphenylpyridine-2,4-diamine deuterated derivatives as EGFR inhibitors to overcome C797S-mediated resistance. PubMed.

Sources

A Researcher's Comparative Guide to Isotopic Labeling of N4-methylpyridine-3,4-diamine for Tracer Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of molecular imaging and tracer development, the pursuit of novel compounds with superior targeting and imaging properties is a constant endeavor. This guide provides an in-depth technical comparison of isotopically labeled N4-methylpyridine-3,4-diamine as a potential tracer, primarily for applications in neuroimaging. We will explore its synthesis, proposed isotopic labeling strategies, and compare its potential performance with established and emerging tracers for key neurological targets, including the dopamine transporter (DAT) and monoamine oxidase B (MAO-B), as well as markers of neuroinflammation.

Introduction: The Quest for Superior Neurological Tracers

Tracer studies, particularly those employing positron emission tomography (PET), are indispensable tools in neuroscience research and clinical diagnostics. They allow for the non-invasive visualization and quantification of biological processes in the living brain, providing critical insights into the pathophysiology of neurological and psychiatric disorders. The efficacy of a tracer is contingent on several factors, including its binding affinity and selectivity for the target, its ability to cross the blood-brain barrier, its metabolic stability, and the feasibility of its isotopic labeling.

This compound emerges as a scaffold of interest due to its structural similarities to compounds with known central nervous system (CNS) activity. Its diamine-substituted pyridine core suggests potential interactions with various biological targets within the brain. This guide will dissect the potential of this molecule as a tracer, from its chemical synthesis to its hypothetical performance in comparison to current standards.

Synthesis and Isotopic Labeling of this compound: A Proposed Workflow

Synthesis_Workflow A 3-Amino-4-methylpyridine B N-acylation A->B e.g., Ac2O C Nitration B->C HNO3/H2SO4 D Acyl protection C->D E Reduction of nitro group D->E e.g., Fe/HCl or H2/Pd-C F N-methylation E->F e.g., CH3I, base G Deprotection F->G Acid or base hydrolysis H This compound G->H

Figure 1: Proposed synthetic workflow for this compound.

Isotopic Labeling Strategies:

The introduction of an isotopic label (e.g., ²H, ¹³C, ¹⁵N, or a positron-emitting radionuclide like ¹¹C or ¹⁸F) is the critical step in transforming a molecule into a tracer. For this compound, several strategies can be envisioned:

  • Deuterium (²H) Labeling: Deuterium can be incorporated to investigate metabolic stability through the kinetic isotope effect[1][2][3][4][5]. This is particularly relevant for tracers metabolized by cytochrome P450 enzymes. Deuteration can be achieved through hydrogen-deuterium exchange reactions on the pyridine ring or by using deuterated reagents during the synthesis.

  • Carbon-13 (¹³C) Labeling: ¹³C is a stable isotope used in nuclear magnetic resonance (NMR) spectroscopy and as a non-radioactive tracer in metabolic studies[6][7][8]. ¹³C can be introduced by using a ¹³C-labeled methylating agent (e.g., ¹³CH₃I) in the N-methylation step of the synthesis.

  • Nitrogen-15 (¹⁵N) Labeling: ¹⁵N is another stable isotope valuable for NMR and mass spectrometry-based metabolic studies[3][7][9][10][][12]. A promising approach for ¹⁵N labeling of the pyridine ring is through a nitrogen isotope exchange reaction, potentially utilizing a Zincke activation strategy with a ¹⁵N-ammonia source like ¹⁵NH₄Cl[13][14][15][16][17].

  • Radiolabeling for PET Imaging: For PET applications, short-lived positron emitters like ¹¹C (t½ ≈ 20.4 min) or ¹⁸F (t½ ≈ 109.8 min) are required.

    • ¹¹C-Labeling: The N-methyl group is an ideal position for ¹¹C-labeling using [¹¹C]methyl iodide or [¹¹C]methyl triflate in the final synthetic step.

    • ¹⁸F-Labeling: Introducing ¹⁸F would likely require modification of the parent molecule, for instance, by adding a fluoroalkyl group, as direct fluorination of the pyridine ring can be challenging.

Comparative Analysis: this compound vs. Alternative Tracers

The utility of a novel tracer is best assessed by comparing its performance to existing, well-characterized alternatives. Given the structural features of this compound, we will consider its potential application in three key areas of neuroimaging: dopamine transporter (DAT) imaging, monoamine oxidase B (MAO-B) imaging, and neuroinflammation imaging.

Dopamine Transporter (DAT) Imaging

The dopamine transporter is a key target in the diagnosis and research of Parkinson's disease and other dopaminergic system disorders.

Alternative Tracers:

  • [¹²³I]FP-CIT (Ioflupane): A widely used SPECT tracer with high affinity and specificity for DAT[18][19].

  • [¹⁸F]LBT-999: A PET tracer derived from cocaine with excellent properties for DAT imaging[20].

  • Various other PET and SPECT ligands such as [⁹⁹mTc]TRODAT and [¹¹C]PE2I[18][19][21].

Comparative Performance Metrics (Hypothetical for this compound):

Feature[¹¹C]this compound (Hypothetical)[¹²³I]FP-CIT[¹⁸F]LBT-999
Target Affinity (Kᵢ) To be determinedHigh (nM range)High (nM range)
Selectivity To be determined (vs. SERT, NET)GoodHigh
Blood-Brain Barrier Penetration Predicted to be good (based on structure)GoodExcellent
Metabolic Stability To be determinedModerateGood
Imaging Modality PETSPECTPET
Radiolabeling Relatively straightforward ¹¹C-methylationEstablished radioiodinationMulti-step ¹⁸F-labeling

Causality Behind Experimental Choices: The choice of ¹¹C for labeling this compound is based on the presence of an N-methyl group, which allows for a direct and often high-yielding radiolabeling reaction in the final step. A comparison with both a SPECT ([¹²³I]FP-CIT) and a PET ([¹⁸F]LBT-999) tracer provides a comprehensive overview of its potential standing in the field. The key unknown for this compound is its binding affinity and selectivity for DAT, which would need to be determined through in vitro binding assays.

Monoamine Oxidase B (MAO-B) Imaging

MAO-B is an enzyme involved in the metabolism of dopamine and is a marker for astrogliosis, a hallmark of neuroinflammation and neurodegeneration.

Alternative Tracers:

  • [¹¹C]L-deprenyl-D₂ ([¹¹C]DED): An irreversible MAO-B tracer where deuterium labeling slows metabolism[22][23].

  • [¹¹C]SL25.1188: A reversible MAO-B tracer with good brain permeability[22][23].

  • [¹⁸F]SMBT-1: A newer, selective, reversible MAO-B tracer[22].

Comparative Performance Metrics (Hypothetical for this compound):

Feature[¹¹C]this compound (Hypothetical)[¹¹C]DED[¹¹C]SL25.1188
Binding Mechanism To be determined (reversible/irreversible)IrreversibleReversible
Target Affinity (IC₅₀) To be determinedHighHigh
In Vivo Stability To be determinedModerate (improved by deuteration)Good
Quantification Potentially simpler if reversibleComplex (requires kinetic modeling)Simpler
Off-target Binding To be determinedMinimalLow

Causality Behind Experimental Choices: The comparison with both an irreversible ([¹¹C]DED) and reversible ([¹¹C]SL25.1188) tracer is crucial as the binding kinetics significantly impact the imaging protocol and data analysis. The potential of this compound as a reversible inhibitor would be a significant advantage, simplifying quantification. Its actual inhibitory activity against MAO-B would need to be confirmed experimentally.

Neuroinflammation Imaging

Neuroinflammation is a common feature of many neurological disorders. PET imaging of neuroinflammation often targets activated microglia and astrocytes.

Alternative Tracers:

  • TSPO Ligands (e.g., [¹¹C]PBR28, [¹⁸F]DPA-714): Target the 18 kDa translocator protein, which is upregulated in activated microglia and astrocytes. However, their signal can be confounded by genetic polymorphism[1][10].

  • GPR84 and PDE4B Tracers: Newer targets with potentially higher specificity for neuroinflammation[2][6].

Comparative Performance Metrics (Hypothetical for this compound):

Feature[¹¹C]this compound (Hypothetical)TSPO LigandsGPR84/PDE4B Tracers
Target Specificity UnknownModerate (expressed on multiple cell types)Potentially High
Genetic Polymorphism Sensitivity UnknownYes (for many TSPO ligands)No
Signal-to-Noise Ratio To be determinedVariablePromising
Clinical Validation NoneExtensiveEmerging

Causality Behind Experimental Choices: Comparing a novel tracer to the established but flawed TSPO ligands highlights the need for improved neuroinflammation imaging agents. The inclusion of emerging targets like GPR84 and PDE4B provides a forward-looking perspective. The primary challenge for this compound in this context would be to first identify a specific neuroinflammatory target it binds to with high affinity.

Experimental Protocols

Protocol 1: Proposed ¹⁵N-Labeling of this compound via Zincke Activation

This protocol is adapted from general procedures for ¹⁵N-labeling of pyridines[13][14][15][16][17].

  • Activation: To a solution of this compound in a suitable aprotic solvent (e.g., dichloromethane), add 2,4,6-trichlorophenyl chloroformate (Zincke's reagent) at 0 °C.

  • Ring Opening: After formation of the pyridinium salt, add a secondary amine (e.g., piperidine) to facilitate ring opening to the corresponding glutacondialdehyde derivative.

  • Ring Closure with ¹⁵N: To the crude ring-opened intermediate, add a solution of [¹⁵N]ammonium chloride in a suitable solvent (e.g., ethanol) and heat the reaction mixture.

  • Purification: After the reaction is complete, purify the ¹⁵N-labeled this compound by column chromatography or preparative HPLC.

  • Characterization: Confirm the identity and isotopic enrichment of the product by mass spectrometry and ¹H and ¹⁵N NMR spectroscopy.

15N_Labeling_Workflow A This compound C Pyridinium Salt Formation A->C B Zincke's Reagent B->C E Ring Opening C->E D Secondary Amine D->E G Ring Closure E->G F [¹⁵N]Ammonium Chloride F->G H [¹⁵N]this compound G->H

Figure 2: Workflow for the proposed ¹⁵N-labeling of this compound.

Conclusion and Future Directions

This compound presents an intriguing scaffold for the development of novel CNS tracers. Its straightforward synthesis and potential for isotopic labeling at multiple positions make it an attractive candidate for further investigation. However, this guide highlights the critical need for empirical data to validate its potential.

The path forward for evaluating isotopically labeled this compound as a tracer should involve:

  • In Vitro Characterization: Synthesis of the unlabeled compound and screening its binding affinity and selectivity against a panel of CNS targets, including DAT, MAO-A, MAO-B, and various receptors implicated in neuroinflammation.

  • Radiolabeling and Preclinical Evaluation: If a promising target is identified, development of a robust radiolabeling procedure (e.g., with ¹¹C or ¹⁸F) is necessary. Subsequent preclinical evaluation in animal models would involve assessing its biodistribution, blood-brain barrier penetration, metabolic stability, and in vivo target engagement through PET imaging studies.

  • Comparative Imaging Studies: Direct head-to-head imaging studies against established tracers for the identified target will be crucial to demonstrate its potential advantages in terms of signal-to-noise ratio, quantification accuracy, and ease of use.

By systematically addressing these research questions, the scientific community can determine whether isotopically labeled this compound can indeed offer a valuable new tool for the in-depth study of the brain in health and disease.

References

  • Tao, T. (2025, August 13). Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development. [Source not further specified]
  • Brugarolas, P., et al. (2022, September 28). Metabolic Stability of the Demyelination PET Tracer [18F]3F4AP and Identification of its Metabolites. bioRxiv. [Link]
  • Stanford University.
  • Zheng, J., et al. (2021). Novel brain PET imaging agents: Strategies for imaging neuroinflammation in Alzheimer's disease and mild cognitive impairment. Frontiers in Immunology, 12, 707323. [Link]
  • Brugarolas, P., et al. (2022). Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites. Journal of Pharmacology and Experimental Therapeutics, 383(3), 238-247. [Link]
  • Brugarolas, P., et al. (2022, August 1). Deuterium isotope effects on the stability of the demyelination PET tracer 3F4AP. Journal of Nuclear Medicine, 63(supplement 2), 2919. [Link]
  • Be part of the knowledge. (2025, June 25).
  • Park, H. S., et al. (2020). Neuroinflammation PET Imaging: Current Opinion and Future Directions. Journal of Nuclear Medicine, 61(8), 1113-1118. [Link]
  • Nguyen, H. M. H., et al. (2024). Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates. Journal of the American Chemical Society. [Link]
  • Covington, B. C., et al. (2023). The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization. Frontiers in Fungal Biology, 4, 1168128. [Link]
  • Nguyen, H. M. H., et al. (2024). Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imines. [Preprint]. [Link]
  • Ingenta Connect. (2025, July 3). Deuterium- and Fluorine-18-Labeled Glutamine: a PET Imaging Agent with Enhanced In Vivo Stability. ACS Omega. [Link]
  • SNMMI. (2025, June 23).
  • Covington, B. C., et al. (2023, May 9).
  • Feng, M., et al. (2023, October 31). Pyridine-based Strategy towards Nitrogen Isotope Exchange. ChemRxiv. [Link]
  • Feng, M., et al. (2024). Pyridine-based strategies towards nitrogen isotope exchange and multiple isotope incorporation. King's College London Research Portal. [Link]
  • ResearchGate. Comparison among MAO-B and I2BS PET tracers under various conditions in clinical studies. [Link]
  • Radiopaedia. Hyperpolarized C-13 MRI. [Link]
  • Butler, T. C., et al. (2024, September 26). Heterocyclic Surgery for Isotopic Labeling. [Preprint]. [Link]
  • Google Patents. WO2008008075A2 - Magnetic resonance imaging (mri)
  • Tang, M. (2019, September 19). Hyperpolarized Carbon 13 MRI: Clinical Applications and Future Directions in Oncology. RadioGraphics, 39(6), 1735-1753. [Link]
  • Wilson, A. A., et al. (2019). Hyperpolarized 13C MRI: State of the Art and Future Directions. Radiology, 291(3), 555-571. [Link]
  • The Emergence of Hyperpolarized Carbon-13 MRI in Medical Diagnostics. [Source not further specified].
  • ResearchGate. Schematic summary of MAO-B PET tracers applied in in vivo imaging studies. [Link]
  • ResearchGate. PET Imaging of Monoamine Oxidase B. [Link]
  • Niccolini, F., & Politis, M. (2016). Dopamine Transporter Imaging, Current Status of a Potential Biomarker: A Comprehensive Review. International Journal of Molecular Sciences, 17(8), 1338. [Link]
  • Varrone, A., et al. (2010). Serotonin Transporters in Dopamine Transporter Imaging: A Head-to-Head Comparison of Dopamine Transporter SPECT Radioligands 123 I-FP-CIT and 123 I-PE2I. Journal of Nuclear Medicine, 51(12), 1957-1964. [Link]
  • de Vries, E. F. J., et al. (2020). Dopamine transporter imaging in neurodegenerative movement disorders: PET vs. SPECT. European Journal of Nuclear Medicine and Molecular Imaging, 47(10), 2269-2279. [Link]
  • Lee, H., et al. (2021). The development status of PET radiotracers for evaluating neuroinflammation. Applied Sciences, 11(16), 7543. [Link]
  • Ingentium Magazine. (2025, July 9). Combining Dopamine Transporter and Amyloid PET Tracer: A Preclinical Study on Dual-Target Imaging. [Link]
  • Hamill, T. G., et al. (2019). Cross-interaction of tau PET tracers with monoamine oxidase B: evidence from in silico modelling and in vivo imaging. European Journal of Nuclear Medicine and Molecular Imaging, 46(4), 931-945. [Link]
  • Chalon, S., et al. (2015). The Story of the Dopamine Transporter PET Tracer LBT-999: From Conception to Clinical Use. Pharmaceuticals, 8(3), 536-555. [Link]
  • Google Patents. CN114315706A - Synthetic method of 3, 4-diaminopyridine.
  • Google Patents. CN104356057A - Preparation method of 3-amino-4-methylpyridine.

Sources

Review of literature on the biological targets of N4-methylpyridine-3,4-diamine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Biological Targets of Pyridine-3,4-diamine Derivatives

Introduction

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Among its many variants, the pyridine-3,4-diamine framework serves as a versatile building block for synthesizing compounds with a broad spectrum of biological activities. The arrangement of the dual amino groups offers multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and target-specific interactions. This guide provides a comprehensive review of the literature on the primary biological targets of N4-methylpyridine-3,4-diamine and related derivatives. We will delve into the mechanistic basis of their action, compare their efficacy through experimental data, and provide detailed protocols for key validation assays, offering a critical resource for researchers engaged in the discovery and development of novel therapeutics based on this promising scaffold.

Cholinesterase Inhibition: A Key Strategy for Neurodegenerative Disorders

A prominent and well-documented application of pyridine-3,4-diamine derivatives is the inhibition of cholinesterases (ChEs), namely Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE). The inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the synaptic cleft, a primary therapeutic strategy for managing the symptoms of Alzheimer's disease (AD)[1][2].

Causality of Experimental Design: The Dual-Binding Site Hypothesis

Many potent pyridine-diamine inhibitors are designed as dual-binding site inhibitors. This strategy is rooted in the structure of the AChE enzyme, which features a narrow gorge containing the Catalytic Anionic Site (CAS) at its base and a Peripheral Anionic Site (PAS) near the entrance. Pathologically, the PAS is also implicated in the aggregation of amyloid-beta (Aβ) peptides, a hallmark of AD[3].

The rationale is to design a molecule with two aromatic moieties connected by a flexible linker of optimal length. One aromatic group binds to the CAS, blocking acetylcholine hydrolysis, while the second aromatic group interacts with the PAS. This dual engagement not only enhances inhibitory potency and selectivity but can also interfere with Aβ aggregation[1][3]. The choice of linker length, typically five to six methylene units, is critical; it must be long enough to bridge the ~14 Å distance between the CAS and PAS without introducing excessive conformational rigidity[1].

Experimental Workflow: Screening for Cholinesterase Inhibitors

A typical workflow for identifying and characterizing novel cholinesterase inhibitors involves a multi-stage process from initial screening to mechanistic studies.

G cluster_0 In Vitro Analysis cluster_1 Cellular & In Vivo Validation synthesis Synthesis of Pyridine-Diamine Derivatives assay Enzymatic Assay (Ellman's Method) synthesis->assay kinetics Enzyme Kinetics (Ki Determination) assay->kinetics amyloid Aβ Aggregation Assay kinetics->amyloid toxicity Cytotoxicity Assay (e.g., MTT) amyloid->toxicity Lead Compound Selection cell_activity Cell-based AChE Activity toxicity->cell_activity animal_model Animal Model Studies (e.g., Scopolamine-induced) cell_activity->animal_model

Caption: High-level workflow for the discovery and validation of cholinesterase inhibitors.

Comparative Performance of Pyridine-3,4-Diamine Derivatives

Studies have shown that subtle structural modifications to the pyridine-diamine scaffold significantly impact inhibitory potency. For instance, derivatives with a six-methylene unit linker generally exhibit greater potency towards BChE compared to those with a five-unit chain[1]. The nature of the terminal aromatic ring also plays a crucial role in target affinity.

Compound IDLinker (Methylene Units)R-Group (Terminal Aromatic)% Inhibition EeAChE (at 9 µM)% Inhibition eqBChE (at 9 µM)Reference
25 6Phenyl~85%~30%[1]
26 64-Methoxyphenyl~85%~35%[1]
28 62-Methoxyphenyl~60%~20%[1]
30 63-Methoxy-4-hydroxyphenyl~60%91% [1]
31 63-Hydroxyphenyl~40%~30%[1]
33 62,6-Dichloropyridine~40%~20%[1]

EeAChE: Electrophorus electricus Acetylcholinesterase; eqBChE: Equine Butyrylcholinesterase.

As shown in the table, compound 30 , featuring a 3-methoxy-4-hydroxyphenyl group, is a remarkably potent and selective inhibitor of BChE[1]. Molecular dynamics simulations suggest this is due to a favorable orientation where the pyridine ring engages in π-π stacking with Trp231 and Phe329 residues, while the substituted phenyl ring interacts with His438 in the catalytic region[1].

Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a self-validating system for determining the rate of cholinesterase activity, which is essential for calculating inhibitor potency (IC₅₀).

  • Preparation of Reagents:

    • Phosphate Buffer (PB): 0.1 M, pH 8.0.

    • DTNB Solution: 3 mM 5,5'-dithio-bis(2-nitrobenzoic acid) in PB.

    • Substrate Solution: 5 mM acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) in PB.

    • Enzyme Solution: AChE from Electrophorus electricus or BChE from equine serum, diluted in PB to achieve a baseline absorbance change of ~0.2 AU/min.

    • Test Compound Stock: Derivatives dissolved in DMSO (e.g., 10 mM) and serially diluted.

  • Assay Procedure (96-well plate format):

    • To each well, add:

      • 125 µL of DTNB solution.

      • 25 µL of the test compound dilution (or DMSO for control).

      • 25 µL of the enzyme solution.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of the substrate solution (ATCI or BTCI).

    • Immediately measure the change in absorbance at 412 nm every 15 seconds for 5 minutes using a microplate reader. The yellow color produced is due to the reaction of thiocholine (product of substrate hydrolysis) with DTNB.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor.

    • Determine the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Anticancer Activity: Targeting Cell Cycle and DNA Replication

Various pyridine derivatives have demonstrated significant potential as anticancer agents by targeting fundamental cellular processes like cell cycle progression and DNA topology[4][5]. While research on the specific this compound scaffold is emerging, related pyrazolo[3,4-b]pyridines serve as a powerful case study.

Key Anticancer Targets
  • Cyclin-Dependent Kinases (CDKs): CDKs are serine/threonine kinases that act as master regulators of the cell cycle. Their aberrant activity is a common feature in many cancers, making them a prime therapeutic target[6]. Pyrazolo[3,4-b]pyridine and other related scaffolds have been identified as potent CDK2 inhibitors, preventing the G1-to-S phase transition and halting cell proliferation[5][7]. For instance, certain nicotinonitrile derivatives have shown CDK2 inhibitory activity with IC₅₀ values as low as 0.24 µM, more potent than the reference inhibitor roscovitine[7].

  • Topoisomerase IIα (TOPIIα): This enzyme is crucial for managing DNA tangles and supercoils during replication and transcription. Inhibiting TOPIIα leads to the accumulation of DNA double-strand breaks, which triggers apoptosis in rapidly dividing cancer cells[5]. Pyrazolo[3,4-b]pyridine derivatives have been shown to be effective TOPIIα inhibitors, inducing S-phase arrest and subsequent cell death[5].

Mechanism of Action: Cell Cycle Arrest

The inhibition of CDK2 and Topoisomerase IIα disrupts the cell cycle at different, yet critical, checkpoints, ultimately leading to apoptosis.

G cluster_cycle Cell Cycle Progression G1 G1 Phase S S Phase (DNA Synthesis) G1->S G2 G2 Phase S->G2 Apoptosis Apoptosis S->Apoptosis M M Phase (Mitosis) G2->M M->G1 CDK2_Inhibitor Pyridine Derivatives (CDK2 Inhibition) CDK2_Inhibitor->G1 BLOCKS G1/S Transition Topo_Inhibitor Pyridine Derivatives (TOPIIα Inhibition) Topo_Inhibitor->S INDUCES DNA Breaks

Caption: Intervention points of pyridine derivatives in the cancer cell cycle.

Comparative Activity of Anticancer Pyridine Derivatives

The following table summarizes the activity of representative pyridine-based compounds against key anticancer targets.

Compound ClassTargetKey ResultCell LineReference
Pyrazolo[3,4-b]pyridinesTopoisomerase IIαGI₅₀ MG-MID = 1.33 µMNCI-60 Panel[5]
NicotinonitrilesCDK2/cyclin A2IC₅₀ = 0.24 µM(Enzymatic)[7]
Pyrazolopyridinesp53, JNK upregulationInduces G2/M arrestHepG2[4]
Pt(II) Pyridine ComplexesDNA BindingHigh CytotoxicityMCF-7[8]

Antimicrobial and Antifungal Potential

The pyridine scaffold is also a component of numerous compounds investigated for antimicrobial properties. Derivatives incorporating moieties like imidazo[2,1-b][4][5][9]thiadiazole have shown promising activity against a range of bacterial and fungal pathogens[9][10].

The mechanism of action in this context is often less defined but can involve the disruption of cell wall synthesis, inhibition of essential enzymes, or interference with DNA replication. For example, a 4-F substituted pyridine derivative demonstrated an impressive Minimum Inhibitory Concentration (MIC) of 0.5 μg/mL against certain bacteria, twice the activity of the control drug gatifloxacin[9][10]. Furthermore, some of these compounds exhibit low cytotoxicity and hemolytic activity, indicating a favorable safety profile for further development[9][10].

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Preparation:

    • Prepare a 2X concentrated Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

    • Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate using the appropriate broth (e.g., from 256 µg/mL down to 0.5 µg/mL).

    • Prepare a standardized inoculum of the test microorganism (e.g., bacteria at ~5 x 10⁵ CFU/mL or fungi at ~2.5 x 10³ CFU/mL).

  • Inoculation and Incubation:

    • Add an equal volume of the microbial inoculum to each well of the plate, effectively halving the drug concentrations and bringing the broth to 1X.

    • Include a positive control (microbes, no drug) and a negative control (broth, no microbes).

    • Seal the plate and incubate at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • Reading the Results:

    • The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity (growth).

Conclusion and Future Outlook

The this compound scaffold and its close relatives are a rich source of biologically active compounds with diverse therapeutic potential. The most maturely developed application is as multitarget cholinesterase inhibitors for Alzheimer's disease, where a clear structure-activity relationship regarding linker length and substituent effects has been established. Concurrently, the potent activity of related pyridine cores against critical cancer targets like CDKs and topoisomerases highlights a compelling avenue for oncological drug discovery. The broad antimicrobial activity further underscores the scaffold's versatility.

Future research should focus on synthesizing and screening focused libraries of this compound derivatives against panels of kinases and microbial strains to elucidate more specific structure-activity relationships. Optimizing for target selectivity while maintaining favorable pharmacokinetic profiles will be paramount in translating the promise of these compounds into clinically effective therapies.

References

  • Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. PMC - NIH. [Link]
  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Prolifer
  • Synthesis and Antimicrobial Activity Evaluation of Pyridine Derivatives Containing Imidazo[2,1-b][4][5][9]Thiadiazole Moiety. PubMed. [Link]
  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PMC - PubMed Central. [Link]
  • New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggreg
  • New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. Usiena air. [Link]
  • Synthesis and Antimicrobial Activity Evaluation of Pyridine Derivatives Containing Imidazo[2,1‐b][4][5][9]Thiadiazole Moiety.
  • Pyridine Compounds with Antimicrobial and Antiviral Activities. PMC - PubMed Central. [Link]
  • N-(Pyridin-3-yl)
  • Synthesis and Characterisation of Platinum(II) Diaminocyclohexane Complexes with Pyridine Derivatives as Anticancer Agents. MDPI. [Link]
  • Discovery of N,4-Di(1H-pyrazol-4-yl)
  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evalu
  • A Novel Tetrahydroacridine Derivative with Potent Acetylcholinesterase Inhibitory Properties and Dissociative Capability against Aβ42 Fibrils Confirmed by In Vitro Studies. MDPI. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of N4-methylpyridine-3,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of N4-methylpyridine-3,4-diamine (CAS No. 1839-17-4). As drug development professionals, our commitment to safety and environmental stewardship extends beyond the benchtop to the entire lifecycle of the chemicals we handle. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a culture of safety and regulatory adherence in your laboratory.

Part 1: Core Directive & Hazard Profile

This compound is an aromatic amine, a class of compounds that requires careful handling due to its potential health effects. The primary directive for its disposal is to treat it as a hazardous chemical waste and to engage a licensed environmental services contractor for its final disposition.[1][2] In-laboratory treatment or neutralization is not recommended without specific, validated procedures that are beyond the scope of standard laboratory practice.

The immediate hazards associated with this compound necessitate stringent safety protocols during any handling or disposal activity.[3]

Hazard Identification Summary
Hazard ClassGHS CodeDescriptionSource
Acute Toxicity (Oral)H302Harmful if swallowed[3]
Skin IrritationH315Causes skin irritation[3]
Eye IrritationH319Causes serious eye irritation[3]
Respiratory IrritationH335May cause respiratory irritation[3]

These classifications underscore the importance of preventing direct contact, inhalation, and ingestion.[3] During thermal decomposition, it can release toxic gases, including carbon and nitrogen oxides.[3][4]

Part 2: Pre-Disposal Safety Protocol

Before handling any waste containing this compound, it is mandatory to establish a safe working environment.

Personal Protective Equipment (PPE)

A fundamental aspect of laboratory safety is the correct use of PPE. This is non-negotiable when handling chemical waste.

  • Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][5]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile) that are appropriate for handling aromatic amines. Inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A lab coat or chemically resistant apron is required to prevent skin contact.[5] Contaminated clothing must be removed immediately and decontaminated before reuse.[3]

  • Respiratory Protection: All handling of waste should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[4][6] If dusts or aerosols are likely to be generated, a NIOSH/MSHA approved respirator with an appropriate filter for organic vapors and particulates is necessary.[4]

Waste Segregation and Storage

Proper segregation prevents dangerous chemical reactions and ensures compliant disposal.[1]

  • Incompatibility: this compound is incompatible with strong oxidizing agents.[3] Waste containing this compound must be stored separately from oxidizers, as well as acids, to prevent hazardous reactions.[1]

  • Container Requirements:

    • Use only chemically compatible, leak-proof containers for waste accumulation.[7]

    • Containers must be kept tightly closed when not in use to prevent the release of vapors.[3]

    • Store waste containers in a designated, cool, dry, and well-ventilated secondary containment area, away from heat or direct sunlight.[1]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Toxic," "Irritant").[7]

Part 3: Step-by-Step Disposal Procedures

The following protocols detail the approved methodologies for disposing of this compound in various forms. The overarching principle is containment and transfer to a licensed waste management professional.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper management of waste streams containing this compound.

G cluster_0 Waste Generation & Characterization cluster_1 Containment & Labeling Protocol cluster_2 Final Disposition Start Waste Containing This compound Generated Decision Characterize Waste Stream Start->Decision Contaminated_PPE Contaminated PPE & Labware (Gloves, wipes, etc.) Decision->Contaminated_PPE Solid Waste Pure_or_Solution Unused Reagent or Experimental Solutions Decision->Pure_or_Solution Liquid/Solid Reagent Spill_Cleanup Spill Cleanup Debris (Absorbent material) Decision->Spill_Cleanup Spill Residue Package 1. Place in a designated, compatible, sealed container. 2. Affix 'Hazardous Waste' label with full chemical name. Contaminated_PPE->Package Pure_or_Solution->Package Spill_Cleanup->Package Store Store container in designated hazardous waste accumulation area. Package->Store Pickup Arrange for collection by a licensed hazardous waste disposal contractor. Store->Pickup

Sources

Mastering the Shield: A Comprehensive Guide to Personal Protective Equipment for Handling N4-methylpyridine-3,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher engaged in the synthesis and application of novel pharmaceutical compounds, a profound respect for chemical safety is not merely a procedural formality; it is the bedrock of scientific integrity and personal well-being. N4-methylpyridine-3,4-diamine, a substituted diaminopyridine, presents a specific set of handling challenges that necessitate a meticulous and well-reasoned approach to personal protective equipment (PPE). This guide moves beyond a simple checklist, offering a comprehensive operational and disposal plan grounded in the compound's known hazards.

Hazard Profile of this compound: Understanding the "Why"

Before we can select the appropriate shield, we must first understand the nature of the weapon. This compound is classified with the following hazards.[1]

  • Harmful if swallowed (Acute Toxicity, Oral - Category 4).[1]

  • Causes skin irritation (Skin Irritation - Category 2).[1]

  • Causes serious eye irritation (Eye Irritation - Category 2A).[1]

  • May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure, Category 3).[1]

These classifications indicate that the primary routes of exposure are ingestion, skin contact, eye contact, and inhalation.[1] The causality is clear: the amine functionalities and the pyridine ring system contribute to its reactivity and potential to disrupt biological systems upon exposure. Aromatic amines, as a class, are known for their potential to cause skin sensitization and other systemic effects, warranting a cautious approach.

The Core Ensemble: Your Essential PPE

The selection of PPE is not a matter of preference but a scientifically-driven decision to establish a barrier between you and the chemical. The following table outlines the minimum required PPE for handling this compound.

Body PartRequired PPERationale
Hands Chemical-resistant gloves (Nitrile or Neoprene recommended)To prevent skin contact and subsequent irritation.[1] A study on aromatic amine permeation through protective gloves highlighted the importance of selecting appropriate glove materials to prevent breakthrough.[2][3]
Eyes/Face Safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities or if there is a significant splash risk.To protect against eye irritation from dust particles or splashes.[1][4]
Body Laboratory coatTo protect skin and personal clothing from contamination.[1]
Respiratory Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dusts are generated and ventilation is inadequate.To prevent inhalation of dust particles that can cause respiratory tract irritation.[1][4]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict protocol is paramount. The following workflow is designed to minimize the risk of exposure at every stage of handling.

Preparation and Donning of PPE
  • Inspect Your Gear: Before entering the laboratory, visually inspect all PPE for signs of damage, such as cracks, tears, or discoloration.

  • Hand Hygiene: Wash and dry your hands thoroughly.

  • Lab Coat: Don your laboratory coat, ensuring it is fully buttoned.

  • Eye and Face Protection: Put on your safety glasses or goggles. If a splash hazard exists, add a face shield.

  • Gloves: Don your chemical-resistant gloves, ensuring they extend over the cuffs of your lab coat.

Diagram 1: PPE Donning Sequence

G A Inspect PPE B Hand Hygiene A->B C Don Laboratory Coat B->C D Don Eye/Face Protection C->D E Don Gloves D->E

A logical flow for safely putting on personal protective equipment.

During Handling
  • Work in a Ventilated Area: Always handle this compound in a chemical fume hood or a well-ventilated laboratory bench.[1]

  • Minimize Dust Generation: Handle the solid material carefully to avoid creating dust.[1]

  • Avoid Contact: Do not allow the chemical to come into contact with your skin, eyes, or clothing.[1]

  • No Eating or Drinking: Do not eat, drink, or smoke in the laboratory.[1]

Doffing and Disposal of PPE

The removal of PPE is a critical step where cross-contamination can occur if not performed correctly.

  • Gloves: Remove gloves using a technique that avoids touching the outside of the glove with your bare hands. Dispose of them in a designated hazardous waste container.

  • Face Shield/Goggles: Remove your face shield or goggles from the back.

  • Lab Coat: Remove your lab coat, turning it inside out as you do so to contain any contamination.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.

Diagram 2: PPE Doffing and Disposal Workflow

G A Remove Gloves B Dispose of Gloves in Hazardous Waste A->B C Remove Eye/Face Protection B->C D Remove Laboratory Coat C->D E Wash Hands Thoroughly D->E

A systematic process for removing and disposing of contaminated PPE.

Emergency Procedures: A Plan for the Unexpected

In the event of an accidental exposure, immediate and correct action is crucial.

Exposure RouteImmediate Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Diagram 3: Emergency Response Logic

G Exposure Accidental Exposure Eye Eye Contact Exposure->Eye Skin Skin Contact Exposure->Skin Inhalation Inhalation Exposure->Inhalation Ingestion Ingestion Exposure->Ingestion FlushEyes Flush Eyes (15 min) Eye->FlushEyes FlushSkin Flush Skin (15 min) Skin->FlushSkin FreshAir Move to Fresh Air Inhalation->FreshAir RinseMouth Rinse Mouth Ingestion->RinseMouth MedicalAttention Seek Immediate Medical Attention FlushEyes->MedicalAttention FlushSkin->MedicalAttention FreshAir->MedicalAttention RinseMouth->MedicalAttention

A decision tree for immediate actions following accidental exposure.

Disposal Plan: Responsible Stewardship

Contaminated PPE and any materials used to clean up spills of this compound must be treated as hazardous waste.

  • Segregation: All contaminated materials should be placed in a clearly labeled, sealed container designated for hazardous chemical waste.

  • Consult Local Regulations: Dispose of the waste in accordance with all local, state, and federal regulations.[4] Do not dispose of it down the drain or in the regular trash.

By internalizing and consistently applying these principles and procedures, you not only ensure your own safety but also contribute to a culture of excellence and responsibility within your research environment.

References

  • Vo, E., Berardinelli, S. P., & Hall, R. C. (2000). A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. AIHAJ, 61(6), 837–841.
  • Vo, E., Berardinelli, S. P., & Hall, R. C. (2000). A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. AIHAJ : a journal for the science of occupational and environmental health and safety, 61(6), 837–841.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N4-methylpyridine-3,4-diamine
Reactant of Route 2
Reactant of Route 2
N4-methylpyridine-3,4-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.